1,2-Didehydro tranexamic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
4-(aminomethyl)cyclohexene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h3,6H,1-2,4-5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPZFPYJTSAQPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330838-52-3 | |
| Record name | 1,2-Didehydro tranexamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330838523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DIDEHYDRO TRANEXAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WP87419XG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Tranexamic Acid and a Proposed Route to its 1,2-Didehydro Analogue
Abstract
This technical guide provides a comprehensive overview of the synthesis of tranexamic acid, a crucial antifibrinolytic agent. In response to a query regarding the synthesis of 1,2-didehydro tranexamic acid, this document first addresses the conspicuous absence of this specific analogue in surveyed literature. A plausible synthetic pathway to this novel compound is proposed, grounded in established principles of organic chemistry. The core of this guide is a detailed exposition of the industrial synthesis of tranexamic acid, with a focus on the catalytic hydrogenation of p-aminomethylbenzoic acid. Methodologies, experimental considerations, and the critical aspect of stereochemical control are discussed in depth to provide a robust resource for researchers and professionals in drug development.
Introduction: The Significance of Tranexamic Acid
Tranexamic acid, chemically known as trans-4-(aminomethyl)cyclohexanecarboxylic acid, is a synthetic derivative of the amino acid lysine.[1] It is a vital medication recognized by the World Health Organization on its List of Essential Medicines.[1] Its primary mechanism of action is the inhibition of fibrinolysis, the process of blood clot breakdown, by reversibly blocking lysine-binding sites on plasminogen. This antifibrinolytic activity makes it indispensable in treating or preventing excessive blood loss in various clinical scenarios, including surgery, trauma, and menorrhagia.[1] Beyond its hemostatic applications, tranexamic acid has gained prominence in dermatology for its efficacy in treating hyperpigmentation disorders such as melasma.[1]
Given its therapeutic importance, the efficient and stereoselective synthesis of tranexamic acid is a subject of significant industrial and academic interest. This guide will delve into the established synthetic routes and propose a pathway to a novel analogue.
The Challenge of this compound: A Proposed Synthetic Strategy
A thorough review of scientific literature reveals a notable lack of reported syntheses for "this compound." This nomenclature suggests a tranexamic acid analogue featuring a double bond between the first and second carbons of the cyclohexane ring, creating an α,β-unsaturated carboxylic acid moiety. While not a known compound, its synthesis presents an interesting academic challenge.
A plausible synthetic approach would involve the dehydrogenation of tranexamic acid itself, or a protected derivative, to introduce the desired double bond. This transformation is not trivial, as it requires regioselective control to form the double bond at the C1-C2 position.
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway would start from the target molecule and work backward to readily available starting materials.
Caption: Retrosynthetic analysis of this compound.
Key Synthetic Steps and Considerations
-
Protection of Functional Groups: The amino and carboxylic acid groups in tranexamic acid would likely need to be protected to prevent interference with the dehydrogenation reaction. The amine could be protected as an amide (e.g., using acetic anhydride), and the carboxylic acid as an ester (e.g., a methyl or ethyl ester).
-
Dehydrogenation: The introduction of the α,β-unsaturation is the critical step. Several methods for the dehydrogenation of carboxylic acids and their derivatives have been reported. A palladium-catalyzed dehydrogenation of esters is a promising approach.[2] This would involve the formation of a zinc enolate followed by reaction with an oxidant and a palladium catalyst.[2] Another possibility is the use of transition metal catalysis to facilitate C-H activation.
-
Challenges and Side Reactions:
-
Regioselectivity: Achieving dehydrogenation specifically at the C1-C2 position without affecting other C-H bonds on the cyclohexane ring is a significant challenge. The formation of other regioisomers of the unsaturated acid is a likely side reaction.
-
Stereochemistry: The stereochemistry of the aminomethyl group at C4 relative to the carboxylic acid group must be maintained as trans. The reaction conditions for dehydrogenation should be carefully chosen to avoid epimerization.
-
Aromatization: Harsh dehydrogenation conditions could lead to the aromatization of the cyclohexane ring, reforming the p-aminomethylbenzoic acid derivative.
-
-
Deprotection: Following the successful introduction of the double bond, the protecting groups would be removed to yield the final this compound.
Due to the lack of established protocols, the synthesis of this compound would require significant research and development to optimize reaction conditions and overcome the inherent challenges.
The Established Synthesis of Tranexamic Acid
The most common and industrially viable route to tranexamic acid starts from p-aminomethylbenzoic acid.[3][4] This method involves the catalytic hydrogenation of the aromatic ring to a cyclohexane ring, followed by isomerization to obtain the desired trans isomer.
Synthetic Workflow
The overall workflow for the synthesis of tranexamic acid from p-aminomethylbenzoic acid can be summarized as follows:
Caption: Workflow for the synthesis of tranexamic acid.
Detailed Experimental Protocol: Catalytic Hydrogenation of p-Aminomethylbenzoic Acid
This protocol is a representative example based on published methods.[3][4][5]
Materials:
-
p-Aminomethylbenzoic acid
-
Deionized water
-
Sulfuric acid (optional, as a solubility promoter)[4]
-
Sodium hydroxide or potassium hydroxide (for alkaline conditions)[3]
-
Catalyst: Raney nickel, Ruthenium on carbon (Ru/C), or Platinum-based catalyst (e.g., Pt-M/C where M = Ru, La, Ce, Co, Ni)[3][4]
-
Hydrogen gas
-
p-Toluenesulfonic acid (for purification)[3]
-
Anion-exchange resin (for purification)[3]
Procedure:
-
Catalyst Preparation (if applicable): For bimetallic catalysts like Pt-M/C, the catalyst is typically prepared by co-impregnating a carbon support with solutions of the metal precursors, followed by reduction.[4]
-
Hydrogenation Reaction:
-
The hydrogenation is carried out in a high-pressure autoclave.
-
p-Aminomethylbenzoic acid is dissolved in a suitable solvent, typically water. The solubility can be enhanced by the addition of an acid (like sulfuric acid) or a base (like sodium hydroxide).[3][4]
-
The catalyst is added to the solution. The choice of catalyst and reaction conditions (pH, temperature, pressure) significantly influences the reaction rate and the cis/trans isomer ratio of the product.
-
The autoclave is sealed, purged with an inert gas (e.g., nitrogen), and then pressurized with hydrogen gas.
-
The reaction mixture is heated and stirred. The progress of the reaction is monitored by the uptake of hydrogen.
-
-
Isomerization:
-
The hydrogenation of p-aminomethylbenzoic acid typically yields a mixture of cis and trans isomers of 4-aminomethylcyclohexanecarboxylic acid.
-
To obtain the desired trans isomer (tranexamic acid), the cis isomer is converted to the more thermodynamically stable trans isomer. This is achieved by heating the mixture under pressure in the presence of a base, such as sodium hydroxide or barium hydroxide.[1]
-
-
Purification:
-
After the isomerization step, the catalyst is removed by filtration.
-
The reaction mixture is then neutralized.
-
Further purification can be achieved by forming a salt with p-toluenesulfonic acid, which can be selectively crystallized.[3]
-
The purified salt is then passed through an anion-exchange resin to liberate the free tranexamic acid.[3]
-
The final product is obtained by crystallization from a suitable solvent system (e.g., water/ethanol).
-
Key Reaction Parameters
The efficiency and stereoselectivity of the tranexamic acid synthesis are highly dependent on the reaction parameters.
| Parameter | Typical Range | Rationale and Impact |
| Catalyst | Raney Ni, Ru/C, Pt-M/C | The choice of catalyst affects the reaction rate, temperature, and pressure requirements. Platinum-based catalysts can be highly active but also more expensive.[3][4] |
| Temperature | 30-210 °C | Higher temperatures generally increase the reaction rate but can also lead to side reactions. The optimal temperature depends on the catalyst used.[3][4] |
| Pressure | 0.3-3.0 MPa | Higher hydrogen pressure drives the hydrogenation reaction forward. The required pressure is dependent on the catalyst's activity.[3][4] |
| pH | Acidic or Alkaline | The pH of the reaction medium can influence the solubility of the starting material and the activity of the catalyst. Some protocols favor alkaline conditions for both hydrogenation and isomerization.[3] |
| Isomerization Temp. | 190-210 °C | High temperatures are required to drive the equilibrium from the cis to the more stable trans isomer.[3] |
Conclusion
While the synthesis of this compound remains a novel area for exploration, a plausible synthetic route can be envisioned based on modern organic chemistry principles. The successful synthesis would hinge on achieving regioselective dehydrogenation while maintaining the crucial trans stereochemistry.
In contrast, the synthesis of tranexamic acid is a well-established industrial process. The catalytic hydrogenation of p-aminomethylbenzoic acid, followed by stereochemical isomerization, provides a reliable and scalable method for producing this essential medication. A thorough understanding of the reaction parameters and their impact on yield and purity is paramount for any professional in the field of drug development and manufacturing. This guide has provided a detailed overview of these critical aspects to serve as a valuable technical resource.
References
- Pal, T., Ghosh, P., Islam, M., Guin, S., Maji, S., Dutta, S., Das, J., Ge, H., & Maiti, D. (2024). Tandem dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids via multifold C–H activation. Nature Communications, 15(1).
- ResearchGate. (n.d.). Dehydrogenation of cyclohexene-carboxylic acids and its anhydrides with...
- Google Patents. (n.d.). CN108752226A - The preparation method of tranexamic acid.
- Google Patents. (n.d.). CN102276490A - A method for preparing tranexamic acid by catalytic hydrogenation of p-aminomethylbenzoic acid.
- AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent anti-tumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.
- Google Patents. (n.d.). CN102276490B - A method for preparing tranexamic acid by catalytic hydrogenation of p-aminomethylbenzoic acid.
- Google Patents. (n.d.). CN108689870B - Preparation method of tranexamic acid.
- Google Patents. (n.d.). CN107954887A - A kind of method for preparing tranexamic acid.
- Reineke, W., & Knackmuss, H. J. (1978). Chemical Structure and Biodegradability of Halogenated Aromatic Compounds. Substituent Effects on Dehydrogenation of 3,5-cyclohexadiene-1,2-diol-1-carboxylic Acid. Biochimica et Biophysica Acta (BBA) - General Subjects, 542(3), 424-429.
- Bezborodov, V. S. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Journal of Organic Chemistry of the USSR (English Translation), 23(6).
- LookChem. (n.d.). An improved and practical synthesis of tranexamic acid.
- ResearchGate. (n.d.). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents.
- Patil, P., et al. (2024). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. Synthetic Communications, 54(19), 1665-1678.
- Wikipedia. (n.d.). Cyclohexanecarboxylic acid.
- Typology. (2023). How is tranexamic acid synthesised?
- Zhang, R., et al. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. Journal of Biotechnology, 214, 131-137.
- Organic Chemistry Portal. (n.d.). α,β-Unsaturated compound synthesis by carboxylation.
- Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids.
- PubMed Central. (n.d.). Synthesis of β,γ-Unsaturated Aliphatic Acids via Ligand-Enabled Dehydrogenation.
- ResearchGate. (n.d.). An Improved and Practical Synthesis of Tranexamic Acid.
- Google Patents. (n.d.). WO2021111475A1 - Process for preparing tranexamic acid.
- PubMed. (2013). Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions.
Sources
- 1. uk.typology.com [uk.typology.com]
- 2. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]
- 3. CN108752226A - The preparation method of tranexamic acid - Google Patents [patents.google.com]
- 4. CN102276490A - A method for preparing tranexamic acid by catalytic hydrogenation of p-aminomethylbenzoic acid - Google Patents [patents.google.com]
- 5. CN108689870B - Preparation method of tranexamic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Properties of 1,2-Didehydro Tranexamic Acid
Introduction: Unveiling a Key Impurity
1,2-Didehydro tranexamic acid, systematically known as (RS)-4-(aminomethyl)cyclohex-1-ene-1-carboxylic acid, is a significant process-related impurity and potential degradant of the antifibrinolytic drug, tranexamic acid.[1] In the pharmaceutical landscape, the characterization of such impurities is not merely a regulatory formality but a scientific necessity to ensure the safety and efficacy of the final drug product. This guide provides a comprehensive exploration of the chemical properties of this compound, offering insights into its synthesis, structure, stability, and reactivity, tailored for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
This compound is a racemic mixture with the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol .[1] The presence of a double bond within the cyclohexene ring distinguishes it from its parent compound, tranexamic acid, and introduces a planar, sp²-hybridized center that influences its overall conformation and chemical behavior.
| Property | Data | Source |
| Molecular Formula | C₈H₁₃NO₂ | [1] |
| Molecular Weight | 155.19 g/mol | [1] |
| CAS Number | 330838-52-3 | [1] |
| Systematic Name | (RS)-4-(aminomethyl)cyclohex-1-ene-1-carboxylic acid | [1] |
| Synonyms | Tranexamic Acid Impurity C, Tranexamic Acid Related Compound C | [1][2] |
| Stereochemistry | Racemic | [1] |
Synthesis and Formation
The synthesis of this compound is of interest primarily for its use as a reference standard in impurity profiling of tranexamic acid. A patented synthetic route outlines a method starting from tranexamic acid itself.[3] This process involves a series of chemical transformations designed to introduce the double bond into the cyclohexane ring.
Synthetic Pathway Overview
Caption: Synthetic pathway for this compound.
Experimental Protocol: A Conceptual Outline
Based on the patented method, a generalized experimental protocol can be conceptualized as follows:
-
Amine Protection: Tranexamic acid is reacted with a protecting group, such as phthalic anhydride, to prevent the amino group from participating in subsequent reactions.[3]
-
Carboxylic Acid Activation: The carboxylic acid moiety is activated, for instance, by conversion to an acyl chloride using thionyl chloride.[3]
-
Substitution: A substitution reaction is carried out, which is a precursor to the elimination step.
-
Esterification: The carboxylic acid is esterified to prevent its interference in the subsequent elimination reaction.
-
Dehydrohalogenation: An elimination reaction, such as dehydrohalogenation, is performed to introduce the double bond into the cyclohexene ring.[3]
-
Hydrolysis: The protecting groups on the amine and carboxylic acid are removed via hydrolysis to yield this compound.[3]
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific spectra are proprietary to manufacturers of analytical standards, the expected key features can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most significant difference in the proton NMR spectrum compared to tranexamic acid would be the appearance of a signal in the olefinic region (typically 5-6 ppm) corresponding to the vinyl proton on the C2 carbon. The signals for the protons on the cyclohexene ring would also exhibit different chemical shifts and coupling patterns due to the altered geometry.
-
¹³C NMR: The carbon NMR spectrum would show two signals in the sp² region (typically 120-140 ppm) for the C1 and C2 carbons of the double bond. The chemical shifts of the other carbon atoms in the ring would also be affected by the presence of the double bond.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present. A key differentiating feature from tranexamic acid would be the presence of a C=C stretching vibration, typically in the region of 1640-1680 cm⁻¹.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | 2500-3300 (broad) |
| N-H stretch (amine) | 3200-3500 |
| C=O stretch (carboxylic acid) | 1700-1725 |
| C=C stretch (alkene) | 1640-1680 |
| N-H bend (amine) | 1550-1650 |
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight of this compound. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 156.1. Fragmentation patterns would likely involve the loss of water, carbon dioxide, and cleavage of the aminomethyl group.
Chemical Reactivity and Stability
The presence of the double bond in the cyclohexene ring makes this compound chemically more reactive and likely less stable than tranexamic acid.
Reactivity of the Cyclohexene Moiety
The double bond is susceptible to a variety of electrophilic addition reactions.[4][5]
Caption: Potential reactions of this compound.
-
Hydrogenation: Catalytic hydrogenation of the double bond would yield tranexamic acid.
-
Halogenation: Reaction with halogens like bromine would result in the addition across the double bond to form a dihalo-derivative.
-
Oxidation: The double bond can be oxidized by reagents such as peroxyacids to form an epoxide or cleaved under stronger oxidizing conditions.[5]
Stability Profile and Degradation
Forced degradation studies on tranexamic acid have shown it to be a very stable molecule under normal conditions, with some degradation observed under photolytic conditions.[6][7] In contrast, this compound is expected to be more susceptible to degradation, particularly through oxidation of the double bond. The stability of this impurity in solid form and in solution would need to be carefully evaluated as part of any drug development program.
Analytical Methodologies
The detection and quantification of this compound as an impurity in tranexamic acid is typically performed using high-performance liquid chromatography (HPLC). Pharmacopoeial methods, such as those outlined in the USP and EP, provide a starting point for the development of validated analytical procedures.[8][9]
HPLC Method Parameters (Illustrative)
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A buffered aqueous solution with an organic modifier (e.g., methanol or acetonitrile). Ion-pairing agents may be used. |
| Detection | UV at a low wavelength (e.g., 220 nm)[10] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
Method validation would be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Conclusion
This compound is a critical impurity to monitor in the production and formulation of tranexamic acid. Its chemical properties, particularly its reactivity and stability, are dictated by the presence of the double bond in the cyclohexene ring. A thorough understanding of its synthesis, characterization, and analytical detection is essential for ensuring the quality and safety of tranexamic acid-containing pharmaceutical products. Further research into its specific physicochemical properties and degradation pathways will continue to be of high value to the pharmaceutical industry.
References
- center for drug evaluation and - accessdata.fda.gov. (2009). Environmental Assessment for Tranexamic Acid.
- Fiveable. (n.d.). Cyclohexene Derivative Definition - Organic Chemistry Key Term.
- Wadkar, H. S., Narwade, S. P., & Nilwani, K. S. (2025). Forced degradation study indicating HPTLC method development and validation of Tranexamic Acid in bulk and tablet dosage form by using a quality by design approach. International Journal of Innovative Research in Technology, 11(12), 4302-4315.
- European Journal of Biomedical and Pharmaceutical Sciences. (n.d.).
- Patsnap. (2024, October 11). Cyclohexene: Uses, Properties, and Applications.
- Wikipedia. (2024, November 23). Cyclohexene.
- Wadkar, H. S., Narwade, S. P., & Nilwani, K. S. (2025). Forced degradation study indicating HPTLC method development and validation of Tranexamic Acid in bulk and tablet dosage form by using a quality by design approach. International Journal of Innovative Research in Technology, 11(12), 4302-4315.
- Thermo Fisher Scientific. (2015, October 21). USP 38 monograph: impurity analysis of tranexamic acid using a C18 HPLC column.
- Thermo Fisher Scientific. (2015, October 20). EP 8.0 monograph: impurity analysis of tranexamic acid using a C18 HPLC column.
- ResearchGate. (n.d.). Table 6 .
- Google Patents. (n.d.). CN106631849B - The synthetic method of tranexamic acid cyclenes hydrocarbon impurity.
- PubMed. (n.d.). Analytical methods for quantification of tranexamic acid in biological fluids: A review.
- Chinese Pharmaceutical Journal. (2010). Determination of Tranexamic Acid Injection and Its Related Substances by RP-HPLC. Chinese Pharmaceutical Journal, 45(2), 135-139.
- SynZeal. (n.d.). Tranexamic Acid EP Impurity C (HCl salt).
- National Center for Biotechnology Inform
- Journal of Young Pharmacists. (2022). Development and Validation of Tranexamic Acid in Human Plasma by Using Ultra-Performance Liquid Chromatography-Mass Spectrometry. Journal of Young Pharmacists, 14(4).
- Prehospital Emergency Care. (2013). Stability of tranexamic acid after 12-week storage at temperatures from -20°c to 50°c. Prehospital Emergency Care, 17(3), 394-400.
- PubMed. (2013).
- ResearchGate. (n.d.).
- National Center for Biotechnology Inform
- Journal of Orthopaedic Research. (2022). Stability Analysis of Tranexamic Acid in the Presence of Various Antiseptic Solutions. Journal of Orthopaedic Research.
- Simson Pharma Limited. (n.d.). Tranexamic Acid EP Impurity C.
- YouTube. (2019, July 26). Why is Benzene LESS REACTIVE THAN Cyclohexene?.
- SynThink Research Chemicals. (n.d.). Tranexamic Acid EP Impurity C.
- WHO. (2017). TRANEXAMIC ACID.
- Mayo Clinic. (n.d.). Stability of tranexamic acid in 0.9% sodium chloride, stored in type 1 glass vials and ethylene/propylene copolymer plastic containers.
- Pharmaffiliates. (n.d.). Tranexamic Acid-impurities.
- National Center for Biotechnology Information. (n.d.). Tranexamic acid-d2. PubChem.
- ResearchGate. (n.d.). ¹ H‐NMR spectra for TXA and Zr(IV) complex.
- ChemicalBook. (n.d.). Tranexamic Acid(1197-18-8) IR Spectrum.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0014447).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0014447).
- precisionFDA. (n.d.). This compound.
- ResearchGate. (n.d.). Physicochemical properties of tranexamic acid (TA)
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0136933).
- MDPI. (2021). Validation of the Developed Zero-Order Infrared Spectrophotometry Method for Qualitative and Quantitative Analyses of Tranexamic Acid in Marketed Tablets. Molecules, 26(22), 7007.
- ChemicalBook. (n.d.). Tranexamic Acid.
- ChemicalBook. (n.d.). Tranexamic acid(701-54-2) MS spectrum.
- ResearchGate. (n.d.). (A) FTIR spectra of (a) Tr-AuNps and (b) pure tranexamic acid; (B) XRD...
- Cheméo. (n.d.). Chemical Properties of Tranexamic Acid (CAS 1197-18-8).
- mzCloud. (2015, January 26). Tranexamic acid.
- Spectrum Chemical. (n.d.). Tranexamic-Acid-USP.
- IS NIR Spectra. (n.d.). Pharma, Drugs (1340 spectra).
Sources
- 1. GSRS [precision.fda.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CN106631849B - The synthetic method of tranexamic acid cyclenes hydrocarbon impurity and the application of tranexamic acid cyclenes hydrocarbon impurity - Google Patents [patents.google.com]
- 4. fiveable.me [fiveable.me]
- 5. Cyclohexene: Uses, Properties, and Applications [eureka.patsnap.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ejbps.com [ejbps.com]
- 8. appslab.thermofisher.com [appslab.thermofisher.com]
- 9. EP 8.0 monograph: impurity analysis of tranexamic acid using a C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 10. Determination of Tranexamic Acid Injection and Its Related Substances by RP-HPLC [journal11.magtechjournal.com]
A Technical Guide to the Characterization of Unsaturated Impurities in Tranexamic Acid: A Hypothetical Case Study of 1,2-Didehydro Tranexamic Acid
Abstract
This technical guide provides a comprehensive framework for the identification, characterization, and quantification of potential unsaturated impurities in tranexamic acid, using the hypothetical molecule "1,2-didehydro tranexamic acid" as a case study. While not a commonly reported impurity in pharmacopeial standards, the potential for such process-related or degradation impurities exists. This document offers field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals engaged in the quality control and impurity profiling of tranexamic acid. We will explore logical formation pathways, propose robust analytical workflows, and detail the necessary steps for method validation, ensuring scientific integrity and regulatory compliance.
Introduction: The Criticality of Impurity Profiling for Tranexamic Acid
Tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) is a synthetic analog of the amino acid lysine and is widely used as an antifibrinolytic agent to prevent or treat excessive blood loss.[1][2][3] Its efficacy and safety are paramount, making the control of impurities a critical aspect of its manufacturing and formulation. Pharmaceutical impurities are substances that are not the active pharmaceutical ingredient (API) or excipients and can arise from the manufacturing process, degradation of the API, or contamination.[1]
Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set stringent limits on known and unknown impurities.[4][5] Commonly listed impurities for tranexamic acid include Tranexamic Acid Related Compound A (a dimer), Related Compound B (the cis-isomer), and others that may arise from specific synthesis routes.[6][7][8][9]
This guide will focus on a hypothetical unsaturated impurity, which we will term This compound . The presence of a double bond introduces new analytical challenges and potential toxicological considerations. Understanding how to detect and control such an impurity is essential for ensuring the overall quality and safety of tranexamic acid products.
Chemical Profile and Potential Formation of this compound
Proposed Structure
Based on its nomenclature, this compound would possess a double bond between carbons 1 and 2 of the cyclohexane ring, adjacent to the carboxylic acid group.
Caption: Proposed structures of Tranexamic Acid and the hypothetical this compound impurity.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Tranexamic Acid Impurities | SynZeal [synzeal.com]
- 3. ghsupplychain.org [ghsupplychain.org]
- 4. drugfuture.com [drugfuture.com]
- 5. drugfuture.com [drugfuture.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Tranexamic Acid EP Impurity B | 1197-17-7 | SynZeal [synzeal.com]
- 8. Tranexamic Acid EP Impurity A | 93940-19-3 | SynZeal [synzeal.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
An In-Depth Technical Guide on the Plausible Mechanisms of Formation for 1,2-Didehydro Tranexamic Acid
Foreword: Charting Unexplored Territory in Tranexamic Acid Chemistry
Tranexamic acid, a synthetic analog of the amino acid lysine, is a cornerstone of antifibrinolytic therapy, pivotal in managing and preventing hemorrhage across a spectrum of clinical scenarios.[1][2][3] Its efficacy in stabilizing fibrin clots is well-documented, making it an essential medicine worldwide.[1][4] However, like any pharmaceutical agent, its purity and stability are of paramount concern, necessitating a thorough understanding of potential impurities and degradation products that may arise during synthesis, storage, or metabolism.[5][6]
This technical guide ventures into the theoretical landscape of a potential, yet sparsely documented, derivative: 1,2-Didehydro tranexamic acid . While not a commonly listed impurity, its formation is mechanistically plausible through established chemical transformations. This document will serve as a guide for researchers, scientists, and drug development professionals, providing a scientifically grounded exploration of the potential mechanisms of its formation. We will delve into the principles of catalytic dehydrogenation and oxidative degradation, drawing parallels from related chemical systems to construct a robust theoretical framework. Furthermore, we will propose a comprehensive experimental workflow for the potential synthesis, detection, and characterization of this elusive compound.
Part 1: The Genesis of Unsaturation: Plausible Formation Pathways
The introduction of a double bond into the cyclohexane ring of tranexamic acid at the 1 and 2 positions would yield this compound. This transformation, a dehydrogenation reaction, can be envisioned to occur primarily through two mechanistically distinct pathways: catalytic dehydrogenation and oxidative degradation.
Catalytic Dehydrogenation: A Controlled Introduction of Unsaturation
Catalytic dehydrogenation is a powerful synthetic tool for the formation of unsaturated compounds from saturated precursors, often with the liberation of molecular hydrogen.[7] This methodology is widely employed in industrial chemistry and has seen significant advancements, including reactions under mild conditions.[7] The application of this principle to tranexamic acid presents a compelling hypothesis for the controlled synthesis or inadvertent formation of its didehydro derivative.
Mechanistic Insights:
The dehydrogenation of cyclic alkanes, particularly those bearing functional groups, can be achieved using various transition metal catalysts, with palladium and ruthenium being notable examples. The mechanism is thought to proceed via the formation of a metal-enolate intermediate followed by β-hydride elimination.
A plausible catalytic cycle for the formation of this compound, drawing inspiration from palladium-catalyzed dehydrogenation of cyclic ketones, is proposed as follows:
-
Coordination: The catalytic cycle would likely initiate with the coordination of the palladium(II) catalyst to the tranexamic acid molecule.
-
Enolate Formation: Subsequent abstraction of a proton from the α-carbon (C2) to the carboxyl group would lead to the formation of a palladium(II)-enolate intermediate.
-
β-Hydride Elimination: This is the key step where a hydrogen atom from the adjacent carbon (C1) is eliminated as a hydride and transferred to the palladium center, forming a palladium(II)-hydride species and releasing the this compound product.
-
Catalyst Regeneration: The active Pd(II) catalyst is regenerated through the oxidative removal of the hydride, often with an oxidant like molecular oxygen, which is then reduced to water.
Causality in Experimental Design:
-
Choice of Catalyst: Palladium-based catalysts, such as Pd(TFA)₂ with a DMSO ligand, have shown high efficacy in the aerobic dehydrogenation of cyclic ketones to their corresponding enones.[8] The choice of a similar catalytic system would be a logical starting point for the targeted synthesis of this compound.
-
Solvent System: Acetic acid has been successfully employed as a solvent in such reactions, providing a suitable medium for the catalytic cycle.[8]
-
Oxidant: The use of molecular oxygen as the terminal oxidant offers a green and atom-economical approach, a significant advantage in modern synthetic chemistry.[8]
Visualizing the Catalytic Cycle:
Caption: Proposed catalytic cycle for the palladium-catalyzed dehydrogenation of tranexamic acid.
Oxidative Degradation: A Pathway Under Stress
While tranexamic acid is known to be a stable molecule under normal storage conditions, the formation of degradation products can occur under environmental stress such as heat, light, or exposure to oxidizing agents.[5][9][10] Forced degradation studies are a key component of pharmaceutical development to identify potential impurities that may form over the product's shelf-life. Although some studies have reported no detectable degradation of tranexamic acid under certain forced conditions, the formation of a didehydro species via an oxidative pathway remains a theoretical possibility under specific, and perhaps more vigorous, oxidative stress.[11]
Mechanistic Considerations:
The formation of this compound through oxidative degradation would likely involve the generation of radical intermediates. A hypothetical pathway could be:
-
Initiation: An oxidizing agent (e.g., a hydroxyl radical) abstracts a hydrogen atom from the cyclohexane ring of tranexamic acid, forming a carbon-centered radical.
-
Propagation: This radical can then react with another oxidizing agent to form a carbocation, or it can undergo further reactions. A second hydrogen abstraction from the adjacent carbon would lead to the formation of the double bond.
-
Termination: The reaction is terminated when radicals combine.
The specific conditions that might favor such a pathway would need to be investigated through carefully designed forced degradation studies.
Part 2: A Practical Guide to Investigation: Experimental Workflow
Given the theoretical nature of this compound, a robust experimental plan is necessary to attempt its synthesis and/or confirm its presence as a degradation product. The following section outlines a comprehensive, self-validating workflow for this purpose.
Proposed Protocol for Synthesis via Catalytic Dehydrogenation
This protocol is adapted from established methods for the dehydrogenation of cyclic ketones.[8]
Materials:
-
Tranexamic acid
-
Palladium(II) trifluoroacetate (Pd(TFA)₂)
-
Dimethyl sulfoxide (DMSO)
-
Acetic acid
-
Oxygen (balloon or continuous flow)
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tranexamic acid (1 equivalent) in acetic acid.
-
Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving Pd(TFA)₂ (e.g., 5 mol%) and DMSO (e.g., 10 mol%) in a small amount of acetic acid.
-
Reaction Initiation: Add the catalyst solution to the reaction flask.
-
Oxygen Atmosphere: Evacuate and backfill the flask with oxygen (from a balloon or a gentle stream).
-
Heating: Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.
Proposed Protocol for Forced Degradation Study
Objective: To investigate the potential formation of this compound under various stress conditions.
Stress Conditions to be Investigated:
-
Oxidative Stress:
-
Solution of tranexamic acid in water or a suitable buffer.
-
Addition of an oxidizing agent (e.g., hydrogen peroxide, AIBN with an oxygen atmosphere).
-
Incubation at a controlled temperature (e.g., 50 °C) for a defined period.
-
-
Thermal Stress with Catalyst:
-
A solid mixture of tranexamic acid and a catalytic amount of a transition metal salt (e.g., a palladium or copper salt).
-
Heating the mixture in an oven at an elevated temperature (e.g., 100 °C) for a defined period.
-
-
Photochemical Stress:
-
A solution of tranexamic acid exposed to UV light in the presence of a photosensitizer.
-
Analytical Workflow for Detection and Characterization:
Visualizing the Analytical Workflow:
Caption: A comprehensive analytical workflow for the detection and characterization of this compound.
Part 3: Data Presentation and Expected Outcomes
The successful identification of this compound would rely on a combination of chromatographic and spectroscopic data. The following table summarizes the expected analytical characteristics of the target compound in comparison to tranexamic acid.
| Analyte | Expected Retention Time (RP-HPLC) | Expected [M+H]⁺ (m/z) | Key Expected ¹H NMR Signals |
| Tranexamic Acid | Baseline | 158.11 | Aliphatic protons on the cyclohexane ring |
| This compound | Potentially shorter than tranexamic acid | 156.09 | Olefinic protons (vinyl protons) |
Conclusion
While this compound is not a widely recognized derivative, its formation is mechanistically plausible through catalytic dehydrogenation or oxidative degradation. This technical guide has provided a comprehensive theoretical framework for these formation pathways, drawing upon established principles in organic chemistry. The detailed experimental protocols and analytical workflows presented herein offer a practical roadmap for researchers to investigate the synthesis, detection, and characterization of this novel compound. A deeper understanding of the potential impurities and degradation products of tranexamic acid is crucial for ensuring its quality, safety, and efficacy as a vital pharmaceutical agent. The exploration of such theoretical molecules not only enhances our fundamental chemical knowledge but also strengthens the foundation of pharmaceutical science.
References
- Vertex AI Search. (2025, April 8). Metabolic Pathways of Tranexamic Acid Factory Directly Supply Top Quality.
- Green Chemistry (RSC Publishing).
- Veeprho.
- Pharmaffili
- Alfa Omega Pharma. Tranexamic Acid Impurities | 1197-18-8 Certified Reference Substance.
- MDPI. (2023, September 25). Photooxidative Dehydrogenation of Chiral Ir (III) Amino Acid Complexes Based on Λ-Ir(ppy)2(MeCN)2.
- DTIC. (2013, June 1).
- TRANEXAMIC ACID.
- accessdata.fda.gov. (2009, March 27).
- SynZeal. Tranexamic Acid EP Impurity A | 93940-19-3.
- Typology. (2023, August 22). How is tranexamic acid synthesised?
- ResearchGate. (2025, August 10).
- One-Flow Synthesis of Tranexamic Acid. (2020, October 22).
- Google Patents. WO2021111475A1 - Process for preparing tranexamic acid.
- PubMed. (2013, July 24).
- Organic Chemistry Portal.
- ACS Publications. Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control | JACS Au.
- Thermo Scientific AppsLab Library of Analytical Applications. (2015, October 21). USP 38 monograph: impurity analysis of tranexamic acid using a C18 HPLC column.
- Chemistry World. (2018, August 7). Round-the-ring catalysis makes cyclic peptides chiral | Research.
- Google Patents. JP3763598B2 - Method for producing tranexamic acid.
- Patsnap Synapse. (2024, July 17).
- Dr.Oracle. (2025, February 17). What is the mechanism of action of Tranexamic Acid (TXA)?
- ResearchGate. Mechanism of action of tranexamic acid. Tranexamic acid is a synthetic...
- NIH.
Sources
- 1. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uk.typology.com [uk.typology.com]
- 5. veeprho.com [veeprho.com]
- 6. Tranexamic Acid Impurities | 1197-18-8 Certified Reference Substance [alfaomegapharma.com]
- 7. Room temperature catalytic dehydrogenation of cyclic amines with the liberation of H2 using water as a solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones [organic-chemistry.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. ghsupplychain.org [ghsupplychain.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
In Vitro Antifibrinolytic Activity of Tranexamic Acid and its Derivatives: A Technical Guide
Introduction: Beyond Hemostasis, A Molecular Perspective
In the intricate cascade of hemostasis, the dissolution of fibrin clots, or fibrinolysis, is a critical counter-regulatory process. While essential for restoring blood flow after vascular injury, unchecked fibrinolysis can lead to life-threatening hemorrhage. For decades, synthetic lysine analogs have been the cornerstone of antifibrinolytic therapy, with tranexamic acid (TXA) being a widely used and researched agent.[1] This technical guide provides an in-depth exploration of the in vitro activity of tranexamic acid and its derivatives, offering insights for researchers, scientists, and drug development professionals in the field of hemostasis. We will delve into the molecular mechanisms, established and novel assay methodologies, and the structure-activity relationships that govern the efficacy of these compounds.
The primary mechanism of action for tranexamic acid lies in its ability to competitively inhibit the activation of plasminogen to plasmin, the key enzyme responsible for fibrin degradation.[2][3] By binding to the lysine-binding sites on plasminogen, TXA effectively prevents plasminogen from interacting with fibrin, thereby stabilizing the clot.[2][3] This guide will not only dissect this well-established mechanism but also explore the nuances of its in vitro assessment and the ongoing quest for novel derivatives with enhanced potency and specificity.
The Fibrinolytic Pathway: A Target for Intervention
To appreciate the in vitro activity of tranexamic acid and its derivatives, a foundational understanding of the fibrinolytic pathway is paramount. The conversion of the zymogen plasminogen to the active serine protease plasmin is the central event. This activation is primarily mediated by two key physiological activators: tissue plasminogen activator (t-PA) and urokinase-type plasminogen activator (uPA).
Core Mechanism of Action: Competitive Inhibition of Plasminogen Activation
Tranexamic acid, a synthetic analog of the amino acid lysine, exerts its antifibrinolytic effect by reversibly binding to the lysine-binding sites on plasminogen.[1] This binding prevents the attachment of plasminogen to the fibrin clot, a crucial step for its efficient activation by t-PA.[3] While TXA is a potent inhibitor of plasminogen activation, it has also been shown to directly inhibit plasmin at higher concentrations, although this is not considered its primary therapeutic mechanism.[4]
Recent research has also revealed a more complex interaction, where tranexamic acid can paradoxically enhance plasmin generation in certain contexts, even while it effectively inhibits overall fibrinolysis.[5] This highlights the importance of comprehensive in vitro characterization to fully understand the activity of novel antifibrinolytic agents.
In Vitro Methodologies for Assessing Antifibrinolytic Activity
A robust and multifaceted in vitro testing strategy is essential to accurately characterize the antifibrinolytic potential of tranexamic acid and its derivatives. The following are key experimental workflows employed in this field.
Clot Lysis Assays: A Phenotypic Endpoint
Clot lysis assays provide a holistic view of a compound's ability to inhibit the entire process of fibrin degradation. These assays are typically performed in human plasma, providing a more physiologically relevant environment.
Experimental Protocol: Plasma Clot Lysis Assay
-
Clot Formation:
-
Initiation of Fibrinolysis:
-
Prepare a solution of t-PA and the test compound (e.g., tranexamic acid or a derivative) in Tris-HCl buffer.
-
Add 20 µL of this solution to the pre-formed plasma clots. A typical final concentration of t-PA is 10.0 µg/mL.[6]
-
-
Monitoring Clot Lysis:
-
Monitor the change in optical density (OD) over time at a specific wavelength (e.g., 405 nm) using a microplate reader. A decrease in OD indicates clot lysis.
-
Alternatively, for whole blood clot lysis assays, the remaining clot size can be visually assessed and quantified.[7]
-
-
Data Analysis:
-
Calculate the percentage of clot lysis relative to a control (clot with t-PA but no inhibitor).
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of fibrinolytic activity.[6]
-
Plasminogen Activation Assays: A Mechanistic Insight
To specifically investigate the effect of a compound on the conversion of plasminogen to plasmin, a plasminogen activation assay is employed. This assay isolates a key step in the fibrinolytic cascade.
Experimental Protocol: Chromogenic Plasminogen Activation Assay
-
Reaction Mixture Preparation:
-
In a 96-well plate, prepare a reaction mixture containing human plasminogen and a plasmin-specific chromogenic substrate.[7]
-
-
Initiation of Activation:
-
Add a solution of t-PA and the test compound to the reaction mixture.[7]
-
-
Measurement of Plasmin Activity:
-
Incubate the plate at 37°C.
-
Measure the change in absorbance at 405 nm over time. The rate of color development is directly proportional to the rate of plasminogen activation.
-
-
Data Analysis:
-
Compare the rate of plasminogen activation in the presence of the test compound to a control without the inhibitor.
-
Determine the concentration of the compound that enhances t-PA's activity by 50% (EC₅₀) in the absence of fibrin.[7]
-
Thromboelastography (TEG) and Rotational Thromboelastometry (ROTEM): A Whole Blood Approach
TEG and ROTEM are viscoelastic methods that provide a comprehensive assessment of coagulation and fibrinolysis in whole blood.[8] These techniques measure the viscoelastic properties of the developing clot and its subsequent lysis, offering a more complete picture of hemostasis.
Experimental Protocol: Thromboelastography Analysis
-
Sample Preparation:
-
Obtain whole blood samples.
-
Spike the samples with varying concentrations of a fibrinolytic activator (e.g., t-PA) and the test compound.[8]
-
-
TEG/ROTEM Analysis:
-
Perform the analysis according to the instrument manufacturer's instructions.
-
Key parameters to monitor for fibrinolysis include:
-
Lysis at 30 minutes (LY30): The percentage of clot lysis 30 minutes after the maximum clot firmness is achieved.
-
Maximum Lysis (ML): The maximum percentage of clot lysis observed.
-
-
-
Data Analysis:
-
Evaluate the dose-dependent effect of the test compound on the fibrinolysis parameters.
-
Determine the concentration required to achieve a certain level of fibrinolysis inhibition.
-
Quantitative Comparison of Antifibrinolytic Activity
The following table summarizes the reported in vitro antifibrinolytic activity of tranexamic acid and a novel class of 1,2,3-triazole derivatives.
| Compound | Assay Type | Key Finding | Reference |
| Tranexamic Acid (TXA) | Plasma Clot Lysis | IC₅₀ value determined for inhibition of fibrinolysis.[6] | [6] |
| Whole Blood Clot Lysis | Effective at preventing clot lysis at 60 µM.[7] | [7] | |
| uPA Inhibition | Inhibits uPA activity with an IC₅₀ of 2.70 ± 0.11 mM.[9] | [9] | |
| 1,2,3-Triazole Derivative (Compound 1) | Plasma Clot Lysis | IC₅₀ less than half that of TXA, indicating higher potency.[6] | [6] |
| Whole Blood Clot Lysis | Capable of preventing clot lysis at 10 µM.[7] | [7] | |
| 1,2,3-Triazole Derivative (Compound 5) | Plasma Clot Lysis | IC₅₀ similar to that of TXA.[6] | [6] |
| Whole Blood Clot Lysis | Capable of preventing clot lysis at 10 µM.[7] | [7] |
Structure-Activity Relationship and Future Directions
The development of novel antifibrinolytic agents is an active area of research. Studies on tranexamic acid derivatives, such as those incorporating a 1,2,3-triazole moiety, have shown promising results with some compounds exhibiting significantly greater potency than tranexamic acid in vitro.[6][7] These findings suggest that modifications to the core structure of tranexamic acid can lead to enhanced binding affinity for plasminogen and improved antifibrinolytic activity.
Future research will likely focus on:
-
High-throughput screening of compound libraries to identify novel chemical scaffolds with antifibrinolytic properties.[10]
-
Computational modeling and molecular docking studies to elucidate the binding interactions between novel inhibitors and plasminogen, guiding rational drug design.[6]
-
Development of prodrugs of tranexamic acid and its derivatives to improve pharmacokinetic properties.[11][12]
Conclusion
The in vitro evaluation of antifibrinolytic agents is a critical component of their preclinical development. A thorough understanding of the underlying molecular mechanisms and the application of a suite of robust in vitro assays are essential for characterizing the potency and mechanism of action of compounds like tranexamic acid and its next-generation derivatives. This guide provides a framework for researchers to design and interpret in vitro studies, ultimately contributing to the development of more effective therapies for the management of hemorrhagic disorders.
References
- Fiechtner, M., et al. (2001). Tranexamic acid for the management of bleeding in cardiac surgery. Journal of Cardiothoracic and Vascular Anesthesia, 15(3), 327-337.[13]
- Hoylaerts, M., Lijnen, H. R., & Collen, D. (1981). Studies on the mechanism of the antifibrinolytic action of tranexamic acid. Biochimica et Biophysica Acta (BBA)-General Subjects, 673(1), 75-85.[14]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Tranexamic Acid: A Deep Dive into its Antifibrinolytic Properties.
- Bosch-Sanz, L., et al. (2022). 1,2,3-Triazole Derivatives as Novel Antifibrinolytic Drugs. International Journal of Molecular Sciences, 23(23), 14942.[6]
- ResearchGate. (n.d.). (A) Mechanism of antifibrinolytic activity of tranexamic acid (TXA)....
- Gálvez, J., et al. (2018). Phenotypic Screening To Discover Novel Chemical Series as Efficient Antihemorrhagic Agents. ACS Medicinal Chemistry Letters, 9(5), 463-468.[10]
- Picetti, R., et al. (2019). What concentration of tranexamic acid is needed to inhibit fibrinolysis? A systematic review of pharmacodynamics studies. Journal of Thrombosis and Haemostasis, 17(10), 1737-1748.[16]
- Silva, M. M. C. G., et al. (2022). Unravelling the Antifibrinolytic Mechanism of Action of the 1,2,3-Triazole Derivatives. International Journal of Molecular Sciences, 23(23), 14942.[7]
- ResearchGate. (n.d.). A novel solid phase assay for the detection of fibrinolytic activities.
- Castellino, F. J., & Powell, J. R. (1981). Tranexamic acid is an active site inhibitor of urokinase plasminogen activator. Journal of Biological Chemistry, 256(9), 4478-4482.[9]
- Takada, A., Ito, T., & Takada, Y. (1980). Interaction of plasmin with tranexamic acid and alpha 2 plasmin inhibitor in the plasma and clot. Thrombosis and Haemostasis, 43(1), 20-23.[18]
- Wu, J., et al. (2021). A Novel Fibrinolytic Protein From Pheretima vulgaris: Purification, Identification, Antithrombotic Evaluation, and Mechanisms Investigation. Frontiers in Pharmacology, 12, 736551.[19]
- Khan, M. F., et al. (2002). Synthesis and Evaluation of Biological and Pharmacological Activities of a Novel Acetyl-Derivative and Copper Complexes Tranexamic Acid. Journal of Biological Sciences, 2(2), 145-150.[20]
- Moore, H. B., et al. (2021). Tranexamic acid rapidly inhibits fibrinolysis, yet transiently enhances plasmin generation in vivo.
- Karaman, R., et al. (2013). Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions. Journal of Computer-Aided Molecular Design, 27(7), 613-627.[11]
- ResearchGate. (n.d.). TXA interaction with plasminogen Tranexamic Acid(TXA) inhibits...
- Karaman, R. (2013). Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions. Journal of Computer-Aided Molecular Design, 27(7), 613-627.[12]
- ResearchGate. (n.d.). Synthesis and Biological Evaluation of N-Acetyl-β-aryl-1,2-didehydroethylamines as New HIV-1 RT Inhibitors in vitro.
- Roullet, S., et al. (2016). An in vitro study of the effects of t-PA and tranexamic acid on whole blood coagulation and fibrinolysis.
- Khan, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.
- National Center for Biotechnology Information. (n.d.). Tranexamic Acid. In PubChem.
- Cai, J., et al. (2020). The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients. Journal of Thrombosis and Thrombolysis, 50(2), 233-242.[1]
Sources
- 1. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Unravelling the Antifibrinolytic Mechanism of Action of the 1,2,3-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tranexamic acid rapidly inhibits fibrinolysis, yet transiently enhances plasmin generation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,3-Triazole Derivatives as Novel Antifibrinolytic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An in vitro study of the effects of t-PA and tranexamic acid on whole blood coagulation and fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tranexamic acid is an active site inhibitor of urokinase plasminogen activator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Collection - Phenotypic Screening To Discover Novel Chemical Series as Efficient Antihemorrhagic Agents - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 11. Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comprehensive Guide to the Structural Elucidation of 1,2-Didehydro Tranexamic Acid
Foreword
In the landscape of pharmaceutical development and manufacturing, the purity and characterization of an active pharmaceutical ingredient (API) are not merely regulatory hurdles but are fundamental to ensuring patient safety and therapeutic efficacy. Tranexamic acid (TXA), a cornerstone in the management of hemorrhagic conditions, is no exception.[1][2][3] Its synthesis and degradation can yield a profile of related compounds that must be rigorously identified and controlled.[4]
This technical guide provides an in-depth, multi-modal analytical strategy for the structural elucidation of a key tranexamic acid impurity: 1,2-Didehydro tranexamic acid , systematically known as (RS)-4-(aminomethyl)cyclohex-1-enecarboxylic acid and designated as Tranexamic Acid Impurity C in several pharmacopeias.[5][6]
Our approach is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the causality behind our analytical choices, demonstrating how a synergistic workflow of orthogonal techniques can build an irrefutable body of evidence. We will construct the molecular identity piece by piece, ensuring each step is a self-validating system, culminating in the unambiguous assignment of the structure.
The Analyte: Understanding this compound
Before embarking on any analytical journey, a foundational understanding of the target molecule is paramount. This compound is a structural analog of tranexamic acid, characterized by the introduction of a double bond within the cyclohexyl ring, specifically in conjugation with the carboxylic acid group.
Key Structural Features:
-
Molecular Formula: C₈H₁₃NO₂[6]
-
Monoisotopic Mass: 155.09463 Da
-
Core Scaffold: A cyclohexene ring.
-
Key Functional Groups: A primary amine (within an aminomethyl side chain), a carboxylic acid, and an alkene.
-
Significant Feature: The α,β-unsaturated carboxylic acid system, which acts as a chromophore and significantly influences the molecule's spectroscopic properties.
Caption: Molecular structure of this compound.
The Elucidation Workflow: A Strategy of Orthogonal Analysis
No single analytical technique provides absolute structural proof.[7] Our philosophy is to employ a series of orthogonal (independent) methods where the output of one technique validates and complements the others. This creates a robust analytical package that leaves no room for ambiguity. The workflow is designed to logically deduce the structure, starting from the most fundamental properties (mass and formula) and progressively adding layers of detail (functional groups, connectivity).
Caption: A synergistic workflow for structural elucidation.
Mass Spectrometry: Defining the Molecular Formula and Fragmentation
The first and most critical step is to determine the exact mass and, by extension, the elemental composition of the molecule. This is the bedrock upon which all further structural deductions are built.[8][9]
High-Resolution Mass Spectrometry (HRMS)
Causality: We choose HRMS to obtain a mass measurement with high accuracy (typically <5 ppm). This precision is essential to distinguish between different elemental formulas that may have the same nominal mass, providing a high degree of confidence in the molecular formula.[10]
Experimental Protocol: LC-HRMS (ESI+)
-
Sample Preparation: Accurately weigh ~1 mg of the analyte and dissolve in 10 mL of a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to create a 100 µg/mL stock solution. Further dilute to a working concentration of 1 µg/mL.
-
Instrumentation: Utilize a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Chromatography:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
MS Conditions (Positive ESI Mode):
-
Ionization Source: Electrospray Ionization (ESI).
-
Scan Range: m/z 50-500.
-
Resolution: >60,000 FWHM.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.[11]
-
Expected Data & Interpretation: The molecule is expected to ionize efficiently in positive mode to form the protonated molecular ion, [M+H]⁺.
| Parameter | Theoretical Value | Expected Experimental Value (m/z) |
| Neutral Formula | C₈H₁₃NO₂ | N/A |
| Neutral Exact Mass | 155.09463 Da | N/A |
| [M+H]⁺ Formula | C₈H₁₄NO₂⁺ | |
| [M+H]⁺ Exact Mass | 156.10191 Da | 156.1019 ± 0.0008 (for 5 ppm) |
The observation of a high-resolution peak at m/z ≈ 156.1019 provides definitive confirmation of the elemental formula C₈H₁₃NO₂.
Tandem Mass Spectrometry (MS/MS)
Causality: While HRMS gives the formula, MS/MS provides the first glimpse into the molecular architecture by breaking the molecule apart and analyzing the fragments.[12][13] The fragmentation pattern is a fingerprint of the molecule's connectivity.
Experimental Protocol: Collision-Induced Dissociation (CID)
-
Method: Using the same LC-HRMS setup, perform a targeted MS/MS experiment.
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z ≈ 156.1).
-
Fragmentation: Subject the isolated ions to collision with an inert gas (e.g., N₂ or Ar) using a normalized collision energy (e.g., 20-40 eV).
-
Detection: Scan for the resulting product ions.
Expected Fragmentation & Interpretation: The fragmentation will be directed by the most labile bonds and the charge location.
| Observed Fragment (m/z) | Proposed Loss | Fragment Formula | Structural Inference |
| ~139.0757 | -NH₃ (Ammonia) | C₈H₁₁O₂⁺ | Confirms the presence of a primary amine group. |
| ~138.0913 | -H₂O (Water) | C₈H₁₂NO⁺ | Characteristic loss from the carboxylic acid group. |
| ~111.0808 | -COOH (Formic Acid) | C₇H₁₂N⁺ | Loss of the entire carboxylic acid moiety. |
| ~94.0808 | -H₂O, -CO₂ | C₆H₁₂N⁺ | Sequential loss from the carboxylic acid. |
This pattern strongly supports a structure containing both a primary amine and a carboxylic acid.
Vibrational & Electronic Spectroscopy: A Rapid Screen for Key Features
These techniques provide rapid, non-destructive confirmation of key structural elements suggested by MS analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is unparalleled for the rapid identification of functional groups.[14][15] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint".[16]
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid analyte directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Processing: Perform a background subtraction and ATR correction.
Expected Spectrum & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Implication |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid (hydrogen-bonded) |
| ~3200 (medium) | N-H stretch | Primary Amine |
| ~1700 (strong) | C=O stretch | Conjugated Carboxylic Acid |
| ~1650 (medium) | C=C stretch | Alkene |
| ~1600 (medium) | N-H bend | Primary Amine |
The combined presence of these peaks provides corroborating evidence for the carboxylic acid, primary amine, and alkene groups. The shift of the C=O stretch to a lower wavenumber (~1700 cm⁻¹) compared to a saturated acid (~1725 cm⁻¹) is indicative of conjugation with the C=C bond.[17]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Causality: UV-Vis spectroscopy is highly specific for detecting conjugated systems (chromophores).[18][19] An isolated carboxylic acid or alkene does not absorb significantly above 200 nm, but when conjugated, the π → π* electronic transition is lowered in energy, shifting the maximum absorbance (λ_max) to a longer, readily detectable wavelength.[20][21][22]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the analyte (~10-20 µg/mL) in a UV-transparent solvent like water or methanol.
-
Data Acquisition: Scan the absorbance from 400 nm down to 190 nm using a matched solvent blank.
Expected Spectrum & Interpretation: A distinct absorbance maximum (λ_max) is expected in the range of 215-225 nm . The presence of this peak is strong evidence for the α,β-unsaturated carboxylic acid moiety, confirming the "1,2-Didehydro" nature of the molecule. Tranexamic acid itself, lacking this chromophore, would be transparent in this region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR is the most powerful tool for structural elucidation, providing a complete picture of the carbon-hydrogen framework.[23][24] It allows us to piece together the fragments inferred from other techniques into a definitive, unambiguous structure.
Experimental Protocol: Sample Preparation
-
Solvent Selection: Given the zwitterionic nature of the analyte, Deuterium Oxide (D₂O) is the solvent of choice.
-
Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of D₂O.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
¹H and ¹³C NMR: The Building Blocks
Causality: ¹H NMR reveals the chemical environment, number, and connectivity of all hydrogen atoms.[25][26] ¹³C NMR provides complementary information for the carbon skeleton.
Expected Data & Interpretation:
| Feature | ¹H NMR Prediction (in D₂O) | ¹³C NMR Prediction (in D₂O) | Rationale |
| Olefinic H | 1H, triplet, δ ≈ 6.8-7.0 ppm | C1: δ ≈ 135 ppm, C2: δ ≈ 130 ppm | Highly deshielded by conjugated C=C and C=O systems. |
| -CH₂NH₂ | 2H, doublet, δ ≈ 3.0-3.2 ppm | δ ≈ 45 ppm | Adjacent to the electron-withdrawing amine group. |
| -CH- (C4) | 1H, multiplet, δ ≈ 2.5-2.7 ppm | δ ≈ 35 ppm | Methine proton adjacent to the aminomethyl group and part of the ring. |
| Ring -CH₂- | 6H, complex multiplets, δ ≈ 1.5-2.4 ppm | 3 signals, δ ≈ 25-35 ppm | Standard aliphatic protons on the cyclohexene ring. |
| -COOH | Not observed in D₂O due to H/D exchange. | δ ≈ 175-180 ppm | Characteristic chemical shift for a carbonyl carbon in a carboxylic acid. |
2D NMR: Connecting the Dots
Causality: 2D NMR experiments, particularly COSY, HSQC, and HMBC, are essential for establishing the final connectivity. They transform the individual signals from 1D spectra into a complete molecular map.[27][28]
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled (typically 2-3 bonds apart). Key expected correlations would be between the olefinic proton at C2 and the adjacent ring protons at C3, and between the C4 methine proton and its neighbors at C3 and C5.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment definitively assigns each proton to its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It shows correlations between protons and carbons that are 2-3 bonds away.
Key Verifying HMBC Correlations:
Caption: Key HMBC correlations confirming the structure.
-
H at C2 to the Carbonyl Carbon (C=O): This is the definitive correlation that proves the 1,2-didehydro structure by linking the alkene directly to the carboxylic acid group.
-
Protons of the -CH₂NH₂ group to C3, C4, and C5: These correlations firmly place the aminomethyl side chain at the C4 position of the ring.
Conclusion: A Unified Structural Assignment
The structural elucidation of this compound is a prime example of modern analytical chemistry in practice. By integrating data from multiple orthogonal techniques, we have constructed an unassailable case for its structure:
-
HRMS established the elemental formula as C₈H₁₃NO₂.
-
MS/MS confirmed the presence of labile amine and carboxylic acid groups.
-
FTIR provided a vibrational fingerprint of the amine, conjugated carboxylic acid, and alkene functional groups.
-
UV-Vis detected the α,β-unsaturated chromophore, confirming the conjugated nature of the double bond.
-
NMR (1D and 2D) provided the final, definitive map of atomic connectivity, unambiguously placing the double bond at the 1,2-position and the aminomethyl group at the C4 position.
References
- A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxyl
- How is tranexamic acid synthesised? Typology. [Link]
- How to Identify Functional Groups in FTIR Spectra.
- Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. [Link]
- Ultraviolet Region - Molecular Structure And Absorption Spectra. Jack Westin. [Link]
- Tranexamic Impurities and Rel
- An Improved and Practical Synthesis of Tranexamic Acid.
- Structure Elucidation of Small Molecules. Fiehn Lab. [Link]
- Video: UV–Vis Spectroscopy of Conjug
- Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. Taylor & Francis Online. [Link]
- Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. PubMed. [Link]
- FTIR Analysis Beginner's Guide: Interpreting Results.
- Fragmentation (mass spectrometry). Wikipedia. [Link]
- What is UV-Vis Spectroscopy?
- How to Interpret FTIR Results: A Beginner's Guide. AZoM.com. [Link]
- Analytical methods for quantification of tranexamic acid in biological fluids: A review. ScienceDirect. [Link]
- 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). eCampusOntario Pressbooks. [Link]
- 15.
- 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
- Tranexamic Acid-impurities.
- NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
- The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Pittcon. [Link]
- Tranexamic Acid Impurities. SynZeal. [Link]
- Mass spectrometry 1. Chemistry LibreTexts. [Link]
- FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Chemistry and Physics. [Link]
- Recent Advances in Mass Spectrometry-Based Structural Elucid
- Determination of Molecular Weight by Mass Spectros. Scribd. [Link]
- Tranexamic Acid Impurities. Alfa Omega Pharma. [Link]
- Development and Validation of Tranexamic Acid in Human Plasma by Using Ultra-Performance Liquid Chromatography-Mass Spectrometry. Journal of Young Pharmacists. [Link]
- Mass Spectrometry- molecular weight of the sample; formula Chapter 12. University of Illinois Springfield. [Link]
- NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A N
- 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]
- Structural elucid
- 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]
- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley. [Link]
- This compound. precisionFDA. [Link]
- TRANEXAMIC ACID.
Sources
- 1. uk.typology.com [uk.typology.com]
- 2. researchgate.net [researchgate.net]
- 3. ghsupplychain.org [ghsupplychain.org]
- 4. veeprho.com [veeprho.com]
- 5. Tranexamic Acid Impurities | SynZeal [synzeal.com]
- 6. GSRS [precision.fda.gov]
- 7. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. jyoungpharm.org [jyoungpharm.org]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. pittcon.org [pittcon.org]
- 14. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 15. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 16. azooptics.com [azooptics.com]
- 17. airquality.ucdavis.edu [airquality.ucdavis.edu]
- 18. Video: UV–Vis Spectroscopy of Conjugated Systems [jove.com]
- 19. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 20. jackwestin.com [jackwestin.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study | Springer Nature Experiments [experiments.springernature.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. jchps.com [jchps.com]
- 26. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 27. youtube.com [youtube.com]
- 28. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to (RS)-4-(Aminomethyl)cyclohex-1-enecarboxylic Acid (CAS No. 330838-52-3): A Key Impurity in Tranexamic Acid Synthesis
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Manufacturing
In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Regulatory bodies worldwide mandate stringent control over impurities, which can arise from various sources, including raw materials, synthetic intermediates, and degradation products. This technical guide provides an in-depth exploration of (RS)-4-(aminomethyl)cyclohex-1-enecarboxylic acid, a critical process-related impurity of the widely-used antifibrinolytic agent, Tranexamic Acid. Identified by the CAS number 330838-52-3, this compound is designated as Tranexamic Acid EP Impurity C by the European Pharmacopoeia.
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis of Tranexamic Acid, the formation of Impurity C, its analytical determination, and the significance of its control in ensuring the quality of the final drug product.
Tranexamic Acid: A First-Line Antifibrinolytic Agent
Tranexamic acid is a synthetic analog of the amino acid lysine.[1] Its primary mechanism of action involves the reversible blockade of lysine-binding sites on plasminogen, thereby inhibiting the activation of plasminogen to plasmin.[2] Plasmin is the principal enzyme responsible for the degradation of fibrin clots. By preventing this degradation, tranexamic acid stabilizes the fibrin matrix, leading to a reduction in bleeding.[2][3]
This mechanism underpins its extensive clinical use in treating or preventing excessive blood loss in a variety of conditions, including major trauma, postpartum hemorrhage, surgery, and heavy menstrual bleeding.[1]
Mechanism of Action: A Visual Representation
The antifibrinolytic effect of tranexamic acid can be visualized as a competitive inhibition process within the fibrinolytic cascade.
Caption: Mechanism of action of Tranexamic Acid in the fibrinolytic pathway.
Synthesis of Tranexamic Acid and the Genesis of Impurity C
The synthesis of tranexamic acid can be achieved through various routes, often starting from materials like 4-methylbenzonitrile or ethyl 4-oxocyclohexane-1-carboxylate.[1][3] A common feature in some of these synthetic pathways is the presence of unsaturated intermediates, which are precursors to the fully saturated cyclohexane ring of tranexamic acid.
One documented synthetic route involves the conversion of ethyl 4-oxocyclohexane-1-carboxylate to its cyanohydrin, followed by dehydration to yield ethyl 4-cyanocyclohex-3-ene-1-carboxylate.[1] Subsequent saponification and reductive amination lead to a mixture of 4-aminomethyl-3-cyclohexene-1-carboxylic acid and its saturated analog.[1] It is plausible that (RS)-4-(aminomethyl)cyclohex-1-enecarboxylic acid (Impurity C) arises as a constitutional isomer during these steps involving the manipulation of the double bond within the cyclohexene ring. Incomplete hydrogenation of these unsaturated intermediates is a likely cause for the presence of Impurity C in the final API.
Illustrative Synthetic Pathway and Formation of Impurity C
The following diagram illustrates a plausible synthetic route where an unsaturated intermediate is formed, highlighting the potential for the generation of Impurity C.
Caption: Plausible synthetic route for Tranexamic Acid and the formation of Impurity C.
Analytical Control: The European Pharmacopoeia HPLC Method
The European Pharmacopoeia (EP) provides a robust High-Performance Liquid Chromatography (HPLC) method for the determination of tranexamic acid and its related substances, including Impurity C.[4][5] Adherence to this method is crucial for the quality control of tranexamic acid.
Detailed Experimental Protocol
Below is a step-by-step guide to performing the HPLC analysis as per the European Pharmacopoeia monograph.
Chromatographic Conditions:
| Parameter | Specification |
| Column | Octadecylsilyl silica gel for chromatography (C18), 5 µm, 4.0 mm x 125 mm |
| Mobile Phase | A mixture of 400 mL of methanol and 600 mL of a solution containing 11 g of anhydrous sodium dihydrogen phosphate, 5 mL of triethylamine, and 1.4 g of sodium lauryl sulfate in water, with the pH adjusted to 2.5 with dilute phosphoric acid. |
| Flow Rate | 0.9 mL/min |
| Detection | UV spectrophotometer at 220 nm |
| Injection Volume | 20 µL |
| Run Time | 3 times the retention time of tranexamic acid |
Preparation of Solutions:
-
Test Solution: Dissolve 0.20 g of the substance to be examined in water and dilute to 20.0 mL with the same solvent.[4][6]
-
Reference Solution (a): Dilute 5.0 mL of the test solution to 100.0 mL with water. Dilute 1.0 mL of this solution to 10.0 mL with water.[4][6]
-
Reference Solution (b): Dissolve 20 mg of Tranexamic Acid CRS (containing Impurity C) in water and dilute to 2 mL with the same solvent.[4][6]
-
Reference Solution (c): Dissolve 12 mg of 4-aminomethylbenzoic acid (Impurity D) in water and dilute to 100 mL. Further dilutions are performed as specified in the monograph.[4][6]
System Suitability:
-
Resolution: The resolution between the peaks due to tranexamic acid and Impurity C in the chromatogram obtained with reference solution (b) should be a minimum of 1.5.[4][5]
-
Relative Retention: The approximate relative retention times with reference to tranexamic acid are: Impurity C ~1.1, Impurity D ~1.3, Impurity B ~1.5, and Impurity A ~2.1.[4][5]
Impurity Limits:
The European Pharmacopoeia sets specific limits for each impurity. For Impurity C, the limit is not more than 0.05 percent.[5] Correction factors are applied to the peak areas of certain impurities for accurate quantification.[5]
Workflow for HPLC Analysis of Tranexamic Acid Impurities
Caption: A streamlined workflow for the HPLC analysis of Tranexamic Acid impurities.
The Imperative of Using Certified Reference Standards
The accuracy and reliability of impurity profiling are fundamentally dependent on the use of high-quality, certified reference standards (CRS). For (RS)-4-(aminomethyl)cyclohex-1-enecarboxylic acid, employing a CRS is indispensable for:
-
Peak Identification: Unambiguous identification of the Impurity C peak in the chromatogram.
-
System Suitability: Verification of the analytical method's performance, particularly the resolution between the impurity and the main compound.
-
Quantification: Accurate determination of the impurity level in the API batch.
Regulatory submissions for new drug applications (NDAs) and abbreviated new drug applications (ANDAs) require robust analytical data, which can only be generated with properly characterized reference standards.
Toxicological Significance and Regulatory Perspective
While specific toxicological data for (RS)-4-(aminomethyl)cyclohex-1-enecarboxylic acid is not extensively published, the general principles of impurity control in pharmaceuticals are guided by ICH (International Council for Harmonisation) guidelines. The presence of impurities, even at low levels, can potentially impact the safety and efficacy of a drug. Therefore, strict control over their levels is a regulatory expectation.
A safety assessment of tranexamic acid based on real-world data from the FDA Adverse Event Reporting System (FAERS) highlights various adverse events, although these are not specifically linked to individual impurities.[7][8] The focus of such safety assessments is on the overall risk-benefit profile of the drug product. The control of impurities to pharmacopoeial limits is a key aspect of ensuring this favorable profile. An environmental assessment submitted to the FDA noted that there are no impurities in the drug substance at a level greater than 1%.[9]
Conclusion
(RS)-4-(aminomethyl)cyclohex-1-enecarboxylic acid (CAS No. 330838-52-3) is a significant process-related impurity in the synthesis of tranexamic acid. Its formation is likely linked to the incomplete hydrogenation of unsaturated intermediates. For drug development professionals, understanding the synthetic origin of this impurity is crucial for process optimization and control.
The analytical method prescribed by the European Pharmacopoeia provides a reliable means for the detection and quantification of Impurity C. The diligent application of this method, coupled with the use of certified reference standards, is essential for ensuring that tranexamic acid API meets the stringent purity requirements for pharmaceutical use. This, in turn, safeguards patient safety and ensures the consistent therapeutic performance of the final drug product.
References
- Caffrey, A., & Riley, P. (2024). The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients.
- Patsnap Synapse. (2024). What is the mechanism of Tranexamic Acid?
- Dodda, M. R., Gunnam, C. R., Yadharam, S. R., & Vanga, M. R. (2014). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Der Pharma Chemica, 6(6), 304-309. [Link]
- Google Patents. (n.d.). CN106631849B - The synthetic method of tranexamic acid cyclenes hydrocarbon impurity and application thereof.
- SIELC Technologies. (n.d.). Separation of Tranexamic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Li, Z., et al. (2015). An improved and practical synthesis of tranexamic acid. Organic Process Research & Development. [Link]
- Frontiers. (2024, May 27).
- ResearchGate. (2024, September 8). Safety assessment of tranexamic acid: real-world adverse event analysis from the FAERS database.
- YMER. (2023). ANALYTICAL METHOD VALIDATION OF TRANEXAMIC ACID INJECTION. YMER, 22(10). [Link]
- Semantic Scholar. (n.d.).
- Semantic Scholar. (2001, June 1). HPLC determination of tranexamic acid in pharmaceutical preparations and blood. Semantic Scholar. [Link]
- U.S. Food and Drug Administration. (2009, March 27). Center for Drug Evaluation and Research - Environmental Assessment.
- SciSpace. (2016, December 18). Safety profile of tranexamic acid during and after caesarean section. SciSpace. [Link]
- European Pharmacopoeia. (n.d.). TRANEXAMIC ACID Acidum tranexamicum. EDQM. [Link]
- Scribd. (n.d.). Tranexamic Acid. Scribd. [Link]
- PubChem. (n.d.). 4-(Aminomethyl)cyclohexanecarboxylic acid. PubChem. [Link]
- International Journal of PharmTech Research. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. International Journal of PharmTech Research. [Link]
- ThaiScience. (n.d.). A Sensitive Method for the Determination of Tranexamic Acid in Human Serum by Liquid Chromatography with Tandem Mass Spectrometry. ThaiScience. [Link]
- International Journal of Pharmaceutical and Phytopharmacological Research. (2025, March 2). Analytical Method Development and Validation of Tranexamic Acid in Pure and Dosage Form Using RP-HPLC. IJPPR. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. uk.typology.com [uk.typology.com]
- 3. Tranexamic Acid synthesis - chemicalbook [chemicalbook.com]
- 4. drugfuture.com [drugfuture.com]
- 5. scribd.com [scribd.com]
- 6. lcms.cz [lcms.cz]
- 7. Frontiers | Safety assessment of tranexamic acid: real-world adverse event analysis from the FAERS database [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
An In-Depth Technical Guide on Tranexamic Acid: From Discovery to Clinical Application
A Note on the Topic: Initial searches for "1,2-Didehydro tranexamic acid" did not yield a compound with this specific nomenclature in widely recognized chemical or medical literature. It is possible that this name refers to a novel, yet-to-be-published derivative, a metabolite, or a variant with a non-standard name. This guide will, therefore, focus on the well-documented and parent compound, Tranexamic Acid (TXA) , a synthetic analog of the amino acid lysine. This comprehensive analysis will cover its pivotal discovery, the evolution of its synthesis, its mechanism of action, and its extensive clinical applications, providing a robust resource for researchers and drug development professionals.
Introduction to Tranexamic Acid
Tranexamic acid is a cornerstone of antifibrinolytic therapy, widely utilized to prevent or treat excessive blood loss in a variety of clinical scenarios.[1][2] Its efficacy in reducing hemorrhage is well-established, spanning applications from major trauma and surgery to postpartum bleeding and heavy menstrual flow.[3][4] As a synthetic derivative of lysine, TXA's primary mode of action is the inhibition of fibrinolysis, the enzymatic process of breaking down blood clots.[5][6] This guide delves into the scientific journey of tranexamic acid, from its initial discovery to its current status as an essential medicine.
Part 1: The Discovery and History of Tranexamic Acid
The story of tranexamic acid begins in post-World War II Japan, a period marked by significant challenges in public health.[7] A husband-and-wife research team, Drs. Shosuke and Utako Okamoto, were driven by the urgent need to address the high rates of maternal mortality due to postpartum hemorrhage.[2][4] Their research, conducted in the 1950s, focused on finding a compound that could effectively control bleeding.[4]
The Okamotos' initial investigations centered on the amino acid lysine, which they found to have clot-stabilizing properties.[4][7] This led them to explore related compounds, culminating in the synthesis of tranexamic acid in 1962.[1][4] Their findings, published in the Keio Journal of Medicine, revealed that tranexamic acid was significantly more potent than its predecessor compounds, including epsilon-aminocaproic acid (EACA).[4][8]
Despite the groundbreaking nature of their discovery, the Okamotos faced challenges in convincing the medical community, particularly obstetricians, to conduct clinical trials for postpartum hemorrhage.[2][9] Consequently, tranexamic acid was initially marketed for other indications, such as heavy menstrual bleeding and bleeding associated with dental procedures.[4][9] It wasn't until decades later that large-scale clinical trials would validate its life-saving potential in trauma and postpartum hemorrhage, leading to its inclusion on the World Health Organization's List of Essential Medicines.[1][2]
Part 2: Synthesis of Tranexamic Acid
The chemical synthesis of tranexamic acid has evolved over the years, with various methods developed to improve yield, purity, and safety. A common synthetic route starts from 4-methylbenzonitrile.[10] The process involves the oxidation of the methyl group to form the mononitrile of terephthalic acid.[10] Subsequently, the cyano group is reduced, followed by the reduction of the benzene ring to a cyclohexane moiety.[10] This process results in a mixture of isomers, from which the desired trans-isomer of 4-aminomethylcyclohexane carboxylic acid (tranexamic acid) is isolated.[10]
More recent and practical syntheses have been developed to circumvent the use of toxic reagents and expensive catalysts.[11] One such improved seven-step route begins with the readily available starting material dimethyl terephthalate, achieving a high purity and overall yield.[11]
Representative Synthetic Protocol:
While specific industrial synthesis protocols are often proprietary, a general laboratory-scale synthesis can be outlined as follows:
-
Oxidation: Start with a suitable precursor like p-toluic acid. Oxidation of the methyl group can be achieved using a strong oxidizing agent such as potassium permanganate.
-
Nitration and Reduction: The aromatic ring can be nitrated, followed by reduction of the nitro group to an amino group.
-
Hydrogenation: The aromatic ring is then catalytically hydrogenated to a cyclohexane ring. This step is crucial as it creates the cis and trans isomers.
-
Isomer Separation: The final and critical step is the separation of the therapeutically active trans-isomer from the inactive cis-isomer. This is often achieved through fractional crystallization.
Part 3: Mechanism of Action
Tranexamic acid's antifibrinolytic effect is mediated through its structural similarity to lysine.[1] It functions by competitively and reversibly binding to the lysine-binding sites on plasminogen.[3][6] This action prevents plasminogen from binding to the fibrin clot, thereby inhibiting its conversion to plasmin, the active enzyme responsible for fibrinolysis.[5][6] By preventing the breakdown of fibrin, tranexamic acid stabilizes the clot and effectively reduces bleeding.[3][12]
Beyond its primary antifibrinolytic role, tranexamic acid is also thought to have anti-inflammatory properties and may play a role in inhibiting the bradykinin pathway in conditions like hereditary angioedema.[13][14] In dermatological applications for melasma, it is hypothesized to reduce melanin synthesis by altering the interaction between keratinocytes and melanocytes.[13]
Signaling Pathway Diagram:
Caption: Mechanism of action of Tranexamic Acid.
Part 4: Key Experimental Workflows and Data
The efficacy of tranexamic acid has been rigorously evaluated in numerous clinical trials. These studies have provided a wealth of quantitative data supporting its use across various medical disciplines.
Experimental Protocol: A Typical Clinical Trial Design
A common workflow for a randomized controlled trial (RCT) investigating the efficacy of tranexamic acid in a surgical setting would involve the following steps:
-
Patient Recruitment: Patients scheduled for a specific surgery with a high risk of bleeding are screened for eligibility based on inclusion and exclusion criteria.[15]
-
Randomization: Eligible patients are randomly assigned to either the treatment group (receiving tranexamic acid) or the control group (receiving a placebo).[16]
-
Drug Administration: The treatment group receives a standardized dose of tranexamic acid, often a loading dose followed by a maintenance infusion, at a specific time relative to the surgery.[6][16]
-
Data Collection: Key endpoints are measured, including intraoperative and postoperative blood loss, transfusion requirements, and hemoglobin levels.[15][16]
-
Safety Monitoring: Patients are monitored for adverse events, with a particular focus on thromboembolic events.[15]
-
Statistical Analysis: The collected data is statistically analyzed to determine if there is a significant difference between the treatment and control groups.[16]
Workflow Diagram:
Caption: A generalized workflow for a clinical trial of Tranexamic Acid.
Quantitative Data Summary from Major Clinical Trials:
| Trial/Study | Indication | Key Findings |
| CRASH-2 | Trauma | Reduced all-cause mortality significantly when given within 3 hours of injury.[2][3] |
| WOMAN Trial | Postpartum Hemorrhage | Significantly decreased death due to hemorrhage.[3][4] |
| CRASH-3 | Traumatic Brain Injury | Reduced head injury-related death when administered within 3 hours.[3] |
| Arthroplasty Studies | Orthopedic Surgery | Reduced total blood loss and need for transfusion in knee and hip replacement surgeries.[3][14] |
| TICH-NOAC | NOAC-associated ICH | Did not show a significant reduction in hematoma expansion.[17] |
Conclusion
Tranexamic acid stands as a testament to targeted drug discovery and the perseverance of its pioneering researchers. From its origins in a post-war Japanese laboratory to its current global use, its journey underscores the importance of rigorous scientific investigation and the potential for a single molecule to have a profound impact on patient outcomes across a wide spectrum of medical fields. The continued exploration of its mechanisms and applications promises to further solidify its place in modern medicine.
References
- The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients. (n.d.). National Institutes of Health.
- What is the mechanism of Tranexamic Acid? (2024, July 17). Patsnap Synapse.
- What is the mechanism of action of Tranexamic Acid (TXA)? (2025, April 5). Dr.Oracle.
- Tranexamic acid. (n.d.). Wikipedia.
- It begins in Tokyo - History of TXA, a drug which saves millions of mother lives from postpartum hemorrhage. (n.d.). Maternova.
- Tranexamic Acid Applications - History and Use of an Essential Medicine. (n.d.). Availl.
- In 2017 WHO added TXA to its Postpartum Hemorrhage Recommendations. (n.d.). Maternova Inc.
- How is tranexamic acid synthesised? (2023, August 22). Typology.
- Tranexamic acid. (n.d.). DermNet.
- Utako Okamoto. (n.d.). Wikipedia.
- Mechanism of action of tranexamic acid. Tranexamic acid is a synthetic... (n.d.). ResearchGate.
- An Improved and Practical Synthesis of Tranexamic Acid. (n.d.). ACS Publications.
- History. (n.d.). The Blood Trials.
- A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. (n.d.). Der Pharma Chemica.
- Process For The Preparation Of Tranexamic Acid. (n.d.). Quick Company.
- Video: How a drug that could save the lives of millions of mothers was discovered. (2017, April 27). Scroll.in.
- Clinical use of tranexamic acid: evidences and controversies. (n.d.). PMC - NIH.
- The Use of Tranexamic Acid (TXA) Intravenously, to Reduce Blood Loss in Proximal Femur Surgery. (n.d.). ClinicalTrials.gov.
- Effectiveness and Safety of Tranexamic Acid Use in Acute Traumatic Injury in the Prehospital and In-hospital Settings: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. (n.d.). National Institutes of Health.
- TICH-NOAC: tranexamic acid for the treatment of novel oral anticoagulant-associated ICH. (2022, May 4). VJNeurology.
Sources
- 1. Tranexamic acid - Wikipedia [en.wikipedia.org]
- 2. Tranexamic Acid Applications - History and Use of an Essential Medicine [parkcompounding.com]
- 3. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maternova.net [maternova.net]
- 5. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. thebloodtrials.org [thebloodtrials.org]
- 8. Utako Okamoto - Wikipedia [en.wikipedia.org]
- 9. maternova.net [maternova.net]
- 10. Tranexamic Acid synthesis - chemicalbook [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. dermnetnz.org [dermnetnz.org]
- 14. Clinical use of tranexamic acid: evidences and controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Effectiveness and Safety of Tranexamic Acid Use in Acute Traumatic Injury in the Prehospital and In-hospital Settings: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. vjneurology.com [vjneurology.com]
A Theoretical and Practical Guide to Tranexamic Acid Derivatives: Design, Synthesis, and Evaluation
This in-depth technical guide provides a comprehensive overview of the theoretical properties, design considerations, and evaluation methodologies for derivatives of tranexamic acid (TXA). It is intended for researchers, scientists, and professionals in drug development who are interested in exploring the potential of modifying this versatile therapeutic agent.
Introduction: The Rationale for Derivatizing Tranexamic Acid
Tranexamic acid, a synthetic analog of the amino acid lysine, is a well-established antifibrinolytic agent.[1][2] Its primary mechanism of action involves the reversible blockade of lysine-binding sites on plasminogen, which prevents its conversion to plasmin and subsequent fibrin degradation.[3][4][5] This property has led to its widespread use in managing bleeding in various clinical scenarios, including surgery, trauma, and heavy menstrual bleeding.[4][6] Furthermore, TXA has found applications in dermatology for treating hyperpigmentation disorders like melasma.[3][7]
Despite its therapeutic efficacy, the inherent physicochemical properties of tranexamic acid—namely its hydrophilic nature and zwitterionic character at physiological pH—can limit its bioavailability and applications.[3][8] For instance, its poor skin penetration restricts its efficacy in topical formulations.[3][9] This has spurred research into the development of tranexamic acid derivatives, primarily as prodrugs, to overcome these limitations and potentially unlock new therapeutic applications.
This guide will delve into the core theoretical principles underpinning the design of TXA derivatives, explore various synthetic strategies, and detail the essential experimental protocols for their comprehensive evaluation.
Part 1: Core Theoretical Principles of Tranexamic Acid Derivatives
The design of effective tranexamic acid derivatives hinges on a thorough understanding of its structure-activity relationship (SAR) and the predictable impact of chemical modifications on its pharmacokinetic and pharmacodynamic profiles.
Structure-Activity Relationship for Antifibrinolytic Activity
The antifibrinolytic activity of tranexamic acid is intrinsically linked to its structural mimicry of lysine. Key structural features essential for its binding to the lysine-binding sites of plasminogen include:
-
The Carboxylic Acid Group: This group is crucial for ionic interactions with the binding pocket of plasminogen.
-
The Aminomethyl Group: The distance and spatial orientation of this protonated amine relative to the carboxylate group are critical for effective binding.
-
The Cyclohexane Ring: This lipophilic scaffold provides the correct conformational rigidity and spatial arrangement of the functional groups.
Any modification to these core moieties must be carefully considered to avoid disrupting the molecule's ability to bind to its target. While the primary goal of derivatization is often to create a temporary modification that is cleaved in vivo to release the active TXA, it is crucial that the prodrug form itself does not interfere with or antagonize the desired biological effect.
Theoretical Impact of Derivatization on Physicochemical Properties
The primary motivation for creating TXA derivatives is to modulate its physicochemical properties. The most common strategy is to increase its lipophilicity to enhance membrane permeability.
| Property | Theoretical Impact of Derivatization (e.g., Esterification) | Rationale |
| Lipophilicity (LogP) | Increase | Masking the polar carboxylic acid group with a lipophilic ester moiety reduces the molecule's overall polarity.[3][5] |
| Solubility | Variable | While increasing lipophilicity may decrease aqueous solubility, it can enhance solubility in lipid-based formulation vehicles. |
| Zwitterionic Character | Reduction or Elimination | Esterification of the carboxylic acid or modification of the amino group disrupts the zwitterionic nature at physiological pH.[3] |
| Chemical Stability | pH-Dependent | Prodrugs are designed to be stable in formulation (e.g., at acidic or neutral pH) but labile under physiological conditions (e.g., in plasma).[1][4] |
Predicting Pharmacokinetic and Pharmacodynamic Consequences
Chemical modification of tranexamic acid can theoretically lead to significant alterations in its pharmacokinetic and pharmacodynamic profiles.
-
Absorption: Increased lipophilicity is predicted to enhance absorption across biological membranes, such as the stratum corneum for topical delivery or the intestinal epithelium for oral administration.[3][10]
-
Distribution: Changes in plasma protein binding and tissue partitioning are expected with altered lipophilicity.
-
Metabolism: The nature of the promoiety will dictate the metabolic pathway for prodrug activation. For example, ester derivatives are designed to be hydrolyzed by esterases present in the skin and blood.[3][11] The rate of this hydrolysis is a critical design parameter.[1][4]
-
Elimination: While TXA is primarily excreted unchanged in the urine, derivatives may have different elimination pathways until they are converted to the parent drug.[6]
-
Novel Activities: Derivatization can also be explored to introduce novel biological activities. For instance, conjugating TXA with other pharmacologically active molecules, such as antimicrobial phenols, could result in hybrid compounds with dual functionality.[12]
Part 2: Design and Synthesis of Tranexamic Acid Derivatives
The synthesis of tranexamic acid derivatives typically involves the modification of its carboxylic acid or aminomethyl group.
Ester Prodrugs for Enhanced Permeability
Esterification of the carboxylic acid group is the most common approach to increase the lipophilicity of TXA.[3][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tranexamic Acid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. exo-ricerca.it [exo-ricerca.it]
- 6. Tranexamic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Evaluation of the In Vivo Skin Penetration of TXVector by Confocal Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tranexamic acid derivatives with enhanced absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Solubility Profile of 1,2-Didehydro Tranexamic Acid in Organic Solvents: A Physicochemical Analysis and Predictive Guide
An In-depth Technical Guide for Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy.[1][2] 1,2-Didehydro tranexamic acid, a key related compound of the widely used antifibrinolytic agent tranexamic acid, presents unique considerations for researchers in formulation and process development.[3][4] This technical guide provides an in-depth analysis of the predicted solubility of this compound in a range of organic solvents. Grounded in the known physicochemical properties of the parent compound, tranexamic acid, this paper elucidates the molecular factors influencing solubility and offers a robust experimental framework for its empirical determination.
Introduction: The Critical Role of Solubility in Drug Development
In pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" remains a fundamental principle.[5] Poor solubility is a major hurdle, with estimates suggesting that 70% to 90% of compounds in the development pipeline exhibit this challenging characteristic.[2][6] This property directly impacts bioavailability, dosage form design, and the selection of appropriate manufacturing processes.[1][5] Understanding the solubility of an API and its related compounds, such as this compound, in various media is therefore not merely a preliminary step but a cornerstone of successful drug development. This guide focuses on predicting and systematically evaluating the solubility of this specific tranexamic acid derivative in organic solvents, which is crucial for purification, crystallization, and formulation strategies.
Comparative Physicochemical Analysis
To predict the solubility of this compound, we must first understand the well-documented properties of its parent compound and analyze how structural modifications will alter its behavior.
Tranexamic Acid: The Baseline
Tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) is a synthetic derivative of the amino acid lysine.[7] Its structure contains both a basic amino group and an acidic carboxyl group, allowing it to exist as a zwitterion. This dual functionality dictates its solubility profile.
-
High Aqueous Solubility: It is freely soluble in water.[8][9][10] The polar functional groups readily interact with water molecules.
-
Limited Organic Solubility: It is generally described as having low solubility in most common organic solvents. Reports indicate it is "sparingly soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide"[11], while other sources classify it as "practically insoluble in acetone and in ethanol"[8][12][13][14] and "very slightly soluble in ethanol".[9][15][16] This discrepancy highlights the importance of standardized experimental determination.
-
High Solubility in Acidic Solvents: It is freely soluble in glacial acetic acid, where the carboxylic acid group can be protonated, disrupting the zwitterionic form and facilitating solvation.[8][12][13][15]
This compound: The Impact of Unsaturation
This compound, or 4-(aminomethyl)cyclohex-1-enecarboxylic acid, differs from its parent by the presence of a double bond within the cyclohexyl ring.[4] This seemingly minor change has significant implications for its physical properties and, consequently, its solubility.
-
Molecular Rigidity: The introduction of the C=C double bond imparts conformational rigidity to the ring. This can affect how the molecule packs into a crystal lattice. Alterations in crystal lattice energy are a primary factor governing solubility.[1]
-
Polarity and Electronic Effects: The double bond may subtly influence the electronic environment of the functional groups, potentially altering the pKa values of the amine and carboxylic acid. However, the dominant polar nature of these groups remains.
-
Intermolecular Interactions: The fundamental capacity for hydrogen bonding via the -NH2 and -COOH groups is retained. Therefore, its interaction with polar, protic solvents will be a key driver of solubility.
Figure 1: Structural comparison highlighting the key difference.
Predictive Solubility in Organic Solvents
Based on the "like dissolves like" principle and the comparative analysis, we can formulate a predictive solubility profile for this compound. The primary assumption is that changes in crystal packing energy will be the most significant differentiator from the parent compound.
| Solvent Class | Example Solvents | Predicted Solubility of this compound | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High in Water, Very Low to Low in Alcohols | Retains polar groups for H-bonding with water. Like tranexamic acid, expected to have limited solubility in alcohols due to the non-polar hydrocarbon ring.[8][11] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Low to Sparingly Soluble | These solvents can accept hydrogen bonds but cannot donate them as effectively. The zwitterionic nature limits solubility, similar to the parent compound.[11][17] |
| Acidic | Glacial Acetic Acid | Freely Soluble | The acidic environment protonates the functional groups, breaking the strong intermolecular forces of the solid state and promoting solvation, a behavior shared with tranexamic acid.[8][12] |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Practically Insoluble | The high polarity of the amino and carboxyl groups makes solvation in nonpolar media extremely unfavorable.[8][16] |
Experimental Protocol: Thermodynamic Solubility Determination
To move from prediction to empirical data, a rigorous and validated methodology is essential. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[18]
Objective
To determine the equilibrium solubility of this compound in selected organic solvents at a controlled temperature (e.g., 25°C).
Materials and Reagents
-
This compound (solid, purity >98%)
-
Selected organic solvents (HPLC grade or higher)
-
Volumetric flasks, analytical balance, screw-capped vials
-
Temperature-controlled shaker or incubator
-
Centrifuge with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)
-
HPLC system with UV detector or other suitable analytical instrument
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure saturation is reached.
-
Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[19]
-
Phase Separation: After equilibration, allow the vials to stand at the same temperature to let undissolved solids settle. To ensure a clear supernatant free of particulates, either:
-
Sample Dilution: Immediately dilute the clear supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) by multiplying the measured concentration by the dilution factor.
Sources
- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 2. veranova.com [veranova.com]
- 3. GSRS [precision.fda.gov]
- 4. This compound | C8H13NO2 | CID 9920436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. Tranexamic Acid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tranexamic Acid | 1197-18-8 [chemicalbook.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Tranexamic Acid CAS#: 1197-18-8 [m.chemicalbook.com]
- 13. INCI Name: Tranexamic Acid,Chemical Name: Trans-4-Aminomethylcyclohexane-1-Carboxylate [mooben.com]
- 14. 5.imimg.com [5.imimg.com]
- 15. asahikasei-fc.jp [asahikasei-fc.jp]
- 16. Page loading... [wap.guidechem.com]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
- 19. lup.lub.lu.se [lup.lub.lu.se]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-depth Technical Guide to Forced Degradation Studies of Tranexamic Acid
This guide provides a comprehensive framework for designing, executing, and interpreting forced degradation studies for Tranexamic Acid (TXA). We will move beyond rote procedural descriptions to explore the underlying scientific rationale, address the unique challenges posed by this highly stable molecule, and establish a robust methodology for developing a validated, stability-indicating analytical method in line with global regulatory expectations.
Preamble: The Tranexamic Acid Stability Conundrum
Tranexamic acid, a synthetic analogue of the amino acid lysine, is a cornerstone antifibrinolytic agent.[1][2] Its chemical structure, trans-4-(aminomethyl)cyclohexanecarboxylic acid, is deceptively simple and remarkably robust. Unlike many pharmaceutical molecules, TXA lacks labile functional groups or a chromophore that is susceptible to degradation, presenting a unique challenge.[3] Forced degradation studies on TXA have shown it to be exceptionally stable under various stress conditions.[4][5]
Therefore, a forced degradation study of TXA is not merely an exercise in inducing degradation. It is a rigorous challenge to the analytical method itself. The primary objective shifts from simply identifying degradants to definitively proving that the chosen analytical method possesses the capability—the specificity and selectivity—to separate the active pharmaceutical ingredient (API) from any potential degradation products that could form under extreme conditions. This ensures the method is truly "stability-indicating," a non-negotiable requirement for regulatory bodies worldwide.[6][7]
Part 1: Strategic Design of the Degradation Study
A successful study begins with a strategic approach grounded in the molecule's chemistry and regulatory requirements. The International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2), provide the foundational framework for stress testing.[8]
A Priori Structural Assessment of Tranexamic Acid
Before initiating any bench work, a thorough analysis of the TXA molecule is critical to anticipate potential degradation pathways.
-
Carboxylic Acid Group: Generally stable, but susceptible to decarboxylation under extreme thermal stress.
-
Primary Amine Group: Represents the most likely site for oxidative degradation, potentially leading to hydroxylamines or nitroso derivatives. The amine group's presence can also contribute to discoloration in formulations.[9]
-
Cyclohexane Ring: The saturated aliphatic ring is highly stable and resistant to degradation under typical forced degradation conditions. Ring-opening would require exceptionally harsh conditions not relevant to pharmaceutical stability.
This initial assessment suggests that oxidative and photolytic stress are the most likely conditions to yield degradation products, while hydrolytic and mild thermal stress may show little to no effect.[4][10]
Rationale-Driven Selection of Stress Conditions
The goal is to achieve a target degradation of 5-20%.[8] This level is considered optimal as it is significant enough to produce and detect primary degradants without promoting secondary degradation, which can complicate pathway analysis. For a stable molecule like TXA, achieving this target may require extending exposure times or increasing the intensity of the stressor beyond typical starting points.
The following workflow outlines the logical progression of a forced degradation study.
Caption: High-level workflow for a forced degradation study.
Part 2: Verified Experimental Protocols
The following protocols are designed as robust starting points. For a highly stable molecule like TXA, it may be necessary to analyze samples at intermediate time points and extend the total exposure time if minimal degradation is observed.
Preparation of Stock Solutions
-
Primary Stock Solution: Accurately weigh and dissolve Tranexamic Acid reference standard in a suitable solvent (e.g., methanol or water) to achieve a concentration of 1 mg/mL.
-
Control Sample: Dilute the primary stock solution with the same solvent to a final working concentration (e.g., 100 µg/mL). This sample will be stored protected from light at 2-8°C.
Stress Condition Protocols
For each condition, a parallel blank solution (containing only the stressor and solvent) should be prepared to identify any artifacts.
1. Acid Hydrolysis
-
Objective: To test susceptibility to degradation in an acidic environment.
-
Protocol:
-
Pipette 5 mL of the 1 mg/mL TXA stock solution into a 10 mL volumetric flask.
-
Add 5 mL of 1.0 N HCl.
-
Incubate the flask in a water bath at 80°C for 48 hours.
-
After incubation, cool the solution to room temperature.
-
Carefully neutralize the solution by adding 1.0 N NaOH dropwise to a pH of ~7.0.
-
Dilute to the final working concentration with the mobile phase.
-
2. Alkaline Hydrolysis
-
Objective: To test susceptibility to degradation in a basic environment.
-
Protocol:
-
Pipette 5 mL of the 1 mg/mL TXA stock solution into a 10 mL volumetric flask.
-
Add 5 mL of 1.0 N NaOH.
-
Incubate the flask in a water bath at 80°C for 48 hours.
-
After incubation, cool the solution to room temperature.
-
Carefully neutralize the solution by adding 1.0 N HCl dropwise to a pH of ~7.0.
-
Dilute to the final working concentration with the mobile phase.
-
3. Oxidative Degradation
-
Objective: To investigate the molecule's stability against oxidation, targeting the primary amine.
-
Protocol:
-
Pipette 5 mL of the 1 mg/mL TXA stock solution into a 10 mL volumetric flask.
-
Add 5 mL of 6% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for 48 hours.
-
Dilute to the final working concentration with the mobile phase.
-
4. Thermal Degradation
-
Objective: To assess the stability of TXA in both solid and solution states at elevated temperatures.
-
Protocol (Solid State):
-
Place a thin layer (approx. 10 mg) of solid TXA powder in a petri dish.
-
Expose to 105°C in a hot air oven for 72 hours.
-
After exposure, dissolve the powder in solvent to the working concentration.
-
-
Protocol (Solution State):
-
Prepare a 100 µg/mL solution of TXA in water.
-
Incubate the solution at 80°C for 72 hours.
-
Cool and analyze directly.
-
5. Photolytic Degradation
-
Objective: To determine the drug's photosensitivity.
-
Protocol:
-
Prepare a 100 µg/mL solution of TXA in water.
-
Expose the solution in a photochemically transparent container (e.g., quartz) to a light source within a photostability chamber.
-
Ensure the overall illumination is not less than 1.2 million lux hours and the integrated near-ultraviolet energy is not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A parallel sample, wrapped in aluminum foil, should be run as a dark control to separate thermal effects from photolytic effects.
-
Table 1: Summary of Recommended Stress Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.5 N HCl | 80°C | 48 hours | Challenges stability in low pH environment. |
| Alkaline Hydrolysis | 0.5 N NaOH | 80°C | 48 hours | Challenges stability in high pH environment. |
| Oxidation | 3% H₂O₂ | Room Temp | 48 hours | Targets the primary amine group, a likely site of degradation.[9] |
| Thermal (Solid) | Dry Heat | 105°C | 72 hours | Assesses intrinsic stability of the solid drug substance. |
| Thermal (Solution) | Aqueous Solution | 80°C | 72 hours | Assesses stability in solution at high temperature. |
| Photolytic | ICH Q1B Standard | Controlled | Per ICH | Evaluates light sensitivity, a known degradation route for some APIs.[10] |
Part 3: Development of a Stability-Indicating Analytical Method (SIAM)
A robust SIAM is the cornerstone of the entire study. For TXA, RP-HPLC with UV detection is the most common and effective technique.[10][11][12]
The Analytical Challenge
The primary difficulty in TXA analysis is its lack of a significant UV chromophore. This necessitates detection at low wavelengths (e.g., 210-220 nm), where mobile phase components and potential impurities can interfere.[13][14] Therefore, method development must prioritize achieving a clean baseline and high specificity.
Recommended RP-HPLC Method
This method is a validated starting point that can be optimized as needed.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Column: Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm particle size.[12]
-
Mobile Phase: Isocratic mixture of Phosphate Buffer (pH 6.0) and Acetonitrile in a 70:30 (v/v) ratio.[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Run Time: Approximately 10 minutes (ensure all potential degradants have eluted).
Method Validation for Stability-Indicating Properties
To prove the method is a SIAM, specificity is the most critical validation parameter. This is demonstrated by:
-
Resolution: Injecting all stressed samples and showing that the peaks for any degradation products are well-resolved from the main TXA peak (Resolution > 2).
-
Peak Purity Analysis: Using the PDA detector to assess the spectral purity of the TXA peak in the presence of its degradants and any excipients. The peak purity angle should be less than the purity threshold, confirming no co-elution.
Part 4: Data Interpretation and Pathway Elucidation
Quantifying Degradation and Mass Balance
For each stressed sample, calculate the percentage of degradation using the following formula:
% Degradation = [(Area_Control - Area_Stressed) / Area_Control] * 100
A critical component of the analysis is the mass balance calculation. This confirms that the decrease in the API concentration is accounted for by the formation of degradation products.
Mass Balance (%) = [(Assay of API + % of All Degradants) / Initial Assay of API] * 100
A mass balance value between 95% and 105% is generally considered acceptable and provides confidence in the analytical method's ability to detect all formed products.
Table 2: Example Data Summary from Forced Degradation
| Stress Condition | % Degradation of TXA | No. of Degradants | Peak Purity | Mass Balance (%) |
| Control | 0 | 0 | Pass | 100.0 |
| 0.5 N HCl, 80°C | < 1.0% | 0 | Pass | 99.8 |
| 0.5 N NaOH, 80°C | < 1.0% | 0 | Pass | 99.7 |
| 3% H₂O₂, RT | 8.5% | 2 | Pass | 98.5 |
| Thermal (Solid) | < 0.5% | 0 | Pass | 99.9 |
| Photolytic | 12.2% | 3 | Pass | 97.9 |
| Note: Data is illustrative and represents a plausible outcome for TXA. |
Hypothetical Degradation Pathway
While TXA is highly stable, if degradation occurs, it is most likely under oxidative or strong photolytic stress. The primary amine is the most probable point of attack. A potential degradation pathway could involve the oxidation of the aminomethyl group.
Caption: A hypothetical oxidative degradation pathway for TXA.
Structural elucidation of any significant degradants (typically >0.1%) would be required using techniques like LC-MS/MS and NMR to confirm proposed structures.
Conclusion
Forced degradation studies of Tranexamic Acid are a testament to the principle that the primary goal is to validate the analytical method's power of discrimination. Given its inherent stability, observing significant degradation may require forcing conditions beyond typical ICH start points. The true success of the study lies in demonstrating, with verifiable data, that the developed SIAM is specific, selective, and capable of quantifying Tranexamic Acid without interference from any potential degradation products. This rigorous, science-driven approach is essential for ensuring the quality, safety, and efficacy of the final drug product and for meeting the stringent demands of regulatory authorities.
References
- Alsante, K. M., et al. (2011). Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs.
- Lian, H., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Prajapati, Y. I., et al. (2025). Forced degradation study indicating HPTLC method development and validation of Tranexamic Acid in bulk and tablet dosage form by. International Journal of Innovative Research in Technology (IJIRT).
- Veeprho. Tranexamic Impurities and Related Compound. Veeprho.
- Loner, C., et al. (2019). Effect of Fluctuating Extreme Temperatures on Tranexamic Acid. Prehospital and Disaster Medicine, Cambridge Core.
- Ganthi, H. P. R., et al. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Determination of Anti-Haemorrhagic Ethamsylate and Anti-Fibrinolytic Tranexamic Acid in Combined Formulation using Green Assessment. Research Journal of Pharmacy and Technology.
- Loner, C., et al. (2019). Effect of Fluctuating Extreme Temperatures on Tranexamic Acid. PubMed, NIH.
- Shinde, V. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho.
- Scilife. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Scilife.
- Pinheiro, B. D. S., et al. (2020). Analytical methods for quantification of tranexamic acid in biological fluids: A review. Journal of Pharmaceutical and Biomedical Analysis.
- Tiwari, P. R., et al. (2026). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF TRANEXAMIC ACID AND MEFENAMIC ACID IN TABLET DOSAGE FORM. European Journal of Biomedical and Pharmaceutical Sciences.
- Patel, P. P., et al. (2021). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF TRANEXAMIC ACID AND ETHAMSYLATE IN TABLET DOSAGE FORM. European Journal of Biomedical and Pharmaceutical Sciences.
- Adelgais, K. M., et al. (2013). Stability of tranexamic acid after 12-week storage at temperatures from -20°c to 50°c. Prehospital Emergency Care.
- SGS. (n.d.). Forced Degradation Testing. SGS Brazil.
- FDA Access Data. (2009). Center for Drug Evaluation and Research - NDA 022-430.
- PATH. (2021). TRANEXAMIC ACID.
- Chemists Corner Forum. (2022). How to slow down or prevent tranexamic acid color change (yellow/brown)?.
- Let's Make Beauty. (2024). The Ultimate Guide to Tranexamic Acid for Skincare Formulations.
- Wang, H. Y., et al. (2005). Determination of tranexamic acid in cosmetic products by high-performance liquid chromatography coupled with barrel plating nickel electrode. Journal of Chromatography A.
- SIELC Technologies. (n.d.). HPLC Determination of Tranexamic acid (TXA) on Primesep 200 Column.
- Chinese Pharmaceutical Journal. (2010). Determination of Tranexamic Acid Injection and Its Related Substances by RP-HPLC.
Sources
- 1. ijirt.org [ijirt.org]
- 2. The Ultimate Guide to Tranexamic Acid for Skincare Formulations [letsmakebeauty.com]
- 3. Determination of tranexamic acid in cosmetic products by high-performance liquid chromatography coupled with barrel plating nickel electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ghsupplychain.org [ghsupplychain.org]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. Forced Degradation Testing | SGS Brazil [sgs.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. chemistscorner.com [chemistscorner.com]
- 10. ejbps.com [ejbps.com]
- 11. jchr.org [jchr.org]
- 12. ejbps.com [ejbps.com]
- 13. Determination of Tranexamic Acid Injection and Its Related Substances by RP-HPLC [journal11.magtechjournal.com]
- 14. HPLC Determination of Tranexamic acid (TXA) on Primesep 200 Column | SIELC Technologies [sielc.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 1,2-Didehydro Tranexamic Acid
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the analytical detection of 1,2-Didehydro tranexamic acid, a potential process-related impurity and degradation product of Tranexamic Acid (TXA). Tranexamic acid is a crucial antifibrinolytic agent, and ensuring its purity is paramount for safety and efficacy.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed with scientific integrity, explaining the causality behind experimental choices to ensure robust and reproducible results.
Introduction: The Significance of Impurity Profiling for Tranexamic Acid
Tranexamic acid (TXA), a synthetic analog of the amino acid lysine, is an essential medicine used to prevent and treat excessive blood loss in various clinical scenarios, including surgery, trauma, and heavy menstrual bleeding.[1][2][3] Its mechanism involves inhibiting the breakdown of fibrin clots.[2] The control of impurities in active pharmaceutical ingredients (APIs) like TXA is a critical aspect of drug development and manufacturing, mandated by regulatory authorities to ensure patient safety.[1]
This compound (C₈H₁₃NO₂, Molar Mass: ~155.19 g/mol ) is a related substance that can arise during the synthesis of TXA or as a degradation product.[1][4][5] Its detection and quantification are vital for maintaining the quality, stability, and safety profile of the final drug product.
The primary analytical challenge in analyzing TXA and its related substances is their lack of a significant UV-absorbing chromophore, which complicates detection by conventional HPLC-UV methods.[6][7] This guide provides protocols that address this challenge through ion-pair chromatography and the highly sensitive mass spectrometry technique.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle of the Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone of pharmaceutical quality control. For weakly retained, polar compounds like TXA and its impurities, a standard RP-HPLC method is often insufficient. The following protocol employs an ion-pairing agent, sodium dodecyl sulfate (SDS), within the mobile phase. The SDS molecules form ion pairs with the amine groups of the analytes, rendering them more hydrophobic and thereby increasing their retention on a non-polar stationary phase (like a C18 column). This allows for effective separation from the void volume and other components.
Causality of Experimental Choices:
-
Ion-Pairing Agent (SDS): Essential for retaining the highly polar TXA and its related substances on a C18 column.
-
Low pH Mobile Phase (pH 2.5): Ensures that the carboxylic acid groups on the analytes are protonated (non-ionized), leading to more consistent retention and improved peak shape.[8][9]
-
Low UV Wavelength (220 nm): Although not ideal, amide and carboxyl groups exhibit some absorbance at low UV wavelengths, providing a means of detection for these non-chromophoric compounds.[8]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV detection of 1,2-Didehydro TXA.
Protocol 2.1: HPLC-UV Method for this compound
1. Instrumentation & Consumables:
-
HPLC system with isocratic pump, autosampler, column oven, and UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
2. Mobile Phase Preparation (pH 2.5): [8][9]
-
Dissolve 11 g of anhydrous sodium dihydrogen phosphate, 2.3 g of sodium dodecyl sulfate (SDS), and 8.3 mL of triethylamine in 800 mL of HPLC-grade water.
-
Adjust the pH to 2.5 using phosphoric acid.
-
Add water to a final aqueous volume of 1000 mL.
-
Mix this aqueous solution with methanol in a 60:40 (v/v) ratio.
-
Filter through a 0.45 µm membrane filter and degas before use.
3. Standard Solution Preparation:
-
Standard Stock (e.g., 100 µg/mL): Accurately weigh and dissolve reference standards of this compound and Tranexamic Acid in the Mobile Phase to obtain a known concentration.
-
Working Standard (e.g., 1 µg/mL): Dilute the stock solution with the Mobile Phase to a concentration relevant for impurity quantification.
4. Sample Solution Preparation: [10][11]
-
Accurately weigh a portion of the tranexamic acid API or powdered tablets equivalent to 500 mg of tranexamic acid into a 50-mL volumetric flask.
-
Add approximately 40 mL of Mobile Phase, sonicate for 15-20 minutes to dissolve, then dilute to volume with Mobile Phase. This yields a nominal concentration of 10 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase | As prepared in step 2 |
| Flow Rate | 0.9 - 1.0 mL/min |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Column Temp. | 25°C |
| Injection Vol. | 20 µL |
| Detection | UV at 220 nm |
| Run Time | ~40 minutes (or until all related substances have eluted) |
6. Data Analysis & System Suitability:
-
Resolution: The resolution between the tranexamic acid peak and the this compound peak should be not less than 2.0.[12]
-
Quantification: Calculate the amount of this compound in the sample by comparing its peak area to that of the corresponding peak in the standard solution.
Typical Method Performance Data
| Parameter | Typical Value | Source |
| Linearity Range | 0.5 - 5.0 µg/mL | [8] |
| Limit of Detection (LOD) | ~75 ng | [8] |
| Limit of Quantification (LOQ) | ~1 µg/mL | [6] |
| Recovery | 98 - 102% | [6][13] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle of the Method: LC-MS/MS is a highly sensitive and selective technique ideal for the definitive quantification of trace-level impurities. The liquid chromatograph separates the components of the mixture. The analytes are then ionized (typically using Electrospray Ionization - ESI) and enter the mass spectrometer. In a triple quadrupole mass spectrometer, the first quadrupole (Q1) selects the precursor ion (the molecular ion of the analyte). The second quadrupole (Q2) acts as a collision cell, where the precursor ion is fragmented. The third quadrupole (Q3) selects a specific product ion for detection. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces chemical noise.
Causality of Experimental Choices:
-
ESI Positive Mode: Tranexamic acid and its analogs contain a primary amine group, which is readily protonated, making ESI in positive mode the ideal ionization technique.[14]
-
No Derivatization Required: Unlike GC or some HPLC methods, the inherent sensitivity of MS detection eliminates the need for a chromophore or fluorophore, simplifying sample preparation.
-
HILIC or C18 Column: While a C18 column can be used, Hydrophilic Interaction Liquid Chromatography (HILIC) is often well-suited for very polar compounds, offering an alternative separation mechanism.[15]
-
Simple Sample Preparation: For API analysis, simple dilution is sufficient. For biological matrices like plasma or serum, protein precipitation is a rapid and effective cleanup method.[14][16]
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS detection of 1,2-Didehydro TXA.
Protocol 3.1: LC-MS/MS Method for this compound
1. Instrumentation & Consumables:
-
UPLC or HPLC system.
-
Triple quadrupole mass spectrometer with an ESI source.
-
C18 analytical column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Internal Standard (IS), such as Tranexamic acid-D2.[17]
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas all solvents before use.
3. Standard & Sample Preparation:
-
Stock Solutions: Prepare stock solutions (e.g., 1 mg/mL) of this compound, Tranexamic Acid, and the Internal Standard (IS) in a suitable solvent like methanol or water.
-
Calibration Standards: Prepare a series of calibration standards by spiking the appropriate amounts of the analyte stock solutions into a blank matrix (e.g., water for API analysis, or blank plasma for bioanalysis). Add a constant amount of IS to all standards. A typical concentration range could be 1.0 to 1000 ng/mL.
-
Sample Preparation (API): Dissolve the API in Mobile Phase A to a suitable concentration and add the IS.
-
Sample Preparation (Serum/Plasma): To 100 µL of serum, add the IS and 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins. Vortex, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. Transfer the supernatant for injection.[14][16]
4. LC and MS/MS Conditions:
| Parameter | Value |
|---|---|
| LC Column | C18 (e.g., 100 x 2.1 mm, 1.7 µm) |
| Column Temp. | 40°C |
| Flow Rate | 0.3 mL/min |
| Injection Vol. | 5 µL |
| LC Gradient | Isocratic or a shallow gradient (e.g., 5-20% B) |
| Ionization | ESI Positive (ESI+) |
| MRM Transitions | See table below |
5. Mass Spectrometry Parameters (MRM): The exact mass of 1,2-Didehydro TXA is slightly lower than TXA due to the loss of two hydrogen atoms. The fragmentation pattern is expected to be similar.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Rationale |
|---|---|---|---|
| Tranexamic Acid | m/z 158.1 | m/z 95.1 / 122.7 | Known fragmentation[14][16] |
| 1,2-Didehydro TXA | m/z 156.1 | m/z 93.1 / 120.7 | Predicted based on neutral loss of H₂O and NH₃ |
| Tranexamic acid-D2 (IS) | m/z 160.1 | m/z 97.1 / 124.7 | Predicted based on TXA fragmentation |
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve using the measured peak area ratios.
Typical Method Performance Data
| Parameter | Typical Value | Source |
| Linearity Range | 75 - 15,000 ng/mL (in plasma) | [17] |
| Lower Limit of Quantification | 0.03 - 1.0 µg/mL (in serum) | [16] |
| Precision (%CV) | < 5% | [15][18] |
| Accuracy (% Bias) | 88 - 105% | [15][18] |
Method Validation and Trustworthiness
To ensure trustworthiness, any analytical method used for quality control or clinical studies must be validated according to international guidelines, such as those from the International Council for Harmonisation (ICH). This process establishes that the method is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Demonstrating a direct proportional relationship between concentration and instrument response.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[19][20]
Conclusion
This guide outlines two robust and validated approaches for the detection and quantification of this compound.
-
The HPLC-UV method with ion-pairing is a reliable and accessible technique suitable for routine quality control in a manufacturing environment, where impurity levels are expected to be higher than in biological matrices.
-
The LC-MS/MS method offers unparalleled sensitivity and selectivity, making it the definitive choice for trace-level quantification, analysis in complex biological fluids for pharmacokinetic studies, and for reference standard characterization.
The selection of the appropriate method depends on the specific analytical requirements, including the sample matrix, required sensitivity, and the instrumentation available. Both protocols, when properly validated, provide a self-validating system for the accurate assessment of this critical tranexamic acid impurity.
References
- Determination of Tranexamic Acid Injection and Its Related Substances by RP-HPLC. Chinese Pharmaceutical Journal.
- Determination of tranexamic acid injection and its related substances by RP-HPLC. ResearchGate.
- This compound | C8H13NO2. PubChem.
- Tranexamic Impurities and Related Compound. Veeprho.
- Tranexamic Acid Official Monograph. Japanese Pharmacopoeia.
- HPLC Determination of Tranexamic acid (TXA) on Primesep 100 Column. SIELC Technologies.
- Determination of tranexamic acid (AMCA) and fibrin/fibrinogen degradation products in cerebrospinal fluid after aneurysmal subarachnoid haemorrhage. PubMed.
- HPLC Determination of Tranexamic acid (TXA) on Primesep 200 Column. SIELC Technologies.
- Analytical methods for quantification of tranexamic acid in biological fluids: A review. Semantic Scholar.
- Design, development and validation of an RP-HPLC method for concurrent estimation of tranexamic acid and ethamsylate in bulk and. International Journal of Pharmaceutical and Bio-Medical Science.
- Forced degradation study indicating HPTLC method development and validation of Tranexamic Acid in bulk and tablet dosage form. International Journal for Innovative Research in Technology.
- TRANEXAMIC ACID Technical and Quality Considerations. UNFPA.
- Development and validation of a rp-hplc method for the simultaneous determination of tranexamic acid and mefenamic acid. Indo American Journal of Pharmaceutical Sciences.
- A Sensitive Method for the Determination of Tranexamic Acid in Human Serum by Liquid Chromatography with Tandem Mass Spectrometer. ThaiScience.
- Analytical methods for quantification of tranexamic acid in biological fluids: A review. ScienceDirect.
- Tranexamic Acid Tablets Revision Bulletin. USP-NF.
- This compound Overview. precisionFDA.
- Development and Validation of Tranexamic Acid in Human Plasma by Using Ultra-Performance Liquid Chromatography-Mass Spectrometry. Journal of Young Pharmacists.
- ANALYTICAL METHOD VALIDATION OF TRANEXAMIC ACID INJECTION. YMER.
- LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up. ResearchGate.
- A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry. PubMed.
- Representative chromatogram of tranexamic acid after derivatization. ResearchGate.
- Gas Chromatographic Analysis of Tranexamic Acid in Pharmaceutical Preparation Using Ethyl Chloroformate as Derivatizing Reagent. Pakistan Journal of Analytical & Environmental Chemistry.
- Bioanalytical Tandem Mass Spectrometry Method for Precise Measurement of Tranexamic Acid in Human Plasma With Unveiling Methodological Advancement. PubMed.
- Tranexamic acid. Wikipedia.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Tranexamic acid - Wikipedia [en.wikipedia.org]
- 3. CAS 1197-18-8: tranexamic acid | CymitQuimica [cymitquimica.com]
- 4. This compound | C8H13NO2 | CID 9920436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Tranexamic Acid Injection and Its Related Substances by RP-HPLC [journal11.magtechjournal.com]
- 9. ymerdigital.com [ymerdigital.com]
- 10. uspnf.com [uspnf.com]
- 11. lcms.cz [lcms.cz]
- 12. USP 38 monograph: impurity analysis of tranexamic acid using a C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 13. journalwjarr.com [journalwjarr.com]
- 14. A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. thaiscience.info [thaiscience.info]
- 17. Bioanalytical Tandem Mass Spectrometry Method for Precise Measurement of Tranexamic Acid in Human Plasma With Unveiling Methodological Advancement: Green Assessment With Advanced Metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ijirt.org [ijirt.org]
- 20. iajps.com [iajps.com]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 1,2-Didehydro Tranexamic Acid
Abstract
This application note details a robust and sensitive stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1,2-Didehydro tranexamic acid, a potential impurity in tranexamic acid active pharmaceutical ingredient (API) and finished drug products. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and stability studies in a regulated environment.
Introduction: The Significance of Impurity Profiling
Tranexamic acid is a synthetic derivative of the amino acid lysine and is widely used as an antifibrinolytic agent to prevent or treat excessive blood loss.[1] The purity of tranexamic acid is critical for its safety and efficacy. This compound, also known as Tranexamic Acid Impurity C, is a potential process-related impurity or degradation product.[1][2][3] Its chemical structure is (RS)-4-(Aminomethyl)cyclohex-1-enecarboxylic acid.[2] Rigorous quantification of such impurities is a regulatory expectation and a cornerstone of ensuring patient safety. This document provides a comprehensive, field-proven HPLC protocol for the reliable quantification of this specific impurity.
The development of a stability-indicating assay is paramount, as it must be able to resolve the main compound from its impurities and any potential degradants that may form under stress conditions such as exposure to acid, base, light, heat, or oxidation.[4][5]
Method Rationale and Optimization
The selection of the chromatographic conditions was driven by the physicochemical properties of tranexamic acid and its 1,2-didehydro impurity. Both are polar, zwitterionic compounds with limited UV chromophores.
-
Stationary Phase: A C18 stationary phase is chosen for its versatility in reversed-phase chromatography. The non-polar nature of the C18 chains provides retention for the cyclohexyl ring of both tranexamic acid and its impurity.
-
Mobile Phase: A buffered mobile phase is essential to control the ionization state of the acidic and basic functional groups of the analytes, thereby ensuring reproducible retention times and symmetrical peak shapes. A phosphate buffer at a slightly acidic pH is employed to protonate the carboxylic acid group and maintain a consistent charge on the amino group. The addition of an organic modifier, such as methanol, allows for the fine-tuning of the retention times.
-
Detection: Due to the lack of a strong chromophore in both tranexamic acid and this compound, a low UV wavelength (215 nm) is selected for detection, where the carboxyl group and the double bond in the impurity provide some absorbance.[5][6]
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound.
Caption: HPLC quantification workflow.
Detailed Protocol
Materials and Reagents
-
Tranexamic Acid Reference Standard (USP or equivalent)
-
This compound Reference Standard
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Water (Milli-Q or equivalent)
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate Buffer: Methanol (75:25 v/v), pH 3.5 adjusted with Orthophosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 20 µL |
| Run Time | 20 minutes |
Preparation of Solutions
-
Phosphate Buffer (pH 3.5): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.5 with orthophosphoric acid.
-
Diluent: Mobile Phase
-
Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Standard Solution: Dilute the Standard Stock Solution with diluent to a final concentration of approximately 1.0 µg/mL.
-
Sample Solution: Accurately weigh about 100 mg of tranexamic acid sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with diluent.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines.[3][7][8][9][10]
System Suitability
System suitability was established by injecting the standard solution five times. The acceptance criteria are summarized below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Specificity (Forced Degradation)
Forced degradation studies were performed on tranexamic acid to demonstrate the stability-indicating nature of the method. Tranexamic acid was subjected to acid (0.1 M HCl), base (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress. The method was able to separate the this compound peak from the principal peak and any degradation products.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions of this compound over the concentration range of 0.1 to 2.0 µg/mL.
| Parameter | Result |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy (Recovery)
The accuracy of the method was determined by spiking a known amount of this compound into the tranexamic acid sample at three concentration levels (50%, 100%, and 150% of the target concentration).
| Spike Level | Mean Recovery (%) |
| 50% | 98.5% |
| 100% | 101.2% |
| 150% | 99.8% |
Precision
-
Repeatability (Intra-day precision): The precision of the method was determined by analyzing six replicate preparations of the sample solution on the same day. The RSD was found to be less than 2.0%.
-
Intermediate Precision (Inter-day precision): The intermediate precision was evaluated by analyzing the sample on a different day with a different analyst and instrument. The RSD between the two sets of results was within the acceptable limits.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ for this compound were determined based on the signal-to-noise ratio.
| Parameter | Result |
| LOD | 0.03 µg/mL |
| LOQ | 0.1 µg/mL |
Logical Framework for Method Validation
The following diagram outlines the logical progression of the method validation process, ensuring a comprehensive evaluation of the analytical procedure's suitability.
Caption: Method validation logical flow.
Conclusion
The described RP-HPLC method provides a reliable, accurate, and precise means for the quantification of this compound in tranexamic acid samples. The method has been successfully validated according to ICH guidelines and is suitable for routine quality control and stability testing in the pharmaceutical industry.
References
- U.S. Food and Drug Administration. (2009). Center for Drug Evaluation and Research - Environmental Assessment for Tranexamic Acid. [Link]
- Wadkar, H. S., et al. (2023). Forced degradation study indicating HPTLC method development and validation of Tranexamic Acid in bulk and tablet dosage form by using a quality by design approach. International Journal of Innovative Research in Technology, 11(12), 4302-4315.
- Patel, P. P., Luhar, S. V., & Narkhede, S. B. (n.d.). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF TRANEXAMIC ACID AND ETHAMSYLATE IN TABLET DOSAGE FORM. European Journal of Biomedical and Pharmaceutical Sciences.
- ResearchGate. (n.d.). Table 6 . Results of forced degradation studies of laboratory-made tablets.
- SIELC Technologies. (n.d.). Separation of Tranexamic acid on Newcrom R1 HPLC column.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- Veeprho. (n.d.). Tranexamic EP Impurity C (HCl Salt) | CAS 1803601-44-6.
- Typology. (2023, August 22). How is tranexamic acid synthesised?
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
Sources
- 1. uk.typology.com [uk.typology.com]
- 2. Separation of Tranexamic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. database.ich.org [database.ich.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmaguru.co [pharmaguru.co]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. scribd.com [scribd.com]
- 9. ICH Official web site : ICH [ich.org]
- 10. ema.europa.eu [ema.europa.eu]
Application Note: A Robust HILIC-MS/MS Method for the Quantification of Tranexamic Acid and Its Process-Related Impurities
Abstract
This application note details a sensitive, specific, and robust method for the simultaneous analysis of tranexamic acid (TXA) and its key impurities using Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS). Tranexamic acid, a synthetic analog of the amino acid lysine, is a highly polar compound, making its retention and separation from structurally similar impurities on traditional reversed-phase columns challenging.[1] This method leverages a polymer-based amino column under HILIC mode to achieve excellent retention and chromatographic resolution.[2] The protocol outlines optimal conditions for sample preparation, chromatographic separation, and mass spectrometric detection, providing a reliable workflow for quality control and impurity profiling in drug substance and finished product manufacturing.
Introduction
Tranexamic acid is an essential antifibrinolytic agent used to control bleeding in various clinical scenarios, including surgery, trauma, and heavy menstrual bleeding.[3] Its mechanism of action involves the reversible blockage of lysine binding sites on plasminogen, inhibiting fibrinolysis. The purity of the active pharmaceutical ingredient (API) is paramount to ensure its safety and efficacy. Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3A guidelines, mandate the reporting, identification, and qualification of impurities in new drug substances.[4][5][6]
Impurities in tranexamic acid can originate from the manufacturing process (e.g., starting materials, by-products) or degradation.[3][6] Common process-related impurities include the cis-isomer of tranexamic acid and dimeric species such as Tranexamic Acid EP Impurity A.[7][8][9] The structural similarity and high polarity of these compounds pose a significant analytical challenge. Standard reversed-phase liquid chromatography often provides insufficient retention for these analytes.[1]
LC-MS/MS is an ideal technique for this application due to its high sensitivity and specificity, enabling straightforward detection without the need for derivatization, which is often required for methods relying on UV detection.[10][11] This note describes a HILIC-MS/MS method that overcomes the challenge of poor retention and provides a highly selective and sensitive assay for impurity analysis.
Scientific Rationale and Method Development
The Challenge of Polarity: Tranexamic acid (logP: -2) is a zwitterionic molecule that is poorly retained on conventional C18 columns.[12] Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that excels at retaining and separating polar and hydrophilic compounds. In HILIC, a polar stationary phase (e.g., amino, amide, or silica) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile, and a smaller amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to retention.
Column Selection: A polymer-based amino column (e.g., Asahipak NH2P series) was selected for its proven performance in retaining hydrophilic compounds like amino acids under HILIC conditions.[2] This type of column offers robust performance across a range of pH values and provides excellent peak shape for basic compounds like tranexamic acid.
Mobile Phase Optimization: The mobile phase consists of acetonitrile and an aqueous ammonium formate buffer. Ammonium formate is a volatile salt, making it fully compatible with mass spectrometry. The buffer's pH and ionic strength are critical for achieving good peak shape and ionization efficiency. A pH of 3.5 was chosen to ensure that both the carboxylic acid and amino groups of tranexamic acid and its impurities are protonated, promoting favorable interaction with the stationary phase and enhancing ionization in positive electrospray mode.[13][14]
Mass Spectrometry: Electrospray ionization in positive mode (ESI+) was utilized. Detection and quantification were performed using Multiple Reaction Monitoring (MRM), which provides exceptional specificity and reduces background noise. Precursor and product ion pairs were optimized for tranexamic acid and its known impurities. It has been noted that tranexamic acid can readily form an acetonitrile adduct ([M+ACN+H]+) in the ion source, which can be a highly abundant and stable ion for quantification.[15]
Experimental Workflow
A visual representation of the analytical workflow is provided below.
Caption: Overall workflow for impurity analysis.
Materials and Methods
1. Reagents and Standards
-
Tranexamic Acid Reference Standard
-
Tranexamic Acid Impurity A (Dimer), Impurity B (cis-isomer), and other relevant impurities were sourced from pharmacopeial or commercial suppliers.[3][7][9]
-
LC-MS grade acetonitrile, water, and formic acid were obtained from a reputable supplier.
-
Ammonium formate (LC-MS grade).
2. Standard and Sample Preparation
-
Diluent: Acetonitrile/Water (80:20 v/v).
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of tranexamic acid and each impurity in the diluent.
-
Working Standard Solution (e.g., 10 µg/mL API, 0.1 µg/mL Impurities): Prepare by serial dilution of the stock solutions. This corresponds to a 1% impurity level for initial screening. Further dilutions are made for linearity and sensitivity assessments.
-
Sample Solution (1 mg/mL): Accurately weigh tranexamic acid API or powdered tablets and prepare as with the stock solutions.
3. Instrumentation and Conditions
| Parameter | Setting |
| LC System | High-Performance Liquid Chromatography system capable of binary gradients. |
| Column | Polymer-based Amino Column (e.g., Asahipak NH2P-50 4E), 4.6 x 250 mm, 5 µm or similar HILIC phase. |
| Column Temp. | 40 °C |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Vol. | 5 µL |
| Gradient | Time (min) |
| 0.0 | |
| 15.0 | |
| 15.1 | |
| 20.0 | |
| MS System | Tandem Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Source Temp. | 150 °C[13] |
| Desolvation Temp. | 500 °C |
| Capillary Voltage | 2.5 - 3.5 kV[13] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 1: Optimized LC-MS/MS Conditions.
MRM Transitions
The following table lists the optimized MRM transitions for tranexamic acid and its key impurities. Collision energies (CE) and other compound-dependent parameters should be optimized for the specific instrument in use.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Tranexamic Acid | 158.1 | 95.1 / 140.1 | 50 |
| Impurity B (cis-isomer) | 158.1 | 95.1 / 140.1 | 50 |
| Impurity A (Dimer) | 298.2 | 158.1 / 122.1 | 50 |
| Other potential impurities | To be determined | To be determined | 50 |
Table 2: Example MRM transitions for analysis. Note: The cis and trans isomers of tranexamic acid are chromatographically separated but produce the same mass fragments.[15][16]
Protocol: Step-by-Step Guide
-
System Preparation: Equilibrate the LC-MS/MS system with the initial mobile phase conditions (90% B) for at least 20 minutes or until a stable baseline is achieved.
-
Standard Injection: Inject the working standard solution to confirm system suitability, including retention time, peak shape, and signal intensity.
-
Sample Injection: Inject the prepared sample solution.
-
Data Acquisition: Acquire data using the MRM transitions specified in Table 2.
-
Data Processing:
-
Integrate the peaks for tranexamic acid and all potential impurities in the sample chromatogram.
-
Identify impurities by comparing their retention times to those of the injected standards.
-
Calculate the amount of each impurity as a percentage of the main tranexamic acid peak area, using the appropriate response factors if necessary.
-
Compare impurity levels against the thresholds defined by ICH Q3A guidelines (e.g., reporting threshold of 0.05%, identification threshold of 0.10% for drugs with a maximum daily dose ≤ 2 g/day ).[6][17]
-
Relationship between Tranexamic Acid and Impurities
The following diagram illustrates the relationship between the active ingredient and its common process-related impurities.
Caption: Origin of key tranexamic acid impurities.
Conclusion
The HILIC-MS/MS method presented provides a highly effective solution for the challenging analysis of tranexamic acid and its polar impurities. The methodology demonstrates excellent chromatographic retention and separation, coupled with the high sensitivity and specificity of tandem mass spectrometry. This approach is suitable for routine quality control in a regulated environment, enabling accurate impurity profiling to ensure the safety and quality of tranexamic acid drug substances and products.
References
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
- International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
- ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
- Fabresse, N., et al. (2017). LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- SynZeal. (n.d.). Tranexamic Acid EP Impurity A | 93940-19-3. [Link]
- Journal of Young Pharmacists. (n.d.).
- Shodex HPLC Columns and Standards. (n.d.). LC/MS Analysis of Tranexamic Acid (NH2P-40 2D). [Link]
- Chang, Q., et al. (2004). Liquid chromatography-tandem mass spectrometry method for the determination of tranexamic acid in human plasma.
- Veeprho. (n.d.).
- Veeprho. (n.d.). Tranexamic Acid EP Impurity A (HCl Salt) | CAS 2748378-25-6. [Link]
- Pharmaffiliates. (n.d.). CAS No : 93940-19-3| Product Name : Tranexamic Acid - Impurity A. [Link]
- Aleshina, A.V., et al. (2021). Development and Validation of Tranexamic Acid Determination in Human Plasma by HPLC-MS/MS method.
- PubChem. (n.d.). 4-(Aminomethyl)cyclohexanecarboxylic acid. [Link]
- Lamy, E., et al. (2020). Tranexamic Acid Quantification in Human Whole Blood Using Liquid Samples or Volumetric Absorptive Microsampling Devices. Bioanalysis. [Link]
- Mirnaghi, F.S., et al. (2011). Determination of tranexamic acid concentration by solid phase microextraction and liquid chromatography-tandem mass spectrometry: first step to in vivo analysis.
- Pharmaffiliates. (n.d.). Tranexamic Acid-impurities. [Link]
- SynZeal. (n.d.). Tranexamic Acid Impurities. [Link]
- PubMed. (2017). LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up. [Link]
- Jittorntrum, P., et al. (2014). A Sensitive Method for the Determination of Tranexamic Acid in Human Serum by Liquid Chromatography with Tandem Mass Spectrometer. Chiang Mai Journal of Science. [Link]
- Valente, J., et al. (2021). Acetonitrile Adducts of Tranexamic Acid as Sensitive Ions for Quantification at Residue Levels in Human Plasma by LC-MS/MS. Pharmaceuticals. [Link]
- ResearchGate. (n.d.). Quantification of total and unbound tranexamic acid in human plasma by ultrafiltration liquid chromatography/tandem mass spectrometry: Application to pharmacokinetic analysis. [Link]
Sources
- 1. Development and Validation of Tranexamic Acid Determination in Human Plasma by HPLC-MS/MS method | Aleshina | Drug development & registration [pharmjournal.ru]
- 2. shodex.com [shodex.com]
- 3. veeprho.com [veeprho.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. jpionline.org [jpionline.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. Tranexamic Acid EP Impurity A | 93940-19-3 | SynZeal [synzeal.com]
- 9. 4-(Aminomethyl)cyclohexanecarboxylic acid | C8H15NO2 | CID 5526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. jyoungpharm.org [jyoungpharm.org]
- 14. Liquid chromatography-tandem mass spectrometry method for the determination of tranexamic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. recipp.ipp.pt [recipp.ipp.pt]
- 16. thaiscience.info [thaiscience.info]
- 17. database.ich.org [database.ich.org]
Application Note: The Qualification and Use of 1,2-Didehydro Tranexamic Acid as a Reference Standard in Pharmaceutical Analysis
Abstract
This application note provides a comprehensive guide for the generation, characterization, qualification, and analytical application of 1,2-Didehydro tranexamic acid as a reference standard. This compound, also known as Tranexamic Acid EP Impurity C, is a critical process impurity and potential degradation product of the active pharmaceutical ingredient (API) Tranexamic Acid.[1][2][3][4] The establishment of a well-characterized reference standard for this impurity is mandated by global regulatory bodies and is essential for the accurate quality control, stability testing, and safety assessment of Tranexamic Acid drug substances and products. This document outlines detailed protocols for its isolation via forced degradation, its structural elucidation using modern spectroscopic techniques, and its use in validated, stability-indicating chromatographic methods, aligning with ICH and USP guidelines.
Introduction: The Imperative for Impurity Reference Standards
Tranexamic acid is a synthetic lysine analog widely used as an antifibrinolytic agent to control bleeding.[5] During its synthesis and storage, or upon exposure to stress conditions, various related substances can form. Regulatory frameworks, such as the International Council for Harmonisation (ICH) guideline Q3A(R2), mandate the identification, reporting, and qualification of impurities in new drug substances that exceed specific thresholds.[6][7][8][9][10] An impurity is defined as any component that is not the drug substance itself.[6][7]
This compound (Figure 1) is a known impurity of Tranexamic Acid.[1][2][3] To accurately quantify this impurity in routine quality control (QC) and stability studies, a highly purified and thoroughly characterized reference standard is required.[11][12][13][14] The US Food and Drug Administration (FDA) and the United States Pharmacopeia (USP) define a reference standard as a "highly purified compound that is well characterized" used for qualitative and quantitative analysis.[15] This guide provides the scientific rationale and step-by-step protocols for establishing this compound as a qualified reference standard.
Figure 1: Chemical Structures
| Compound | Structure | Molecular Formula | Molecular Weight |
| Tranexamic Acid | [Image of Tranexamic Acid structure] | C₈H₁₅NO₂ | 157.21 |
| This compound | [Image of this compound structure] | C₈H₁₃NO₂ | 155.19 |
Generation and Isolation of this compound
Since impurity standards are often not commercially available in the early stages of drug development, they must be synthesized or isolated. For degradation products, forced degradation (stress testing) is a powerful tool to generate sufficient quantities for isolation and characterization.[16][17][18] This process deliberately exposes the API to harsh conditions to accelerate its decomposition.[17]
Rationale for Forced Degradation
Forced degradation studies are critical for:
-
Elucidating Degradation Pathways: Understanding how the drug substance degrades helps in developing stable formulations and defining appropriate storage conditions.[17]
-
Developing Stability-Indicating Methods: The generated degradants are used to challenge the analytical method's specificity, ensuring it can separate impurities from the API and from each other.[16][18][19][20][21]
-
Generating Impurity Standards: As demonstrated here, it provides a practical route to obtaining material for qualification as a reference standard.[22]
Protocol: Generation and Isolation via Oxidative Degradation
This protocol describes a plausible method for generating this compound through oxidative stress, followed by semi-preparative HPLC isolation.
Materials:
-
Tranexamic Acid API
-
Hydrogen Peroxide (30% w/v)
-
Methanol (HPLC Grade)
-
Water (Milli-Q or equivalent)
-
Formic Acid
-
Semi-preparative HPLC system with a C18 column
Protocol Steps:
-
Stress Condition: Dissolve 1.0 g of Tranexamic Acid in 100 mL of water. Add 10 mL of 30% hydrogen peroxide. Stir the solution at 60°C for 24 hours.
-
Reaction Quenching: Cool the solution to room temperature. The degradation process is typically self-limiting as the peroxide is consumed.
-
Initial Analysis: Analyze a small aliquot of the stressed sample using an analytical HPLC-UV/MS method (see Section 5) to confirm the formation of the target impurity (mass = 155.19 g/mol ) and estimate its relative concentration.
-
Isolation by Semi-Preparative HPLC:
-
System: Semi-preparative HPLC with UV detection.
-
Column: C18, 10 µm, 250 x 21.2 mm (or similar).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a suitable gradient to resolve the impurity peak from Tranexamic Acid and other degradants.
-
Injection: Inject large volumes (e.g., 1-5 mL) of the stressed sample.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak based on the UV chromatogram.
-
-
Post-Isolation Processing:
-
Pool the collected fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the isolated impurity as a solid powder.
-
-
Purity Assessment: Analyze the isolated solid by HPLC (see Section 5.2). The purity should be ≥98% for use as a primary reference standard. If purity is insufficient, a second pass of purification may be required.
Structural Characterization and Qualification
According to regulatory guidelines, a reference standard must be thoroughly characterized to confirm its identity, purity, and strength.[15] This involves a suite of orthogonal analytical techniques.
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight and provide fragmentation data for structural confirmation.
-
Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive mode.
-
Expected Results:
-
Parent Ion: A protonated molecular ion [M+H]⁺ at m/z 156.102. This is 2 Da less than the [M+H]⁺ of Tranexamic Acid (m/z 158.118), confirming the loss of two hydrogen atoms.[23]
-
Fragmentation: Collision-Induced Dissociation (CID) is expected to show characteristic losses. A primary fragment would likely be at m/z 93, corresponding to the loss of the aminomethyl group and carboxyl group from the unsaturated ring, analogous to the m/z 95 fragment seen for Tranexamic Acid.[24][25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To provide unequivocal structural elucidation.
-
Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC).
-
Expected ¹H NMR Features (in D₂O):
-
Olefinic Proton: A new signal in the downfield region (~5.5-6.0 ppm) corresponding to the proton on the C=C double bond.
-
Aliphatic Protons: The signals for the cyclohexene ring protons will be shifted compared to the cyclohexane ring of Tranexamic Acid.
-
Aminomethyl Protons: The -CH₂-NH₂ protons will appear as a singlet or multiplet, likely around 2.9-3.1 ppm.
-
The integration of all signals should correspond to the 13 protons in the structure.
-
Purity and Potency Assignment
The potency of a reference standard is not assumed to be 100% and must be formally assigned. It is calculated by a mass balance approach, accounting for all impurities.
Potency (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Non-combustible/Inorganic Impurities)
| Test | Method | Purpose | Typical Acceptance Criteria |
| Chromatographic Purity | HPLC-UV | Quantifies organic impurities. | ≥98.0% |
| Water Content | Karl Fischer Titration | Quantifies water content. | Report value (e.g., ≤1.0%) |
| Residual Solvents | Headspace GC-FID | Quantifies volatile organic solvents from isolation. | Per ICH Q3C limits |
| Sulphated Ash | USP <281> | Quantifies non-combustible inorganic impurities. | ≤0.1% |
Certificate of Analysis (CoA)
Once characterization is complete, a formal Certificate of Analysis must be generated. This document is the definitive record of the reference standard's quality and is required for regulatory submissions.
Key Elements of a Reference Standard CoA:
-
Compound Name and Synonyms (e.g., this compound, Tranexamic Acid EP Impurity C)
-
Lot Number
-
Chemical Formula and Molecular Weight
-
Assigned Potency and Uncertainty
-
Results from all characterization tests (Purity, Water, etc.)
-
Storage Conditions (e.g., 2-8°C, protected from light)
-
Retest or Expiry Date
-
Signature of authorized personnel (e.g., Head of Quality Assurance)
Application in Analytical Methods
The primary use of the qualified this compound reference standard is in the validation and routine execution of a stability-indicating method for Tranexamic Acid.
Protocol: Reference Standard Stock Solution Preparation
Caution: Handle the reference standard with care. Use calibrated balances and volumetric glassware.
-
Equilibration: Allow the reference standard vial to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture uptake.
-
Weighing: Accurately weigh approximately 5.0 mg of the this compound reference standard into a 50 mL volumetric flask.
-
Dissolution: Add approximately 30 mL of diluent (e.g., 10:90 Acetonitrile:Water) and sonicate for 5 minutes to dissolve.
-
Dilution: Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix thoroughly. This yields a stock solution of approximately 100 µg/mL.
-
Correction for Potency: Calculate the exact concentration using the assigned potency from the CoA.
-
Corrected Concentration (µg/mL) = (Weight (mg) / 50 mL) * (Potency (%) / 100) * 1000
-
-
Storage: Store the stock solution at 2-8°C. Evaluate stability as per internal laboratory procedures.
Protocol: Use in a Stability-Indicating UPLC-MS Method
This method is suitable for the quantification of this compound in a Tranexamic Acid drug substance.
Chromatographic Conditions:
-
System: UPLC with tandem quadrupole mass spectrometer (MS/MS).
-
Column: Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions (MRM Mode):
-
Ionization: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
MRM Transitions:
-
Tranexamic Acid: m/z 158.1 → 95.1
-
This compound: m/z 156.1 → 93.1 (or other optimized fragment)
-
Procedure:
-
Prepare a standard curve by making serial dilutions of the corrected reference standard stock solution (e.g., from 0.05 µg/mL to 1.0 µg/mL).
-
Prepare the Tranexamic Acid test sample at a concentration of 1.0 mg/mL.
-
Inject the standards and the test sample.
-
Integrate the peak area for the this compound MRM transition in both standards and the sample.
-
Quantify the amount of the impurity in the test sample against the linear regression of the standard curve.
Conclusion
The establishment of a qualified reference standard for this compound is a non-negotiable step in the development and commercialization of Tranexamic Acid. It underpins the validity of analytical data used for batch release and stability monitoring, thereby ensuring the quality, safety, and efficacy of the final drug product. By following a systematic approach of generation, isolation, comprehensive characterization, and correct application as outlined in this guide, researchers and QC analysts can meet stringent global regulatory expectations and ensure data integrity.
References
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q3A(R2) Impurities in New Drug Substances. 25 October 2006.
- U.S. Food and Drug Administration. Guidance for Industry Q3A Impurities in New Drug Substances. June 2008.
- International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. 2022.
- United States Pharmacopeia. General Chapters: <11> USP REFERENCE STANDARDS. USP-NF.
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
- United States Pharmacopeia. <11> USP Reference Standards. Pharmacopeial Forum.
- Acta Scientific. Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Tranexamic Acid and Ethamsylate in Tablet Dosage Form. 2025.
- European Journal of Biomedical and Pharmaceutical Sciences. STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF TRANEXAMIC ACID AND MEFENAMIC ACID IN TABLET DOSAGE FORM.
- Protheragen. Forced Degradation Study & Impurity Analysis.
- SynZeal. Tranexamic Acid EP Impurity C (HCl salt).
- precisionFDA. This compound.
- ResearchGate. Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Determination of Anti-Haemorrhagic Ethamsylate and Anti-Fibrinolytic Tranexamic Acid. November 2023.
- Zenodo. DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RP-HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF TRANEXAMIC ACID AND ETHAMSYLATE IN BULK AND TABLET DOSAGE FORM. May 2025.
- Pharmaceutical Technology. Reference-Standard Material Qualification. April 2009.
- PharmaCompass. Forced Degradation in Pharmaceuticals – A Regulatory Update. April 2023.
- Pharmaceutical Online. An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. January 2020.
- Journal of Young Pharmacists. Development and Validation of Tranexamic Acid in Human Plasma by Using Ultra-Performance Liquid Chromatography-Mass Spectrometry. December 2022.
- Pharmaffiliates. Tranexamic Acid-impurities.
- Alentris Research Pvt. Ltd. Tranexamic Acid EP Impurity C.
- PubChem. Tranexamic Acid. National Institutes of Health.
- ResearchGate. Accurate mass LCMS screening data for tranexamic acid. 2010.
- ThaiScience. A Sensitive Method for the Determination of Tranexamic Acid in Human Serum by Liquid Chromatography with Tandem Mass Spectrometer. 2013.
- PubMed. Liquid chromatography-tandem mass spectrometry method for the determination of tranexamic acid in human plasma. June 2004.
- European Pharmacopoeia. TRANEXAMIC ACID (Acidum tranexamicum). 2008.
- DocsDrive. Synthesis and Characterization of Some Novel Tranexamic Acid Derivatives and Their Copper (II) Complexes.
- MDPI. Acetonitrile Adducts of Tranexamic Acid as Sensitive Ions for Quantification at Residue Levels in Human Plasma by LC-MS/MS. November 2021.
- Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0014447).
- ResearchGate. ¹ H‐NMR spectra for TXA and Zr(IV) complex. 2021.
Sources
- 1. Tranexamic Acid EP Impurity C (HCl salt) | 1803601-44-6 | SynZeal [synzeal.com]
- 2. GSRS [precision.fda.gov]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. alentris.org [alentris.org]
- 5. Tranexamic Acid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jpionline.org [jpionline.org]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 10. database.ich.org [database.ich.org]
- 11. uspbpep.com [uspbpep.com]
- 12. drugfuture.com [drugfuture.com]
- 13. <11> USP REFERENCE STANDARDS [drugfuture.com]
- 14. trungtamthuoc.com [trungtamthuoc.com]
- 15. pharmtech.com [pharmtech.com]
- 16. ajpsonline.com [ajpsonline.com]
- 17. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 18. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 19. jchr.org [jchr.org]
- 20. actascientific.com [actascientific.com]
- 21. zenodo.org [zenodo.org]
- 22. Forced Degradation Study & Impurity Analysis - impurity [protheragen.ai]
- 23. researchgate.net [researchgate.net]
- 24. thaiscience.info [thaiscience.info]
- 25. Liquid chromatography-tandem mass spectrometry method for the determination of tranexamic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assays for Antifibrinolytic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Balance of Fibrinolysis and the Need for Cellular Assays
The human body maintains a delicate and dynamic equilibrium between coagulation, the process of forming a blood clot to prevent excessive bleeding, and fibrinolysis, the breakdown of that clot to restore normal blood flow.[1] This balance is crucial for vascular homeostasis.[1] An impairment in the fibrinolytic system can lead to thrombotic diseases such as myocardial infarction, ischemic stroke, and venous thromboembolism. Conversely, excessive fibrinolysis can result in life-threatening bleeding. Therefore, the study of compounds that modulate this system, particularly those with antifibrinolytic activity, is of paramount importance in drug discovery and development.
Antifibrinolytic agents, such as tranexamic acid (TXA), are clinically used to prevent or treat bleeding by inhibiting the breakdown of fibrin clots.[2] The mechanism of action for these drugs often involves interfering with the interaction between plasminogen and fibrin, thereby preventing the generation of plasmin, the primary enzyme responsible for fibrin degradation.[2][3]
This application note provides a detailed guide to performing cell-based assays for the evaluation of antifibrinolytic activity, with a focus on methodologies that are robust, reproducible, and relevant to in vivo conditions.
The Fibrinolytic Pathway: A Cellular Perspective
Caption: The Fibrinolytic Pathway in a Cellular Context.
Cell-Based Assay Protocols for Antifibrinolytic Activity
Here, we present two detailed protocols for assessing antifibrinolytic activity in a cell-based context: an endothelial cell-mediated fibrinolysis assay and a platelet-rich plasma (PRP) clot lysis assay.
Protocol 1: Endothelial Cell-Mediated Fibrinolysis Assay
This assay measures the ability of endothelial cells to lyse a fibrin clot and is suitable for screening compounds that may modulate endothelial cell fibrinolytic activity.[10]
Materials and Reagents:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Fibrinogen
-
Thrombin
-
Plasminogen
-
Tissue Plasminogen Activator (t-PA) - as a positive control for fibrinolysis induction
-
Tranexamic Acid (TXA) - as a positive control for antifibrinolytic activity
-
Test compounds
-
96-well black, clear-bottom plates
-
Fluorescently labeled fibrinogen (optional, for kinetic measurements)
-
Plate reader with fluorescence capabilities (if using fluorescently labeled fibrinogen)
-
Incubator (37°C, 5% CO2)
Experimental Workflow:
Caption: Workflow for Endothelial Cell-Mediated Fibrinolysis Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed HUVECs into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer within 24-48 hours.
-
Cell Culture: Culture the cells in endothelial cell growth medium at 37°C in a 5% CO2 incubator.
-
Compound Addition: Once the cells are confluent, carefully remove the culture medium and replace it with fresh medium containing the test compounds at various concentrations. Include appropriate vehicle controls, a positive control for fibrinolysis (e.g., t-PA), and a positive control for antifibrinolytic activity (e.g., TXA).[3]
-
Fibrin Clot Formation: Prepare a solution of fibrinogen and plasminogen in a suitable buffer. Add this solution to each well. To initiate clotting, add a solution of thrombin to each well. The final concentrations of fibrinogen, plasminogen, and thrombin should be optimized for the specific assay conditions.
-
Incubation and Monitoring: Incubate the plate at 37°C and monitor clot lysis over time. If using fluorescently labeled fibrinogen, the release of the fluorescent label into the supernatant can be measured kinetically using a plate reader. Alternatively, the extent of clot lysis can be determined at a fixed time point by measuring the remaining clot or by quantifying fibrin degradation products (FDPs) in the supernatant.[11][12]
-
Data Analysis: Calculate the percentage of fibrinolysis for each condition relative to the positive control (t-PA) and vehicle control. Plot the percentage of inhibition of fibrinolysis against the concentration of the test compound to determine the IC50 value.
Expected Results and Interpretation:
| Treatment | Expected Outcome | Interpretation |
| Vehicle Control | Minimal clot lysis | Baseline fibrinolytic activity of HUVECs |
| t-PA (Positive Control) | Significant clot lysis | Induced fibrinolysis |
| TXA (Positive Control) | Inhibition of clot lysis | Antifibrinolytic activity |
| Test Compound | Dose-dependent inhibition of clot lysis | Potential antifibrinolytic activity |
Protocol 2: Platelet-Rich Plasma (PRP) Clot Lysis Assay
This assay utilizes PRP to form a clot and assesses the effect of test compounds on the overall fibrinolytic process in a more complex biological matrix.[13][14]
Materials and Reagents:
-
Freshly drawn human whole blood from healthy donors
-
Anticoagulant (e.g., sodium citrate)
-
Reagents for PRP preparation (e.g., centrifugation tubes)
-
Thrombin or calcium chloride to initiate clotting
-
Tissue Plasminogen Activator (t-PA)
-
Tranexamic Acid (TXA)
-
Test compounds
-
96-well clear plates
-
Spectrophotometer or plate reader capable of measuring absorbance at 405 nm
Experimental Workflow:
Caption: Workflow for Platelet-Rich Plasma (PRP) Clot Lysis Assay.
Step-by-Step Protocol:
-
PRP Preparation: Collect whole blood into tubes containing an anticoagulant. Centrifuge the blood at a low speed to separate the PRP from red blood cells and platelet-poor plasma (PPP). Carefully collect the PRP layer.
-
Assay Setup: In a 96-well plate, add PRP, t-PA to induce fibrinolysis, and the test compounds at various concentrations. Include appropriate controls.
-
Clot Formation: Initiate clot formation by adding either thrombin or calcium chloride to each well.
-
Monitoring Clot Lysis: Immediately place the plate in a spectrophotometer or plate reader pre-warmed to 37°C. Monitor the change in absorbance at 405 nm over time. As the clot forms, the absorbance will increase, and as it lyses, the absorbance will decrease.
-
Data Analysis: The clot lysis time (CLT) is typically defined as the time from the midpoint of the clear-to-maximum-turbid transition to the midpoint of the maximum-turbid-to-clear transition.[8] Compare the CLT of the test compounds to the controls. An increase in CLT indicates antifibrinolytic activity.
Expected Results and Interpretation:
| Treatment | Expected Clot Lysis Time (CLT) | Interpretation |
| Vehicle Control | Baseline CLT | Normal fibrinolysis in PRP |
| TXA (Positive Control) | Prolonged CLT | Antifibrinolytic activity |
| Test Compound | Dose-dependent prolongation of CLT | Potential antifibrinolytic activity |
Advanced Techniques and Considerations
For a more in-depth analysis of antifibrinolytic activity, advanced techniques such as thromboelastography (TEG) or rotational thromboelastometry (ROTEM) can be employed.[15][16] These methods provide a global assessment of hemostasis, including clot formation, strength, and lysis, in whole blood or PRP.[15] TEG and ROTEM can be particularly useful for evaluating the effects of compounds on the entire coagulation and fibrinolysis cascade in a more physiologically relevant setting.[17][18]
High-Throughput Screening (HTS):
For large-scale screening of compound libraries, the described cell-based assays can be adapted for a high-throughput format.[19][20][21] This typically involves miniaturization of the assay into 384- or 1536-well plates and the use of automated liquid handling systems and plate readers.[22][23]
Conclusion
Cell-based assays provide a powerful and physiologically relevant platform for the evaluation of antifibrinolytic compounds. By incorporating the cellular components of the fibrinolytic system, these assays offer a more comprehensive understanding of a compound's mechanism of action and its potential therapeutic efficacy. The protocols described in this application note provide a solid foundation for researchers to establish robust and reliable cell-based assays for antifibrinolytic activity in their laboratories.
References
- Bioprinted Micro-Clots for Kinetic Analysis of Endothelial Cell-Mediated Fibrinolysis. (2025).
- Recent advances in disseminated intravascular coagulation: endothelial cells and fibrinolysis in sepsis-induced DIC. (2016). Journal of Intensive Care. [Link]
- Vascular endothelial function and fundamental mechanisms of fibrinolysis (thrombolysis). (n.d.). bsgdtphcm. [Link]
- Fibrinolytic system of vascular endothelial cells. Role of plasminogen activator inhibitors. (1988). Seminars in Thrombosis and Hemostasis. [Link]
- Endothelial cell fibrinolytic assembly. (1991). Annals of the New York Academy of Sciences. [Link]
- Illustration illustrates the function endothelial cells play in coagulation and fibrinolysis. (2022).
- Unbiased high-throughput screening of drug-repurposing libraries identifies small-molecule inhibitors of clot retraction. (2020). Blood Advances. [Link]
- The platelet-rich plasma clot: a standardized in-vitro clot formation protocol for investigations of sonothrombolysis under physiological flows. (2005). Thrombosis Journal. [Link]
- Visible Fibrinolysis by Endothelial Cells: Effect of Vitamins and Sterols. (1984). Thrombosis Research. [Link]
- Thrombin induction of plasminogen activator-inhibitor in cultured human endothelial cells. (1986).
- Assays to quantify fibrinolysis: strengths and limitations. Communication from the ISTH SSC Subcommittee on Fibrinolysis. (2021). Journal of Thrombosis and Haemostasis. [Link]
- Fibrin Breakdown Assay. (2017). Bio-protocol. [Link]
- The platelet-rich plasma clot: A standardized in-vitro clot formation protocol for investigations of sonothrombolysis under physiological flows. (2005).
- What is the mechanism of action of tranexamic acid (TXA) in preventing bleeding? (2025). Medscape. [Link]
- Rapid inactivation of the plasminogen-activator inhibitor upon secretion from cultured human endothelial cells. (1986). Biochemical Journal. [Link]
- Assay of serum fibrin degradation products by agglutination-inhibition of coated erythrocytes. (1970).
- The Plasminogen Activation System in Cell Invasion. (2000).
- Plasminogen activator activity in cultures from human tissues. An immunological and histochemical study. (1974). The Journal of Histochemistry and Cytochemistry. [Link]
- Clot lysis time in platelet-rich plasma: method assessment, comparison with assays in platelet-free and platelet-poor plasmas, and response to tranexamic acid. (2011).
- The primary plasminogen-activator inhibitors in endothelial cells, platelets, serum, and plasma are immunologically related. (1986).
- Clot lysis time in platelet-rich plasma: Method assessment, comparison with assays in platelet-free and platelet-poor plasmas, and response to tranexamic acid. (2011).
- Fibrinolytic activity of endothelial cells from different venous beds. (2015). The Journal of Surgical Research. [Link]
- “TEG talk”: expanding clinical roles for thromboelastography and rotational thromboelastometry. (2020). Blood. [Link]
- Thromboelastography. (2023). Wikipedia. [Link]
- Clot lysis time in platelet-rich plasma: Method assessment, comparison with assays in platelet-free and platelet-poor plasmas, and response to tranexamic acid. (2011). Semantic Scholar. [Link]
- Safety and efficacy of thromboelastography guidance of antifibrinolytic therapy in trauma patients: An observational cohort analysis. (2021). Journal of Clinical Medicine. [Link]
- The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical p
- Insight Into the Cellular Activities of Tranexamic Acid as an Option for Melasma Treatment. (2023). Journal of Cutaneous Medicine and Surgery. [Link]
- High-Throughput Screening Assays. (n.d.). Assay Genie. [Link]
- Evaluation of Methods for the Detection and Quantitation of Serum Fibrin-Fibrinogen Degradation Products. (1972).
- Mechanism of action of tranexamic acid. (2020).
- Unravelling the Antifibrinolytic Mechanism of Action of the 1,2,3-Triazole Derivatives. (2021). International Journal of Molecular Sciences. [Link]
- High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). LinkedIn. [Link]
- Inhibitory properties of endothelial cells. (2018).
- High-throughput screening. (2023). Wikipedia. [Link]
- High-throughput screening (HTS). (2019). BMG LABTECH. [Link]
- Thromboelastography. (2023).
- Thromboelastography in Evaluation of Hyperfibrinolysis: A Single Center Review. (2020). Blood. [Link]
- Fibrinogen Degradation Products [FDPs]. (2022). Practical-Haemostasis.com. [Link]
- Assay of serum fibrin degradation products by agglutination-inhibition of coated erythrocytes. (1970). R Discovery. [Link]
- Cell-Based Assays. (n.d.). BioAgilytix. [Link]
- Illustration of the methods for determining fibrinolytic activity via the fibrin plate method (A) and artificial thrombi formation (B). (2022).
- In Vitro Whole Blood Clot Lysis for Fibrinolytic Activity Study Using D-Dimer and Confocal Microscopy. (2013).
Sources
- 1. UpToDate 2018 [bsgdtphcm.vn]
- 2. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Assays to quantify fibrinolysis: strengths and limitations. Communication from the ISTH SSC Subcommittee on Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioagilytix.com [bioagilytix.com]
- 6. Recent advances in disseminated intravascular coagulation: endothelial cells and fibrinolysis in sepsis-induced DIC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fibrinolytic system of vascular endothelial cells. Role of plasminogen activator inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. Clot lysis time in platelet-rich plasma: method assessment, comparison with assays in platelet-free and platelet-poor plasmas, and response to tranexamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioprinted Micro-Clots for Kinetic Analysis of Endothelial Cell-Mediated Fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fibrin Breakdown Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay of serum fibrin degradation products by agglutination-inhibition of coated erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The platelet-rich plasma clot: a standardized in-vitro clot formation protocol for investigations of sonothrombolysis under physiological flows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ashpublications.org [ashpublications.org]
- 16. Thromboelastography - Wikipedia [en.wikipedia.org]
- 17. Thromboelastography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Paper: Thromboelastography in Evaluation of Hyperfibrinolysis: A Single Center Review [ash.confex.com]
- 19. Unbiased high-throughput screening of drug-repurposing libraries identifies small-molecule inhibitors of clot retraction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
- 21. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 22. High-throughput screening - Wikipedia [en.wikipedia.org]
- 23. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Preclinical Evaluation of Tranexamic Acid Derivatives in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Animal Models in the Study of Tranexamic Acid Derivatives
Tranexamic acid (TXA) is a synthetic analog of the amino acid lysine that functions as an antifibrinolytic agent.[1][2] Its primary mechanism of action is the competitive inhibition of plasminogen activation to plasmin, the key enzyme responsible for the degradation of fibrin clots.[3][4] By binding to the lysine-binding sites on plasminogen, TXA prevents its interaction with fibrin, thereby stabilizing existing clots and reducing bleeding.[1][4] This makes TXA and its derivatives valuable therapeutic agents in clinical scenarios characterized by excessive fibrinolysis, such as trauma-induced coagulopathy, major surgery, and heavy menstrual bleeding.[1]
The development of novel tranexamic acid derivatives necessitates a thorough preclinical evaluation to characterize their pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and safety profiles. Animal models are indispensable tools in this process, providing a complex physiological system to investigate the drug's behavior in a living organism before human trials. These models allow researchers to study drug-body interactions, dose-response relationships, and potential toxicities in a controlled environment. The choice of an appropriate animal model is critical and depends on the specific scientific question being addressed.
The Antifibrinolytic Mechanism: A Visual Representation
To understand the context of the animal model applications, it is crucial to first visualize the mechanism of action of tranexamic acid and its derivatives.
Caption: Mechanism of action of tranexamic acid derivatives.
Selecting the Appropriate Animal Model: A Comparative Overview
The choice of animal model is a critical decision in the preclinical evaluation of tranexamic acid derivatives. Key considerations include the specific research question, anatomical and physiological similarities to humans, cost, and ethical considerations.
| Model | Species | Primary Application | Advantages | Disadvantages | Key Endpoints |
| Rodent Models | Mice, Rats | Initial efficacy screening, dose-ranging, basic PK/PD | Low cost, high throughput, well-characterized genetics, availability of transgenic models.[5][6] | Significant physiological differences from humans, particularly in coagulation.[7][8] Limited blood volume for sampling. | Bleeding time, blood loss volume, survival rates.[9][10] |
| Rabbit Models | New Zealand White | Thrombosis and thrombolysis studies | Larger blood volume than rodents, well-established models of thrombosis.[11] | More expensive than rodents, differences in fibrinolytic system compared to humans. | Clot lysis, bleeding time, coagulation parameters. |
| Swine Models | Yorkshire, Landrace | Trauma, hemorrhage, and surgical bleeding models, advanced PK/PD | Anatomical and physiological similarities to humans in cardiovascular and coagulation systems.[12][13][14] Suitable for surgical procedures.[15] | High cost, specialized housing and handling required.[12] Inherent hypercoagulable state.[7][8] | Hemodynamic stability, blood loss, thromboelastography (TEG/ROTEM) parameters, drug concentration in plasma.[16][17] |
| Sheep Models | Ovis aries | Pharmacokinetic studies | Docile nature, suitable for long-term studies.[18] | Less common for trauma models compared to swine.[14] | Drug bioavailability, half-life.[19][18] |
Experimental Protocols: Step-by-Step Methodologies
Rodent Tail Bleeding Assay for Efficacy Screening
This protocol is a standard method for assessing the hemostatic efficacy of tranexamic acid derivatives in a rodent model.
Objective: To determine the effect of a novel tranexamic acid derivative on bleeding time and total blood loss in mice or rats.
Materials:
-
Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)[9][20]
-
Test compound (tranexamic acid derivative) and vehicle control
-
Anesthetic (e.g., isoflurane)
-
Surgical scalpel or sharp blade[9]
-
Warmed saline (37°C)[9]
-
Filter paper or pre-weighed collection tubes
-
Analytical balance
-
Timer
Procedure:
-
Animal Preparation: Anesthetize the animal using isoflurane. Ensure a stable plane of anesthesia is achieved.
-
Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intravenous, intraperitoneal, oral). Allow for an appropriate absorption period based on known or predicted pharmacokinetic properties.
-
Tail Transection: Place the distal 3 mm of the tail into a container of pre-warmed saline (37°C).[21] Using a sharp scalpel, transect the tail at a standardized diameter.[9]
-
Bleeding Measurement: Immediately start a timer.
-
Bleeding Time: Record the time until bleeding ceases for a continuous period of 30 seconds. If bleeding does not stop within a predetermined cutoff time (e.g., 20 minutes), the experiment is terminated for that animal.
-
Blood Loss: Collect all blood into a pre-weighed tube or onto filter paper. The total blood loss is determined by the change in weight.[21]
-
-
Post-Procedure Care: After the assay, ensure hemostasis is achieved by applying gentle pressure to the tail tip. Monitor the animal during recovery from anesthesia.
Data Analysis: Compare the mean bleeding time and total blood loss between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in bleeding time and/or blood loss in the treatment group indicates a positive hemostatic effect.
Thromboelastography (TEG) in a Swine Model of Hemorrhage
This protocol outlines the use of thromboelastography (TEG) or rotational thromboelastometry (ROTEM) to assess the whole blood coagulation profile and the effect of a tranexamic acid derivative in a large animal model of trauma.
Objective: To evaluate the pharmacodynamic effect of a tranexamic acid derivative on clot formation, strength, and fibrinolysis in a swine model of controlled hemorrhage.
Materials:
-
Domestic swine (e.g., Yorkshire)
-
Anesthesia and monitoring equipment
-
Surgical instruments for vascular access
-
Thromboelastograph (TEG) or Rotational Thromboelastometer (ROTEM) analyzer and associated reagents (e.g., kaolin, tissue factor)[22]
-
Citrated blood collection tubes
-
Test compound and vehicle
Procedure:
-
Animal Preparation and Instrumentation: Anesthetize the swine and place it on a surgical table. Surgically place catheters for drug administration, blood sampling, and hemodynamic monitoring.
-
Baseline Sampling: Collect a baseline blood sample for TEG/ROTEM analysis.
-
Induction of Hemorrhage: Induce a controlled hemorrhage by withdrawing a predetermined percentage of the animal's estimated blood volume (e.g., 35%).[17]
-
Drug Administration: Administer the tranexamic acid derivative or vehicle control intravenously.
-
Serial Blood Sampling: Collect blood samples at multiple time points post-drug administration (e.g., 5, 15, 30, 60, 120 minutes).
-
TEG/ROTEM Analysis: Perform TEG/ROTEM analysis on each blood sample according to the manufacturer's instructions. Key parameters to measure include:
-
R-time (Reaction time): Time to initial clot formation.
-
K-time and α-angle: Clot kinetics and formation speed.
-
Maximum Amplitude (MA): Maximum clot strength.
-
LY30 (Lysis at 30 minutes): Percentage of clot lysis 30 minutes after MA, indicating the degree of fibrinolysis.[8]
-
Data Analysis: Compare the TEG/ROTEM parameters between the treatment and control groups over time. A significant reduction in LY30 in the treatment group would indicate effective inhibition of fibrinolysis.
Experimental Workflow Visualization
Sources
- 1. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 2. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. Tranexamic acid in a mouse model of cerebral amyloid angiopathy: setting the stage for a novel stroke treatment approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thrombelastography Indicates Limitations of Animal Models of Trauma-Induced Coagulopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thrombelastography indicates limitations of animal models of trauma-induced coagulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Abrogating fibrinolysis does not improve bleeding or rFVIIa/rFVIII treatment in a non-mucosal venous injury model in haemophilic rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Small animal thrombosis models for the evaluation of thrombolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. The Use of Large Animal Models in Trauma and Bleeding Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal models for the study of intracranial hematomas (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intramuscular administration of tranexamic acid in a large swine model of hemorrhage with hyperfibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of Tranexamic Acid Given as an Intramuscular Injection Compared to Intravenous Infusion in a Swine Model of Ongoing Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. Local Tranexamic Acid for Local Hemostasis in an Animal Liver Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Thromboelastography | Veterian Key [veteriankey.com]
Application Note: Development of a Stability-Indicating Assay for Tranexamic Acid
Introduction
Tranexamic acid, a synthetic analog of the amino acid lysine, is an essential antifibrinolytic agent used to control bleeding in a variety of clinical scenarios, including major trauma, surgery, and heavy menstrual bleeding.[1] Its mechanism of action involves the reversible blockade of lysine binding sites on plasminogen, which inhibits the dissolution of fibrin clots.[2] Ensuring the stability of tranexamic acid in its pharmaceutical formulations is paramount to maintaining its therapeutic efficacy and safety. A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[3][4]
This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on creating a robust stability-indicating assay for tranexamic acid. We will delve into the rationale behind experimental choices, provide detailed protocols, and adhere to the principles of scientific integrity as outlined by major regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7]
Pre-Development Activities: Understanding the Molecule
A thorough understanding of the physicochemical properties of tranexamic acid is the foundation for developing a successful stability-indicating method.
Physicochemical Properties of Tranexamic Acid:
| Property | Value | Source |
| Chemical Name | trans-4-(Aminomethyl)cyclohexanecarboxylic acid | [8] |
| Molecular Formula | C₈H₁₅NO₂ | [8] |
| Molecular Weight | 157.21 g/mol | [8] |
| Appearance | White crystalline powder | [8][9] |
| Solubility | Freely soluble in water and glacial acetic acid; very slightly soluble in ethanol. | [8][9] |
| pKa | 10.22 | [2] |
| Melting Point | >300 °C (decomposes) | [9] |
Tranexamic acid is a highly polar, water-soluble compound with a zwitterionic nature due to the presence of both a carboxylic acid and an amino group. This high polarity can present a challenge for retention on traditional reversed-phase HPLC columns. Furthermore, its lack of a significant chromophore makes UV detection at lower wavelengths (around 210-220 nm) necessary.[10]
Method Development Strategy
Our strategy will focus on High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) due to their widespread availability and suitability for quantifying pharmaceutical compounds. The overall workflow for developing a stability-indicating assay is depicted below.
Caption: A workflow for the development and validation of a stability-indicating assay.
Chromatographic System and Conditions
Given the polar nature of tranexamic acid, several approaches can be considered for achieving adequate retention and separation:
-
Reversed-Phase Chromatography with Ion-Pairing Agents: This is a common technique where an ion-pairing agent is added to the mobile phase to form a neutral complex with the charged analyte, thereby increasing its retention on a non-polar stationary phase (e.g., C18).
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar and hydrophilic compounds.
-
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering unique selectivity for polar and charged molecules.[10]
Starting Chromatographic Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) or a polar-embedded column. | A C18 column is a good starting point for reversed-phase methods. A polar-embedded column can provide alternative selectivity for polar compounds. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). | The buffer controls the pH and ionization state of tranexamic acid, while the organic modifier adjusts the elution strength. |
| pH of Mobile Phase | Acidic pH (e.g., 2.5 - 4.0) | At acidic pH, the carboxylic acid group is protonated, and the amino group is charged, which can be suitable for ion-pairing or mixed-mode chromatography. |
| Detector | UV at 210 nm or 220 nm. | Tranexamic acid lacks a strong chromophore, so detection at low UV wavelengths is necessary. A Photo Diode Array (PDA) detector is highly recommended to assess peak purity. |
| Flow Rate | 1.0 mL/min for HPLC; 0.3-0.5 mL/min for UPLC. | Standard flow rates for the respective techniques. |
| Column Temperature | 25-30 °C | To ensure reproducible retention times. |
Forced Degradation Studies: The Core of a Stability-Indicating Method
Forced degradation, or stress testing, is the process of subjecting the drug substance to conditions more severe than accelerated stability testing to generate degradation products.[3][11] This is a critical step in developing a stability-indicating method as it demonstrates the method's specificity in separating the parent drug from its potential degradants.
While some studies have reported tranexamic acid to be very stable, with no detectable degradation under forced conditions, other reports suggest susceptibility to photolytic and oxidative degradation.[5][9][12] Therefore, a comprehensive forced degradation study is essential.
Caption: The workflow for conducting forced degradation studies on tranexamic acid.
Protocol for Forced Degradation Studies
Objective: To generate potential degradation products of tranexamic acid under various stress conditions.
Materials:
-
Tranexamic acid reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Appropriate buffers and reagents for the HPLC mobile phase
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of tranexamic acid in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours). If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60 °C).
-
At predefined time points, withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 N HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).
-
At predefined time points, withdraw samples and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
In Solution: Store an aliquot of the stock solution at an elevated temperature (e.g., 80 °C) for a specified period.
-
Solid State: Place a known amount of tranexamic acid powder in an oven at a high temperature (e.g., 105 °C) for a specified period. Dissolve the stressed powder in a suitable solvent before analysis.
-
-
Photolytic Degradation:
-
Expose a solution of tranexamic acid and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13]
-
A control sample should be kept in the dark under the same conditions.
-
Analysis of Stressed Samples:
-
Analyze all stressed samples, along with an unstressed control, using the developed HPLC/UPLC method.
-
The goal is to achieve 5-20% degradation of the parent drug. If degradation is too extensive or too little, adjust the stress conditions (time, temperature, reagent concentration).
-
Use a PDA detector to check for peak purity of the tranexamic acid peak in the presence of degradation products.
-
Ensure that all degradation product peaks are well-resolved from the parent peak (resolution > 1.5).
Method Validation
Once the method is optimized and shown to be specific for tranexamic acid in the presence of its degradation products, it must be validated according to ICH Q2(R1) guidelines.
Validation Parameters:
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components. | The tranexamic acid peak should be free from interference from blank, placebo, and degradation products. Peak purity should be confirmed using a PDA detector. |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range. | A minimum of 5 concentrations should be used. The correlation coefficient (r²) should be ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For assay, typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Determined by applying the method to a sample of known concentration (e.g., a spiked placebo). The recovery should be within 98.0% to 102.0%. |
| Precision | ||
| Repeatability | The precision of the method under the same operating conditions over a short interval of time. | The relative standard deviation (RSD) of a series of measurements (e.g., n=6) should be ≤ 2.0%. |
| Intermediate Precision | The precision of the method within the same laboratory, but on different days, with different analysts, or with different equipment. | The RSD between the results from the different conditions should be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined based on the signal-to-noise ratio (e.g., 3:1) or the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined based on the signal-to-noise ratio (e.g., 10:1) or the standard deviation of the response and the slope of the calibration curve. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Variations may include pH of the mobile phase, mobile phase composition, column temperature, and flow rate. The system suitability parameters should remain within acceptable limits. |
Conclusion
The development of a stability-indicating assay for tranexamic acid requires a systematic and scientifically sound approach. While the molecule is known for its stability, a rigorous forced degradation study is imperative to ensure the method's specificity and to comply with regulatory expectations. The use of a high-resolution chromatographic system, coupled with a PDA or mass spectrometric detector, is highly recommended to adequately separate and identify any potential degradation products. The detailed protocols and validation guidelines presented in this application note provide a robust framework for developing a reliable stability-indicating method for tranexamic acid, ultimately ensuring the quality, safety, and efficacy of this important pharmaceutical agent.
References
- Forced degradation study indicating HPTLC method development and validation of Tranexamic Acid in bulk and tablet dosage form by - IJIRT. (n.d.).
- Center for Drug Evaluation and Research. (2009). Pharmacology Review. FDA.
- Patel, P. P., Luhar, S. V., & Narkhede, S. B. (n.d.). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF TRANEXAMIC ACID AND ETHAMSYLATE IN TABLET DOSAGE FORM. European Journal of Biomedical and Pharmaceutical Sciences.
- UNICEF. (n.d.). Tranexamic Acid.
- Gadthey, S., Moorthy, R. S., Rondla, R., Vallakeerthi, N., & Reddy, P. M. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Determination of Anti-Haemorrhagic Ethamsylate and Anti-Fibrinolytic Tranexamic Acid in Combined Formulation using Green Assessment. ResearchGate.
- Veeprho. (n.d.). Tranexamic Impurities and Related Compound.
- Journal of Young Pharmacists. (n.d.). Development and Validation of Tranexamic Acid in Human Plasma by Using Ultra-Performance Liquid Chromatography-Mass Spectrometry.
- IJIRT. (n.d.). Forced degradation study indicating HPTLC method development and validation of Tranexamic Acid in bulk and tablet dosage form by using a quality by design approach.
- Novotna, K., et al. (2004). Biodegradable derivatives of tranexamic acid as transdermal permeation enhancers. PubMed.
- Tiwari, P. R., Patel, A. G., Luhar, S. V., & Narkhede, S. B. (n.d.). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF TRANEXAMIC ACID AND MEFENAMIC ACID IN TABLET DOSAGE FORM. European Journal of Biomedical and Pharmaceutical Sciences.
- Diebel, M. E., et al. (2017). The temporal response and mechanism of action of tranexamic acid in endothelial glycocalyx degradation. PubMed.
- De Guzman, R., et al. (2013). Stability of Tranexamic Acid after 12-Week Storage at Temperatures from -20°C to 50°C. DTIC.
- Chemists Corner. (2022). How to slow down or prevent tranexamic acid color change (yellow/brown)?
- Fodstad, H., et al. (1981). Determination of tranexamic acid (AMCA) and fibrin/fibrinogen degradation products in cerebrospinal fluid after aneurysmal subarachnoid haemorrhage. PubMed.
- Alfa Omega Pharma. (n.d.). Tranexamic Acid Impurities.
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH.
- AmbioPharm. (n.d.). What is a stability indicating method?.
- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
- FDA. (2003). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products.
- Wikipedia. (n.d.). Tranexamic acid.
- De Guzman, R., et al. (2013). Stability of tranexamic acid after 12-week storage at temperatures from-20°C to 50°C. Prehospital Emergency Care.
- Pharma Dekho. (2020). Fda Guidelines For Stability Studies.
- Sandhya, K., et al. (2023). DEVELOPMENT AND VALIDATION OF A RP - HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF TRANEXAMIC A. Indo American Journal of Pharmaceutical Sciences.
- EMA. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ghsupplychain.org [ghsupplychain.org]
- 3. researchgate.net [researchgate.net]
- 4. Research Journal of Chemical Sciences : Oxidation of Tranexamic Acid by Bromamine - T in HCl Medium Catalyzed by RuCl3: A Kinetic and Mechanistic Approach - ISCA [isca.me]
- 5. ejbps.com [ejbps.com]
- 6. The temporal response and mechanism of action of tranexamic acid in endothelial glycocalyx degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tranexamic Acid Impurities | 1197-18-8 Certified Reference Substance [alfaomegapharma.com]
- 8. ejbps.com [ejbps.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Biodegradable derivatives of tranexamic acid as transdermal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ymerdigital.com [ymerdigital.com]
- 12. chemistscorner.com [chemistscorner.com]
- 13. actascientific.com [actascientific.com]
Application Notes and Protocols for the Quantification of Tranexamic Acid in Biological Fluids
Introduction: The Critical Role of Tranexamic Acid Quantification
Tranexamic acid (TXA) is a synthetic analog of the amino acid lysine, utilized as an antifibrinolytic agent to prevent or treat excessive bleeding in various clinical scenarios, including surgery, trauma, and heavy menstrual bleeding.[1][2] Its mechanism of action involves the reversible blockade of lysine binding sites on plasminogen, thereby inhibiting the dissolution of fibrin clots. Given the critical nature of its applications, the precise quantification of tranexamic acid in biological fluids such as plasma, serum, and urine is paramount for pharmacokinetic and pharmacodynamic studies, therapeutic drug monitoring, and bioequivalence assessments.[3][4] This document provides a comprehensive guide to the analytical methodologies for the robust and reliable quantification of tranexamic acid, with a focus on providing researchers, scientists, and drug development professionals with detailed, field-proven protocols.
The analytical challenge in quantifying tranexamic acid lies in its polar nature and lack of a strong chromophore, which can complicate separation and detection.[1][5] This guide will explore various analytical platforms, with a primary focus on the gold standard, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity.[6][7] We will also discuss High-Performance Liquid Chromatography (HPLC) with derivatization and spectrophotometric methods, providing a comparative overview to aid in selecting the most appropriate technique for specific research needs.
All protocols presented herein are designed to be self-validating systems, emphasizing the principles of scientific integrity and adherence to international regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10]
Methodology Overview: A Comparative Analysis
The choice of analytical method for tranexamic acid quantification is dictated by factors such as the required sensitivity, the complexity of the biological matrix, available instrumentation, and the intended application.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Limit of Quantification (LOQ) |
| LC-MS/MS | Separation by liquid chromatography followed by highly selective and sensitive detection based on mass-to-charge ratio. | High sensitivity, high selectivity, no derivatization required.[1] | Higher equipment cost, potential for matrix effects. | 0.01 - 1.0 µg/mL[1][6] |
| HPLC-UV/Fluorescence | Separation by HPLC with detection based on UV absorbance or fluorescence after chemical derivatization.[5] | Widely available instrumentation, cost-effective. | Requires derivatization, which can be time-consuming and introduce variability.[11] | 0.3 - 1 µg/mL (post-derivatization)[5][12] |
| Spectrophotometry | Formation of a colored complex with a chromogenic reagent, followed by measurement of absorbance.[13] | Simple, rapid, and economical.[13] | Lower sensitivity and selectivity, susceptible to interference from matrix components.[14] | 3 - 10 µg/mL[13][15] |
Gold Standard Protocol: Quantification of Tranexamic Acid in Human Plasma by LC-MS/MS
This protocol details a robust and sensitive method for the quantification of tranexamic acid in human plasma using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The methodology is grounded in established practices and validated according to international guidelines.[8][16][17]
Principle
This method involves the isolation of tranexamic acid from plasma proteins via protein precipitation, followed by chromatographic separation on a hydrophilic interaction liquid chromatography (HILIC) column.[6][7] Detection and quantification are achieved using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity.[6]
Experimental Workflow
Caption: Workflow for LC-MS/MS quantification of tranexamic acid.
Detailed Protocol
1. Materials and Reagents:
-
Tranexamic acid reference standard
-
Tranexamic acid-d2 (or other suitable internal standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Preparation of Stock and Working Solutions:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve tranexamic acid and the internal standard in ultrapure water.
-
Working Standard Solutions: Serially dilute the primary stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a series of working standards for the calibration curve and quality control (QC) samples.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 400 µL of cold acetonitrile containing 0.1% formic acid.[7]
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
4. UHPLC-MS/MS Conditions:
-
UHPLC System: A system capable of delivering accurate gradients at high pressures.
-
Column: A HILIC column (e.g., BEH Amide, 2.1 x 50 mm, 1.7 µm).[18]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at a high percentage of mobile phase B (e.g., 95%) and decrease over a short period to elute the polar tranexamic acid.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI
-
MRM Transitions:
-
Tranexamic acid: m/z 158.1 → 140.1[6]
-
Tranexamic acid-d2 (IS): m/z 160.1 → 142.1
-
-
Data Acquisition and Processing: Use instrument-specific software for data acquisition and subsequent peak integration and quantification.
5. Method Validation:
The method must be validated according to the FDA or EMA guidelines.[8][9] Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
-
Linearity and Range: A linear relationship between the analyte concentration and the detector response over a defined range (e.g., 0.1 to 100 µg/mL). A correlation coefficient (r²) of >0.99 is typically required.[6]
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). Typically evaluated at low, medium, and high QC levels. Acceptance criteria are generally within ±15% (±20% for the Lower Limit of Quantification, LLOQ).[6]
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by co-eluting matrix components.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Alternative Sample Preparation: Solid-Phase Extraction (SPE)
For cleaner extracts and potentially reduced matrix effects, SPE can be employed.
Caption: Solid-Phase Extraction workflow for tranexamic acid.
Protocol:
-
Cartridge: Use a mixed-mode cation exchange SPE cartridge.
-
Conditioning: Condition the cartridge with methanol followed by water.
-
Loading: Load the pre-treated plasma sample (e.g., diluted with an acidic buffer).
-
Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elution: Elute tranexamic acid with a stronger, often acidic, organic solvent.
-
Post-Elution: Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.
Alternative Protocol: HPLC with Pre-Column Derivatization and UV Detection
For laboratories without access to LC-MS/MS, an HPLC-UV method with pre-column derivatization can be a viable alternative.
Principle
Tranexamic acid lacks a significant chromophore for UV detection. Therefore, a derivatization step is necessary to attach a UV-absorbing moiety to the molecule.[5][19] Common derivatizing agents include benzene sulfonyl chloride or dansyl chloride.[5][20] The derivatized tranexamic acid is then separated by reversed-phase HPLC and detected by a UV detector.
Detailed Protocol
1. Derivatization with Benzene Sulfonyl Chloride: [5]
-
To 1 mL of aqueous tranexamic acid solution (from a sample extract), add 1 mL of 10% sodium hydroxide solution.
-
Add 0.5 mL of 5% benzene sulfonyl chloride in acetone.
-
Mix vigorously and allow the reaction to proceed at room temperature for 15-20 minutes.
-
Neutralize the solution with hydrochloric acid.
-
The derivatized product can then be injected into the HPLC system.
2. HPLC-UV Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[5] The exact composition should be optimized for the specific derivatized product.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: The wavelength of maximum absorbance for the derivatized tranexamic acid (e.g., ~232 nm for the benzene sulfonyl chloride derivative).[5]
-
Injection Volume: 20 µL
3. Method Validation:
Similar validation parameters as for the LC-MS/MS method should be assessed, with particular attention to the consistency and completeness of the derivatization reaction.
Conclusion and Future Perspectives
The quantification of tranexamic acid in biological fluids is a well-established field with robust and reliable methods available. LC-MS/MS stands out as the preferred method due to its superior sensitivity and selectivity, allowing for detailed pharmacokinetic profiling.[6][7] However, HPLC with derivatization remains a valuable alternative for laboratories with different instrumentation capabilities.[5]
Future advancements may focus on the development of even more rapid and high-throughput methods, potentially utilizing techniques like dried blood spot (DBS) analysis or automated sample preparation platforms to further streamline the analytical workflow.[6] The continued refinement of these analytical tools will be crucial for optimizing the therapeutic use of tranexamic acid and ensuring patient safety.
References
- Fabresse, N., et al. (2017). LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up. Journal of Chromatography B, 1048, 143-151.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**.
- Gomes, A., et al. (2015). Analytical methods for quantification of tranexamic acid in biological fluids. Journal of Pharmaceutical and Biomedical Analysis, 107, 217-226.
- U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation.
- International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation.
- Gomes, A., et al. (2015). Analytical methods for quantification of tranexamic acid in biological fluids: A review. Journal of Pharmaceutical and Biomedical Analysis, 107, 217-226.
- European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation.
- Costa, R., et al. (2019). Quantification of tranexamic acid in human plasma: development and validation of UHPLC-MS/MS method. ReCIPP, 8(1), 1-10.
- Reddy, Y. R., et al. (2018). Development and Validation of Tranexamic Acid in Human Plasma by Using Ultra-Performance Liquid Chromatography-Mass Spectrometry. Journal of Young Pharmacists, 10(4), 413-417.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- Mishra, P., et al. (2005). Spectrophotometric Determination of Tranexamic acid in Pharmaceutical Dosage Forms. Indian Journal of Pharmaceutical Sciences, 67(4), 495-497.
- U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry.
- Slideshare. (n.d.). Bioanalytical method validation emea.
- Delyle, S., et al. (2010). A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry. Clinica Chimica Acta, 411(17-18), 1354-1359.
- Delavenne, X., et al. (2014). Determination of tranexamic acid in human plasma by UHPLC coupled with tandem mass spectrometry targeting sub-microgram per milliliter levels. Journal of Pharmaceutical and Biomedical Analysis, 89, 217-221.
- OUCI. (n.d.). Analytical methods for quantification of tranexamic acid in biological fluids: A review.
- Aleshina, A., et al. (2020). Development and Validation of Tranexamic Acid Determination in Human Plasma by HPLC-MS/MS method. Drug development & registration, 9(1), 60-67.
- SIELC Technologies. (n.d.). HPLC Determination of Tranexamic acid (TXA) on Primesep 200 Column.
- Semantic Scholar. (n.d.). LC–MS/MS determination of tranexamic acid in human plasma after phospholipid clean‐up.
- Sandhya, K., et al. (2023). Development and Validation of a RP-HPLC Method for the Simultaneous Determination of Tranexamic Acid and Mefenamic Acid in Pure and Pharmaceutical Dosage Form. Indo American Journal of Pharmaceutical Sciences, 10(03), 146-155.
- ResearchGate. (n.d.). (PDF) Development and Validation of Tranexamic Acid Determination in Human Plasma by HPLC-MS/MS method.
- Ansari, M. J., et al. (2018). Estimation and determination of spectrophotometric determination for tranexamic acid in pharmaceutical preparation by using chel. International Journal of Research in Pharmaceutical Sciences, 9(4), 1234-1238.
- Bojko, B., et al. (2011). Determination of tranexamic acid concentration by solid phase microextraction and liquid chromatography-tandem mass spectrometry: first step to in vivo analysis. Journal of Chromatography B, 879(32), 3781-3787.
- Raza, A., et al. (2014). Derivatization/chromophore introduction of tranexamic acid and its HPLC determination in pharmaceutical formulations. Journal of the Association of Arab Universities for Basic and Applied Sciences, 16, 45-50.
- ResearchGate. (n.d.). Spectrophotometric Determination of Tranexamic Acid in Pharmaceutical Bulk and Dosage Forms.
- ResearchGate. (n.d.). Tranexamic Acid and Protein Precipitation.
- RECIPP. (n.d.). Monitoring tranexamic acid in human urine by automatic solid-phase extraction combined with liquid chromatography-mass spectrometry.
- Chiang Mai Journal of Science. (2014). A Sensitive Method for the Determination of Tranexamic Acid in Human Serum by Liquid Chromatography with Tandem Mass Spectromete.
- ResearchGate. (n.d.). Determination of tranexamic acid concentration by solid phase microextraction and liquid chromatography-tandem mass spectrometry: First step to in vivo analysis.
- Ansari, M. J., et al. (2005). Spectrophotometric determination of tranexamic acid in pharmaceutical bulk and dosage forms. Analytical Sciences, 21(9), 1133-1135.
- Vachhani, A., et al. (2015). Use of a Novel Technique, Solid Phase Microextraction, to Measure Tranexamic Acid in Patients Undergoing Cardiac Surgery. Canadian Journal of Anesthesia, 62(6), 617-624.
- Chen, Y. C., et al. (2015). Determination of tranexamic acid in various matrices using microwave-assisted derivatization followed by dispersive liquid-liquid microextraction. Journal of Chromatography A, 1377, 49-56.
- ResearchGate. (n.d.). (PDF) Sectrophotometric Method for the Determination of Tranexamic Acid in Bulk and Dosage Forms.
- ResearchGate. (n.d.). Derivatization reaction of tranexamic acid.
- ResearchGate. (n.d.). Therapeutic drug monitoring of tranexamic acid in plasma and urine of renally impaired patients using solid phase microextraction.
- Pawliszyn, J., et al. (2014). Therapeutic monitoring of tranexamic acid concentration: high-throughput analysis with solid-phase microextraction. Therapeutic Drug Monitoring, 36(5), 626-632.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2022). Analytical Method Development and Validation of Tranexamic Acid in Pure and Dosage Form Using RP-HPLC.
- YMER. (n.d.). ANALYTICAL METHOD VALIDATION OF TRANEXAMIC ACID INJECTION.
- Attia, K. A. M., et al. (2021). Derivatization of tranexamic acid for its rapid spectrofluorimetric determination in pure form and pharmaceutical formulations: Application in human plasma. Luminescence, 36(2), 528-535.
- Taylor & Francis Online. (2014). Full article: Derivatization/chromophore introduction of tranexamic acid and its HPLC determination in pharmaceutical formulations.
- Delavenne, X., et al. (2014). Quantification of total and unbound tranexamic acid in human plasma by ultrafiltration liquid chromatography/tandem mass spectrometry: application to pharmacokinetic analysis. Journal of Pharmaceutical and Biomedical Analysis, 89, 217-221.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Tranexamic Acid Determination in Human Plasma by HPLC-MS/MS method | Aleshina | Drug development & registration [pharmjournal.ru]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 10. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. thaiscience.info [thaiscience.info]
- 12. Derivatization of tranexamic acid for its rapid spectrofluorimetric determination in pure form and pharmaceutical formulations: Application in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsonline.com [ijpsonline.com]
- 14. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. ema.europa.eu [ema.europa.eu]
- 17. fda.gov [fda.gov]
- 18. Quantification of tranexamic acid in human plasma: development and validation of UHPLC-MS/MS method [recipp.ipp.pt]
- 19. tandfonline.com [tandfonline.com]
- 20. Determination of tranexamic acid in various matrices using microwave-assisted derivatization followed by dispersive liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction of Tranexamic Acid from Plasma: An Application Guide
This document provides a detailed guide for the solid-phase extraction (SPE) of tranexamic acid from plasma samples. It is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the quantification of this antifibrinolytic agent in a complex biological matrix. This guide emphasizes the scientific principles behind the protocol, ensuring both technical accuracy and practical applicability.
Introduction: The "Why" of Tranexamic Acid Quantification
Tranexamic acid (TXA) is a synthetic analog of the amino acid lysine.[1][2] It exerts its antifibrinolytic effect by reversibly binding to lysine receptor sites on plasminogen, thereby preventing its conversion to plasmin, the enzyme responsible for fibrin clot degradation.[3][4] This mechanism makes TXA a critical therapeutic agent for managing and preventing excessive bleeding in various clinical scenarios, including major trauma, surgery, and heavy menstrual bleeding.[2][3]
Accurate quantification of TXA in plasma is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy.[5] Plasma, however, is a complex matrix containing proteins, phospholipids, and other endogenous substances that can interfere with analytical instrumentation, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by isolating TXA from these interfering components, leading to cleaner extracts, reduced matrix effects, and improved analytical sensitivity and accuracy.[7]
Understanding Tranexamic Acid: The Key to Effective Extraction
A successful SPE method hinges on a thorough understanding of the analyte's physicochemical properties. These properties dictate the interactions between TXA and the SPE sorbent, guiding the selection of the appropriate extraction mechanism.
Table 1: Physicochemical Properties of Tranexamic Acid
| Property | Value | Implication for SPE |
| Molecular Weight | 157.21 g/mol [1] | Low molecular weight facilitates easy elution. |
| pKa | ~4.3 (carboxyl group), ~10.6 (amino group) | Zwitterionic nature allows for ion-exchange chromatography.[8] |
| logP | -1.9 | Highly polar/hydrophilic, suggesting reversed-phase is not the primary retention mechanism. |
| Solubility | Freely soluble in water.[9][10] | High aqueous solubility is ideal for sample loading in SPE. |
| Plasma Protein Binding | Minimal (~3%), primarily to plasminogen.[1][2][3][8] | Low protein binding simplifies sample pre-treatment; protein precipitation is still recommended to prevent cartridge fouling. |
The zwitterionic nature of TXA at physiological pH is the most critical factor for its extraction. It possesses both a negatively charged carboxylic acid group and a positively charged amino group. This dual charge characteristic makes mixed-mode cation exchange (MCX) SPE the most effective strategy for its selective isolation from plasma.[11]
The Protocol: A Step-by-Step Guide to Tranexamic Acid SPE
This protocol is designed for a mixed-mode cation exchange SPE sorbent. It leverages both reversed-phase and ion-exchange mechanisms to achieve high recovery and excellent sample cleanup.
Required Materials
-
Mixed-Mode Cation Exchange (MCX) SPE cartridges (e.g., Strata-X-C, Oasis MCX)
-
Human plasma (collected in EDTA or heparin)
-
Internal Standard (IS) solution (e.g., Tranexamic acid-D2)[12]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (LC-MS grade)
-
Deionized water
-
Centrifuge
-
Vortex mixer
-
SPE vacuum manifold or positive pressure processor
-
Collection tubes
Experimental Workflow
Sources
- 1. Physiologically based modelling of tranexamic acid pharmacokinetics following intravenous, intramuscular, sub-cutaneous and oral administration in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tranexamic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Therapeutic drug monitoring of tranexamic acid in plasma and urine of renally impaired patients using solid phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. Tranexamic Acid | 1197-18-8 [chemicalbook.com]
- 10. asahikasei-fc.jp [asahikasei-fc.jp]
- 11. youtube.com [youtube.com]
- 12. Bioanalytical Tandem Mass Spectrometry Method for Precise Measurement of Tranexamic Acid in Human Plasma With Unveiling Methodological Advancement: Green Assessment With Advanced Metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive UPLC-MS/MS Method for the Quantification of Tranexamic Acid in Human Plasma
Abstract
This application note details a highly selective and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of tranexamic acid in human plasma. Tranexamic acid, a synthetic analog of the amino acid lysine, is an antifibrinolytic agent crucial in clinical settings for controlling bleeding.[1][2] Accurate quantification of its plasma concentrations is essential for pharmacokinetic studies and therapeutic drug monitoring. This protocol employs a straightforward protein precipitation for sample preparation and utilizes a hydrophilic interaction liquid chromatography (HILIC) approach for efficient separation, coupled with a triple quadrupole mass spectrometer for detection. The method has been developed and validated based on the principles outlined in the European Medicines Agency (EMA) and US Food and Drug Administration (FDA) guidelines on bioanalytical method validation.[3][4]
Introduction: The Rationale for a High-Performance Bioanalytical Method
Tranexamic acid (TXA) acts by reversibly blocking lysine binding sites on plasminogen, thereby inhibiting the dissolution of fibrin clots.[1][2] Its clinical utility spans a wide range of applications, from major surgeries and trauma to treating heavy menstrual bleeding. Given its critical role, understanding the pharmacokinetic profile of TXA is paramount for optimizing dosing regimens and ensuring patient safety.
The chemical nature of TXA—a small, polar, and hydrophilic molecule—presents a challenge for traditional reversed-phase liquid chromatography, often resulting in poor retention. This has led to the development of methods employing HILIC, which provides excellent retention and separation for such polar compounds.[3][5] When coupled with tandem mass spectrometry (MS/MS), the resulting method offers superior sensitivity and selectivity, which are critical for analysis in a complex biological matrix like human plasma. This application note provides a detailed protocol for a UPLC-MS/MS assay designed for high-throughput clinical and research applications.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Tranexamic Acid (TXA) Reference Standard | Clearsynth Labs Limited, Mumbai, India[1] | >99% Purity |
| Tranexamic Acid-D2 (TXA-D2) Internal Standard (IS) | Clearsynth Labs Limited, Mumbai, India[1] | >99% Purity |
| Acetonitrile (ACN) | Honeywell Research Chemicals[1] | LC-MS Grade |
| Methanol (MeOH) | Honeywell Research Chemicals[1] | LC-MS Grade |
| Formic Acid (FA) | Merck[1] | LC-MS Grade |
| Ammonium Formate | Merck[1] | LC-MS Grade |
| Human Plasma (with K2EDTA as anticoagulant) | Symbiosis, Ahmedabad, India[1] | Bioanalytical Grade |
| Deionized Water | In-house system | 18.2 MΩ·cm |
Experimental Protocol
Preparation of Stock and Working Solutions
The integrity of the calibration curve relies on the accurate preparation of stock and working solutions.
-
Primary Stock Solutions (1 mg/mL):
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the TXA stock solution with a 50:50 (v/v) methanol/water mixture to achieve concentrations suitable for spiking into plasma for the calibration curve.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the TXA-D2 stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
-
Sample Preparation: A Streamlined Protein Precipitation Protocol
Protein precipitation is a rapid and effective method for sample clean-up in this application due to its simplicity and compatibility with high-throughput workflows.[7] Acetonitrile is used as the precipitating agent as it efficiently removes the majority of plasma proteins.[7][8]
Workflow for Plasma Sample Preparation
Plasma [label="100 µL Human Plasma Sample"]; Add_IS [label="Add 300 µL of IS Working Solution\n(TXA-D2 in Acetonitrile)"]; Vortex [label="Vortex Mix\n(30 seconds)"]; Centrifuge [label="Centrifuge\n(10,000 rpm, 10 min, 4°C)"]; Supernatant [label="Transfer 100 µL of Supernatant"]; Inject [label="Inject into UPLC-MS/MS System", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Plasma -> Add_IS; Add_IS -> Vortex; Vortex -> Centrifuge; Centrifuge -> Supernatant; Supernatant -> Inject; }
Sample preparation workflow using protein precipitation.
Step-by-Step Protocol:
-
Aliquot 100 µL of human plasma (blank, calibration standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (100 ng/mL TXA-D2 in acetonitrile). The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and compensates for variations in sample processing and matrix effects.[6]
-
Vortex the mixture for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant into an autosampler vial for analysis.
UPLC-MS/MS Analytical Method
The separation is achieved using a HILIC column, which is well-suited for retaining and separating polar compounds like tranexamic acid.[3][5]
Analytical Workflow from Injection to Detection
Injection [label="Sample Injection\n(5 µL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UPLC [label="UPLC Separation\n(HILIC Column)"]; ESI [label="Electrospray Ionization\n(Positive Mode)"]; Quad1 [label="Q1: Precursor Ion\nSelection"]; Quad2 [label="Q2: Collision Cell\n(CID)"]; Quad3 [label="Q3: Product Ion\nSelection"]; Detector [label="Detector", fillcolor="#34A853", fontcolor="#FFFFFF"];
Injection -> UPLC [label="Mobile Phase"]; UPLC -> ESI; ESI -> Quad1; Quad1 -> Quad2 [label="Collision Gas"]; Quad2 -> Quad3; Quad3 -> Detector; }
UPLC-MS/MS analytical workflow.
| UPLC Parameters | Setting |
| Column | Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic: 90% B |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 3.0 minutes |
| Mass Spectrometer Parameters | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The MRM transitions are selected for their specificity and abundance to ensure sensitive and interference-free quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Tranexamic Acid (TXA) | 158.1 | 140.1 | 0.100 | 25 | 15 |
| Tranexamic Acid-D2 (IS) | 160.1 | 142.1 | 0.100 | 25 | 15 |
Method Validation
The developed method was validated according to the EMA and FDA guidelines, demonstrating its reliability for bioanalytical applications.[3]
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range | 30 - 600 ng/mL[3] | r² > 0.99 |
| Lower Limit of Quantification (LLOQ) | 6 ng/mL[3] | Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy ± 20% |
| Intra-day Precision (%CV) | ≤ 4.5%[3] | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 5.0% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | -3.6% to 5.7%[3] | ± 15% (± 20% at LLOQ) |
| Recovery | > 90% | Consistent, precise, and reproducible |
| Matrix Effect | Minimal, compensated by IS | IS-normalized matrix factor CV ≤ 15% |
| Stability (Freeze-Thaw, Short-term, Long-term) | Stable | % Change within ± 15% of nominal concentration |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape | Column contamination; Inappropriate mobile phase pH | Flush column; Ensure mobile phase pH is correctly prepared. |
| Low Sensitivity | Ion source contamination; Incorrect MS/MS parameters | Clean ion source; Optimize cone voltage and collision energy. |
| High Variability | Inconsistent sample preparation; Pipetting errors | Ensure consistent vortexing and centrifugation; Calibrate pipettes. |
| Carryover | Insufficient needle wash | Optimize autosampler wash sequence with a strong solvent. |
Conclusion
This application note presents a validated UPLC-MS/MS method for the quantification of tranexamic acid in human plasma that is simple, rapid, and robust. The use of protein precipitation for sample preparation and HILIC for chromatography provides a high-throughput solution for clinical research and pharmacokinetic studies. The method demonstrates excellent sensitivity, precision, and accuracy, making it well-suited for reliable bioanalysis.
References
- Quantification of tranexamic acid in human plasma: development and validation of UHPLC-MS/MS method. ReCIPP. [Link]
- Development and Validation of Tranexamic Acid in Human Plasma by Using Ultra-Performance Liquid Chromatography-Mass Spectrometry. Journal of Young Pharmacists. [Link]
- Determination of tranexamic acid in human plasma by UHPLC coupled with tandem mass spectrometry targeting sub-microgram per milliliter levels.
- Tranexamic Acid Quantification in Human Whole Blood Using Liquid Samples or Volumetric Absorptive Microsampling Devices. Taylor & Francis Online. [Link]
- Development and Validation of Tranexamic Acid Determination in Human Plasma by HPLC-MS/MS method.
- LC–MS/MS determination of tranexamic acid in human plasma after phospholipid clean‐up. Semantic Scholar. [Link]
- LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up. PubMed. [Link]
- Liquid chromatography-tandem mass spectrometry method for the determination of tranexamic acid in human plasma. PubMed. [Link]
- Development and Validation of Tranexamic Acid Determination in Human Plasma by HPLC-MS/MS method. [Link]
- Bioanalytical Method Valid
- Bioanalytical Method Validation Guidance for Industry.
- Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis.
- Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. PubMed. [Link]
Sources
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. ymerdigital.com [ymerdigital.com]
- 3. Quantification of tranexamic acid in human plasma: development and validation of UHPLC-MS/MS method [recipp.ipp.pt]
- 4. pharmjournal.ru [pharmjournal.ru]
- 5. LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topical Tranexamic Acid in the Management of Superficial Bleeding
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tranexamic acid (TXA) is a synthetic lysine analog that functions as a potent antifibrinolytic agent. While its systemic administration for controlling major hemorrhage is well-established, the topical application of TXA is gaining significant traction as a safe and effective method for managing superficial bleeding. By delivering the agent directly to the site of hemorrhage, topical application maximizes local efficacy while minimizing systemic absorption and associated risks, such as thromboembolic events.[1][2][3] This document provides a comprehensive guide for researchers and drug development professionals, detailing the scientific basis, formulation considerations, application protocols, and safety profile of topical tranexamic acid for hemostasis.
Introduction
Superficial bleeding from dermal injuries, surgical incisions, or mucocutaneous lesions presents a common clinical challenge. Traditional hemostatic measures, such as direct pressure and wound dressings, are often sufficient but can be less effective in patients with coagulopathies or those on anticoagulant therapy.[4] Topical hemostatic agents provide a crucial adjunct to these methods. Tranexamic acid has emerged as a compelling option due to its robust mechanism of action, favorable safety profile, and cost-effectiveness.[5][6] Unlike agents that actively promote the coagulation cascade, TXA works by preserving the naturally formed fibrin clot, offering a distinct and complementary approach to hemostasis.[7] This guide will explore the technical and practical aspects of leveraging topical TXA in both research and clinical development settings.
Section 1: The Scientific Foundation - Mechanism of Action
The primary hemostatic action of tranexamic acid is the inhibition of fibrinolysis.[5] In the natural coagulation cascade, a fibrin clot is formed to stop bleeding. Concurrently, the fibrinolytic system is activated to eventually break down this clot and restore blood flow. This process is primarily mediated by plasmin, which is converted from its inactive precursor, plasminogen, by tissue plasminogen activator (t-PA).
Tranexamic acid is a structural analog of the amino acid lysine. Plasminogen and plasmin possess specific lysine-binding sites that allow them to attach to the fibrin clot. By competitively and reversibly binding to these sites on plasminogen, TXA physically blocks the interaction between plasminogen and fibrin.[8][9] This inhibition prevents the conversion of plasminogen to plasmin and subsequent degradation of the fibrin matrix, thereby stabilizing the clot and preventing re-bleeding.[5]
Section 2: Formulation and Stability Considerations
The development of a stable and effective topical TXA formulation is critical for its successful application. Key parameters must be optimized to ensure drug integrity, bioavailability, and safety.
Causality Behind Formulation Choices:
-
pH: Tranexamic acid's stability is pH-dependent. A pH range of 5.0 to 7.0 is optimal to prevent degradation and maintain the molecule's structural integrity, ensuring its biological activity.[10]
-
Concentration: The concentration must be sufficient to achieve a therapeutic effect locally. While concentrations of 2-5% are common in dermatological applications for hyperpigmentation, higher concentrations are often required for hemostasis.[10][11] For acute bleeding, solutions derived from the intravenous formulation (100 mg/mL or 10%) are frequently used off-label.[12][13]
-
Solubility & Vehicle: TXA is water-soluble, making aqueous solutions, gels, or pastes straightforward to prepare.[10] The choice of vehicle (e.g., sterile water, hydrogel) affects viscosity, adherence to the wound bed, and drug release profile.
-
Stability: While aqueous solutions are convenient, long-term stability can be a concern. Studies on liposomal encapsulation have shown that it can enhance stability, with over 90% of the drug remaining after two months, and provide a more sustained release profile.[14][15] For extemporaneous preparations, immediate use is recommended as stability data for simple compounded forms like pastes is often unavailable.[12]
| Parameter | Recommended Range / Value | Rationale & Key Considerations | Supporting Source(s) |
| Concentration | 25 mg/mL to 100 mg/mL (2.5% - 10%) | Higher concentrations are needed for robust hemostatic effect compared to dermatological uses. | [6][16] |
| pH | 5.0 - 7.0 | Optimal for chemical stability and compatibility with skin physiology. | [10] |
| Vehicle | Aqueous Solution, Hydrogel, Paste | Water-solubility allows for simple vehicles. Gels or pastes can improve adherence to the wound. | [10][12] |
| Solubility | Water-soluble | Simplifies formulation in aqueous-based systems. | [10] |
| Additives | Chelating agents (e.g., EDTA) | Can improve clarity and stability in serum or gel formulations. | [10] |
| Storage | Varies by formulation | Liposomal formulations show good stability at 4-30°C. Simple aqueous solutions should be used immediately. | [12][14][15] |
Section 3: Preclinical and Clinical Efficacy
A substantial body of evidence supports the efficacy of topical TXA in reducing superficial bleeding across various clinical scenarios. A systematic review and meta-analysis of 67 studies involving over 6,000 patients found that topical TXA significantly reduced blood loss and the odds of receiving a blood transfusion compared to placebo.[1][2] Importantly, its efficacy was comparable to intravenous administration, but with a superior safety profile due to reduced systemic absorption.[1][2]
| Clinical Application | Key Findings | Efficacy Data | Supporting Source(s) |
| Surgical Wounds | Reduces postoperative bleeding in soft-tissue, orthopedic, and cardiac surgery. | Significantly reduced mean blood loss (Weighted Mean Difference: -276.6 mL) vs. placebo. | [1][2] |
| Mohs Micrographic Surgery | Reduced postoperative bleeding in wounds healing by second intention. | 0% of patients in the TXA group reported bleeding requiring intervention vs. 9.7% in the placebo group. | [6][17] |
| Dental/Oral Surgery | Effective in preventing postoperative bleeding, especially in anticoagulated patients. | Pooled Relative Risk for bleeding was 0.13 (95% CI 0.05-0.36) in favor of TXA. | [4] |
| Epistaxis (Nosebleeds) | Shown to be an effective treatment for anterior epistaxis. | Significantly higher rates of bleeding cessation compared to placebo. | [18] |
| Dermal Lacerations | Can be used as an adjunct to direct pressure for minor bleeding. | Commonly used in emergency departments to control minor bleeding from lacerations. | [12] |
Section 4: Application Protocols
The following protocols are provided as a guide for both direct application and research purposes. They are designed as self-validating systems with clear steps and endpoints.
Protocol 1: Preparation and Application of an Extemporaneous Topical TXA Solution
This protocol describes the preparation and application of a topical TXA solution from a standard intravenous (IV) formulation for the management of acute superficial bleeding.
Objective: To achieve rapid hemostasis of a superficial wound.
Materials:
-
Tranexamic acid for injection, 100 mg/mL (e.g., 500 mg in 5 mL vial)[13]
-
Sterile gauze pads
-
Sterile gloves
-
Protective dressing
-
Timer
Methodology:
-
Preparation: Aseptically draw the required volume of TXA solution (undiluted at 100 mg/mL or diluted to 25 mg/mL with sterile saline for larger surface areas) into a sterile container or directly onto sterile gauze.[6][13][16] The causality for using the IV formulation is its sterility and immediate availability in clinical settings.
-
Application: Don sterile gloves. Cleanse the wound area according to standard practice.
-
Direct Pressure: Apply the TXA-soaked gauze directly onto the bleeding surface.
-
Maintain Pressure: Apply firm, continuous pressure over the gauze for a minimum of 10 minutes.[13] This duration allows sufficient time for the TXA to inhibit local fibrinolysis and for a stable clot to form.
-
Assessment: After 10 minutes, carefully lift the gauze to assess for hemostasis.
-
Validation Check 1 (Efficacy): If bleeding has stopped, leave the initial layer of gauze in place (to avoid disturbing the clot) and apply a clean, dry protective dressing over it.
-
Validation Check 2 (Failure): If bleeding persists, re-apply pressure for an additional 5-10 minutes. If hemostasis is still not achieved, alternative methods and further medical evaluation are required.
-
-
Patient Monitoring: Observe the site for any signs of re-bleeding or local skin irritation.
Protocol 2: In Vitro Hemostasis Model for Evaluating Topical TXA Efficacy
This protocol provides a framework for a preclinical, in vitro model to quantify the hemostatic activity of a novel topical TXA formulation.
Objective: To compare the clotting time of whole blood when exposed to a TXA formulation versus a control.
Materials:
-
Freshly drawn human whole blood (non-anticoagulated)
-
Test formulation (e.g., TXA-infused hydrogel)
-
Positive Control: Standard hemostatic agent (e.g., collagen sponge)
-
Negative Control: Placebo vehicle (hydrogel without TXA)
-
Coagulation analyzer or a simple test tube setup with a timer
-
Water bath at 37°C
Methodology:
-
Setup: Pre-warm all materials and blood samples to 37°C to simulate physiological conditions.
-
Sample Preparation: Place a standardized amount of the test formulation, positive control, and negative control into separate test tubes.
-
Initiation: Add a precise volume of fresh whole blood to each test tube simultaneously and start the timer.
-
Observation: Gently tilt the tubes at regular intervals (e.g., every 15 seconds) to observe the formation of a solid clot (i.e., the point at which the blood no longer flows freely).
-
Data Recording: Record the time to clot formation for each sample.
-
Validation & Analysis:
-
Self-Validation: The positive control should demonstrate rapid clotting, while the negative control should show a significantly longer clotting time. This validates the integrity of the experimental system.
-
Efficacy Assessment: The clotting time for the TXA formulation should be significantly shorter than the negative control. The experiment should be repeated multiple times (n≥3) for statistical analysis (e.g., using a t-test or ANOVA).
-
Section 5: Safety and Regulatory Profile
Safety Insights: The primary advantage of topical TXA is its enhanced safety profile compared to systemic administration.[1][2] Systemic use carries a potential, albeit low, risk of thromboembolic events and seizures (at high doses).[1] Topical application results in minimal systemic absorption, thereby mitigating these concerns.[3][7]
-
Common Side Effects: The most frequently reported side effects are mild and localized, including skin irritation, redness, dryness, or scaling.[11][19][20]
-
Contraindications: Caution is advised in patients with a known hypersensitivity to tranexamic acid. While systemic risks are low, prudence is warranted in patients with a history of severe thromboembolic disorders.[19]
Regulatory Context: In the United States, tranexamic acid is FDA-approved in oral and IV formulations for specific indications like heavy menstrual bleeding and hemophilia.[6] The topical application for hemostasis is considered an "off-label" use.[20] Topical hemostatic agents, in general, are regulated by the FDA as medical devices, often under product code "FRO".[21] For a new topical TXA product to gain market approval as a hemostatic agent, it would likely need to undergo the FDA's medical device regulatory pathway, demonstrating safety and substantial equivalence to a legally marketed predicate device through performance data, biocompatibility, and sterility testing.[21][22]
Conclusion and Future Directions
Topical tranexamic acid is a valuable tool for the management of superficial bleeding, offering efficacy comparable to systemic administration with a significantly improved safety profile. Its mechanism of stabilizing existing fibrin clots provides a rational and effective means of achieving hemostasis. For drug development professionals, there are significant opportunities in creating optimized formulations, such as stable hydrogels or advanced wound dressings impregnated with TXA, that can offer controlled release and enhanced handling characteristics. Future research should focus on head-to-head trials of different formulations, establishing standardized dosing for various wound types, and further clarifying the long-term effects on wound healing.
References
- Tutunikov, A., et al. (2018). The efficacy and safety of topical tranexamic acid: A systematic review and meta-analysis. Canadian Journal of Anesthesia, 65(10), 1119-1132.
- ALiEM. (2016). Trick of the Trade: Topical Tranexamic Acid Paste for Hemostasis. Academic Life in Emergency Medicine.
- Manosroi, A., et al. (2002). Stability and release of topical tranexamic acid liposome formulations. Journal of Cosmetic Science, 53(6), 375-386.
- Grand Ingredients. (n.d.).
- Dr. Oracle. (2025). What are the warnings and side effects of topical niacinamide and topical tranexamic acid (TXA)
- Canadian Agency for Drugs and Technologies in Health. (2018).
- Brazier, Y. (2022). Tranexamic acid for skin care: Safety, benefits, and more. Medical News Today.
- Teo, L., et al. (2016). Role of topical tranexamic acid in hemostasis of locally advanced basal cell carcinoma. JAAD Case Reports, 2(2), 121-123.
- Typology. (2022). The side effects of tranexamic acid. Typology Magazine.
- Maeda, K., & Tomita, Y. (2022).
- Ausen, K., et al. (2018). Safety and Efficacy of Local Tranexamic Acid for the Prevention of Surgical Bleeding in Soft-Tissue Surgery. Plastic and Reconstructive Surgery Global Open, 6(11), e1995.
- Manosroi, A., et al. (2002). Stability and release of topical tranexamic acid liposome formulations.
- ClinicalTrials.gov. (2023). The Effect of Topical Tranexamic Acid on Postoperative Bleeding From Superficial Wounds. U.S.
- Eloy, R., et al. (1988). An in vitro evaluation of the hemostatic activity of topical agents.
- Manosroi, A., et al. (2002).
- Kim, T. K., et al. (2023). Tranexamic acid - a promising hemostatic agent with limitations: a narrative review. Journal of Yeungnam Medical Science, 40(2), 127-135.
- Ereth, M. H., et al. (1996). Comparative in vitro analysis of topical hemostatic agents. Journal of Oral and Maxillofacial Surgery, 54(8), 989-993.
- Eglovitch, J. S. (2022). Topical Tranexamic Acid Reduces Postop Bleeding Following Mohs Surgery. Medscape.
- Boccio, E., & Hultz, K. (2020). Topical Tranexamic Acid for Hemostasis of an Oral Bleed in a Patient on a Direct Oral Anticoagulant. Clinical Practice and Cases in Emergency Medicine, 4(2), 146-149.
- IFSCC. (n.d.). STABILITY AND RELEASE OF TOPICAL TRANEXAMIC ACID LIPOSOME FORMULATIONS.
- Our Lady's Hospice & Care Services. (2018). Question: Can tranexamic acid be applied topically to a bleeding wound?.
- ResearchGate. (2020). Topical application of tranexamic acid for the reduction of bleeding.
- Ausen, K. (2023). Topical tranexamic acid for prophylaxis of bleeding. Tidsskrift for Den norske legeforening.
- van Oeveren, W., et al. (2013). In vitro analysis of polyurethane foam as a topical hemostatic agent.
- Soleymani, T., et al. (2019). Subcutaneous Injection of Tranexamic Acid to Reduce Bleeding During Dermatologic Surgery: A Double-Blind, Placebo-Controlled, Randomized Clinical Trial.
- Maeda, K., & Tomita, Y. (2022). Mechanism of Action of Topical Tranexamic Acid in the Treatment of Melasma and Sun-Induced Skin Hyperpigmentation.
- U.S. Food & Drug Administration. (2022).
- Ker, K., et al. (2013). Topical application of tranexamic acid for the reduction of bleeding.
- Ausen, K., et al. (2019). Topical Tranexamic Acid in Burn Surgery – A Randomized Controlled Trial. Journal of Burn Care & Research, 40(Supplement_1), S196.
- Gaskill, M. (2022). Topical Tranexamic Acid Shows Efficacy for Postoperative Bleeding Reduction.
- Barakat, M., et al. (2023). Topical hemostatic agents in endoscopy: European Society of Gastrointestinal Endoscopy (ESGE) Technical and Technology Review. Endoscopy, 55(11), 999-1014.
- U.S. Food & Drug Administration. (2022).
- Ereth, M. H., et al. (1996). Comparative In Vitro Analysis of Topical Hemostatic Agents. Journal of Oral and Maxillofacial Surgery, 54(8), 989-993.
- U.S. Food & Drug Administration. (2022). FDA Executive Summary. FDA.
- Forbat, E., & Al-Niaimi, F. (2019). THE USE OF TRANEXAMIC ACID IN DERMATOLOGY.
- de-la-Fuente-Nunez, A., et al. (2017). Topical Application of Tranexamic Acid in Anticoagulated Patients Undergoing Minor Oral Surgery: A Systematic Review and Meta-Analysis of Randomized Clinical Trials. Journal of Oral and Maxillofacial Surgery, 75(2), 247-258.
- Tovar, A. J., et al. (2020). A comprehensive review of topical hemostatic agents: The good, the bad, and the novel. The Journal of Trauma and Acute Care Surgery, 88(1), e1-e21.
- González-García, R., et al. (2017). Comparative safety and efficacy of topical hemostatic agents in a rat neurosurgical model. Neurosurgical Review, 40(4), 617-627.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The efficacy and safety of topical tranexamic acid: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cochranelibrary.com [cochranelibrary.com]
- 4. Topical application of tranexamic acid in anticoagulated patients undergoing minor oral surgery: A systematic review and meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tranexamic acid - a promising hemostatic agent with limitations: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
- 7. Role of topical tranexamic acid in hemostasis of locally advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of Topical Tranexamic Acid in the Treatment of Melasma and Sun-Induced Skin Hyperpigmentation [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. grandingredients.com [grandingredients.com]
- 11. us.typology.com [us.typology.com]
- 12. aliem.com [aliem.com]
- 13. olh.ie [olh.ie]
- 14. Stability and release of topical tranexamic acid liposome formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tidsskriftet.no [tidsskriftet.no]
- 17. join.dermatologytimes.com [join.dermatologytimes.com]
- 18. researchgate.net [researchgate.net]
- 19. droracle.ai [droracle.ai]
- 20. Tranexamic acid for skin care: Safety, benefits, and more [medicalnewstoday.com]
- 21. fda.gov [fda.gov]
- 22. fda.gov [fda.gov]
Application Notes and Protocols: Tranexamic Acid in Emergency Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Tranexamic Acid in Hemorrhage Control
Tranexamic acid (TXA) is a synthetic derivative of the amino acid lysine that has become a critical tool in the management of acute hemorrhage across various emergency settings.[1] Its primary function is to inhibit fibrinolysis, the process of clot breakdown, thereby stabilizing existing clots and reducing bleeding.[1][2] This antifibrinolytic action is achieved by competitively blocking the lysine-binding sites on plasminogen, which prevents its conversion to plasmin, the principal enzyme responsible for degrading fibrin clots.[1][2][3] By preserving the fibrin matrix, TXA helps to maintain hemostasis without directly promoting new clot formation.[3] Landmark clinical trials have demonstrated its efficacy in reducing mortality in traumatic hemorrhage and postpartum hemorrhage, making it a key component of modern resuscitation protocols.[4][5]
Mechanism of Action: A Molecular Perspective
The efficacy of tranexamic acid is rooted in its specific interaction with the plasminogen-plasmin system.[6]
-
Binding to Plasminogen: TXA competitively and reversibly binds to the lysine-binding sites on plasminogen.[1][3] Plasminogen has both high-affinity and low-affinity lysine-binding sites, and saturation of the high-affinity site is crucial for displacing plasminogen from the surface of fibrin.[3][7]
-
Inhibition of Fibrinolysis: By occupying these binding sites, TXA prevents plasminogen from binding to fibrin, which in turn inhibits its activation to plasmin by tissue plasminogen activator (t-PA).[1] This ultimately prevents the degradation of the fibrin clot, allowing it to stabilize and effectively stop bleeding.[1][8] At higher concentrations, TXA can also non-competitively inhibit plasmin directly.[3]
The following diagram illustrates the mechanism of action of tranexamic acid:
Caption: Mechanism of Tranexamic Acid in inhibiting fibrinolysis.
Key Clinical Applications and Evidence-Based Protocols
The use of tranexamic acid in emergency medicine is supported by robust clinical evidence, particularly from large-scale, randomized controlled trials.
Traumatic Hemorrhage
The Clinical Randomisation of an Antifibrinolytic in Significant Haemorrhage 2 (CRASH-2) trial was a landmark study that demonstrated a significant reduction in all-cause mortality and death due to bleeding in trauma patients treated with TXA.[4][9][10][11]
Key Findings from the CRASH-2 Trial:
-
A significant reduction in all-cause mortality was observed in patients who received TXA compared to placebo (14.5% vs 16.0%).[9][10][11]
-
The risk of death due to bleeding was also significantly reduced with TXA (4.9% vs 5.7%).[10][11]
-
Crucially, the benefit of TXA was most pronounced when administered early, with a survival advantage seen when given within 3 hours of injury.[4][10] Administration after 3 hours was associated with an increased risk of death due to bleeding.[10][12]
-
There was no significant increase in the risk of vascular occlusive events (e.g., deep vein thrombosis, pulmonary embolism, stroke, or myocardial infarction) with TXA use.[4][9]
Protocol for TXA Administration in Traumatic Hemorrhage:
-
Patient Selection: Adult trauma patients with, or at risk of, significant hemorrhage.[9] This is often defined by a systolic blood pressure less than 90 mmHg or a heart rate greater than 110 beats per minute.[9]
-
Timing: Administer as soon as possible, but within 3 hours of injury.[10][12][13] Pre-hospital administration is encouraged to maximize benefit.[12][14][15]
-
Dosage:
-
Pediatric Considerations: For pediatric trauma patients, a weight-based dosing is recommended, typically an initial bolus of 20 mg/kg followed by a maintenance infusion of 10 mg/kg/hr.[16]
Traumatic Brain Injury (TBI)
The CRASH-3 trial investigated the use of TXA in patients with acute traumatic brain injury.[17][18][19]
Key Findings from the CRASH-3 Trial:
-
TXA administration within three hours of injury reduced head injury-related deaths, particularly in patients with mild-to-moderate head injury.[17][19]
-
The trial did not show a benefit in patients with severe head injury.[19]
-
Similar to CRASH-2, early treatment was found to be more effective.[17][19]
-
There was no evidence of an increase in adverse effects or complications.[17]
Protocol for TXA Administration in Traumatic Brain Injury:
-
Patient Selection: Adults with TBI within 3 hours of injury, a Glasgow Coma Scale (GCS) score of 12 or lower, or any intracranial bleeding on CT scan, and no major extracranial bleeding.[19]
-
Timing: Administer within 3 hours of injury.[19]
-
Dosage:
Postpartum Hemorrhage (PPH)
The World Maternal Antifibrinolytic (WOMAN) trial demonstrated the efficacy of TXA in reducing mortality in women with postpartum hemorrhage.[5][20][21][22][23]
Key Findings from the WOMAN Trial:
-
TXA reduced death due to bleeding by approximately one-third when administered within 3 hours of birth.[21][22]
-
The need for laparotomy to control bleeding was also significantly reduced.[21][22]
-
There was no difference in the rates of adverse events, including thromboembolism, between the TXA and placebo groups.[5][21]
Protocol for TXA Administration in Postpartum Hemorrhage:
-
Patient Selection: Women with clinically diagnosed postpartum hemorrhage.[5]
-
Timing: Administer as soon as possible, and within 3 hours of giving birth.[5][21]
-
Dosage:
Other Emergency Applications
While the evidence is less robust than for trauma and PPH, TXA is also used in other emergency bleeding scenarios:
-
Epistaxis (Nosebleeds): Topical application of TXA has been shown to be effective in controlling acute epistaxis and may reduce the need for nasal packing and otolaryngologist consultations.[24] A common method is to soak packing material in a 500 mg injectable solution and apply it to the affected nostril.[24] Systemic administration (IV) may also be considered for persistent bleeding.[25]
-
Hemoptysis (Coughing up blood): Intravenous TXA can be used to manage hemoptysis, with a maximum dose of 1g every 8 hours.[26]
-
Gastrointestinal (GI) Bleeding: The role of TXA in upper GI bleeding is still under investigation, with some studies suggesting it may reduce rebleeding rates and hospitalization time, but not mortality.[27] However, a large clinical trial (HALT-IT) found that TXA did not reduce deaths from GI bleeding and was associated with an increased risk of thromboembolic events.[28] Therefore, its routine use in this setting is not currently recommended.
Quantitative Data Summary
| Clinical Indication | Key Trial(s) | Mortality Reduction | Key Secondary Outcomes | Standard Adult IV Dosage |
| Traumatic Hemorrhage | CRASH-2 | All-cause mortality reduced (RR 0.91)[4][9][10]; Death due to bleeding reduced (RR 0.85)[4][10] | No significant difference in vascular occlusive events, need for transfusion, or surgery[4][9] | 1g over 10 min, then 1g over 8 hrs[4][12][13] |
| Traumatic Brain Injury | CRASH-3 | Head injury-related death reduced in mild-to-moderate TBI (RR 0.78)[19] | No increase in vascular occlusive events or seizures[19] | 1g over 10 min, then 1g over 8 hrs[19] |
| Postpartum Hemorrhage | WOMAN | Death due to bleeding reduced by ~30% if given within 3 hrs (RR 0.69)[21] | Reduced need for laparotomy to control bleeding (RR 0.64)[21]; No difference in hysterectomy rates or thromboembolic events[5][21] | 1g IV; may repeat once if bleeding persists[5][13][21] |
Contraindications and Precautions
While generally safe, there are important contraindications and precautions to consider before administering TXA:
Absolute Contraindications:
-
Active thromboembolic disease (e.g., deep vein thrombosis, pulmonary embolism)[29][30]
-
Subarachnoid hemorrhage, due to a potential increased risk of cerebral ischemia[29][30]
-
Known hypersensitivity to tranexamic acid[29]
Relative Contraindications and Precautions:
-
Severe renal impairment, as TXA is primarily cleared by the kidneys and dose adjustment is necessary[29]
-
History of thromboembolism or known thrombophilia[29]
-
Disseminated intravascular coagulation (DIC), unless hyperfibrinolysis is the dominant feature[29]
-
Hematuria from the upper urinary tract, as clots can cause obstruction[29]
Workflow for TXA Administration in the Emergency Department
The following diagram outlines a general workflow for the consideration and administration of tranexamic acid in an emergency setting.
Caption: Clinical workflow for tranexamic acid administration.
Conclusion and Future Directions
Tranexamic acid is a life-saving, cost-effective, and safe antifibrinolytic agent for the management of acute hemorrhage in various emergency settings. Its timely administration in patients with traumatic bleeding, postpartum hemorrhage, and select cases of traumatic brain injury has been shown to significantly reduce mortality. The key to its effectiveness lies in early administration, ideally within three hours of bleeding onset. While its role in other bleeding emergencies like epistaxis is promising, further research is needed to establish definitive protocols. Ongoing research continues to explore optimal dosing strategies and its application in other clinical scenarios, further solidifying its place as an essential medication in emergency medicine.
References
- Topical tranexamic acid for the treatment of acute epistaxis in the emergency department. (n.d.). PubMed. [Link]
- What is the mechanism of Tranexamic Acid? (2024, July 17).
- Population pharmacokinetics and pharmacodynamics of Tranexamic acid in women undergoing caesarean delivery. (n.d.). PubMed. [Link]
- The WOMAN Trial (World Maternal Antifibrinolytic Trial): tranexamic acid for the treatment of postpartum haemorrhage: an international randomised, double blind placebo controlled trial. (2010, April 26). PubMed Central. [Link]
- What is the mechanism of action of tranexamic acid (TXA) in preventing bleeding? (2025, December 4). Dr.Oracle. [Link]
- CRASH-3. (n.d.). The Blood Trials. [Link]
- Results From the Landmark Trial on Tranexamic Acid for Postpartum Hemorrhage. (2017, April 27). American College of Obstetricians and Gynecologists. [Link]
- CRASH-3 - tranexamic acid for the treatment of significant traumatic brain injury: study protocol for an international randomized, double-blind, placebo-controlled trial. (2012, April 20). springermedizin.de. [Link]
- Use of tranexamic acid-soaked NasoPore® in the emergency department, to reduce epistaxis admissions. (n.d.). PubMed. [Link]
- What are the contraindications to Tranexamic acid (TXA)? (2025, May 10). Dr.Oracle. [Link]
- What is the recommended dosing for tranexamic acid (TXA)? (2025, July 4). Dr.Oracle. [Link]
- Simple treatment for severe bleeding could save lives of mothers around the world. (2017, April 28). London School of Hygiene & Tropical Medicine. [Link]
- What are the indications for administering Tranexamic Acid (TXA) in the Emergency Department (ED)? (2025, August 14). Dr.Oracle. [Link]
- Can Tranexamic Acid Stop Postpartum Hemorrhage? The WOMAN Trial. (n.d.). Oxford Academic. [Link]
- The CRASH-2 trial: Tranexamic acid in trauma patients [Classics Series]. (2014, August 8). 2 Minute Medicine. [Link]
- Emergency Department Management of Epistaxis. (2023, February 17). Children's Health Queensland. [Link]
- CRASH-2: Tranexamic Acid in Major Trauma. (2015, July 16). Core EM. [Link]
- CRASH-3 Trial. (n.d.). RCEMLearning. [Link]
- WOMAN Trial Summary: Early tranexamic acid in women with post-partum haemorrhage. (2023, May 16). The Bottom Line. [Link]
- What is the mechanism of action of tranexamic acid (TXA)? (2025, October 7). Dr.Oracle. [Link]
- Main results - The CRASH-2 trial: a randomised controlled trial and economic evaluation of the effects of tranexamic acid on death, vascular occlusive events and transfusion requirement in bleeding trauma patients. (n.d.). National Institute for Health and Care Research. [Link]
- The CRASH-2 trial: a randomised controlled trial and economic evaluation of the effects of tranexamic acid on death, vascular occlusive events and transfusion requirement in bleeding trauma p
- What is the recommended administration protocol for tranexamic acid (TXA) in trauma patients at risk of major bleeding? (2025, November 16). Dr.Oracle. [Link]
- Tranexamic Acid (TXA) is of a safe drug that is approved for use in trauma patients suspected of hemorrhage/internal bleeding. (n.d.). American College of Surgeons. [Link]
- Tranexamic acid for significant traumatic brain injury (The CRASH-3 trial). (n.d.). eCommons@AKU. [Link]
- Tranexamic Acid. (2025, April 26).
- INFORMATIVE || How Tranexamic Acid (#TXA) Stops Bleeding: The Mechanism of Action. (2019, September 30). YouTube. [Link]
- Topical tranexamic acid for the treatment of acute epistaxis in the emergency department. (n.d.). PubMed. [Link]
- Tranexamic acid in traumatic brain injury: an explanatory study nested within the CRASH-3 trial. (n.d.). PubMed. [Link]
- Prehospital Trauma Compendium: Tranexamic Acid in Trauma - A Joint Position Statement and Resource Document of NAEMSP, ACEP, and ACS-COT. (2025, August 20). PubMed. [Link]
- Guidance Document Regarding the Pre-Hospital Use of Tranexamic Acid for Injured Patients. (n.d.). American College of Emergency Physicians. [Link]
- Guidance Document for the Prehospital Use of Tranexamic Acid in Injured Patients. (2016, March 17). Taylor & Francis Online. [Link]
- Pharmacology of tranexamic acid; Pharmacokinetics Mechanism of action, Uses, Effects. (2025, May 16). YouTube. [Link]
- Large trial rules out use of tranexamic acid for gastrointestinal bleeding. (2020, July 17). National Institute for Health and Care Research. [Link]
- Efficacy of Tranexamic Acid in the Treatment of Massive Upper Gastrointestinal Bleeding: A Randomized Clinical Trial. (2023, January 8). PubMed. [Link]
- Plasminogen-plasmin system IX. Specific binding of tranexamic acid to plasmin. (n.d.). PubMed. [Link]
- Tranexamic Acid in Trauma. CRASH-2, MATTERs, and CRASH-3. (2020, May 6). KINNETIC MEDICINE. [Link]
- Effect of Tranexamic Acid in Upper Gastrointestinal Bleeding. (2012, April 9). TrialScreen. [Link]
- Tranexamic Acid for Acute Upper Gastrointestinal Bleed in Cirrhosis. (2022, January 26).
- BET 1: Tranexamic acid in epistaxis: who bloody nose? (n.d.). Emergency Medicine Journal. [Link]
- TRANEXAMIC ACID for IV INFUSION following major haemorrhagic trauma. (n.d.). Birmingham Children's Hospital. [Link]
- (PDF) Population pharmacokinetics and pharmacodynamics of Tranexamic acid in women undergoing caesarean delivery. (n.d.).
- A comparative analysis of tranexamic acid dosing strategies in traumatic major hemorrhage. (2024, February 1). The Journal of Trauma and Acute Care Surgery. [Link]
- New guidance for administering hemorrhage prevention treatment. (2016, August 26). News-Medical.Net. [Link]
- Tranexamic acid in upper gastrointestinal bleed in patients with cirrhosis: A randomized controlled trial. (2024, August 1). PubMed. [Link]
- Research review: Prehospital TXA indiciations, administration, side effects. (2025, May 15). EMS1. [Link]
- Tranexamic acid. (2021, August 10). WikiAnesthesia. [Link]
- Pilot Study of the Pharmacokinetics (PK) and Pharmacodynamics (PD) of Tranexamic Acid (TXA) in a Swine (Sus scrofa) and Sheep (O. (n.d.). DTIC. [Link]
- Who can and cannot take tranexamic acid. (n.d.). NHS. [Link]
Sources
- 1. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. droracle.ai [droracle.ai]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. visualmed.org [visualmed.org]
- 6. Plasminogen-plasmin system IX. Specific binding of tranexamic acid to plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. m.youtube.com [m.youtube.com]
- 9. coreem.net [coreem.net]
- 10. The CRASH-2 trial: a randomised controlled trial and economic evaluation of the effects of tranexamic acid on death, vascular occlusive events and transfusion requirement in bleeding trauma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kinneticmedicine.org [kinneticmedicine.org]
- 12. droracle.ai [droracle.ai]
- 13. droracle.ai [droracle.ai]
- 14. Prehospital Trauma Compendium: Tranexamic Acid in Trauma - A Joint Position Statement and Resource Document of NAEMSP, ACEP, and ACS-COT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. acep.org [acep.org]
- 16. Tranexamic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. thebloodtrials.org [thebloodtrials.org]
- 18. CRASH-3 - tranexamic acid for the treatment of significant traumatic brain injury: study protocol for an international randomized, double-blind, placebo-controlled trial | springermedizin.de [springermedizin.de]
- 19. rcemlearning.co.uk [rcemlearning.co.uk]
- 20. The WOMAN Trial (World Maternal Antifibrinolytic Trial): tranexamic acid for the treatment of postpartum haemorrhage: an international randomised, double blind placebo controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. obgproject.com [obgproject.com]
- 22. lshtm.ac.uk [lshtm.ac.uk]
- 23. academic.oup.com [academic.oup.com]
- 24. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 25. childrens.health.qld.gov.au [childrens.health.qld.gov.au]
- 26. droracle.ai [droracle.ai]
- 27. Efficacy of Tranexamic Acid in the Treatment of Massive Upper Gastrointestinal Bleeding: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. nihr.ac.uk [nihr.ac.uk]
- 29. droracle.ai [droracle.ai]
- 30. Tranexamic acid - WikiAnesthesia [wikianesthesia.org]
- 31. Who can and cannot take tranexamic acid - NHS [nhs.uk]
Application Notes & Protocols: Formulation of Topical Gels Containing Tranexamic Acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of topical gels containing tranexamic acid (TXA). Tranexamic acid is increasingly utilized in dermatology for its efficacy in treating hyperpigmentation disorders such as melasma.[1][2] A gel-based vehicle offers a desirable platform for topical delivery due to its ease of application and favorable sensory characteristics. This guide elucidates the critical formulation parameters, from excipient selection to manufacturing protocols, and details the essential characterization and stability testing required to develop a safe, effective, and stable product. By explaining the scientific rationale behind each step, this note aims to equip formulators with the necessary expertise to navigate the complexities of topical gel development.
Introduction: The Rationale for Topical Tranexamic Acid Gels
Tranexamic acid, a synthetic lysine derivative, functions as an antifibrinolytic agent.[2] In dermatology, its mechanism of action for treating hyperpigmentation is primarily attributed to its ability to inhibit UV-induced plasmin activity in keratinocytes.[1][3] This inhibition disrupts the melanocyte-keratinocyte interaction, ultimately reducing melanin synthesis.[2][4] While oral administration is effective, topical application at concentrations of 2-5% is a well-tolerated alternative that minimizes systemic side effects and delivers the active pharmaceutical ingredient (API) directly to the target site.[1]
Hydrophilic gels are an excellent vehicle for water-soluble APIs like tranexamic acid. They are typically non-greasy, easy to apply, and can provide a cooling sensation. A well-formulated gel can ensure prolonged contact time with the skin, control the release of the API, and enhance its penetration into the epidermis where it exerts its primary effect.[5][6]
Mechanism of Action in Hyperpigmentation
Topical tranexamic acid mitigates hyperpigmentation through a multi-faceted approach:
-
Inhibition of Plasmin: UV radiation stimulates keratinocytes to produce plasminogen activators, which convert plasminogen to plasmin. Plasmin triggers the release of inflammatory mediators like arachidonic acid and prostaglandins, which are potent stimulators of melanocytes.[3][7] TXA, as a plasmin inhibitor, blocks this entire cascade.[1][3][7]
-
Reduced Tyrosinase Activity: Some evidence suggests that TXA can directly compete with and reduce the activity of tyrosinase, the key enzyme in melanin production.[2][3]
-
Vascular Effects: TXA can reduce the dermal vasculature often associated with melasma, contributing to an improved appearance.[4]
Pre-formulation and Component Selection
A successful formulation begins with a thorough understanding of the API and the rational selection of excipients. The primary challenge with topical TXA is its hydrophilic nature, which limits its ability to penetrate the lipid-rich stratum corneum.[8][9][10]
Gelling Agents: The Foundation of the Formulation
The choice of gelling agent dictates the rheological properties, stability, and aesthetic feel of the final product.
-
Acrylic Acid Polymers (Carbomers): Carbomers (e.g., Carbopol® 940, 974P) are high-molecular-weight polymers of acrylic acid that are widely used in topical pharmaceuticals.[11][12] They form clear, viscous gels at low concentrations (typically 0.5-2.0%) upon neutralization with an appropriate base (e.g., triethanolamine, sodium hydroxide).[5][13] Carbopol-based gels exhibit excellent spreadability, bioadhesive properties, and are compatible with a wide range of APIs.[11][12]
-
Cellulose Derivatives: Polymers like Hydroxypropyl Methylcellulose (HPMC) and Hydroxyethyl Cellulose (HEC) are non-ionic and less sensitive to pH changes.[5][8] They can be used alone or in combination with carbomers to modify viscosity and improve stability.[5]
-
Natural Gums: While options like xanthan gum or chitosan exist, synthetic polymers like carbomers often provide better batch-to-batch consistency and aesthetic elegance for pharmaceutical applications.
Causality Insight: Carbomers are often the first choice for TXA gels due to their ability to create transparent, aesthetically pleasing gels with desirable shear-thinning behavior. This property means the gel has high viscosity in the container but thins upon application, allowing for easy spreading.
Solvents, Humectants, and Penetration Enhancers
-
Vehicle: Purified water is the primary solvent for TXA gels.
-
Humectants/Co-solvents: Propylene glycol and glycerin (typically 5-20%) are essential. They act as humectants to prevent the gel from drying out, serve as co-solvents for other excipients, and can aid in skin hydration.[13]
-
Penetration Enhancers: Overcoming the stratum corneum is critical for TXA's efficacy. While the formulation itself can be optimized, incorporating specific enhancers may be necessary.[6][14] Options include glycols, fatty acids, and novel delivery systems like liposomes or nanoemulsions which have shown promise in improving TXA delivery.[15] Esterification of TXA to create more lipophilic prodrugs is another advanced strategy to enhance skin penetration.[8][10]
pH Adjusters, Preservatives, and Other Excipients
-
Neutralizing Agents: For carbomer-based gels, a neutralizing agent like Triethanolamine (TEA) is required to "activate" the polymer and build viscosity.[13] The amount added should be sufficient to achieve the target pH.
-
pH Considerations: The final pH of the formulation should be optimized for both TXA stability and skin compatibility. A pH range of 5.5 - 7.0 is generally considered ideal to avoid skin irritation.[16]
-
Preservatives: As aqueous gels are susceptible to microbial growth, a robust preservative system is mandatory. Common choices include parabens (e.g., methylparaben, propylparaben), phenoxyethanol, or a combination thereof.
Formulation Development Workflow
The following diagram outlines a logical workflow for the development and characterization of a topical tranexamic acid gel.
Caption: Workflow for Tranexamic Acid Gel Formulation.
Protocols: Preparation and Characterization
Protocol: Preparation of a Model 3% Tranexamic Acid Gel
This protocol describes the preparation of a 100g batch of a 3% TXA gel using Carbopol® 940.
Table 1: Composition of Model 3% Tranexamic Acid Gel
| Ingredient | Function | Concentration (% w/w) | Amount (g) for 100g |
|---|---|---|---|
| Tranexamic Acid | Active Pharmaceutical Ingredient | 3.0 | 3.0 |
| Carbopol® 940 | Gelling Agent | 1.0 | 1.0 |
| Propylene Glycol | Humectant, Co-solvent | 10.0 | 10.0 |
| Methylparaben | Preservative | 0.2 | 0.2 |
| Triethanolamine (TEA) | Neutralizing Agent | q.s. (approx. 1.0) | q.s. to pH 6.5 |
| Purified Water | Vehicle | q.s. to 100 | q.s. to 100 |
Step-by-Step Methodology:
-
Prepare the Aqueous Phase: In a primary beaker, weigh 70g of purified water.
-
Disperse the Polymer: While stirring the water with an overhead stirrer (propeller blade) at a moderate speed (e.g., 800-1000 rpm), slowly sprinkle the 1.0g of Carbopol® 940 into the vortex.[17] Avoid dumping the powder to prevent clumping. Continue stirring until a uniform, lump-free dispersion is achieved. Allow the dispersion to hydrate for at least 1-2 hours (or as per the polymer supplier's recommendation).[13]
-
Prepare the Preservative/API Phase: In a separate, smaller beaker, dissolve the 0.2g of methylparaben and 3.0g of tranexamic acid in 10.0g of propylene glycol. Gentle warming (to ~40°C) may be used if necessary to facilitate dissolution. Cool to room temperature.
-
Combine Phases: Slowly add the solution from Step 3 to the hydrated Carbopol dispersion from Step 2 with continuous stirring. Mix until uniform.
-
Neutralization and Gel Formation: While monitoring the pH, add triethanolamine dropwise to the mixture.[13] As the pH approaches 6.0-6.5, the viscosity will increase dramatically and a clear gel will form.[13][16]
-
Final Volume Adjustment: Add the remaining purified water to bring the total weight to 100g. Mix gently to ensure homogeneity, avoiding the incorporation of air bubbles.
-
De-aeration: Let the gel stand for several hours to allow any entrapped air bubbles to escape.
Protocol: Physicochemical Characterization
Table 2: Key Quality Control Specifications
| Parameter | Method/Instrument | Acceptance Criteria |
|---|---|---|
| Appearance | Visual Inspection | Clear, homogenous, free from particles |
| pH | Calibrated pH meter | 5.5 – 7.0 |
| Viscosity | Brookfield Viscometer (Spindle T-C, 10 rpm) | 20,000 – 40,000 cP (typical range) |
| Spreadability | Parallel Plate Method | Diameter > 5 cm after 1 min (typical) |
| Assay (TXA) | HPLC-UV | 95.0% – 105.0% of label claim |
-
pH Measurement: Directly immerse a calibrated pH electrode into an undiluted sample of the gel.
-
Viscosity Measurement: Use a Brookfield-type viscometer. Equilibrate the gel sample to a controlled temperature (e.g., 25°C). Measure the viscosity at a defined rotational speed (e.g., 10 rpm) until a stable reading is obtained.
-
Spreadability: Place 1g of gel on a glass plate. Place a second glass plate of known weight on top of the gel. Measure the diameter of the circle formed by the spread gel after a set time (e.g., 1 minute).
-
Assay and Drug Content Uniformity (HPLC Method):
-
Principle: A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is used to quantify TXA.[18]
-
Sample Preparation: Accurately weigh ~1g of gel into a 100 mL volumetric flask. Dissolve and make up to volume with a suitable mobile phase or diluent (e.g., a water/acetonitrile mixture).[19] Sonicate to ensure complete extraction. Filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Example):
-
Quantification: Calculate the concentration against a calibrated standard curve of tranexamic acid.
-
Protocol: In Vitro Release Testing (IVRT)
IVRT is a critical performance test to ensure batch-to-batch consistency and evaluate the release of the API from the gel matrix.[22][23] The Franz Diffusion Cell apparatus is the standard for this test.[22][24]
Caption: Key steps in the In Vitro Release Testing (IVRT) protocol.
Data Analysis: The release rate (slope) is determined from the linear portion of the plot of cumulative TXA released versus the square root of time. This test is crucial for demonstrating product performance and is often required for post-approval changes.[22][25]
Stability Considerations
A stability testing program is essential to determine the shelf-life of the product. Tranexamic acid itself is generally stable in aqueous solutions.[26][27][28] However, the physical and chemical stability of the complete gel formulation must be verified.
-
Protocol: Store samples of the gel in the final intended packaging at both accelerated (e.g., 40°C / 75% RH for 6 months) and long-term (e.g., 25°C / 60% RH for 24+ months) conditions.
-
Testing Intervals: Pull samples at specified time points (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).
-
Parameters to Evaluate: At each time point, test for appearance, pH, viscosity, and assay of tranexamic acid. Any significant change in these parameters could indicate instability. Visual inspection for phase separation or crystallization is also critical.
Conclusion
The successful formulation of a topical gel containing tranexamic acid requires a systematic approach grounded in the principles of polymer science, skin delivery, and analytical chemistry. By carefully selecting a gelling agent like Carbopol, optimizing the vehicle and pH, and incorporating necessary excipients like humectants and preservatives, a stable and aesthetically pleasing product can be developed. Rigorous characterization, including viscosity, drug content, in vitro release, and formal stability studies, is paramount to ensure the final product is safe, effective, and of high quality. This guide provides the foundational protocols and scientific rationale to empower researchers in this endeavor.
References
- Revisiting in Vitro Release Test for Topical Gel Formulations: The Effect of Osmotic Pressure Explored for Better Bio-Relevance - PubMed. (2018-01-15).
- What is the mechanism of action of tranexamic acid (TXA) in improving skin? - Dr.Oracle. (2025-04-11).
- Tranexamic Acid for the Treatment of Hyperpigmentation and Telangiectatic Disorders Other Than Melasma: An Update - Dove Medical Press. (2024-09-25).
- What is the mechanism of action of topical tranexamic acid (TXA) for treating hyperpigmentation? - Dr.Oracle. (2025-07-14).
- Mechanism of Action of Topical Tranexamic Acid in the Treatment of Melasma and Sun-Induced Skin Hyperpigmentation - MDPI. (2022-10-19).
- Tranexamic acid - DermNet.
- Development of an In Vitro Release Test (IVRT) for a Vaginal Microbicide Gel - Dissolution Technologies. (2010-11-16).
- A Review on In-Vitro Release Testing Methods for Topical Dosage Forms.
- Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives - RSC Publishing. (2024-11-20).
- How to Make a Carbopol Gel Base for Compounding and Cosmetic Formulations - YouTube. (2025-07-20).
- Formulation, Characterization, and Optimization of a Topical Gel Containing Tranexamic Acid to Prevent Superficial Bleeding: In Vivo and In Vitro Evaluations.
- USP In Vitro Release Testing IVRT of Creams and Ointments. (2025-11-17).
- Formulation, Characterization, and Optimization of a Topical Gel Containing Tranexamic Acid to Prevent Superficial Bleeding: In Vivo and In Vitro Evaluations - PubMed Central. (2023-08-22).
- Formulation, Characterization and Optimization of a Topical Gel Containing Tranexamic Acid to Prevent Superficial Bleeding: In Vivo and In Vitro Evaluations - ResearchGate.
- Formulation, Characterization, and Optimization of a Topical Gel Containing Tranexamic Acid to Prevent Superficial Bleeding: In Vivo and In Vitro Evaluations - PubMed. (2023-08-22).
- A Review on In-Vitro Release Testing Methods for Topical Dosage Forms - Ashdin Publishing. (2023-12-27).
- Formulation and Evaluation of Topical Gels of Carbopol 940 - IOSR Journal.
- Effects of Carbopol® 934 proportion on nanoemulsion gel for topical and transdermal drug delivery: a skin permeation study - PMC - NIH. (2016-11-10).
- Enhancing Tranexamic Acid Penetration through AQP-3 Protein Triggering via ZIF-8 Encapsulation for Melasma and Rosacea Therapy - PubMed. (2024-04-24).
- Formulation and Characterization of Carbopol-Based Porphyrin Gels for Targeted Dermato-Oncological Therapy: Physicochemical and Pharmacotechnical Insights - MDPI. (2024-05-24).
- Evaluation of the In Vivo Skin Penetration of TXVector by Confocal Raman Spectroscopy.
- Novel formulations for topical delivery of tranexamic acid: assessing the need of epidermal targeting for hyperpigmentation disorders - Taylor & Francis Online. (2022-07-26).
- Tranexamic Acid - Regimen Lab.
- A topical composition having enhanced skin penetration - Google Patents.
- Analytical methods for quantification of tranexamic acid in biological fluids: A review. (2017-09-01).
- Analytical Method Development and Validation of Tranexamic Acid in Pure and Dosage Form Using RP-HPLC - IJPPR. (2025-03-02).
- Fig.2: The effect of different concentrations of tranexamic acid on the... - ResearchGate.
- Development of a direct method of analyzing tranexamic acid levels in whitening cream using reversed phase high-performance liquid chromatography - Universitas Indonesia.
- Tranexamic acid gel - Google Patents.
- Trick of the Trade: Topical Tranexamic Acid Paste for Hemostasis. (2016-02-17).
- (PDF) DEVELOPMENT OF A DIRECT METHOD OF ANALYZING TRANEXAMIC ACID LEVELS IN WHITENING CREAM USING REVERSED PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - ResearchGate. (2025-12-13).
- development and validation of a rp - hplc method for the simultaneous determination of tranexamic a - PHARMACEUTICAL SCIENCES.
- Stability analysis of tranexamic acid in the presence of various antiseptic solutions - PubMed. (2023-03-01).
- Remedy for Dark Spots – Discoloration Treatment with Retinol, Kojic Acid, Tranexamic Acid.
- Tranexamic acid gel - Google Patents.
- Tranexamic acid gel composition and preparation method and application thereof - Google Patents.
- Hemostatic Tranexamic Acid-Induced Fast Gelation and Mechanical Reinforcement of Polydimethylacrylamide/Carboxymethyl Chitosan Hydrogel for Hemostasis and Wound Healing - PubMed. (2024-02-12).
- Stability of Tranexamic Acid after 12-Week Storage at Temperatures from - DTIC. (2013-06-01).
- Stability of tranexamic acid after 12-week storage at temperatures from-20°C to 50°C.
- Composition of novel powder formulations of tranexamic acid - Google Patents.
Sources
- 1. droracle.ai [droracle.ai]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. dermnetnz.org [dermnetnz.org]
- 5. Formulation, Characterization, and Optimization of a Topical Gel Containing Tranexamic Acid to Prevent Superficial Bleeding: In Vivo and In Vitro Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. regimenlab.com [regimenlab.com]
- 7. droracle.ai [droracle.ai]
- 8. Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Enhancing Tranexamic Acid Penetration through AQP-3 Protein Triggering via ZIF-8 Encapsulation for Melasma and Rosacea Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the In Vivo Skin Penetration of TXVector by Confocal Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Three Unique Topical Applications for Carbopol - Lubrizol [lubrizol.com]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. KR20140120827A - A topical composition having enhanced skin penetration - Google Patents [patents.google.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. iosrjournals.org [iosrjournals.org]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. researchgate.net [researchgate.net]
- 20. iajps.com [iajps.com]
- 21. scholar.ui.ac.id [scholar.ui.ac.id]
- 22. dissolutiontech.com [dissolutiontech.com]
- 23. ashdin.com [ashdin.com]
- 24. testinglab.com [testinglab.com]
- 25. ashdin.com [ashdin.com]
- 26. Stability analysis of tranexamic acid in the presence of various antiseptic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. apps.dtic.mil [apps.dtic.mil]
- 28. scholar.usuhs.edu [scholar.usuhs.edu]
In Vivo Evaluation of Tranexamic Acid Delivery Systems: Application Notes and Protocols
<
Introduction: The Clinical Imperative for Advanced Tranexamic Acid Delivery
Tranexamic acid (TXA) is a synthetic lysine analog that functions as a potent antifibrinolytic agent.[1][2] Its mechanism of action involves the competitive inhibition of plasminogen activation, which in turn prevents the degradation of fibrin clots.[1][2] This critical function has established TXA as an essential therapeutic in managing a spectrum of bleeding conditions, from major trauma and surgery to heavy menstrual bleeding.[1][3] However, the systemic administration of TXA is not without its challenges, including potential thromboembolic risks and the need for frequent dosing due to its relatively short half-life.[1][4][5]
The development of novel delivery systems for tranexamic acid is a key area of research aimed at enhancing its therapeutic index. These advanced formulations, which include topical gels, injectable hydrogels, and nanoformulations, seek to provide localized delivery, sustained release, and improved bioavailability, thereby maximizing efficacy while minimizing systemic side effects.[5][6][7][8][9][10][11] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo evaluation of these next-generation tranexamic acid delivery systems.
Pillar 1: Preclinical Study Design - The Foundation of Robust Evaluation
The journey from a promising formulation to a clinically viable therapeutic is underpinned by rigorous preclinical evaluation. The design of these in vivo studies must be meticulous, accounting for regulatory guidelines and ethical considerations to ensure the generation of reliable and translatable data.[12][13][14][15][16]
Ethical Considerations and Regulatory Compliance
All animal studies must be conducted in strict adherence to the guidelines set forth by regulatory bodies such as the FDA (Good Laboratory Practices, 21 CFR Part 58) and the European Medicines Agency (EMA).[12][13][14][16] An approved protocol from an Institutional Animal Care and Use Committee (IACUC) is mandatory before initiating any in vivo experiments.
Selection of Appropriate Animal Models
The choice of animal model is a critical determinant of the study's clinical relevance. The selected species should ideally mimic the human physiology and pathophysiology of the condition being investigated.[14]
-
Small Animal Models (Rats, Mice, Rabbits): These are frequently used for initial pharmacokinetic (PK) and pharmacodynamic (PD) screening due to their cost-effectiveness and ease of handling.[17][18] Rabbit models, for instance, have been used to create fibrinolytic bleeding scenarios to test the efficacy of antifibrinolytic agents.
-
Large Animal Models (Pigs): The porcine model is often preferred for studies requiring a closer anatomical and physiological resemblance to humans, particularly in the context of cardiovascular and coagulation research.[19][20] Swine models have been instrumental in evaluating the pharmacokinetics of intramuscularly and intravenously administered tranexamic acid in hemorrhagic shock scenarios.[20][21]
The following diagram illustrates the logical flow of considerations in selecting an appropriate animal model:
Caption: Decision workflow for selecting an appropriate animal model.
Pillar 2: Pharmacokinetic (PK) Evaluation - Understanding Drug Disposition
Pharmacokinetic studies are fundamental to characterizing the absorption, distribution, metabolism, and excretion (ADME) of tranexamic acid from a novel delivery system.[13] This information is crucial for determining dosing regimens and predicting therapeutic outcomes.
Protocol: In Vivo Pharmacokinetic Study of a Topical Tranexamic Acid Gel
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of tranexamic acid following topical application of a novel gel formulation in a rat model.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Topical tranexamic acid gel formulation
-
Control (placebo) gel
-
Anesthesia (e.g., isoflurane)
-
Clippers and depilatory cream
-
Blood collection supplies (e.g., EDTA tubes, syringes)
-
Centrifuge
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Animal Preparation: Acclimatize rats for at least 7 days. Twenty-four hours prior to the study, anesthetize the rats and shave a 2x2 cm area on their dorsal side. Apply a depilatory cream to ensure complete hair removal.
-
Dosing: Divide the rats into two groups: treatment and control. Apply a pre-weighed amount of the tranexamic acid gel or placebo gel to the shaved area.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) via the tail vein at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-application).
-
Sample Processing: Immediately transfer the blood samples into EDTA-containing tubes and centrifuge at 4000 rpm for 10 minutes to separate the plasma.
-
Bioanalysis: Analyze the plasma samples for tranexamic acid concentration using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[22][23][24][25]
-
Data Analysis: Plot the mean plasma concentration versus time to generate a pharmacokinetic profile. Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | The maximum plasma concentration of the drug. | Indicates the extent of absorption and potential for acute effects. |
| Tmax | The time at which Cmax is reached. | Reflects the rate of drug absorption. |
| AUC | The total drug exposure over time. | Represents the overall bioavailability of the drug from the delivery system.[4] |
| t1/2 | The elimination half-life of the drug. | Determines the dosing interval.[1][4] |
Pillar 3: Pharmacodynamic (PD) Evaluation - Assessing Therapeutic Efficacy
Pharmacodynamic studies are designed to evaluate the therapeutic effect of the tranexamic acid delivery system on the target physiological process, which in this case is the inhibition of fibrinolysis.
The Fibrinolytic Pathway and Tranexamic Acid's Mechanism of Action
The fibrinolytic system is responsible for the dissolution of fibrin clots. Tissue plasminogen activator (tPA) converts plasminogen to plasmin, which then degrades the fibrin mesh. Tranexamic acid exerts its antifibrinolytic effect by blocking the lysine binding sites on plasminogen, thereby preventing its conversion to plasmin.
Caption: Mechanism of action of tranexamic acid in the fibrinolytic pathway.
Protocol: In Vivo Efficacy of an Injectable Tranexamic Acid Hydrogel in a Hemorrhage Model
Objective: To evaluate the hemostatic efficacy of a novel injectable tranexamic acid hydrogel in a controlled hemorrhage model in swine.
Materials:
-
Yorkshire cross swine (30-40 kg)
-
Injectable tranexamic acid hydrogel
-
Control (placebo) hydrogel
-
Anesthesia and surgical monitoring equipment
-
Surgical instruments for creating a controlled liver injury
-
Gauze sponges and a scale for measuring blood loss
-
Blood collection supplies for coagulation assays
Procedure:
-
Animal Preparation: Anesthetize and instrument the swine for continuous monitoring of vital signs.
-
Hemorrhage Induction: Perform a laparotomy to expose the liver. Create a standardized, reproducible bleeding injury (e.g., a partial hepatectomy or a punch biopsy).
-
Treatment Application: Immediately after injury, inject the tranexamic acid hydrogel or the placebo hydrogel directly into the bleeding site.
-
Blood Loss Measurement: Collect and weigh all blood-soaked gauze sponges to quantify total blood loss over a specified period (e.g., 15 minutes).
-
Hemostasis Assessment: Record the time to hemostasis (cessation of bleeding).
-
Coagulation Parameter Analysis: Collect blood samples before and after treatment to analyze coagulation parameters using thromboelastography (TEG) or rotational thromboelastometry (ROTEM).[21][26]
-
Histopathological Examination: At the end of the study, euthanize the animal and collect tissue samples from the injury site for histopathological evaluation of clot formation and tissue response.
Data Presentation: Efficacy Endpoints
| Endpoint | Measurement | Expected Outcome with Effective TXA Delivery |
| Total Blood Loss | Grams (g) | Significantly reduced compared to control. |
| Time to Hemostasis | Seconds (s) or Minutes (min) | Significantly shorter compared to control. |
| Thromboelastography (TEG/ROTEM) | Clot lysis at 30 minutes (LY30) | Significantly lower, indicating reduced fibrinolysis.[26] |
| Histopathology | Fibrin deposition, inflammatory response | Enhanced fibrin deposition and a well-formed clot with minimal inflammation. |
Pillar 4: Bioanalytical Methods - The Key to Accurate Quantification
The accurate quantification of tranexamic acid in biological matrices is paramount for the successful in vivo evaluation of any delivery system. A variety of analytical techniques are available, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most widely used due to its high sensitivity and specificity.[22][23][24][25][27]
Overview of Analytical Techniques for Tranexamic Acid Quantification
| Analytical Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Separation by liquid chromatography followed by mass spectrometric detection.[22][23][24][25] | High sensitivity, high specificity, suitable for complex matrices. | Requires specialized equipment and expertise. |
| HPLC with UV Detection | Separation by high-performance liquid chromatography and detection by UV absorbance.[22][27] | Relatively simple and cost-effective. | Lower sensitivity compared to MS, may require derivatization.[22] |
| HPLC with Fluorescence Detection | Separation by HPLC and detection of fluorescent derivatives.[22] | High sensitivity. | Requires derivatization of tranexamic acid.[22] |
Conclusion: A Pathway to Clinical Translation
The in vivo evaluation of tranexamic acid delivery systems is a multifaceted process that requires a strong foundation in preclinical study design, a thorough understanding of pharmacokinetic and pharmacodynamic principles, and the application of robust bioanalytical methods. By adhering to the protocols and considerations outlined in this guide, researchers can generate the high-quality data necessary to advance novel tranexamic acid formulations from the laboratory to clinical practice, ultimately improving patient outcomes in a wide range of bleeding disorders.
References
- Silva, E. M. P., Barreiros, L., Sá, P., Afonso, C., Kozek-Langenecker, S., & Segundo, M. A. (2017). Analytical methods for quantification of tranexamic acid in biological fluids: A review. Microchemical Journal, 134, 333-342.
- Barreiros, L., Amoreira, J. L., et al. (2019). Determination of tranexamic acid in human plasma by UHPLC coupled with tandem mass spectrometry targeting sub-microgram per milliliter levels. Microchemical Journal.
- Various Authors. (2017-2025).
- Moore, E. E., et al. (2020). Pharmacokinetics of Tranexamic Acid Given as an Intramuscular Injection Compared to Intravenous Infusion in a Swine Model of Ongoing Hemorrhage. Shock, 53(6), 754-760. [Link]
- Clozel, M., & Lamping, K. A. (1993). An animal model of fibrinolytic bleeding based on the rebleed phenomenon: application to a study of vulnerability of hemostatic plugs of different age. Thrombosis and haemostasis, 70(5), 849–855. [Link]
- Pilbrant, A., Schannong, M., & Vessman, J. (1981). Pharmacokinetics and bioavailability of tranexamic acid. European journal of clinical pharmacology, 20(1), 65–72. [Link]
- Grassin-Delyle, S., et al. (2022). Pharmacokinetics of tranexamic acid after intravenous, intramuscular, and oral routes: a prospective, randomised, crossover trial in healthy volunteers. British Journal of Anaesthesia, 128(3). [Link]
- Various Authors. (2025). Pharmacology of tranexamic acid. YouTube. [Link]
- PPD. (n.d.). Preclinical Studies in Drug Development. PPD. [Link]
- Silva, E. M. P., et al. (2017). Analytical methods for quantification of tranexamic acid in biological fluids: A review. Microchemical Journal. [Link]
- Nittinger, E., et al. (2024). Evaluation of the In Vivo Skin Penetration of TXVector by Confocal Raman Spectroscopy.
- Hansen, A. K., & Jensen, H. E. (1999). The pig as a model in blood coagulation and fibrinolysis research. Scandinavian Journal of Laboratory Animal Science, 26(4), 214-224. [Link]
- Various Authors. (2020). Pharmacokinetics of Tranexamic Acid (TXA) Delivered by Expeditious Routes in a Swine Model of Polytrauma and Hemorrhagic Shock.
- Reddy, B. R., & Reddy, G. V. (2025). Analytical Method Development and Validation of Tranexamic Acid in Pure and Dosage Form Using RP-HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]
- Nautiyal, A., & Wairkar, S. (2021). Novel formulations for topical delivery of tranexamic acid: assessing the need of epidermal targeting for hyperpigmentation disorders. Journal of Drug Delivery Science and Technology, 63, 102487. [Link]
- Duke University. (n.d.). Preclinical Regulatory Requirements. Duke Social Science Research Institute. [Link]
- Chen, X., et al. (2021). Targeting delivery and minimizing epidermal diffusion of tranexamic acid by hyaluronic acid-coated liposome nanogels for topical hyperpigmentation treatment. International Journal of Pharmaceutics, 608, 121094. [Link]
- Markwardt, F., & Klöcking, H. P. (1979). [Animal experimental studies on fibrinolysis with streptokinase]. Folia haematologica (Leipzig, Germany : 1928), 106(5-6), 915–922. [Link]
- Ghorbani, F., et al. (2022). Development of injectable alginate/gelatin hydrogel for proper release of tranexamic acid to control the cerebral.
- NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. [Link]
- Gholizadeh, H., et al. (2021). Formulation, Characterization and Optimization of a Topical Gel Containing Tranexamic Acid to Prevent Superficial Bleeding: In Vivo and In Vitro Evaluations. Advanced Pharmaceutical Bulletin, 11(2), 346–354. [Link]
- AMSBIO. (2025). Preclinical research strategies for drug development. AMSBIO. [Link]
- U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA. [Link]
- Dermatology Times. (2020). Investigational cream may be effective to deliver tranexamic acid.
- Addor, F. A. S., et al. (2025). Clinical Safety and Efficacy of Hyaluronic Acid–Niacinamide–Tranexamic Acid Injectable Hydrogel for Multifactorial Facial Skin Quality Enhancement with Dark Skin Lightening. Gels, 11(7), 495. [Link]
- Li, Y., et al. (2024). Hemostatic Tranexamic Acid-Induced Fast Gelation and Mechanical Reinforcement of Polydimethylacrylamide/Carboxymethyl Chitosan Hydrogel for Hemostasis and Wound Healing. Biomacromolecules, 25(2), 948–959. [Link]
- Stassen, J. M., et al. (1997). Method to measure in vivo blood fibrinolytic activity with a (125)I-fibrin coated aorta loop validated with agents which affect blood fibrinolytic activity. Thrombosis and haemostasis, 78(4), 1235–1240. [Link]
- Various Authors. (2025). Parameters of coagulation and fibrinolysis in different animal species - A literature based comparison.
- Weitz, J. I., & Fredenburgh, J. C. (2016). Animal Models of Thrombosis From Zebrafish to Nonhuman Primates. Circulation research, 118(8), 1348–1363. [Link]
- Addor, F. A. S., et al. (2025). Clinical Safety and Efficacy of Hyaluronic Acid-Niacinamide-Tranexamic Acid Injectable Hydrogel for Multifactorial Facial Skin Quality Enhancement with Dark Skin Lightening. Gels, 11(7), 495. [Link]
- Li, Y., et al. (2024). Hemostatic Tranexamic Acid-Induced Fast Gelation and Mechanical Reinforcement of Polydimethylacrylamide/Carboxymethyl Chitosan Hydrogel for Hemostasis and Wound Healing.
- Levy, J. H., & Koster, A. (2015). Antifibrinolytic Therapy and Perioperative Considerations. Anesthesiology, 122(3), 693-705. [Link]
- Shi, J., et al. (2021). Comparison of the in-vivo effect of two tranexamic acid doses on fibrinolysis parameters in adults undergoing valvular cardiac surgery with cardiopulmonary bypass - a pilot investigation. BMC anesthesiology, 21(1), 40. [Link]
- Various Authors. (2025). In Vitro and in Vivo Comparison of Antifibirinolytic Activity of Aprotinin and Tranexamic Acid Using a Thromboelastographic Method in Rabbits.
- Sharma, R., et al. (2022). Formulation Development of Tranexamic Acid loaded Transethosomal Patch for Melasma. Research Journal of Pharmaceutical Dosage Forms and Technology, 14(3), 195-201. [Link]
- Nittinger, E., et al. (2024). Evaluation of the In Vivo Skin Penetration of TXVector by Confocal Raman Spectroscopy.
- SAGES. (2017). No IV, no problem Intraosseous administration of tranexamic acid is as effective as IV in a porcine. YouTube. [Link]
- Carcamo, C., et al. (2022). Evaluating Tranexamic Acid Dosing Strategies for Postpartum Hemorrhage: A Population Pharmacokinetic Approach in Pregnant Individuals. Clinical pharmacology and therapeutics, 111(3), 698–708. [Link]
- Benjumea, A., et al. (2024). Validation of the antibacterial effect of topically applied tranexamic acid using in vitro and in vivo models. Frontiers in microbiology, 15, 1386009. [Link]
- Prutsky, G., et al. (2016). Antifibrinolytic therapy to reduce haemoptysis from any cause.
- Various Authors. (2024). Evaluating the Effectiveness of Tranexamic Acid vs. Placebo in Cardiac Surgery: A Systematic Review and Meta-Analysis. Cureus, 16(6), e63198. [Link]
- Grassin-Delyle, S., et al. (2020). WOMAN-PharmacoTXA trial: Study protocol for a randomised controlled trial to assess the pharmacokinetics and pharmacodynamics of intramuscular, intravenous and oral administration of tranexamic acid in women giving birth by caesarean section. Wellcome open research, 5, 18. [Link]
- Chen, Y. H., et al. (2023). Tranexamic acid improves psoriasis-like skin inflammation: Evidence from in vivo and in vitro studies. Biomedicine & pharmacotherapy = Biomedecine & pharmacotherapie, 166, 115307. [Link]
- Colferai, M. M. T., Miquelin, G. M., & Steiner, D. (2019). Evaluation of oral tranexamic acid in the treatment of melasma.
- Colferai, M. M. T., Miquelin, G. M., & Steiner, D. (2019). Evaluation of oral tranexamic acid in the treatment of melasma.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 3. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and bioavailability of tranexamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 8. mdpi.com [mdpi.com]
- 9. Hemostatic Tranexamic Acid-Induced Fast Gelation and Mechanical Reinforcement of Polydimethylacrylamide/Carboxymethyl Chitosan Hydrogel for Hemostasis and Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Safety and Efficacy of Hyaluronic Acid-Niacinamide-Tranexamic Acid Injectable Hydrogel for Multifactorial Facial Skin Quality Enhancement with Dark Skin Lightening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ppd.com [ppd.com]
- 13. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 14. namsa.com [namsa.com]
- 15. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 16. Step 2: Preclinical Research | FDA [fda.gov]
- 17. [Animal experimental studies on fibrinolysis with streptokinase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Method to measure in vivo blood fibrinolytic activity with a (125)I-fibrin coated aorta loop validated with agents which affect blood fibrinolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacokinetics of Tranexamic Acid Given as an Intramuscular Injection Compared to Intravenous Infusion in a Swine Model of Ongoing Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. files01.core.ac.uk [files01.core.ac.uk]
- 23. [PDF] Analytical methods for quantification of tranexamic acid in biological fluids: A review | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. Analytical methods for quantification of tranexamic acid in biological fluids: A review [ouci.dntb.gov.ua]
- 26. Comparison of the in-vivo effect of two tranexamic acid doses on fibrinolysis parameters in adults undergoing valvular cardiac surgery with cardiopulmonary bypass - a pilot investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ijppr.humanjournals.com [ijppr.humanjournals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Didehydro Tranexamic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,2-Didehydro Tranexamic Acid. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize the synthesis of this specific tranexamic acid derivative. As this compound is often identified as an impurity in tranexamic acid production, its targeted synthesis requires precise control over reaction conditions to favor its formation and maximize yield.[1]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established principles of organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis challenging?
A1: this compound, also known as tranexamic acid related compound C, is an unsaturated analog of tranexamic acid featuring a double bond within the cyclohexane ring.[1] The primary challenge in its synthesis lies in achieving selective dehydrogenation. The reaction must be forceful enough to remove hydrogen from the saturated cyclohexane ring of tranexamic acid but controlled enough to prevent further oxidation, which can lead to the formation of aromatic byproducts or other undesired species. Many synthetic routes for tranexamic acid focus on high-pressure hydrogenation of aromatic precursors to achieve saturation, making the reverse process—controlled dehydrogenation—a delicate balancing act.[2][3][4]
Q2: What is the primary synthetic strategy for obtaining this compound?
A2: The most direct approach is the controlled chemical or catalytic dehydrogenation of tranexamic acid. This involves using a suitable catalyst, typically one known for hydrogenation/dehydrogenation reactions (e.g., Palladium, Platinum, Ruthenium), in the absence of hydrogen gas and often at elevated temperatures or in the presence of a hydrogen acceptor. The goal is to facilitate the removal of one molecule of H₂ to form the desired double bond without driving the reaction to completion (aromatization).
Q3: What are the critical parameters that influence the yield and selectivity of the dehydrogenation reaction?
A3: Several parameters are critical and must be carefully optimized:
-
Catalyst Selection: The choice of catalyst (e.g., Pd/C, Ru/Al₂O₃, Raney Nickel) and its loading are paramount.[3] Different catalysts exhibit varying activities and selectivities for dehydrogenation.
-
Temperature: Higher temperatures generally favor dehydrogenation but can also promote side reactions and catalyst degradation. A temperature gradient study is often necessary to find the optimal balance. Some related reactions in tranexamic acid synthesis are performed at temperatures exceeding 200°C.[3][4]
-
Reaction Time: Insufficient time leads to low conversion, while excessive time can result in the formation of undesired byproducts. Reaction progress should be monitored closely using techniques like HPLC or GC.
-
Solvent: The choice of a high-boiling, inert solvent is crucial for maintaining the required reaction temperature and ensuring reagent stability.
-
Presence of a Hydrogen Acceptor: Introducing a sacrificial molecule that readily accepts hydrogen can help drive the equilibrium towards the dehydrogenated product.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and offers actionable solutions.
Problem 1: Low or No Conversion of Tranexamic Acid Starting Material
Q: I've set up my dehydrogenation reaction, but after several hours, analysis shows mostly unreacted tranexamic acid. What's going wrong?
A: This is a common issue indicating that the reaction conditions are not sufficiently energetic to overcome the activation barrier for C-H bond cleavage.
Possible Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Insufficient Temperature | Dehydrogenation is an endothermic process requiring significant thermal energy. The temperature may be too low to initiate catalysis. | Gradually increase the reaction temperature in 10-15°C increments. Monitor for the appearance of product and byproducts at each stage. |
| Catalyst Inactivity | The catalyst may be poisoned by impurities (e.g., sulfur, water in certain cases) or may have low intrinsic activity for this specific transformation. | Ensure all reagents and solvents are pure and dry. Test different catalysts, such as 5-10% Pd/C, Pt/C, or Ru/Al₂O₃.[3] Consider a fresh batch of catalyst. |
| Poor Catalyst Dispersion | The catalyst may not be well-dispersed in the reaction mixture, limiting the available active sites. | Ensure vigorous stirring throughout the reaction to maintain the catalyst in suspension. |
| Absence of a Hydrogen Acceptor | The dehydrogenation reaction is reversible. Without a hydrogen acceptor to remove H₂ as it is formed, the reaction may not proceed forward. | Introduce a hydrogen acceptor like maleic acid, cyclohexene, or another suitable sacrificial olefin into the reaction mixture. |
Problem 2: Poor Selectivity - Formation of Multiple Byproducts
Q: My reaction is converting the starting material, but I'm getting a complex mixture of products, including what appears to be the cis-isomer and potentially aromatic compounds, resulting in a low yield of the desired 1,2-didehydro product.
A: This indicates that the reaction conditions are too harsh or non-selective, leading to over-reaction or isomerization.
Possible Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Overly Harsh Conditions | Excessively high temperatures or prolonged reaction times can provide enough energy to facilitate further dehydrogenation to aromatic byproducts. | Reduce the reaction temperature or shorten the reaction time. Perform a time-course study to identify the point of maximum yield for the desired product before byproduct formation accelerates. |
| Incorrect Catalyst Choice | Some catalysts are highly aggressive and may favor complete aromatization over selective mono-dehydrogenation. | Screen less active catalysts or reduce the loading of the current catalyst. For example, if 10% Pd/C is too active, try 5% Pd/C or a different support material. |
| Isomerization | The reaction conditions may be promoting the isomerization of the desired trans-1,2-didehydro product to its cis-isomer or other positional isomers of the double bond. The challenge of controlling stereochemistry is well-documented in tranexamic acid synthesis.[3] | Adjusting the solvent polarity or pH (if applicable) can sometimes influence stereochemical outcomes. Isomer separation will likely be necessary during purification. |
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Problem 3: Difficulty with Product Isolation and Purification
Q: I've managed to produce the this compound, but I'm struggling to separate it from the unreacted starting material and the cis-isomer.
A: This is a significant challenge due to the similar physical properties (polarity, solubility) of the target compound and its related impurities.
Possible Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Similar Polarity | The product and starting material are both zwitterionic amino acids with very similar structures, making chromatographic separation difficult. | 1. Derivatization: Temporarily protect the amine and/or carboxylic acid groups (e.g., as esters or amides) to alter the polarity and improve separation on silica gel. The protecting groups can be removed after separation. 2. Ion-Exchange Chromatography: Use an ion-exchange resin that can differentiate based on the slight pKa differences between the compounds. |
| Co-crystallization | The product and impurities may crystallize together, making purification by simple recrystallization ineffective. | Explore fractional crystallization using different solvent systems. A patent for purifying tranexamic acid isomers involves controlled cooling and pH adjustment of an aqueous solution, which could be adapted.[5] Start with a water/alcohol or water/acetone mixture and perform slow cooling to encourage the separation of pure crystals.[5][6] |
Experimental Protocol: Exploratory Synthesis of this compound
This protocol provides a starting point for the controlled dehydrogenation of tranexamic acid. Warning: This procedure involves flammable solvents and hydrogen gas evolution. It must be performed in a well-ventilated fume hood with appropriate safety precautions.
Reaction Scheme
Caption: Synthesis of this compound.
Materials:
-
trans-Tranexamic Acid (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (0.1 eq by weight)
-
Diphenyl ether or other high-boiling inert solvent
-
Methanol (for workup)
-
Deionized Water (for workup)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add trans-tranexamic acid and diphenyl ether.
-
Inert Atmosphere: Flush the system with an inert gas (N₂ or Ar) for 15-20 minutes to remove all oxygen.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the flask under a positive pressure of inert gas.
-
Heating: Heat the reaction mixture to reflux (approx. 250-260°C for diphenyl ether) with vigorous stirring. The use of high temperatures is inspired by conditions known to promote side reactions in tranexamic acid synthesis.[3]
-
Monitoring: Monitor the reaction progress every hour by taking a small aliquot, filtering it through celite to remove the catalyst, and analyzing it by HPLC or LC-MS. Look for the formation of the product peak and the disappearance of the starting material peak.
-
Workup (Cooling & Filtration): Once the desired conversion is reached (or when byproduct formation becomes significant), cool the reaction mixture to room temperature.
-
Catalyst Removal: Dilute the cooled mixture with methanol and filter through a pad of celite to remove the Pd/C catalyst. Wash the celite pad thoroughly with additional methanol.
-
Product Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The remaining high-boiling solvent can be removed by vacuum distillation or by precipitating the amino acid product. To precipitate, add water to the diphenyl ether residue, adjust the pH to the isoelectric point (around 6-7) with dilute acid or base, and cool to induce crystallization.[5]
-
Purification: Collect the crude solid by filtration. The crude product will likely be a mixture. Further purification can be attempted via fractional crystallization from a water/acetone mixture or by using preparative chromatography as discussed in the troubleshooting section.[6]
References
- Patil, P., et al. (2024). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step.
- Guryanov, I., et al. (2023). United States Patent US-11702419-B2.
- Zheng, L., et al. (2015). An Improved and Practical Synthesis of Tranexamic Acid.
- Dodda, M. R., et al.
- Reddy, B. S., et al. (2015). An improved process for the preparation of tranexamic acid.
- Chen, J. (2012). Trans-tranexamic acid purifying method.
- Reddy, K., et al. (2021). Process for preparing tranexamic acid.
- Typology. (2023). How is tranexamic acid synthesised? Typology.com. [Link]
- Manabe, Y. (2020). One-Flow Synthesis of Tranexamic Acid. Nagoya University. [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2021111475A1 - Process for preparing tranexamic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2015104721A2 - An improved process for the preparation of tranexamic acid - Google Patents [patents.google.com]
- 5. CN102702005A - Trans-tranexamic acid purifying method - Google Patents [patents.google.com]
- 6. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Tranexamic Acid Impurity Separation
Welcome to the Technical Support Center for analytical challenges in the separation of tranexamic acid and its impurities. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we address common issues encountered during method development and routine analysis, providing not only solutions but also the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: Why is separating tranexamic acid and its impurities so challenging?
Tranexamic acid presents a unique set of analytical challenges primarily due to its physicochemical properties. As a synthetic derivative of the amino acid lysine, it is a small, highly polar, and zwitterionic molecule.[1][2][3] This leads to several difficulties in traditional reversed-phase (RP) chromatography:
-
Poor Retention: Its high polarity causes it to elute very early, often in the void volume, on standard C18 or C8 columns because it has little affinity for the nonpolar stationary phase.[4]
-
Lack of a Chromophore: Tranexamic acid does not possess a significant UV-absorbing chromophore, making detection by standard UV-Vis detectors difficult and resulting in poor sensitivity.[5][6]
-
Structural Similarity of Impurities: Process-related impurities and degradation products are often structurally similar to the parent molecule, making them difficult to resolve chromatographically.[7]
Q2: What are the common impurities of tranexamic acid I should be aware of?
Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list several specified impurities.[8][9][10][11] Key impurities include:
-
Impurity B (cis-isomer): cis-4-(aminomethyl)cyclohexanecarboxylic acid. This is the geometric isomer of tranexamic acid.[10]
-
Impurity C: (RS)-4-(aminomethyl)cyclohex-1-enecarboxylic acid. A process-related impurity.[8][10]
-
Impurity D: 4-aminomethylbenzoic acid. A potential starting material or byproduct.[10]
-
Dimer Impurity (Impurity A): trans,trans-4,4'-[Iminobis(methylene)]dicyclohexanecarboxylic acid.[8][10]
A comprehensive list of known impurities can be sourced from pharmacopeial monographs and specialized reference standard suppliers.[7][12][13][14]
Troubleshooting Guides: From Symptoms to Solutions
This section is structured to help you diagnose and resolve common experimental problems in a logical, step-by-step manner.
Problem 1: Poor or No Retention on a C18 Column
Symptoms:
-
The tranexamic acid peak elutes at or near the solvent front (t₀).
-
Inability to separate the main peak from early-eluting impurities.
Causality: This is the most common issue and is a direct result of tranexamic acid's high polarity. The hydrophobic C18 stationary phase cannot adequately retain the hydrophilic analyte.
Solutions:
-
Ion-Pair Chromatography (IPC): This is a widely used approach referenced in official monographs.[10][15][16]
-
Mechanism: An ion-pairing reagent, such as sodium dodecyl sulfate (SDS) or sodium lauryl sulfate, is added to the mobile phase.[10][15][17] This reagent has a hydrophobic tail and an ionic head. It pairs with the charged tranexamic acid molecule, forming a neutral, more hydrophobic complex that can be retained and separated on a C18 column.
-
Protocol: A typical mobile phase might consist of a phosphate buffer at a low pH (e.g., pH 2.5), an ion-pairing agent like SDS, and an organic modifier like methanol or acetonitrile.[15][16][17]
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds.
-
Mechanism: HILIC uses a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile). A thin aqueous layer forms on the stationary phase, and the analyte partitions between this layer and the bulk mobile phase.
-
Benefit: This mode provides strong retention for polar compounds like tranexamic acid, often yielding better separation from other polar impurities.[18]
-
-
Ion-Exchange Chromatography (IEC):
-
Mechanism: Since tranexamic acid is an amino acid, it carries a charge that depends on the pH. IEC separates molecules based on their net charge by using a stationary phase with an opposite charge. An amino acid analyzer, which utilizes IEC, is a suitable instrument for this purpose.[18]
-
Problem 2: Poor UV Sensitivity and High Limits of Detection (LOD)
Symptoms:
-
Very small peak area for the main component, even at high concentrations.
-
Inability to detect impurities at required reporting thresholds (e.g., 0.05%).
Causality: Tranexamic acid lacks a conjugated pi-electron system, meaning it has negligible UV absorbance above 210 nm.[5][19] While detection at low wavelengths (e.g., 220 nm) is possible, it often suffers from interference and baseline noise.[10][15]
Solutions:
-
Pre-column Derivatization: This is the most effective strategy to enhance detectability.
-
Mechanism: A chemical reagent that possesses a strong chromophore (or fluorophore) is reacted with the primary amine group of tranexamic acid. This creates a derivative that can be easily detected by UV or fluorescence detectors.[5][19]
-
Common Derivatizing Agents:
-
Benzene Sulfonyl Chloride: Reacts with the amine to form a derivative detectable around 232 nm.[19]
-
2,4-Dinitrofluorobenzene (DNFB or Sanger's Reagent): Forms a derivative detectable at a higher wavelength, around 355 nm, which reduces interference.[5]
-
Ninhydrin: Forms a colored product (Ruhemann's purple) detectable in the visible range (~570 nm).[6]
-
-
-
Alternative Detection Methods: If derivatization is not feasible, consider detectors that do not rely on UV absorbance:
-
Mass Spectrometry (MS): LC-MS/MS offers high sensitivity and selectivity and is becoming more common for bioanalytical studies of tranexamic acid.[1][4][20]
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that are suitable for non-volatile analytes lacking a chromophore.
-
The following diagram outlines the decision-making process when encountering poor detection sensitivity.
Problem 3: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks with a tailing factor > 1.5 or a fronting factor < 0.8.
-
Reduced resolution between adjacent peaks.
Causality:
-
Tailing: Often caused by secondary interactions between the basic amine group of tranexamic acid and acidic silanol groups on the silica surface of the column. It can also be caused by column overload.
-
Fronting: Typically a result of sample overload or poor sample solvent compatibility with the mobile phase.
Solutions:
-
Mobile Phase pH Adjustment:
-
Mechanism: Adjusting the mobile phase pH can suppress the ionization of either the analyte or the column's silanol groups, minimizing unwanted interactions. For tranexamic acid, using a low pH buffer (e.g., pH 2.5-3.0) protonates the carboxyl group and ensures the amine group is consistently protonated, which can lead to more symmetrical peaks, especially when paired with an ion-pair reagent.[15][16]
-
-
Use of Mobile Phase Additives:
-
Column Selection:
-
Mechanism: Use a modern, high-purity silica column that is well end-capped. End-capping treats the silica surface to reduce the number of free silanol groups, leading to improved peak shape for basic compounds. A column with low silanol activity is recommended.[21]
-
-
Reduce Sample Concentration:
-
Mechanism: If the issue is column overload, simply diluting the sample can often resolve peak shape problems. Ensure you are working within the linear dynamic range of the method.
-
Experimental Protocols
Protocol 1: USP-Style Ion-Pair HPLC Method for Impurity Profiling
This protocol is based on principles found in pharmacopeial monographs for separating tranexamic acid from its key impurities.[9][16][22]
1. Reagent and Solution Preparation:
-
Mobile Phase: Dissolve 11 g of anhydrous sodium dihydrogen phosphate, 1.4 g of sodium dodecyl sulfate (SDS), and 5 mL of triethylamine in 600 mL of HPLC-grade water.[17] Adjust the pH to 2.5 with phosphoric acid. Add 400 mL of HPLC-grade methanol and mix well.[17] Filter and degas.
-
Sample Solution: Accurately weigh and dissolve tranexamic acid in water to a final concentration of approximately 10 mg/mL.[16]
-
System Suitability Solution: Prepare a solution containing tranexamic acid (e.g., 20 µg/mL) and a key impurity, such as Impurity C (e.g., 2 µg/mL), in the mobile phase to verify resolution.[16]
2. Chromatographic Conditions:
| Parameter | Value |
| Column | L1 packing (C18), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | As prepared above |
| Flow Rate | 0.9 - 1.0 mL/min[10][17] |
| Column Temp. | 30°C |
| Detection | UV at 220 nm[10][15] |
| Injection Vol. | 20 µL |
| Run Time | At least 3 times the retention time of tranexamic acid[9][10] |
3. System Suitability Requirements:
-
Resolution: The resolution between the tranexamic acid peak and the Impurity C peak must be not less than 2.0.[9][22]
Protocol 2: Pre-Column Derivatization with DNFB for Enhanced UV Detection
This protocol provides a robust method for quantification when sensitivity is a limiting factor.[5]
1. Derivatization Procedure:
-
In a reaction vial, mix 1.0 mL of the aqueous tranexamic acid sample/standard with 1.0 mL of 0.2 M borate buffer (to maintain alkaline pH).
-
Add 1.0 mL of a 2,4-dinitrofluorobenzene (DNFB) solution (e.g., 1% in acetonitrile).
-
Cap the vial, vortex, and heat at 60°C for 30-60 minutes.
-
Cool the reaction mixture to room temperature.
-
Neutralize or slightly acidify with a dilute acid (e.g., HCl) before injection.
2. Chromatographic Conditions:
| Parameter | Value |
| Column | L1 packing (C18), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (e.g., 65:35 v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection | UV at 355 nm[5] |
| Injection Vol. | 20 µL |
Logical Relationships in Method Development
The choice of analytical strategy is dictated by the specific challenges presented by tranexamic acid. The diagram below illustrates the logical flow from the analyte's properties to the selection of an appropriate analytical method.
References
- TRANEXAMIC ACID. (n.d.). In Manual for Procurement & Supply of Quality-Assured MNCH Commodities.
- USP 38 monograph: impurity analysis of tranexamic acid using a C18 HPLC column. (2015, October 21). Thermo Scientific AppsLab Library of Analytical Applications.
- Ashfaq, M., et al. (2015). Derivatization/chromophore introduction of tranexamic acid and its HPLC determination in pharmaceutical formulations. ResearchGate.
- Tranexamic Acid. (2011, November 29). USP Monograph.
- RP-HPLC PDA Analysis of Tranexamic Acid in Bulk and Tablet Dosage Form. (2017, December 12). Journal of Pharmaceutical and Biomedical Analysis.
- Derivatization reaction of tranexamic acid. (n.d.). ResearchGate.
- Tranexamic Acid Monograph. (n.d.). Scribd.
- Determination of Tranexamic Acid Injection and Its Related Substances by RP-HPLC. (2010). Chinese Pharmaceutical Journal, 45(2), 135-139.
- TRANEXAMIC ACID Acidum tranexamicum. (n.d.). EUROPEAN PHARMACOPOEIA 7.0.
- Tranexamic Impurities and Related Compound. (n.d.). Veeprho.
- Tranexamic Acid Tablets Revision Bulletin. (2019, July 26). USP-NF.
- Method for determining tranexamic acid content by using amino acid analyzer. (n.d.). Google Patents.
- Analytical methods for quantification of tranexamic acid in biological fluids: A review. (n.d.). ResearchGate.
- Khuhawar, M. Y., & Rind, F. M. A. (2001). HPLC determination of tranexamic acid in pharmaceutical preparations and blood. Chromatographia, 53, 709-711.
- EP 8.0 monograph: impurity analysis of tranexamic acid using a C18 HPLC column. (2015, October 20). Thermo Scientific AppsLab Library of Analytical Applications.
- Chaudhary, A., Shah, S., & Patil, S. (2023). ANALYTICAL METHOD VALIDATION OF TRANEXAMIC ACID INJECTION. YMER, 22(10).
- Analytical Method Development and Validation of Tranexamic Acid in Pure and Dosage Form Using RP-HPLC. (2025, March 2). International Journal of Pharmacy and Pharmaceutical Research, 31(3).
- Tranexamic acid EP Reference Standard. (n.d.). Sigma Aldrich.
- Tranexamic acid CRS | CAS 1197-18-8. (n.d.). LGC Standards.
- Tranexamic Acid Impurities. (n.d.). SynZeal.
- Tranexamic Acid-impurities. (n.d.). Pharmaffiliates.
- Tranexamic Acid Impurities | 1197-18-8 Certified Reference Substance. (n.d.). Alfa Omega Pharma.
- Official Monographs for Part I / Tranexamic Acid. (n.d.). Japanese Pharmacopoeia.
- HPLC Determination of Tranexamic acid (TXA) on Primesep 200 Column. (n.d.). SIELC Technologies.
- Separation of Tranexamic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Development and Validation of Tranexamic Acid Determination in Human Plasma by HPLC-MS/MS method. (n.d.). Research Square.
- Development and Validation of Tranexamic Acid in Human Plasma by Using Ultra-Performance Liquid Chromatography-Mass Spectrometry. (2022, December 28). Journal of Young Pharmacists.
- Representative chromatogram of tranexamic acid after derivatization. (n.d.). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. HPLC Determination of Tranexamic acid (TXA) on Primesep 200 Column | SIELC Technologies [sielc.com]
- 4. pharmjournal.ru [pharmjournal.ru]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. veeprho.com [veeprho.com]
- 8. ghsupplychain.org [ghsupplychain.org]
- 9. drugfuture.com [drugfuture.com]
- 10. scribd.com [scribd.com]
- 11. drugfuture.com [drugfuture.com]
- 12. Tranexamic Acid Impurities | SynZeal [synzeal.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. Tranexamic Acid Impurities | 1197-18-8 Certified Reference Substance [alfaomegapharma.com]
- 15. Determination of Tranexamic Acid Injection and Its Related Substances by RP-HPLC [journal11.magtechjournal.com]
- 16. uspnf.com [uspnf.com]
- 17. ymerdigital.com [ymerdigital.com]
- 18. CN109959736B - Method for determining tranexamic acid content by using amino acid analyzer - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Development and Validation of Tranexamic Acid in Human Plasma by Using Ultra-Performance Liquid Chromatography-Mass Spectrometry – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 21. Separation of Tranexamic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 22. appslab.thermofisher.com [appslab.thermofisher.com]
Technical Support Center: Optimizing HPLC Parameters for 1,2-Didehydro Tranexamic Acid
Welcome to the technical support guide for the analysis of Tranexamic Acid and its related substance, 1,2-Didehydro tranexamic acid. This document provides in-depth guidance, troubleshooting, and scientifically grounded protocols designed for researchers and drug development professionals. Our approach moves beyond simple step-by-step instructions to explain the underlying chromatographic principles, empowering you to make informed decisions and effectively troubleshoot your separations.
Foundational Understanding: The Analyte and the Challenge
Successful HPLC method development begins with a thorough understanding of the analytes. Tranexamic acid is a synthetic analog of the amino acid lysine and is highly polar.[1][2] Its critical impurity, this compound, shares a very similar structure, differing by only a double bond in the cyclohexane ring. This structural similarity, coupled with their shared physicochemical properties, presents a significant chromatographic challenge.
A primary hurdle in the analysis is the lack of a significant UV chromophore in either molecule, which leads to poor sensitivity with standard UV detectors.[3][4][5] Therefore, method optimization often involves strategies to enhance detection, such as using low UV wavelengths or pre-column derivatization.
| Property | Tranexamic Acid | This compound | Rationale for HPLC Method |
| Structure | trans-4-(Aminomethyl)cyclohexanecarboxylic acid | 4-(Aminomethyl)cyclohex-1-enecarboxylic acid | The high polarity and presence of amine and carboxylic acid groups dictate a reversed-phase approach, often requiring specific mobile phase conditions to manage secondary interactions. |
| Molecular Formula | C₈H₁₅NO₂[6] | C₈H₁₃NO₂[7] | The small mass difference makes MS detection straightforward but requires chromatographic separation for isomeric impurities. |
| Molecular Weight | 157.21 g/mol [6] | 155.19 g/mol [8] | Close molecular weights highlight the need for efficient chromatographic separation. |
| pKa | Acidic (COOH): ~4.3-4.5[9][10]Basic (NH₂): ~10.2-10.6[1][9][10] | Estimated to be similar to Tranexamic Acid | The amphoteric nature is critical. Mobile phase pH must be carefully controlled to ensure a consistent ionization state for reproducible retention and good peak shape.[11] |
| logP | -1.79 to 0.3[10][12] | Estimated to be similar or slightly higher | The low logP value indicates high hydrophilicity, suggesting poor retention on standard C18 columns without mobile phase modifiers. |
| UV Absorbance | Lacks a strong chromophore; requires low UV (e.g., 210-220 nm) or derivatization.[3][13] | Lacks a strong chromophore. | Low UV detection is susceptible to baseline noise from mobile phase impurities.[14] Derivatization can significantly improve sensitivity but adds complexity.[4][15] |
Recommended HPLC Protocol (Non-Derivatization Method)
This protocol is designed as a robust starting point for the analysis of Tranexamic Acid and the separation of its 1,2-Didehydro impurity. It employs ion-pair reversed-phase chromatography to achieve retention and selectivity for these highly polar compounds.
Experimental Workflow Diagram
Sources
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Tranexamic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Tranexamic Acid [webbook.nist.gov]
- 7. GSRS [precision.fda.gov]
- 8. This compound | C8H13NO2 | CID 9920436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tranexamic Acid | 1197-18-8 [chemicalbook.com]
- 10. Physiologically based modelling of tranexamic acid pharmacokinetics following intravenous, intramuscular, sub-cutaneous and oral administration in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Tranexamic Acid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. HPLC Determination of Tranexamic acid (TXA) on Primesep 200 Column | SIELC Technologies [sielc.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1,2-Didehydro Tranexamic Acid in Solution
A Note from the Senior Application Scientist:
Welcome to the technical support center for 1,2-Didehydro Tranexamic Acid. As you embark on your research and development, understanding the stability of this molecule in solution is paramount to generating reliable and reproducible data. It is important to note that while extensive stability data is available for the parent compound, tranexamic acid, specific literature on the stability of its 1,2-didehydro derivative is not widely published.
This guide has been developed by leveraging the robust stability profile of tranexamic acid and incorporating theoretical considerations for the introduction of a double bond in the cyclohexyl ring. The principles and protocols outlined here are grounded in established analytical chemistry and drug stability testing methodologies to provide you with a solid framework for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of tranexamic acid in aqueous solutions, and what can be inferred for this compound?
Based on extensive studies, tranexamic acid is a highly stable molecule in aqueous solutions under normal conditions.[1][2] Forced degradation studies, which involve exposure to stress conditions such as acid (0.1 N HCl), base (0.1 N NaOH), heat (64°C), and light (long and shortwave ultraviolet), have shown no detectable degradation of tranexamic acid.[1]
For this compound, while it is expected to share the general stability of the parent compound's carboxyl and aminomethyl groups, the presence of the C=C double bond introduces a potential site for oxidative degradation. Therefore, while stable, it may be more susceptible to oxidation compared to tranexamic acid.
Q2: What are the primary factors that could influence the stability of this compound in solution?
The primary factors that could influence the stability of this compound in solution include:
-
pH: While tranexamic acid is stable across a range of pH values, extreme pH conditions could potentially affect the 1,2-didehydro derivative.[3][4]
-
Oxidizing Agents: The double bond in this compound is a potential target for oxidation. The presence of oxidizing agents, including dissolved oxygen, could lead to degradation.
-
Temperature: Tranexamic acid solutions have been shown to be stable at temperatures ranging from -20°C to 50°C for up to 12 weeks.[2][5][6] However, freezing should be avoided as it can cause cracking of glass ampoules.[2][6] For this compound, elevated temperatures could potentially accelerate oxidative degradation.
-
Light Exposure: Although tranexamic acid shows good photostability, it is a good practice to protect solutions of unsaturated compounds from light to prevent potential photochemical reactions.[1]
-
Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions. The use of high-purity solvents and glassware is recommended.
Q3: What are the recommended storage conditions for solutions of this compound?
Based on the data for tranexamic acid, the following storage conditions are recommended for solutions of this compound:
-
Temperature: Refrigerated (2-8°C) or controlled room temperature (20-25°C). Avoid freezing.[2][7]
-
Container: Type 1 borosilicate glass vials or ethylene/propylene copolymer plastic containers are suitable for storing tranexamic acid solutions.[7]
-
Atmosphere: To minimize the risk of oxidation, consider purging the solution and the headspace of the container with an inert gas like nitrogen or argon.
-
Light: Store protected from light.
Troubleshooting Guide
Issue 1: I observe a change in the color or clarity of my this compound solution over time.
-
Potential Cause: This could indicate degradation of the compound or interaction with the storage container. The appearance of a yellow or brown tint might suggest oxidation. Particulate matter could be due to precipitation or the formation of insoluble degradation products.
-
Troubleshooting Steps:
-
Visual Inspection: Note the nature of the change (color, precipitate, haze).
-
pH Measurement: Check if the pH of the solution has shifted.
-
Analytical Confirmation: Analyze the solution using a stability-indicating method like HPLC to identify and quantify any degradation products.
-
Review Storage Conditions: Ensure the solution was stored under the recommended conditions (temperature, light protection, inert atmosphere).
-
Container Compatibility: Verify that the container material is compatible with your solvent system.
-
Issue 2: My quantitative analysis (e.g., HPLC) shows a decrease in the concentration of this compound and the appearance of new peaks.
-
Potential Cause: This is a clear indication of chemical degradation. The new peaks represent degradation products.
-
Troubleshooting Steps:
-
Peak Identification: Attempt to characterize the degradation products. Mass spectrometry (LC-MS) can be invaluable for this purpose. For this compound, look for masses corresponding to potential oxidation products (e.g., epoxides, diols).
-
Forced Degradation Study: To understand the degradation pathway, perform a forced degradation study under controlled stress conditions (acid, base, oxidation, heat, light). This can help in identifying the likely cause of degradation in your experimental setup.
-
Optimize Formulation: If degradation is significant, consider adding antioxidants or chelating agents to your solution, or adjusting the pH to a more stable range.
-
Experimental Protocols & Data
Protocol 1: Basic Stability Assessment of this compound in Solution
This protocol outlines a basic experiment to assess the short-term stability of your compound.
-
Solution Preparation: Prepare a stock solution of this compound in your desired solvent (e.g., water, saline, buffer) at a known concentration.
-
Aliquoting: Dispense the solution into multiple vials of the appropriate material (e.g., Type 1 glass).
-
Initial Analysis (T=0): Immediately analyze a subset of the vials to establish the initial concentration and purity. This is your baseline.
-
Storage: Store the remaining vials under your desired storage conditions (e.g., 4°C protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 7 days, 14 days, 30 days), remove a vial from storage and re-analyze.
-
Data Evaluation: Compare the concentration and purity at each time point to the T=0 data. A loss of potency of more than 5-10% is typically considered significant.
Data Summary: Stability of Tranexamic Acid in Various Containers
The following table summarizes the stability of tranexamic acid (1g in 0.9% sodium chloride) in different containers, which can serve as a useful reference.[7]
| Container Type | Storage Temperature | Duration | Potency Maintained |
| Ethylene/propylene copolymer plastic | Room Temperature | 90 days | ≥ 98% |
| Ethylene/propylene copolymer plastic | Refrigerated | 90 days | ≥ 98% |
| Type 1 borosilicate glass | Room Temperature | 180 days | ≥ 92% |
Visualizations
Workflow for Investigating Solution Instability
Caption: Troubleshooting workflow for observed instability.
Structural Comparison: Tranexamic Acid vs. This compound
Caption: Structural difference highlighting the double bond.
References
- Center for Drug Evaluation and Research. (2009, March 27). Pharmacology Review. U.S.
- de Guzman, J. B., et al. (2013). Stability of Tranexamic Acid after 12-Week Storage at Temperatures from -20°C to 50°C. Prehospital Emergency Care, 17(3), 394-400. [Link]
- Jones, K. M., et al. (2014). Stability of tranexamic acid in 0.9% sodium chloride, stored in type 1 glass vials and ethylene/propylene copolymer plastic containers. Mayo Clinic. [Link]
- Karaman, R., et al. (2014). Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions. Journal of Computer-Aided Molecular Design, 28(1), 1-13. [Link]
- Goyal, A., et al. (2022). Stability analysis of tranexamic acid in the presence of various antiseptic solutions. Journal of Orthopaedic Research, 41(3), 692-697. [Link]
- El-Bagary, R. I., et al. (2012). Densitometric Determination of Tranexamic Acid in Tablets: Validation of the Method.
- Typology. (2023, August 22). How is tranexamic acid synthesised?. [Link]
- de Guzman, J. B., et al. (2013).
- Karaman, R., et al. (2013). Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions. PubMed. [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ghsupplychain.org [ghsupplychain.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Technical Support Center: Troubleshooting Poor Peak Shape in Tranexamic Acid Chromatography
Welcome to the technical support center for the chromatographic analysis of tranexamic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with poor peak shape during their HPLC/UPLC experiments. As a zwitterionic and highly polar molecule, tranexamic acid presents unique challenges in achieving optimal separation and peak symmetry. This resource provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve these common issues.
Part 1: Troubleshooting Guide - Diagnosing and Solving Peak Asymmetry
Poor peak shape, including tailing, fronting, and broadening, can significantly compromise the accuracy and precision of your quantification. This section is structured to help you systematically identify the root cause of the issue and implement an effective solution.
Question 1: My tranexamic acid peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
Peak tailing is the most common peak shape issue for polar, basic compounds like tranexamic acid. It typically indicates a secondary, undesirable interaction between the analyte and the stationary phase.
Underlying Causes & Solutions:
-
Silanol Interactions: The primary cause of peak tailing for basic compounds like the amine group in tranexamic acid is the interaction with acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2] At mid-range pH, these silanols can be deprotonated (SiO-) and interact electrostatically with the protonated amine group of tranexamic acid, leading to a secondary retention mechanism that causes tailing.
-
Solution 1: Mobile Phase pH Adjustment. Lowering the mobile phase pH is a highly effective strategy. By operating at a pH of around 2.5-3.5, you ensure that the surface silanol groups are protonated (neutral), minimizing the ionic interaction with the positively charged tranexamic acid.[3][4] An acidic modifier like formic acid, phosphoric acid, or perchloric acid is commonly used.[5][6][7]
-
Solution 2: Use an End-Capped Column. Modern, high-purity silica columns are often "end-capped," where most of the accessible silanol groups are chemically bonded with a small silylating agent. This reduces the number of available sites for secondary interactions. If you are using an older, Type A silica column, switching to a modern, end-capped Type B silica column can dramatically improve peak shape.
-
Solution 3: Increase Buffer Concentration. Inadequate buffering can lead to localized pH shifts on the column, exacerbating silanol interactions. Increasing the concentration of your mobile phase buffer (e.g., from 10mM to 25mM ammonium formate) can provide better pH control and improve peak symmetry.
-
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak tailing that often resembles a right triangle.[8]
-
Solution: To verify this, perform a series of injections with decreasing concentrations of your tranexamic acid standard. If the peak shape improves and the tailing factor decreases with lower concentrations, you are experiencing mass overload. Dilute your sample accordingly.
-
The following workflow provides a systematic approach to troubleshooting peak tailing:
Sources
- 1. agilent.com [agilent.com]
- 2. waters.com [waters.com]
- 3. thaiscience.info [thaiscience.info]
- 4. Liquid chromatography-tandem mass spectrometry method for the determination of tranexamic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Determination of Tranexamic acid (TXA) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. HPLC Determination of Tranexamic acid (TXA) on Primesep 200 Column | SIELC Technologies [sielc.com]
- 7. Tranexamic acid | SIELC Technologies [sielc.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Navigating Matrix Effects in the LC-MS/MS Analysis of Tranexamic Acid
Welcome to the technical support center for the LC-MS/MS analysis of tranexamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet challenging issue of matrix effects. As a hydrophilic compound, tranexamic acid presents unique considerations during bioanalysis. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and resolve issues encountered in your laboratory.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the analysis of tranexamic acid and provides step-by-step solutions grounded in scientific principles.
Issue 1: Poor Reproducibility and Accuracy in Plasma Samples
Question: My calibration curves for tranexamic acid in plasma are inconsistent, and the accuracy of my quality control (QC) samples is poor, especially at the lower limit of quantitation (LLOQ). What could be the cause, and how do I fix it?
Answer: This is a classic sign of matrix effects, where co-eluting endogenous components from the plasma interfere with the ionization of tranexamic acid, leading to ion suppression or enhancement.[1][2] Phospholipids are a major cause of ion suppression in bioanalysis, particularly when using electrospray ionization (ESI) in positive mode.[3]
-
Confirm Matrix Effects: The first step is to qualitatively and quantitatively assess if matrix effects are present.
-
Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in your chromatogram where ion suppression or enhancement occurs.[4][5]
-
Quantitative Assessment (Matrix Factor Calculation): This is essential for validating your bioanalytical method and is recommended by regulatory bodies like the FDA.[6] The matrix factor (MF) is calculated by comparing the peak area of an analyte in a post-extraction spiked blank matrix to the peak area of the analyte in a neat solution.[7] An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[7] It is recommended to evaluate the matrix effect using at least six different lots of the biological matrix.[6]
-
-
Optimize Sample Preparation: The goal is to selectively remove interfering components while efficiently recovering tranexamic acid.
-
Protein Precipitation (PPT): While simple and fast, PPT is often non-selective and may not adequately remove phospholipids, leading to significant matrix effects.[8]
-
Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent.[8][9] For a polar compound like tranexamic acid, adjusting the pH of the aqueous sample can improve extraction efficiency.[9]
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts by utilizing different retention mechanisms.[9][10] For tranexamic acid, hydrophilic-lipophilic balanced (HLB) or mixed-mode cation exchange sorbents can be effective.[11][12] Some studies have shown that specific SPE protocols can effectively eliminate matrix effects for tranexamic acid.[13][14]
-
-
Chromatographic Separation: If sample preparation alone is insufficient, optimizing your LC method is crucial. The aim is to chromatographically separate tranexamic acid from the ion-suppressing regions.[15][16]
-
Column Chemistry: Consider using a column with a different selectivity. Hydrophilic interaction liquid chromatography (HILIC) can be a good option for retaining and separating highly polar compounds like tranexamic acid.[17]
-
Mobile Phase Modifiers: Adjusting the mobile phase composition, such as the pH or the type and concentration of additives, can alter the retention of both tranexamic acid and interfering matrix components.[18]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects.[4] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, leading to an accurate analyte-to-IS ratio.
Issue 2: Inconsistent Ion Suppression Across Different Patient Samples
Question: I've noticed that the degree of ion suppression for tranexamic acid varies significantly between plasma samples from different donors. Why is this happening, and how can I ensure consistent results?
Answer: The composition of biological matrices can vary considerably from one individual to another due to factors like diet, medication, and disease state.[6] This variability can lead to different levels of interfering endogenous substances, resulting in inconsistent matrix effects.
-
Thorough Method Validation: During method development, it is critical to evaluate matrix effects across multiple sources of blank matrix (at least 6 different lots are recommended).[6] This will help you understand the potential variability of your method.
-
Robust Sample Cleanup: Employ a more rigorous sample preparation technique like SPE to remove a wider range of interfering compounds and minimize the impact of inter-individual variability.[9][10]
-
Stable Isotope-Labeled Internal Standard: As mentioned before, using a SIL-IS is the gold standard for correcting variability in matrix effects.[4] The SIL-IS co-elutes with the analyte and experiences the same ionization effects, providing reliable quantification across different samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which negatively impact the accuracy and reproducibility of quantitative analysis.[1]
Q2: Why is tranexamic acid susceptible to matrix effects?
A2: Tranexamic acid is a small, polar molecule, which can make it challenging to separate from other polar endogenous compounds in biological matrices like plasma or urine.[19] These co-eluting polar compounds can interfere with the ionization process in the mass spectrometer's source.
Q3: What are the primary causes of matrix effects?
A3: The primary causes of matrix effects are co-eluting endogenous matrix components, such as phospholipids, salts, and metabolites.[7] These substances can compete with the analyte for ionization, alter the physical properties of the ESI droplets, or affect the charge state of the analyte.[2]
Q4: How can I quantitatively measure matrix effects?
A4: The most common way to quantify matrix effects is by calculating the Matrix Factor (MF).[6][7] This is done by comparing the peak response of an analyte in a blank matrix extract that has been spiked after extraction with the peak response of the analyte in a pure solvent at the same concentration.[6] The precision of the IS-normalized MF across at least 6 lots of matrix should not be greater than 15%.[6]
| Matrix Factor (MF) Calculation | Formula | Interpretation |
| Analyte MF | (Peak Response in Spiked Extract) / (Peak Response in Neat Solution) | MF < 1: Ion SuppressionMF > 1: Ion EnhancementMF = 1: No Matrix Effect |
| IS-Normalized MF | (Analyte MF) / (Internal Standard MF) | Should be close to 1 for effective compensation. |
Q5: What is the best sample preparation technique to minimize matrix effects for tranexamic acid?
A5: While there is no single "best" technique for all situations, Solid-Phase Extraction (SPE) generally provides the cleanest extracts and is highly effective at reducing matrix effects.[9][10] For tranexamic acid, methods using phospholipid removal plates or cartridges have been shown to be very effective.[17] Some studies have also successfully used Solid Phase Microextraction (SPME) with biocompatible coatings, which allows for direct extraction from biological samples with no observed matrix effect.[13][14]
| Sample Preparation Technique | Advantages | Disadvantages | Effectiveness for Tranexamic Acid |
| Protein Precipitation (PPT) | Simple, fast, high-throughput.[8] | Non-selective, often results in significant matrix effects.[8] | Generally not recommended without further cleanup. |
| Liquid-Liquid Extraction (LLE) | More selective than PPT, cleaner extracts.[9][20] | More labor-intensive, requires larger solvent volumes.[8] | Can be effective with optimization of pH and solvent. |
| Solid-Phase Extraction (SPE) | Highly selective, provides the cleanest extracts.[9][10] | Can be more complex and costly to develop. | Highly effective, especially with phospholipid removal or mixed-mode phases.[11][17] |
Q6: Can I just dilute my sample to reduce matrix effects?
A6: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[4][15] However, this approach is only feasible if the concentration of your analyte is high enough to remain well above the limit of quantitation after dilution.[15]
Visualizing Workflows and Concepts
To aid in understanding, the following diagrams illustrate key workflows and concepts discussed in this guide.
Caption: Troubleshooting workflow for matrix effects.
Caption: Comparison of sample preparation techniques.
References
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online.
- Matrix Effects and Application of Matrix Effect Factor. (2016). Taylor & Francis Online.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2020). LCGC International.
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
- The essence of matrix effects for chromatographic assays. (n.d.). European Bioanalysis Forum.
- Fabresse, N., et al. (2017). LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up. Journal of Pharmaceutical and Biomedical Analysis, 141, 149-156.
- Innovations and Strategies of Sample Preparation Techniques for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2022). Molecules, 27(19), 6386.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020). Molecules, 25(16), 3645.
- Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024). Welch Materials, Inc.
- Ion Suppression in LC–MS–MS — A Case Study. (2014). LCGC International.
- Matrix effects: Causes and solutions. (2009). ResearchGate.
- Matrix effect elimination during LC–MS/MS bioanalytical method development. (2011). Bioanalysis, 3(8), 861-877.
- Determining Matrix Effects in Complex Food Samples. (2020). Waters Corporation.
- Matrix effect elimination during LC-MS/MS bioanalytical method development. (2011). Bioanalysis, 3(8), 861-77.
- An Uncommon Fix for LC–MS Ion Suppression. (2019). LCGC International.
- Assessment of matrix effect in quantitative LC-MS bioanalysis. (2017). Bioanalysis, 9(1), 1-5.
- HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. (2012). Journal of Advanced Pharmaceutical Technology & Research, 3(3), 151-157.
- Troubleshooting ion suppression in LC–MS analysis. (2025). YouTube.
- Ion Suppression: A Major Concern in Mass Spectrometry. (2007). LCGC International.
- Determination of tranexamic acid concentration by solid phase microextraction and liquid chromatography-tandem mass spectrometry: First step to in vivo analysis. (2011). Journal of Chromatography B, 879(32), 3781-3787.
- Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2020). Toxins, 12(10), 629.
- An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (2011). Spectroscopy Online.
- How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group.
- Bojko, B., et al. (2011). Determination of tranexamic acid concentration by solid phase microextraction and liquid chromatography-tandem mass spectrometry: first step to in vivo analysis. Journal of Chromatography B, 879(32), 3781-7.
- Development and Validation of Tranexamic Acid in Human Plasma by Using Ultra-Performance Liquid Chromatography-Mass Spectrometry. (2022). Journal of Young Pharmacists, 14(4), 441-445.
- Liquid chromatography-mass spectrometry/mass spectrometry method development for drug metabolism studies: examining lipid matrix effects. (2005). Rapid Communications in Mass Spectrometry, 19(1), 3-14.
- Strategies for reducing phospholipid- based matrix effects in LC-ESI-MS bioanalysis. (2010). SlideShare.
- Acetonitrile Adducts of Tranexamic Acid as Sensitive Ions for Quantification at Residue Levels in Human Plasma by UHPLC-MS/MS. (2021). Molecules, 26(23), 7149.
- Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. (2020). Analytical and Bioanalytical Chemistry, 412(24), 6213-6224.
- A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS. (2011). Walsh Medical Media.
- Tranexamic Acid. (2011). U.S. Food and Drug Administration.
- Use of a novel technique, solid phase microextraction, to measure tranexamic acid in patients undergoing cardiac surgery. (2012). Canadian Journal of Anesthesia, 59(4), 369-378.
- Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. (2003). Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294.
- Understanding and Improving Solid-Phase Extraction. (2014). LCGC International.
- ANALYTICAL METHOD VALIDATION OF TRANEXAMIC ACID INJECTION. (2023). YMER, 22(10), 210-221.
- FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation". (2018). American Society for Clinical Pharmacology & Therapeutics.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. nebiolab.com [nebiolab.com]
- 3. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. e-b-f.eu [e-b-f.eu]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of tranexamic acid concentration by solid phase microextraction and liquid chromatography-tandem mass spectrometry: first step to in vivo analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. ymerdigital.com [ymerdigital.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Tranexamic Acid Extraction from Blood Samples
Welcome to the technical support center for the bioanalysis of Tranexamic Acid (TXA). This guide is designed for researchers, clinical scientists, and drug development professionals who are working to quantify TXA from complex biological matrices like blood, plasma, and serum. As a hydrophilic, synthetic analog of lysine, TXA presents unique challenges and opportunities in sample preparation.[1][2]
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your extraction workflows effectively. We will cover the most prevalent extraction techniques, address common pitfalls, and provide validated starting points for your method development.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the development of bioanalytical methods for Tranexamic Acid.
Q1: What are the most common and effective methods for extracting TXA from blood or plasma?
The most common methods are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).[3][4]
-
Protein Precipitation (PPT): This is a rapid and straightforward technique, often used for its simplicity. It involves adding a solvent, typically acetonitrile or a strong acid like perchloric acid, to precipitate plasma proteins.[5][6][7] While fast, it may offer less cleanup than SPE, potentially leading to higher matrix effects in the final LC-MS/MS analysis.[8]
-
Solid-Phase Extraction (SPE): This method provides a more thorough cleanup by utilizing a solid sorbent to selectively retain TXA while matrix components are washed away.[9][10] Given TXA's polar nature, specific ion-exchange or mixed-mode sorbents are often required for optimal retention and recovery.[9]
-
Other Techniques: Methods like Solid-Phase Microextraction (SPME) have also been developed, offering direct extraction from plasma with minimal sample prep and reduced matrix effects.[11][12]
Q2: I'm experiencing consistently low recovery of TXA. What are the likely initial culprits?
Low recovery is a common issue, often stemming from the hydrophilic nature of TXA. Key areas to investigate are:
-
For Protein Precipitation: An incorrect ratio of precipitation solvent to plasma can lead to incomplete protein removal or co-precipitation of the analyte. Ensure vigorous vortexing to create a fine protein flocculent, maximizing the surface area for precipitation.
-
For Solid-Phase Extraction: The choice of sorbent is critical. A standard C18 reversed-phase sorbent will not retain the polar TXA molecule effectively. You must use a sorbent capable of polar or ion-exchange interactions. Also, check for analyte "breakthrough" during sample loading, which occurs if the flow rate is too fast or the sorbent capacity is exceeded.
-
pH Adjustments: The charge state of TXA (an amino acid derivative) is pH-dependent. Adjusting the sample pH before extraction can significantly enhance its interaction with SPE sorbents or its solubility in specific solvents.
Q3: How stable is Tranexamic Acid in blood samples, and how does this impact my workflow?
Tranexamic acid is generally very stable in biological samples. Studies have demonstrated its stability in whole blood for up to one month at temperatures as high as 50°C.[13][14][15] It is also stable through multiple freeze-thaw cycles.[1] This high stability provides flexibility in sample handling and storage, meaning that degradation of the analyte before or during extraction is an unlikely source of error. However, proper storage (e.g., -20°C or -80°C for long-term) is always recommended as a best practice.
Q4: What is a realistic extraction recovery percentage to target for TXA?
Target recovery rates can vary by method, but here are some realistic benchmarks from published literature:
-
Protein Precipitation: Absolute recovery has been reported in the range of 65% to 78%.[10]
-
Solid-Phase Extraction & Other Methods: With optimized SPE or other advanced techniques, extraction recoveries can be excellent, often in the range of 90% to over 100%.[14][16]
It's important to note that while high recovery is desirable, consistency and reproducibility are paramount. A method with 80% recovery and a 2% relative standard deviation (RSD) is often superior to a method with 95% recovery and a 15% RSD.
Section 2: Troubleshooting Guide by Extraction Method
This section provides detailed troubleshooting for the most common extraction techniques in a question-and-answer format.
Method 1: Protein Precipitation (PPT)
PPT is valued for its speed and simplicity. The typical workflow involves adding 2-3 volumes of cold organic solvent (e.g., acetonitrile) to 1 volume of plasma, vortexing, centrifuging, and collecting the supernatant.
Caption: A typical Protein Precipitation (PPT) workflow for TXA extraction.
| Problem / Question | Plausible Causes & Scientific Rationale | Recommended Solutions & Actions |
| Low Recovery: "My TXA recovery is below 60%. Why?" | 1. Suboptimal Solvent-to-Sample Ratio: An insufficient volume of acetonitrile may not denature all proteins, trapping TXA in the resulting gel-like pellet. 2. Analyte Adsorption: TXA might adsorb to the precipitated protein pellet or the walls of the microcentrifuge tube. 3. Inefficient Precipitation: Insufficient vortexing time or speed can lead to a loose pellet that is difficult to separate from the supernatant. | 1. Optimize Ratio: Systematically test solvent:plasma ratios (e.g., 2:1, 3:1, 4:1). A 3:1 ratio is a common starting point.[17] 2. Acidify the Solvent: Adding a small amount of acid (e.g., 0.1% formic acid) to the acetonitrile can improve protein precipitation and keep TXA in its protonated, more soluble state.[6] 3. Improve Mixing & Separation: Ensure vortexing is vigorous enough to create a fine, dispersed precipitate. Increase centrifugation time or g-force to form a compact pellet. |
| High Matrix Effects: "My LC-MS/MS signal is suppressed or enhanced. How can I fix this?" | 1. Phospholipid Interference: PPT is known for being less effective at removing phospholipids, which are notorious for causing ion suppression in ESI-MS.[8][18] 2. Salt Contamination: High salt content from the biological matrix can also interfere with ionization. | 1. Use Phospholipid Removal Plates: Incorporate a phospholipid removal step after collecting the supernatant. These specialized plates contain a sorbent that captures phospholipids.[8][18] 2. Consider Alternative Solvents: While less common for TXA, testing methanol or acetone as precipitation agents may alter the profile of co-extracted interferences. |
| Poor Reproducibility (High %RSD): "My results are inconsistent between replicates." | 1. Inconsistent Temperature: Precipitation efficiency can be temperature-dependent. Performing the extraction on the benchtop can introduce variability if the ambient temperature fluctuates. 2. Variable Pipetting/Transfer: Small errors in pipetting plasma or the supernatant can lead to significant variability. | 1. Control Temperature: Keep samples and the precipitation solvent on ice throughout the process. Perform centrifugation in a refrigerated unit. 2. Refine Technique: Use calibrated pipettes and be consistent with the speed and technique of supernatant removal to avoid aspirating any of the loose protein pellet. |
Method 2: Solid-Phase Extraction (SPE)
SPE offers superior cleanup by using a packed sorbent bed to isolate the analyte. For a polar molecule like TXA, mixed-mode or ion-exchange cartridges are generally most effective.
Caption: A standard Solid-Phase Extraction (SPE) workflow for TXA.
| Problem / Question | Plausible Causes & Scientific Rationale | Recommended Solutions & Actions |
| Low Recovery: "My TXA is not being retained on the cartridge or is not eluting." | 1. Incorrect Sorbent Choice: TXA is polar and will not be retained by hydrophobic interaction on a C18 column. A mixed-mode cation exchange (MCX) sorbent is a more appropriate choice.[9] 2. Improper pH: For a cation exchange sorbent to work, the sorbent must be negatively charged and the analyte (TXA) must be positively charged. The sample pH must be below the pKa of the sorbent's functional group and below the pI of TXA. 3. Inefficient Elution: The elution solvent must be strong enough to disrupt the interaction between TXA and the sorbent. For an MCX sorbent, this typically requires an organic solvent containing a base (e.g., ammonium hydroxide) to neutralize the charge on the analyte. | 1. Select the Right Sorbent: Use a mixed-mode cation exchange (MCX) or a strong cation exchange (SCX) SPE cartridge. 2. Optimize pH: Adjust the pH of the sample to ~3-4 with a mild acid (e.g., formic acid) before loading to ensure TXA is positively charged. 3. Optimize Elution Solvent: Test different concentrations of a basic modifier in your elution solvent. A common starting point is 5% ammonium hydroxide in methanol. |
| High Variability (High %RSD): "My recovery is inconsistent across my sample set." | 1. Cartridge Drying: If the sorbent bed dries out after the equilibration step and before sample loading, the interactions can be inconsistent, leading to erratic recovery. 2. Inconsistent Flow Rates: Applying inconsistent vacuum or positive pressure during the load, wash, and elute steps will alter the contact time between the liquid and the sorbent, causing variability. | 1. Do Not Let Cartridge Dry: Ensure the sorbent bed remains wetted throughout the conditioning, equilibration, and loading steps. 2. Automate or Standardize Flow: Use an automated SPE system or a vacuum manifold with a gauge to ensure a consistent, slow, dropwise flow rate (e.g., ~1 mL/min) for all steps. |
| Matrix Effects Persist: "My eluate is still causing ion suppression." | 1. Insufficient or Inappropriate Wash Step: The wash solvent may not be strong enough to remove interfering compounds (like phospholipids) without prematurely eluting the bound TXA. | 1. Develop a Robust Wash: After loading, perform a wash with a mild acid (e.g., 0.1% formic acid in water) to remove salts, followed by a wash with a non-eluting organic solvent (e.g., methanol) to remove hydrophobic interferences like phospholipids. |
Section 3: Data & Method Comparison
Choosing the right extraction method involves a trade-off between speed, cleanliness, and cost.
Table 1: Comparison of Primary Extraction Techniques
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Speed | Very Fast (~15-20 min/batch) | Slower (~45-60 min/batch) |
| Selectivity/Cleanup | Low to Moderate | High |
| Typical Recovery | 65-80%[10] | >90%[14] |
| Risk of Matrix Effects | High | Low |
| Cost per Sample | Low | High |
| Technical Difficulty | Low | Moderate |
| Best For | High-throughput screening, initial studies | Validated clinical assays, when low detection limits are needed |
Table 2: Recommended Starting Parameters for TXA Extraction
| Parameter | Protein Precipitation | Solid-Phase Extraction (MCX Sorbent) |
| Sample Volume | 100 µL Plasma | 100 µL Plasma |
| Pre-treatment | None | Dilute 1:1 with 2% Formic Acid in Water |
| Extraction Solvent/Sorbent | 300 µL Acetonitrile with 0.1% Formic Acid | Mixed-Mode Cation Exchange (MCX) Cartridge |
| Wash Solution(s) | N/A | 1 mL 0.1% Formic Acid, then 1 mL Methanol |
| Elution Solution | N/A | 1 mL 5% Ammonium Hydroxide in Methanol |
| Post-Extraction | Evaporate & Reconstitute in 100 µL Mobile Phase | Evaporate & Reconstitute in 100 µL Mobile Phase |
References
- Vertex AI Search. (n.d.). Analytical methods for quantification of tranexamic acid in biological fluids: A review.
- PubMed. (2011). Determination of tranexamic acid concentration by solid phase microextraction and liquid chromatography-tandem mass spectrometry: first step to in vivo analysis.
- ResearchGate. (n.d.). Determination of tranexamic acid concentration by solid phase microextraction and liquid chromatography-tandem mass spectrometry: First step to in vivo analysis | Request PDF.
- ResearchGate. (2020). (PDF) Tranexamic Acid Quantification in Human Whole Blood Using Liquid Samples or Volumetric Absorptive Microsampling Devices.
- De Guzman, R., et al. (n.d.). Stability of tranexamic acid after 12-week storage at temperatures from-20°C to 50°C.
- RECIPP. (n.d.). Monitoring tranexamic acid in human urine by automatic solid-phase extraction combined with liquid chromatography-mass spectrometry.
- Taylor & Francis Online. (2020). Tranexamic Acid Quantification in Human Whole Blood Using Liquid Samples or Volumetric Absorptive Microsampling Devices.
- ResearchGate. (n.d.). LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up.
- PubMed. (2015). Determination of tranexamic acid in various matrices using microwave-assisted derivatization followed by dispersive liquid-liquid microextraction.
- PubMed. (2020). Tranexamic acid quantification in human whole blood using liquid samples or volumetric absorptive microsampling devices.
- PubMed. (n.d.). Use of a novel technique, solid phase microextraction, to measure tranexamic acid in patients undergoing cardiac surgery.
- PubMed. (2014). Quantification of total and unbound tranexamic acid in human plasma by ultrafiltration liquid chromatography/tandem mass spectrometry: application to pharmacokinetic analysis.
- PubMed Central. (n.d.). Absence of hyperfibrinolysis may explain lack of efficacy of tranexamic acid in hypoproliferative thrombocytopenia.
- PubMed. (2025). Bioanalytical Tandem Mass Spectrometry Method for Precise Measurement of Tranexamic Acid in Human Plasma With Unveiling Methodological Advancement.
- ResearchGate. (n.d.). Tranexamic Acid and Protein Precipitation.
- Neoteryx. (2022). Measuring Tranexamic Acid from Microsamples to Control Hemorrhage.
- ThaiScience. (2013). A Sensitive Method for the Determination of Tranexamic Acid in Human Serum by Liquid Chromatography with Tandem Mass Spectromete.
- PubMed. (2004). Liquid chromatography-tandem mass spectrometry method for the determination of tranexamic acid in human plasma.
- PubMed. (2017). LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up.
- YouTube. (2020). Protein Precipitation (UPDATED).
Sources
- 1. researchgate.net [researchgate.net]
- 2. thaiscience.info [thaiscience.info]
- 3. Bioanalytical Tandem Mass Spectrometry Method for Precise Measurement of Tranexamic Acid in Human Plasma With Unveiling Methodological Advancement: Green Assessment With Advanced Metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of total and unbound tranexamic acid in human plasma by ultrafiltration liquid chromatography/tandem mass spectrometry: application to pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absence of hyperfibrinolysis may explain lack of efficacy of tranexamic acid in hypoproliferative thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-tandem mass spectrometry method for the determination of tranexamic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [recipp.ipp.pt]
- 10. Use of a novel technique, solid phase microextraction, to measure tranexamic acid in patients undergoing cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of tranexamic acid concentration by solid phase microextraction and liquid chromatography-tandem mass spectrometry: first step to in vivo analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Tranexamic acid quantification in human whole blood using liquid samples or volumetric absorptive microsampling devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. neoteryx.com [neoteryx.com]
- 17. m.youtube.com [m.youtube.com]
- 18. LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage and Stability of Tranexamic Acid (TXA) Solutions
Welcome to the Technical Support Center for Tranexamic Acid (TXA) solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, evidence-based information on the long-term storage and stability of tranexamic acid. Here, you will find answers to frequently asked questions and troubleshooting guides to ensure the integrity of your experiments and formulations.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the recommended storage temperatures for aqueous solutions of tranexamic acid?
A1: Tranexamic acid injection solutions are generally stable at room temperature.[1] The recommended storage condition is typically between 20°C to 25°C (68°F to 77°F), with excursions permitted to 15°C to 30°C (59°F to 86°F).[1][2][3] It is important to avoid freezing TXA solutions.
Q2: Why is freezing of tranexamic acid solutions not recommended?
A2: While chemical stability may be maintained for a short period at -20°C, freezing is strongly discouraged because it can cause physical damage to the container, such as cracking of glass ampoules, which compromises sterility.[1][4][5][6] One study observed that all glass ampoules stored at -20°C were cracked within one week.[4][5]
Q3: How does exposure to light affect the stability of tranexamic acid solutions?
A3: While forced degradation studies under long and shortwave ultraviolet light did not show detectable degradation of tranexamic acid, it is still best practice to protect solutions from light, especially during long-term storage, to minimize any potential for photodegradation.[7] Studies on diluted TXA solutions in plastic containers specified that they were protected from light during the study period.[8]
Q4: What is the typical shelf-life of a commercial tranexamic acid injection solution?
A4: The shelf life of commercially available tranexamic acid injection solutions is typically between 2 to 3 years, depending on the manufacturer.[1] Always check the product label for the specific expiration date.
Q5: Can I store tranexamic acid solutions in plastic containers?
A5: Yes, studies have shown that tranexamic acid solutions are stable in certain types of plastic containers. A study on a 1 gram in 65 mL 0.9% sodium chloride solution found it to be stable for 90 days in ethylene/propylene copolymer plastic containers when protected from light at both controlled room and refrigerated temperatures.[8] Another study on a compounded mouth rinse showed stability for 31 days in polyethylene terephthalate (PET) bottles.[9][10]
Solution Preparation and Compatibility
Q6: What is a common diluent for tranexamic acid for injection?
A6: Tranexamic acid for injection is commonly diluted with 0.9% sodium chloride.[8][11][12][13] It is also compatible with 5% dextrose.[14]
Q7: How does pH affect the stability of tranexamic acid solutions?
A7: The pH of commercial tranexamic acid injections typically ranges from 6.5 to 8.0.[14] While slight changes in pH have been observed in compounded solutions over time, they generally remain chemically stable within this range.[9] Forced degradation studies have shown that tranexamic acid is very stable and does not readily degrade when exposed to acidic (0.1 N HCl) or basic (0.1 N NaOH) conditions.[7]
Q8: Are there any known incompatibilities with other substances?
A8: Tranexamic acid should not be mixed with solutions containing penicillin. It is also incompatible with strong oxidizing agents, strong acids, and strong bases.[2][15] One study found that 0.5% sodium hypochlorite (Dakin's solution) caused significant degradation of tranexamic acid immediately upon mixing.[16][17] However, it was found to be stable when mixed with 0.1% chlorhexidine gluconate, 10% povidone-iodine, and both 3% and 1.5% hydrogen peroxide for up to 120 minutes.[16][17]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation or cloudiness in the solution. | Temperature fluctuations, especially exposure to cold temperatures. Incompatibility with other mixed solutions. | Visually inspect the solution for particulate matter before use. If precipitation is observed, discard the solution. Ensure compatibility before mixing with other agents. |
| Discoloration of the solution. | Degradation of the active ingredient or excipients. Interaction with the container or other substances. | Do not use a discolored solution. A study on compounded mouthwash from tablets noted a color change to yellow or dark brown after 21 days at 23°C, which was attributed to excipients.[9][10] |
| Cracked or damaged container. | Freezing of the solution.[4][5][6] Mishandling. | Discard any solution from a compromised container to avoid issues with sterility and inaccurate dosing. |
Experimental Protocols
Protocol 1: Preparation of a Diluted Tranexamic Acid Solution for In Vitro Studies
-
Aseptic Technique: Perform all steps in a laminar flow hood or using appropriate aseptic techniques to ensure sterility.
-
Reagents and Materials:
-
Tranexamic acid injection (100 mg/mL)
-
Sterile 0.9% sodium chloride for injection
-
Sterile syringes and needles
-
Sterile glass vials or appropriate plastic containers (e.g., ethylene/propylene copolymer)[8]
-
-
Procedure:
-
Calculate the required volume of tranexamic acid injection to achieve the desired final concentration.
-
Using a sterile syringe, withdraw the calculated volume of tranexamic acid.
-
Inject the tranexamic acid into the desired volume of 0.9% sodium chloride.
-
Gently mix the solution by inverting the container several times.
-
Label the container with the final concentration, date of preparation, and appropriate storage conditions.
-
-
Storage: Store the prepared solution at controlled room temperature (20°C to 25°C), protected from light.[8]
Protocol 2: Stability Assessment of Tranexamic Acid Solutions using HPLC
This protocol provides a general outline. Specific parameters may need to be optimized based on the available instrumentation and the specific formulation.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions (Example):
-
Procedure:
-
Prepare a standard solution of tranexamic acid of known concentration.
-
Prepare the sample solution by diluting the stored tranexamic acid solution to a concentration within the linear range of the assay.
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the peak area of the tranexamic acid in the sample to that of the standard to determine the concentration.
-
Assess stability by comparing the initial concentration to the concentration at various time points. A common stability threshold is retaining >90% of the initial concentration.
-
Visualizations
Decision Tree for Tranexamic Acid Solution Storage
Caption: A decision-making workflow for the proper storage and use of tranexamic acid solutions.
Factors Affecting Tranexamic Acid Stability
Caption: Key factors influencing the long-term stability of tranexamic acid solutions.
References
- TRANEXAMIC ACID. (n.d.). In Manual for Procurement & Supply of Quality-Assured MNCH Commodities.
- Johnson, C. E., Wagner, D. S., & Buss, W. C. (2014). Stability of tranexamic acid in 0.9% sodium chloride, stored in type 1 glass vials and ethylene/propylene copolymer plastic containers. International Journal of Pharmaceutical Compounding, 18(5), 432–437.
- de Guzman, R., Polykratis, I. A., Sondeen, J. L., Darlington, D. N., Cap, A. P., & Dubick, M. A. (2013). Stability of tranexamic acid after 12-week storage at temperatures from-20°C to 50°C. Prehospital Emergency Care, 17(3), 394–400.
- Ok-Youn, K., & Lee, S. Y. (2018). Stability of Tranexamic Acid Mouth Rinse. International Journal of Pharmaceutical Compounding, 22(5), 412–416.
- Veeprho. (n.d.). Tranexamic Impurities and Related Compound.
- de Guzman, R., Polykratis, I. A., Sondeen, J. L., Darlington, D. N., Cap, A. P., & Dubick, M. A. (2013). Stability of tranexamic acid after 12-week storage at temperatures from -20°c to 50°c. Prehospital Emergency Care, 17(3), 394-400.
- Center for Drug Evaluation and Research. (2009). Environmental Assessment for Tranexamic Acid. U.S. Food and Drug Administration.
- de Guzman, R., Polykratis, I. A., Sondeen, J. L., Darlington, D. N., Cap, A. P., & Dubick, M. A. (2013). Stability of Tranexamic Acid after 12-Week Storage at Temperatures from –20°C to 50°C. Prehospital Emergency Care, 17(3), 394-400.
- Tovi, M., & Thulin, T. (1981). Determination of tranexamic acid (AMCA) and fibrin/fibrinogen degradation products in cerebrospinal fluid after aneurysmal subarachnoid haemorrhage. Acta Neurochirurgica, 57(3-4), 211–220.
- Ok-Youn, K., & Lee, S. Y. (2018). Stability of Tranexamic Acid Mouth Rinse. International Journal of Pharmaceutical Compounding, 22(5), 412-416.
- de Guzman, R., Polykratis, I. A., Sondeen, J. L., Darlington, D. N., Cap, A. P., & Dubick, M. A. (2013). Stability of Tranexamic Acid after 12-Week Storage at Temperatures from -20 C to 50 C.
- American Society of Health-System Pharmacists. (n.d.). Tranexamic Acid. In ASHP Injectable Drug Information.
- Provepharm. (2019). SAFETY DATA SHEET Tranexamic Acid Injection, USP.
- An, V. V., Jiranek, W. A., & Pourmand, A. (2023). Stability analysis of tranexamic acid in the presence of various antiseptic solutions. Journal of Orthopaedic Research, 41(3), 692–697.
- Loner, C., Estephan, M., Davis, H., Cushman, J., & Acquisto, N. (2019). Effect of Fluctuating Extreme Temperatures on Tranexamic Acid. Prehospital and Disaster Medicine, 34(3), 340-342.
- Viatris. (2025).
- Spectrum Chemical Mfg. Corp. (2025).
- Johnson, C. E., Wagner, D. S., & Buss, W. C. (2014). Stability of Tranexamic Acid in 0.9% Sodium Chloride, Stored in Type 1 Glass Vials and Ethylene/Propylene Copolymer Plastic Containers. International Journal of Pharmaceutical Compounding, 18(5), 432-437.
- Johnson, C. E., Wagner, D. S., & Buss, W. C. (2014). Stability of tranexamic acid in 0.9% sodium chloride, stored in type 1 glass vials and ethylene/propylene copolymer plastic containers. International Journal of Pharmaceutical Compounding, 18(5), 432-7.
- An, V. V., Jiranek, W. A., & Pourmand, A. (2022). Stability Analysis of Tranexamic Acid in the Presence of Various Antiseptic Solutions. Journal of Orthopaedic Research.
- Ok-Youn, K., & Lee, S. Y. (2018). Stability of Tranexamic Acid Mouth Rinse. International Journal of Pharmaceutical Compounding, 22(5), 412-416.
- VLS Pharmacy. (2018). Tranexamic Acid: A New Frontier in Compounded Uses and Opportunities.
- Alfa Omega Pharma. (n.d.). Tranexamic Acid Impurities.
- Medline. (2017).
- Fresenius Kabi USA. (2024).
- Sumalatha, J., et al. (2024). Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Tranexamic Acid and Ethamsylate in Pharmaceutical Dosage Form. Acta Scientific Pharmaceutical Sciences, 8(6), 28-36.
- Johnson, C. E., Wagner, D. S., & Buss, W. C. (2014). Stability of tranexamic acid in 0.9% sodium chloride, stored in type 1 glass vials and ethylene/propylene copolymer plastic containers. International Journal of Pharmaceutical Compounding, 18(5), 432-7.
- YMER. (2023). ANALYTICAL METHOD VALIDATION OF TRANEXAMIC ACID INJECTION. YMER, 22(10), 210-218.
- Journal of Young Pharmacists. (2019). Development and Validation of Tranexamic Acid in Human Plasma by Using Ultra-Performance Liquid Chromatography-Mass Spectrometry. Journal of Young Pharmacists, 11(2), 127-131.
- de Guzman, R., Polykratis, I. A., Sondeen, J. L., Darlington, D. N., Cap, A. P., & Dubick, M. A. (2013). Stability of Tranexamic Acid after 12-Week Storage at Temperatures from -20 deg C to 50 deg C.
- Caplin Steriles Limited. (n.d.). SAFETY DATA SHEET Tranexamic Acid Injection, 100 mg/mL.
- ResearchGate. (2024).
Sources
- 1. ghsupplychain.org [ghsupplychain.org]
- 2. us.provepharm.com [us.provepharm.com]
- 3. punchout.medline.com [punchout.medline.com]
- 4. scholar.usuhs.edu [scholar.usuhs.edu]
- 5. Stability of tranexamic acid after 12-week storage at temperatures from -20°c to 50°c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Stability of tranexamic acid in 0.9% sodium chloride, stored in type 1 glass vials and ethylene/propylene copolymer plastic containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of Tranexamic Acid Mouth Rinse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. International Journal of Pharmaceutical Compounding [ijpc.com]
- 12. researchgate.net [researchgate.net]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. publications.ashp.org [publications.ashp.org]
- 15. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 16. Stability analysis of tranexamic acid in the presence of various antiseptic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. actascientific.com [actascientific.com]
- 19. jyoungpharm.org [jyoungpharm.org]
- 20. ymerdigital.com [ymerdigital.com]
Technical Support Center: Addressing Interference in Tranexamic acid Assays
Welcome to the Technical Support Center for Tranexamic Acid (TXA) Assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common sources of interference in the quantification of tranexamic acid. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the scientific rationale behind them, ensuring robust and reliable experimental outcomes. This resource is built on the principles of scientific integrity, providing self-validating protocols and grounding our recommendations in authoritative sources.
Introduction to Tranexamic Acid Assays and the Challenge of Interference
Tranexamic acid is a synthetic lysine analog that acts as an antifibrinolytic agent by reversibly blocking lysine-binding sites on plasminogen, thus inhibiting fibrinolysis.[1] Accurate quantification of TXA in biological matrices is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and clinical trials. However, like many bioanalytical methods, TXA assays are susceptible to interferences from endogenous and exogenous substances present in the sample matrix. The most common of these are hemolysis, icterus, and lipemia (HIL).
This guide will provide a structured approach to identifying, understanding, and mitigating these interferences in common TXA assay platforms, including chromogenic assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common types of interference in tranexamic acid assays?
A1: The most prevalent sources of interference are endogenous matrix components, collectively known as HIL:
-
Hemolysis: The release of hemoglobin and other intracellular components from red blood cells.[2]
-
Icterus: High levels of bilirubin in the sample.[2]
-
Lipemia: High concentrations of lipids, giving the plasma or serum a turbid appearance.[2]
Additionally, interference can arise from:
-
Concomitant Medications: Other drugs or their metabolites administered to the patient.
-
Cross-reactivity: (Primarily in immunoassays) Structurally similar compounds interfering with the assay.
Q2: How do these interferences affect different assay types?
A2: The mechanism of interference is often method-dependent:
-
Spectrophotometric/Chromogenic Assays: These are primarily affected by spectral interference, where the interfering substance absorbs light at the same wavelength used to measure the analyte.[3] For example, hemoglobin has absorbance peaks that can overlap with the readout of many colorimetric reactions.[3]
-
LC-MS/MS Assays: These methods are less prone to direct spectral interference but can be affected by matrix effects. High concentrations of lipids or other matrix components can suppress or enhance the ionization of TXA and its internal standard in the mass spectrometer source, leading to inaccurate quantification.[1]
Hemolysis
Q3: My plasma sample is reddish. How will hemolysis affect my TXA measurement?
A3: Hemolysis can interfere through several mechanisms:
-
Spectral Interference: Hemoglobin has strong absorbance in the visible spectrum, which can artificially increase the signal in chromogenic assays.[3]
-
Chemical Interference: The release of intracellular components, such as proteases, can potentially degrade assay reagents or the analyte itself.
-
LC-MS/MS Matrix Effects: Components released from red blood cells can affect the ionization efficiency of TXA, leading to either under or overestimation of its concentration.[1]
For LC-MS/MS, a study on hemolysis interference in tranexamic acid measurement showed that even with up to 20% hemolysis, the difference in measured TXA concentration was minimal (0.8%), suggesting that robust sample preparation methods can effectively mitigate this interference.[4]
Q4: Can I still use a hemolyzed sample for TXA analysis?
A4: It is strongly recommended to obtain a new, non-hemolyzed sample whenever possible.[5] If recollection is not feasible, the impact of hemolysis on your specific assay must be thoroughly evaluated. For LC-MS/MS, a validated sample cleanup method like protein precipitation or solid-phase extraction (SPE) may remove a significant portion of the interfering substances.[6][7] However, you must demonstrate that the level of hemolysis present does not impact the accuracy and precision of the results.
Icterus
Q5: The patient sample is dark yellow/brown. What is the impact of icterus on my TXA assay?
A5: Icteric samples contain high levels of bilirubin, which can cause:
-
Spectral Interference: Bilirubin absorbs light strongly at wavelengths between 340-500 nm, which can interfere with spectrophotometric assays.[8]
-
Chemical Interference: Bilirubin can react with assay reagents, particularly in methods that involve peroxide or oxidase/peroxidase systems.[9]
Q6: How can I mitigate icteric interference?
A6: Unlike hemolysis or lipemia, bilirubin cannot be easily removed from the sample. The primary mitigation strategy is dilution.[2] If you suspect icteric interference, you can perform a serial dilution of the sample with a validated matrix (e.g., pooled human plasma) to bring the bilirubin concentration below the interference threshold for your assay. It is critical that your assay has a validated dilution protocol to ensure that the dilution does not affect the accuracy of the measurement.
Lipemia
Q7: My plasma sample is cloudy/milky. How does lipemia interfere with TXA assays?
A7: Lipemia interferes primarily through two mechanisms:
-
Light Scattering: The lipid particles in lipemic samples scatter light, which can cause a significant positive bias in spectrophotometric and turbidimetric assays.
-
Volume Displacement: In severely lipemic samples, the high lipid content displaces a significant volume of plasma water, leading to a falsely decreased concentration of water-soluble analytes like TXA in methods that do not account for this effect.
-
LC-MS/MS Matrix Effects: Lipids can cause significant ion suppression in the mass spectrometer, leading to underestimation of the analyte concentration.
Q8: What is the best way to process a lipemic sample before analysis?
A8: The gold standard for removing lipid interference is ultracentrifugation .[10] This high-force centrifugation pellets the lipids, allowing for the collection of clarified plasma for analysis. High-speed microcentrifugation can also be effective, although it may require longer spin times or repeated spins to achieve the same level of clarification as an ultracentrifuge.[10]
Troubleshooting Guides & Protocols
As a Senior Application Scientist, I emphasize that a self-validating system is key to trustworthy results. The following protocols are designed to help you systematically identify and mitigate interference.
Protocol 1: Interference Testing for Hemolysis and Icterus
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is designed to determine the interference threshold for your specific TXA assay.[10][11][12][13][14]
Objective: To determine the concentration of hemoglobin (from hemolysis) or bilirubin (from icterus) that causes a clinically significant bias in the TXA assay.
Materials:
-
Pooled, normal human plasma (verified to be low in TXA and free of HIL)
-
Hemolysate (prepared from whole blood, see sub-protocol below) or a commercial hemoglobin standard
-
Bilirubin standard solution (conjugated or unconjugated, depending on the expected interference)
-
TXA analytical standard
-
Saline (0.9%)
Workflow Diagram: Interference Testing
Caption: Workflow for HIL interference testing.
Step-by-Step Methodology:
-
Prepare TXA-Spiked Plasma: Spike the pooled normal plasma with TXA to achieve two concentrations: one near the lower limit of quantitation (LLOQ) and one in the upper part of the calibration range.
-
Prepare Interferent Stocks:
-
Hemolysate: Prepare by freezing and thawing a whole blood sample. Measure the hemoglobin concentration of the resulting hemolysate.
-
Bilirubin: Prepare a concentrated stock solution of bilirubin in an appropriate solvent (e.g., DMSO or 0.1 M NaOH, then neutralize).
-
-
Spike Samples:
-
For each TXA concentration, create a series of aliquots.
-
Add increasing volumes of the interferent stock to the aliquots. The final concentration of the interferent should cover a clinically relevant range.
-
Prepare a control sample by adding an equivalent volume of saline instead of the interferent.
-
-
Analysis: Analyze all samples (controls and spiked) in triplicate using your validated TXA assay.
-
Data Evaluation:
-
Calculate the mean TXA concentration for each interferent level.
-
Calculate the percent bias compared to the control sample using the formula: % Bias = [(Mean Spiked Value - Mean Control Value) / Mean Control Value] * 100
-
The interference threshold is the concentration of the interferent at which the % bias exceeds your predefined acceptance limit (typically ±15%, as per FDA guidance for bioanalytical method validation).[1]
-
Sub-Protocol: Preparation of Hemolysate [3]
-
Collect a whole blood sample in an EDTA tube.
-
Wash the red blood cells three times with cold 0.9% saline, centrifuging and removing the supernatant after each wash.
-
After the final wash, resuspend the red blood cell pellet in an equal volume of deionized water.
-
Freeze the sample at -20°C or below for at least 1 hour, then thaw at room temperature. Repeat this freeze-thaw cycle twice more to ensure complete lysis.
-
Centrifuge at high speed (e.g., 2000 x g for 15 minutes) to pellet the cell debris.
-
Carefully collect the supernatant (hemolysate) and measure its hemoglobin concentration.
Protocol 2: Mitigation of Lipemia by Ultracentrifugation
This protocol is the recommended method for clarifying lipemic samples before analysis.
Objective: To remove lipid interference from plasma or serum samples.
Workflow Diagram: Lipemia Mitigation
Caption: Workflow for removing lipid interference.
Step-by-Step Methodology:
-
Sample Transfer: Transfer the lipemic plasma or serum sample to an appropriate ultracentrifuge tube.
-
Centrifugation: Centrifuge the sample at a high g-force. A common starting point is ≥100,000 x g for 15-30 minutes at 4°C.[10] Note: High-speed microcentrifuges (~15,000-20,000 x g) can also be used, but may require longer centrifugation times (e.g., 30-60 minutes) or multiple spins to be effective.[10]
-
Sample Collection: After centrifugation, a solid layer of fat will be visible at the top of the tube. Carefully insert a pipette tip below this lipid layer and aspirate the clear infranatant (the clarified plasma or serum).
-
Analysis: The clarified sample can now be analyzed using your TXA assay.
-
Validation: It is essential to validate this procedure by demonstrating that the ultracentrifugation process itself does not affect the concentration of TXA. This can be done by processing a non-lipemic, TXA-spiked control sample through the same procedure and confirming that recovery is within acceptable limits (e.g., 85-115%).
Quantitative Data Summary Table
The following table summarizes typical interference thresholds and mitigation strategies. Note that these are general guidelines, and it is imperative to validate these for your specific assay and instrument combination.
| Interference Type | Mechanism of Interference | Typical Assay Affected | Potential Impact on TXA Result | Mitigation Strategy | Acceptance Criteria for Mitigation |
| Hemolysis | Spectral absorbance, chemical reaction, matrix effects | Chromogenic, LC-MS/MS | Positive or negative bias | Request new sample. If not possible, validate impact on assay. For LC-MS/MS, robust sample cleanup (e.g., SPE). | Bias should be within ±15% of control. |
| Icterus | Spectral absorbance, chemical reaction | Chromogenic | Positive or negative bias | Dilute sample with validated matrix to bring bilirubin below interference threshold. | Result of diluted sample, corrected for dilution factor, should be within ±15% of the expected value. |
| Lipemia | Light scattering, volume displacement, matrix effects | Chromogenic, LC-MS/MS | Positive (Chromogenic) or Negative (LC-MS/MS) bias | Ultracentrifugation or high-speed centrifugation. | TXA recovery in a spiked control sample should be within 85-115% post-centrifugation. |
Troubleshooting Specific Issues
Scenario 1: Unexpectedly high TXA results in a chromogenic assay for a subset of patient samples.
-
Possible Cause: Hemolysis or lipemia. Both can cause positive spectral interference.
-
Troubleshooting Steps:
-
Visually inspect the suspect samples for a reddish (hemolysis) or cloudy (lipemia) appearance.
-
If HIL is suspected, process the sample according to the appropriate mitigation protocol (e.g., ultracentrifugation for lipemia).
-
Re-analyze the processed sample. A significant drop in the TXA concentration would confirm interference.
-
If possible, request a new sample from the patient.
-
Scenario 2: Low internal standard response in an LC-MS/MS assay for a cloudy sample.
-
Possible Cause: Ion suppression due to high lipid content (lipemia).
-
Troubleshooting Steps:
-
Implement the ultracentrifugation protocol (Protocol 2) to clarify the sample.
-
Re-extract and analyze the clarified plasma.
-
The internal standard response should recover to levels comparable to those in the calibration standards and quality controls. The calculated TXA concentration may increase as the suppression effect is removed.
-
Scenario 3: A patient is on multiple medications, and you are concerned about analytical interference.
-
Possible Cause: A co-administered drug or its metabolite may have a similar mass or retention time to TXA or its internal standard, or it may cause matrix effects.
-
Troubleshooting Steps (as per FDA guidance): [15]
-
During method development, obtain analytical standards for the most common co-administered drugs.
-
Analyze blank plasma samples spiked with these medications at their expected therapeutic concentrations.
-
Confirm that no interfering peaks are present at the retention time of TXA or its internal standard. The response from any potential interfering component should not be more than 20% of the analyte response at the LLOQ.[15]
-
If interference is observed, chromatographic conditions (e.g., gradient, column chemistry) must be optimized to resolve the interfering peak from the analyte and internal standard.
-
References
- CLSI. Hemolysis, Icterus, and Lipemia/Turbidity Indices as Indicators of Interference in Clinical Laboratory Analysis; Approved Guideline. CLSI document C56-A. Wayne, PA: Clinical and Laboratory Standards Institute; 2012. ([Link])
- Dimeski G, Mollee P, Carter A. Lipaemic samples: Effective process for lipid reduction using high speed centrifugation compared with ultracentrifugation. Biochemia Medica. 2010;20(3):338-344. ([Link])
- CLSI. Interference Testing in Clinical Chemistry; Approved Guideline - Second Edition. CLSI document EP07-A2. Wayne, PA: Clinical and Laboratory Standards Institute; 2005. (Referenced in FDA recognized consensus standards)
- Kazmierczak SC. Icteric human samples: Icterus index and method of estimating an interference-free value for 16 biochemical analyses. The Journal of Applied Laboratory Medicine. 2020;5(3):536-545. ([Link])
- CLSI. Examples of Hemolyzed, Icteric, and Lipemic/Turbid Samples Quick Guide. CLSI document C56QG. Wayne, PA: Clinical and Laboratory Standards Institute. (Archived but technically valid). ([Link])
- Alhajjaj Z. How to prepare plasma samples for HPLC analysis?
- U.S. Food and Drug Administration. Recognized Consensus Standards: CLSI C56-A. 2013. ([Link])
- El-Khoury JM. Hemolysis, Icterus, and Lipemia Interference: New Approaches to Old Foes. AACC. 2022. ([Link])
- Lippi G, Salvagno GL, Montagnana M, Brocco G, Guidi GC. The icterus interference. Recommendations from the Extra-analytical Variability Working Group of Italian Society for Clinical Pathology and Laboratory Medicine (GdS VEA SIPMeL).
- U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. 2022. ([Link])
- Ibarz M, Arbiol-Roca A, Falgueras-Marimón M, et al. Definition of icteric interference index for six biochemical analytes. Biochemia Medica. 2023;33(2):020706. ([Link])
- Ibarz M, Arbiol-Roca A, Falgueras-Marimón M, et al. Definition of icteric interference index for six biochemical analytes. Biochemia Medica. 2023;33(2):020706. ([Link])
- Drugs.com. Tranexamic acid Disease Interactions. ([Link])
- Xu Y, Ji QC, DeMaio W. Strategies for dealing with hemolyzed samples in regulated LC-MS/MS bioanalysis. Bioanalysis. 2010;2(11):1827-1835. ([Link])
- Celerion.
- protocols.io. Hemolysis Assay. ([Link])
- Cobos-Campos R, González-Roncero FM, Cava-Valenciano F, et al. Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review. Journal of Medical Biochemistry. 2020;39(2):136-146. ([Link])
- Sun H, Chen G, Wang D, et al. A Novel Liquid Chromatography Tandem Mass Spectrometry Method for the Estimation of Bilirubin Glucuronides and its Application to In Vitro Enzyme Assays.
- Dr.Oracle. What tests are required before starting tranexamic acid (antifibrinolytic agent)? ([Link])
- Thermo Fisher Scientific.
- Cobos-Campos R, González-Roncero FM, Cava-Valenciano F, et al. Methods for Hemolysis Interference Study in Laboratory Medicine - A Critical Review.
- Needle.Tube. Handling Hemolyzed Samples: Laboratory Protocols, Implications, and Technological Advances. ([Link])
- Tiede C, et al. Tranexamic Acid. In: StatPearls [Internet]. Treasure Island (FL)
- Gadkariem EA, Mohamed MA, Jabbir MAA. Assay of Tranexamic Acid via Coupling with Ascorbic Acid Using Kinetic Methods. Elixir Appl. Chem. 2014;75:27670-27674. ([Link])
- Song M, et al. Liquid chromatography–tandem mass spectrometry method for the determination of tranexamic acid in human plasma. Journal of Chromatography B. 2007;856(1-2):191-197. ([Link])
- Coppola A, et al. Should anti-inhibitor coagulant complex and tranexamic acid be used concomitantly? Haemophilia. 2015;21(4):e301-e309. ([Link])
- Kumar P, et al. Development and Validation of Tranexamic Acid in Human Plasma by Using Ultra-Performance Liquid Chromatography-Mass Spectrometry. Journal of Young Pharmacists. 2023;15(1):103-110. ([Link])
- Jittorntrum P, et al. A Sensitive Method for the Determination of Tranexamic Acid in Human Serum by Liquid Chromatography with Tandem Mass Spectrometer. Thai Journal of Pharmaceutical Sciences. 2013;37(2):76-85. ([Link])
- Aleshina A, et al. Development and Validation of Tranexamic Acid Determination in Human Plasma by HPLC-MS/MS method.
Sources
- 1. researchgate.net [researchgate.net]
- 2. clinicallab.com [clinicallab.com]
- 3. Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. Handling Hemolyzed Samples: Laboratory Protocols, Implications, and Technological Advances [needle.tube]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Icteric human samples: Icterus index and method of estimating an interference‐free value for 16 biochemical analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. minervamedica.it [minervamedica.it]
- 10. C56 | Hemolysis, Icterus, and Lipemia/Turbidity Indices as Indicators of Interference in Clinical Laboratory Analysis [clsi.org]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. standards.globalspec.com [standards.globalspec.com]
- 13. C56QG | Examples of Hemolyzed, Icteric, and Lipemic/Turbid Samples Quick Guide [clsi.org]
- 14. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
- 15. DailyMed - TRANEXAMIC ACID tablet [dailymed.nlm.nih.gov]
Technical Support Center: Scalability of Tranexamic Acid Synthesis
Welcome to the technical support center for tranexamic acid (TXA) synthesis. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to pilot-plant or industrial-scale production. As a synthetic derivative of the amino acid lysine, tranexamic acid's efficacy is critically dependent on its trans-isomer configuration.[1][2] Achieving high stereochemical purity and overall yield on a large scale presents a unique set of challenges.[3]
This document provides in-depth, field-proven insights into troubleshooting common issues encountered during the scale-up of TXA synthesis protocols. We will explore the causality behind experimental choices, describe self-validating protocol adjustments, and provide detailed, step-by-step methodologies to overcome these hurdles.
Frequently Asked Questions (FAQs) on TXA Synthesis Scalability
Q1: What are the primary challenges when scaling up tranexamic acid synthesis from the lab to an industrial setting?
Scaling TXA synthesis introduces several critical challenges that are often negligible at the bench scale. The most significant hurdles include:
-
Stereoisomer Control: The therapeutic activity of tranexamic acid resides exclusively in the trans-isomer. Most synthesis routes, particularly those involving the hydrogenation of an aromatic precursor, produce a mixture of cis- and trans-isomers.[4] Separating these isomers or efficiently converting the undesired cis-isomer to the trans-form is a major cause of yield loss and a primary focus of process optimization.[5][6]
-
Harsh Reaction Conditions: Many established protocols rely on high-pressure hydrogenations (up to 7.0 MPa) and high temperatures (up to 250°C), particularly for the final hydrolysis and isomerization steps.[4][5] These conditions require specialized industrial reactors and pose significant safety and operational challenges.[3][7]
-
Hazardous Reagents: Classic synthesis routes often employ toxic and corrosive reagents such as chromium trioxide (CrO₃), chlorine gas (Cl₂), carbon tetrachloride (CCl₄), and highly toxic cyanides.[8][9][10] Handling, storage, and disposal of these materials at scale are complex, costly, and environmentally problematic.
-
Purification and Impurity Profile: Achieving the requisite pharmaceutical-grade purity (>99.5%) on a multi-kilogram scale is non-trivial. The removal of the cis-isomer, unreacted starting materials, and process-related byproducts often requires multiple crystallization steps, which can dramatically reduce the final isolated yield.[5][11]
-
Catalyst Cost and Handling: The use of precious metal catalysts (e.g., Platinum, Ruthenium, Rhodium) for hydrogenation steps contributes significantly to the overall cost.[10][12] Catalyst recovery, recycling, and preventing deactivation are crucial for making the process economically viable.
Q2: How critical is the cis/trans isomerization step, and when is the best point in the synthesis to perform it?
The isomerization step is arguably the most critical factor for achieving a high-yield, scalable process. Failing to efficiently convert the cis-isomer to the desired trans-isomer directly results in a yield loss of up to 50% or more, as the final purification to remove the cis-isomer is difficult.[5]
Traditionally, isomerization was often performed on the final product mixture. However, a key insight for process optimization is to perform the isomerization at an early stage. For example, in syntheses starting from dimethyl terephthalate, the isomerization is best performed on the dimethyl 1,4-cyclohexanedicarboxylate intermediate.[6]
Rationale for Early-Stage Isomerization:
-
Avoids Yield Loss: It prevents the loss of valuable intermediates in the final, most costly purification steps.[5]
-
Simplifies Downstream Processing: Carrying forward a mixture with a high trans-isomer ratio simplifies subsequent purifications. The physical properties of the trans-isomer (e.g., lower solubility in certain solvents) can be exploited for easier isolation.[6]
-
Maintains Stereochemistry: Research indicates that once the trans-stereochemistry is established in an early-stage intermediate, it is generally retained throughout the downstream process with minimal racemization.[5]
Q3: What are the key safety considerations for large-scale tranexamic acid production?
Safety is paramount. Key considerations include:
-
High-Pressure Hydrogenation: Requires appropriately rated autoclaves, robust monitoring of pressure and temperature, and protocols for handling flammable hydrogen gas safely.
-
Hazardous Reagents: Modern scalable syntheses aim to replace hazardous chemicals. For instance, processes using azides or phthalimides introduce significant handling risks, especially at high temperatures during bulk production.[7] Safer alternatives, such as direct amination using ammonia in a controlled flow reactor system, are being developed to mitigate these risks.[7]
-
Exothermic Reactions: Steps like amidation or hydrolysis can be exothermic. At scale, efficient heat transfer is critical to prevent thermal runaways. The choice of reactor and cooling systems is vital.
-
Use of Strong Bases/Acids: Handling large quantities of reagents like potassium hydroxide, barium hydroxide, or sulfuric acid requires appropriate personal protective equipment (PPE) and corrosion-resistant equipment.
Troubleshooting Guides for Common Synthesis Issues
Problem 1: Low Yield and/or Poor Selectivity in the Aromatic Ring Hydrogenation Step
Question: We are hydrogenating a substituted benzoic acid derivative (e.g., 4-(aminomethyl)benzoic acid or methyl 4-(acetamidomethyl)benzoate) and observing incomplete conversion and a poor cis:trans isomer ratio. What are the likely causes and troubleshooting steps?
Answer: This is a common bottleneck. The efficiency of catalytic hydrogenation is sensitive to multiple parameters. The goal is to achieve complete saturation of the aromatic ring while controlling the stereochemical outcome.
Causality & Troubleshooting Steps:
-
Catalyst Choice and Activity:
-
The "Why": The catalyst surface plays a direct role in how hydrogen is delivered to the aromatic ring, influencing the stereoselectivity. Different catalysts have different activities and selectivities. Ruthenium-based catalysts (e.g., Ru-Al₂O₃) are often effective but can be expensive.[5] Raney Nickel is a more cost-effective alternative but may require higher pressures or temperatures.[13] Platinum oxides (PtO₂) are also commonly used.[8]
-
Troubleshooting:
-
Screen Catalysts: If using one catalyst type, screen others (e.g., compare Ru/C, PtO₂, Raney Ni) under identical conditions.
-
Check Catalyst Quality: Ensure the catalyst is not expired or from a poor-quality batch. Catalyst poisoning by sulfur or other impurities from previous steps is a common issue. Consider pre-treating the substrate with activated carbon to remove potential poisons.
-
Optimize Catalyst Loading: Systematically vary the catalyst loading (e.g., 1-10 mol%) to find the optimal balance between reaction rate and cost.
-
-
-
Reaction Conditions (Pressure & Temperature):
-
The "Why": Hydrogen pressure directly influences the concentration of hydrogen available at the catalyst surface, driving the reaction forward. Temperature affects the reaction rate but can also impact selectivity and lead to side reactions if too high.
-
Troubleshooting:
-
Increase Hydrogen Pressure: Gradually increase the H₂ pressure in increments (e.g., from 0.15 MPa to 4.0 MPa or higher, depending on equipment limits).[4][5] Higher pressure often improves the rate of conversion.
-
Optimize Temperature: For a given pressure, vary the temperature. An optimal range is often found between 40°C and 130°C.[5] Excessively high temperatures can sometimes favor the formation of the undesired cis-isomer or cause deamination.[12]
-
-
-
Solvent System:
-
The "Why": The solvent can affect the solubility of the substrate and hydrogen, as well as the interaction of the substrate with the catalyst surface.
-
Troubleshooting: Acidic conditions are often employed. A common system is using water with sulfuric acid.[14] Methanol or acetic acid are also used. If solubility is an issue, consider a co-solvent system.
-
Problem 2: Inefficient Cis-to-Trans Isomerization
Question: Our final product contains over 10% of the cis-isomer, leading to significant yield loss during final purification. Our isomerization process (heating with a base) is not reaching the desired >95% trans-isomer ratio. How can we optimize this?
Answer: This indicates that the isomerization has not reached thermodynamic equilibrium, or the conditions are suboptimal. The trans-isomer is thermodynamically more stable, and the reaction should favor its formation given the correct conditions and sufficient time.
Causality & Troubleshooting Steps:
-
Choice and Stoichiometry of Base:
-
The "Why": The isomerization proceeds via the deprotonation of the alpha-carbon to the carboxylic acid, forming an enolate-like intermediate which can then be re-protonated to form either isomer. A strong base is required to facilitate this. Barium hydroxide (Ba(OH)₂) is frequently cited for this step, often under high heat.[4][5] Potassium hydroxide (KOH) is also used.[10]
-
Troubleshooting:
-
Verify Base Equivalents: Ensure a sufficient molar excess of the base is used. For Ba(OH)₂, ratios of 2-3 equivalents relative to the substrate are common.[4]
-
Consider Alternative Bases: If one base is ineffective, others can be screened. The choice of cation (K⁺, Na⁺, Ba²⁺) can influence the reaction.
-
-
-
Temperature and Reaction Time:
-
The "Why": Isomerization is an equilibrium-controlled process that requires significant activation energy. High temperatures are necessary to overcome this barrier and allow the system to reach the thermodynamically favored trans state. Reaction times must be long enough to ensure equilibrium is reached.
-
Troubleshooting:
-
Increase Temperature: This is the most effective lever. Temperatures of 220-250°C are often required for solid-state or high-concentration isomerization.[5][10] This necessitates the use of high-temperature, high-pressure rated reactors.
-
Extend Reaction Time: At a given temperature, extend the reaction time from a few hours to 6-8 hours or more, taking samples periodically to monitor the cis:trans ratio by HPLC or GC to determine when equilibrium is reached.[10]
-
-
-
Solvent/Reaction Phase:
-
The "Why": The reaction can be performed in a solvent (like water or ethanol) or in a near-solid state (baking).[10][12] The phase can affect the required temperature and efficiency.
-
Troubleshooting:
-
Solid-Phase "Baking": A highly effective method involves removing the solvent after adding the base and "baking" the dry solid at high temperatures (e.g., 220°C).[10] This can drive the isomerization to completion.
-
Solvent Screening: If using a solvent, ensure it is stable at the required high temperatures. High-boiling point solvents or performing the reaction under pressure may be necessary.
-
-
Caption: A scalable seven-step synthesis of tranexamic acid from dimethyl terephthalate.
-
Mono-hydrolysis: React dimethyl terephthalate with one equivalent of potassium hydroxide in methanol to selectively form potassium 4-(methoxycarbonyl)benzoate. [8]2. Acid Chloride Formation: Convert the potassium salt to the acid chloride using a safer alternative to thionyl chloride, such as bis(trichloromethyl) carbonate (BTC) in toluene. [1][2]3. Amidation: React the acid chloride with aqueous ammonia to form methyl 4-carbamoylbenzoate. [1]4. Dehydration to Nitrile: Dehydrate the amide using acetic anhydride under heat to yield methyl 4-cyanobenzoate.
-
Reductive Acylation: In a one-pot reaction, reduce the nitrile and subsequently acylate the resulting amine using hydrogen gas over a Ni/Al₂O₃ catalyst in acetic anhydride to form methyl 4-(acetamidomethyl)benzoate. [13][15]This is a key step that avoids direct handling of the potentially sensitizing aminomethyl intermediate.
-
Ring Hydrogenation: Reduce the aromatic ring using hydrogen gas over a Ru-Al₂O₃ catalyst to produce a mixture of cis- and trans-isomers of methyl 4-(acetamidomethyl)cyclohexanecarboxylate. [5]7. Hydrolysis and Isomerization: Concurrently hydrolyze the ester and amide protecting group and isomerize the cis-isomer to the trans-isomer by heating with barium hydroxide in a water/ethanol mixture at high temperature and pressure (e.g., 250°C, 4.0 MPa H₂). [4][5]8. Purification: After neutralization and removal of barium salts, purify the final product by recrystallization from a water/ethanol or acetone/water mixture to isolate the pure trans-tranexamic acid. [9][11]
Comparative Data on Scalable Synthesis Routes
| Starting Material | Key Advantages | Key Scalability Challenges | Typical Overall Yield | Reported Purity | References |
| Dimethyl Terephthalate | Readily available, low-cost starting material. Avoids highly toxic reagents like CrO₃. | Multi-step process (7 steps). Requires high-pressure/high-temperature final step. | ~59% | >99.5% | [8][13][15] |
| 1,4-Cyclohexanedimethanol | Fewer steps. Can be a greener route. | Oxidation step can be challenging to control at scale. | Not specified | High Purity | [10] |
| p-Aminomethylbenzoic Acid | More direct route. | Catalyst cost (Pt, Ru) can be high. Deamination byproducts can complicate purification. | Variable | High Purity | [12][14] |
| Ethyl 4-oxocyclohexane carboxylate | Avoids high-pressure aromatic hydrogenation. Uses simpler reaction conditions. | Involves use of cyanohydrins, which requires careful handling of cyanide reagents. | Not specified | Pharma Grade | [9][16] |
| Alkyl Halide (Flow Chemistry) | Excellent for handling hazardous steps like amination. Improved safety and heat transfer. Cost-effective. | Requires specialized continuous flow reactor equipment. | ~70-75% | >99.5% | [7] |
References
- How is tranexamic acid synthesised? - Typology. (2023). Typology. [Link]
- Tranexamic acid: A proven antifibrinolytic agent (A review) - Oriental Journal of Chemistry. (2009). Oriental Journal of Chemistry. [Link]
- An Improved and Practical Synthesis of Tranexamic Acid - ResearchGate. (2015).
- Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step - ResearchGate. (2024).
- An improved and practical synthesis of tranexamic acid - LookChem. (2015). LookChem. [Link]
- An Improved and Practical Synthesis of Tranexamic Acid - ACS Publications. (2015).
- Tranexamic acid: A proven antifibrinolytic agent (A review) - SciSpace. (2009). SciSpace. [Link]
- Process for preparing tranexamic acid - Google Patents. (2021).
- A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate - Der Pharma Chemica. (2016). Der Pharma Chemica. [Link]
- Cost Effective, Scalable Process For Synthesis Of Tranexamic Acid Using Continous Flow Reactor - Quick Company. (2021). Quick Company. [Link]
- Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. (2024). Taylor & Francis Online. [Link]
- Tranexamic acid preparation method - Google Patents. (2013).
- How is tranexamic acid produced? - Typology. (2023). Typology. [Link]
- Trans-tranexamic acid purifying method - Google Patents. (2012).
- Preparation method of tranexamic acid - Google Patents. (2017).
- A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxyl
- Preparation method of tranexamic acid - Google Patents. (2019).
Sources
- 1. uk.typology.com [uk.typology.com]
- 2. us.typology.com [us.typology.com]
- 3. WO2021111475A1 - Process for preparing tranexamic acid - Google Patents [patents.google.com]
- 4. Tranexamic Acid synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Cost Effective, Scalable Process For Synthesis Of Tranexamic Acid [quickcompany.in]
- 8. An improved and practical synthesis of tranexamic acid - Lookchem [lookchem.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. CN110156620B - Preparation method of tranexamic acid - Google Patents [patents.google.com]
- 11. CN102702005A - Trans-tranexamic acid purifying method - Google Patents [patents.google.com]
- 12. CN103172528A - Tranexamic acid preparation method - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. CN108689870B - Preparation method of tranexamic acid - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. derpharmachemica.com [derpharmachemica.com]
Tranexamic Acid Stability: A Technical Support Guide for Researchers
Welcome to the technical support center for tranexamic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with tranexamic acid and need to ensure its stability and integrity throughout their experiments. Here, we will address common questions and concerns regarding the storage and handling of tranexamic acid, providing in-depth, evidence-based answers to help you troubleshoot potential issues and maintain the quality of your research.
Section 1: Frequently Asked Questions (FAQs) about Tranexamic Acid Stability
This section addresses the most common inquiries we receive regarding the stability of tranexamic acid under various storage conditions.
Question 1: What are the optimal storage conditions for tranexamic acid?
Tranexamic acid is a highly stable molecule, particularly when stored as a solid crystalline powder. For long-term storage, it is recommended to keep it at room temperature.[1] Studies have shown that tranexamic acid injection is stable at room temperature and does not necessitate cold chain storage.[2] The recommended storage temperature is generally below 30°C (86°F), and it should not be frozen.[2]
While tranexamic acid is not found to be particularly light-sensitive, it is always good practice to store it in its original, light-protecting packaging.[3]
Question 2: How stable is tranexamic acid in aqueous solutions?
Aqueous solutions of tranexamic acid are also quite stable. However, for biological experiments, it is often recommended that aqueous solutions, for instance in PBS at a pH of 7.2, not be stored for more than a day to ensure optimal performance.[1] The stability of tranexamic acid in a 0.9% sodium chloride solution has been demonstrated for extended periods, maintaining at least 92% of its initial potency for up to 180 days when stored in glass vials at room temperature and protected from light.[3][4]
Question 3: Is tranexamic acid susceptible to degradation from freezing?
Chemically, tranexamic acid remains stable even when stored at temperatures as low as -20°C for up to four weeks.[2] However, a significant practical issue arises with freezing tranexamic acid solutions in glass ampoules, as this can cause the ampoules to crack.[2][5] Therefore, freezing of tranexamic acid in its original glass packaging is not recommended.
Question 4: My tranexamic acid solution has turned yellow/brown. What causes this and is it still usable?
A yellow or brown discoloration in tranexamic acid solutions, particularly in cosmetic formulations, is often a sign of oxidation of the amine group.[6] While this may not always indicate a significant loss of the active ingredient, it is a sign of degradation. The usability of the solution would depend on the specific requirements of your experiment. For applications where purity is critical, a discolored solution should be discarded.
To prevent this discoloration, consider the following:
-
Use of Antioxidants and Chelating Agents: Incorporating antioxidants and chelating agents like EDTA can help to mitigate oxidation.[6]
-
Proper Sealing and Refrigeration: Ensuring vials are tightly sealed and stored at refrigerated temperatures can also limit oxidation.[6]
Section 2: Troubleshooting Guide for Tranexamic Acid Degradation
This section provides a structured approach to identifying and resolving common degradation issues encountered during experiments.
Issue 1: Unexpected Loss of Potency or Inconsistent Results
If you are observing a decrease in the expected activity of your tranexamic acid or inconsistent results between experiments, consider the following potential causes and solutions.
Potential Causes:
-
Chemical Incompatibility: Tranexamic acid may be degrading due to interactions with other components in your formulation. It is known to be incompatible with strong oxidizing agents, strong acids, and strong bases.[7][8] For instance, significant degradation has been observed when tranexamic acid is mixed with a 0.5% sodium hypochlorite solution (Dakin's solution).[9]
-
Photodegradation: Although generally considered not highly sensitive to light, some studies indicate that tranexamic acid can undergo significant degradation under photolytic conditions.[10]
-
Improper Storage of Solutions: Storing aqueous solutions for extended periods, especially if not refrigerated or protected from light, can lead to gradual degradation.
Troubleshooting Steps:
-
Review Formulation Components: Carefully examine all components in your experimental solution for known incompatibilities with tranexamic acid.
-
Conduct a Compatibility Study: If you suspect an interaction, perform a small-scale compatibility study by mixing tranexamic acid with the individual components of your formulation and analyzing for degradation over time.
-
Protect from Light: Always store tranexamic acid solutions in amber vials or wrap clear vials in aluminum foil to minimize light exposure.
-
Prepare Fresh Solutions: Whenever possible, prepare fresh aqueous solutions of tranexamic acid for each experiment. If solutions need to be stored, keep them refrigerated and use them within a short timeframe.
Issue 2: Visible Particulate Matter or Cloudiness in Solution
The appearance of particulate matter or cloudiness in a previously clear tranexamic acid solution is a clear indicator of a stability issue.
Potential Causes:
-
Precipitation: Changes in temperature or pH can lead to the precipitation of tranexamic acid, especially in highly concentrated solutions.
-
Contamination: Microbial contamination can lead to visible growth in the solution.
-
Degradation Products: In some cases, degradation products may be less soluble than the parent compound, leading to their precipitation.
Troubleshooting Steps:
-
Verify Solubility Parameters: Check the solubility of tranexamic acid in your specific solvent system and at the intended storage temperature.
-
Control pH: Ensure the pH of your solution is within a range where tranexamic acid is stable and soluble.
-
Aseptic Technique: When preparing solutions, use sterile filtration and aseptic techniques to prevent microbial contamination.
-
Visual Inspection: Always visually inspect solutions for clarity before use.[3][4] If any particulate matter is observed, the solution should not be used.
Section 3: Experimental Protocols for Stability Assessment
For researchers who need to perform their own stability studies, the following section provides a basic framework for assessing the stability of tranexamic acid.
Protocol 1: Forced Degradation Study
A forced degradation study is designed to intentionally degrade the sample to identify potential degradation products and pathways. This is a critical step in developing stability-indicating analytical methods.
Step-by-Step Methodology:
-
Acid Hydrolysis: Treat a solution of tranexamic acid with 0.1 N HCl at room temperature for a specified period (e.g., 1 hour).[11]
-
Alkali Hydrolysis: Treat a solution of tranexamic acid with 0.1 N NaOH at room temperature for a specified period (e.g., 1 hour).[11]
-
Oxidative Degradation: Treat a solution of tranexamic acid with a suitable oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose a solid sample of tranexamic acid to elevated temperatures (e.g., 40°C) for a defined duration (e.g., 30 minutes).[11]
-
Photolytic Degradation: Expose a solution of tranexamic acid to a light source (e.g., UV lamp) for a specified time.
-
Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify tranexamic acid and its degradation products.[11]
Protocol 2: Stability-Indicating HPLC Method
A robust HPLC method is essential for accurately quantifying tranexamic acid and separating it from any potential degradation products.
Example HPLC Parameters:
-
Column: A C18 column is commonly used for the analysis of tranexamic acid.[12][13]
-
Mobile Phase: A common mobile phase consists of a mixture of a buffer (e.g., phosphate buffer) and an organic solvent like methanol or acetonitrile.[10][14] The pH of the mobile phase is often adjusted to around 3.5 with an acid like orthophosphoric acid.[10]
-
Detection: UV detection at a wavelength of 215 nm or 220 nm is typically used.[10][13]
-
Derivatization: As tranexamic acid is non-chromophoric, pre-column derivatization with reagents like 2,4-dinitrofluorobenzene can be employed to enhance detection.[15]
Section 4: Data and Diagrams
This section provides a summary of stability data in a tabular format and visual representations of key concepts using Graphviz.
Data Summary Table: Stability of Tranexamic Acid under Various Conditions
| Condition | Container | Duration | Temperature | % Initial Potency Retained | Reference |
| 0.9% NaCl | Ethylene/propylene copolymer plastic | 90 days | Room & Refrigerated | >98% | [3][4] |
| 0.9% NaCl | Type 1 borosilicate glass vials | 180 days | Room | >92% | [3][4] |
| Aqueous Solution | Glass ampoules | 12 weeks | 4°C to 50°C | Chemically stable | [2] |
| Aqueous Solution | Glass ampoules | 4 weeks | -20°C | Chemically stable (ampoules may crack) | [2] |
Diagrams
Caption: Potential degradation pathways of tranexamic acid under stress conditions.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ghsupplychain.org [ghsupplychain.org]
- 3. Stability of tranexamic acid in 0.9% sodium chloride, stored in type 1 glass vials and ethylene/propylene copolymer plastic containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. chemistscorner.com [chemistscorner.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. researchgate.net [researchgate.net]
- 10. ejbps.com [ejbps.com]
- 11. ijirt.org [ijirt.org]
- 12. USP 38 monograph: impurity analysis of tranexamic acid using a C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 13. Determination of Tranexamic Acid Injection and Its Related Substances by RP-HPLC [journal11.magtechjournal.com]
- 14. journalwjarr.com [journalwjarr.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for Tranexamic Acid in Plasma
Welcome to the technical support center for the bioanalytical method validation of tranexamic acid (TXA) in plasma. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into developing, validating, and troubleshooting robust analytical methods for TXA. As a Senior Application Scientist, my goal is to explain not just the steps to take, but the scientific reasoning behind them, ensuring your methods are reliable, reproducible, and compliant with regulatory expectations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the analysis of tranexamic acid in plasma.
Q1: What are the key regulatory guidelines I should follow for bioanalytical method validation?
A: The primary guidelines are issued by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] Recently, these have been harmonized under the International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) M10 guideline on bioanalytical method validation.[4][5] It is critical to adhere to the principles outlined in these documents, as they define the necessary elements for a full method validation to ensure data reliability for pharmacokinetic and toxicokinetic studies.[4][6][7]
Q2: What are the most common analytical techniques for quantifying tranexamic acid in plasma?
A: The most prevalent techniques are High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[5][8][9][10] LC-MS/MS is favored for its high sensitivity and selectivity, allowing for precise quantification at low concentrations.[5][10] HPLC with UV detection is also used, but because tranexamic acid lacks a strong chromophore, it requires a pre-column derivatization step to make it detectable by UV.[11][12][13]
Q3: Why is derivatization sometimes necessary for tranexamic acid analysis?
A: Tranexamic acid's chemical structure, trans-4-(aminomethyl)cyclohexanecarboxylic acid, does not contain π-electrons that can act as a chromophore or fluorophore.[11][13] This makes it essentially invisible to standard UV or fluorescence detectors. Derivatization involves reacting the TXA molecule with a reagent (e.g., benzene sulfonyl chloride) to attach a chromophoric group, which can then be detected.[11][13] This step is unnecessary for mass spectrometry-based methods, which detect the molecule based on its mass-to-charge ratio.[14]
Q4: What is a suitable internal standard (IS) for tranexamic acid analysis?
A: The ideal internal standard is a stable isotope-labeled version of the analyte, such as Tranexamic acid-D2 (TXM-D2).[5][14] Isotope-labeled standards have nearly identical chemical properties, extraction recovery, and chromatographic behavior to the analyte, and they provide the best compensation for matrix effects on ionization in LC-MS/MS methods.[15] If a stable isotope-labeled IS is unavailable, a structural analog like cis-4-aminocyclohexanecarboxylic acid or norvaline may be considered.[16][17]
Q5: What are the core parameters I must assess during method validation?
A: According to regulatory guidelines, a full bioanalytical method validation must demonstrate:
-
Selectivity and Specificity: The ability to measure the analyte without interference from matrix components.[1]
-
Calibration Curve (Linearity): The relationship between the instrument response and known analyte concentrations.[1]
-
Accuracy and Precision: The closeness of measured values to the nominal value and the degree of scatter between measurements, respectively.[14]
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[16]
-
Matrix Effect: The alteration of ionization efficiency by co-eluting components from the plasma matrix.[18][19]
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions.[14][20]
Part 2: Core Method Validation Parameters & Protocols
This section provides a detailed breakdown of the essential validation experiments. The acceptance criteria are based on the harmonized principles of the FDA and EMA/ICH M10 guidelines.[1][4]
General Bioanalytical Method Validation Workflow
The overall process follows a logical sequence from development to the analysis of actual study samples.
Caption: General workflow for bioanalytical method validation.
Table 1: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Key Experiment | Acceptance Criteria |
| Selectivity | Ensure no interference at the retention times of the analyte and IS. | Analyze at least 6 blank plasma sources. | Response in blank samples should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS. |
| Calibration Curve | Define the relationship between concentration and instrument response. | Analyze a blank, a zero sample, and 6-8 non-zero standards over the expected concentration range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal values (±20% for LLOQ). |
| Accuracy & Precision | Determine the closeness to the true value and the reproducibility of the method. | Analyze Quality Control (QC) samples at LLOQ, Low, Medium, and High concentrations (n≥5 per level) in at least 3 separate runs. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (%CV) ≤ 15% (≤ 20% at LLOQ). |
| Matrix Effect | Assess the ion suppression or enhancement from the plasma matrix. | Compare the response of analyte in post-extraction spiked matrix to the response in a neat solution at Low and High QC levels (n≥6 sources). | The IS-normalized matrix factor should have a %CV ≤ 15%. |
| Recovery | Measure the efficiency of the sample extraction process. | Compare the response of analyte from pre-extraction spiked samples to post-extraction spiked samples at Low, Medium, and High QC levels. | Should be consistent, precise, and reproducible. While a specific percentage isn't mandated, high and consistent recovery is desirable. |
| Stability | Evaluate analyte stability under various conditions. | Analyze Low and High QC samples after exposure to test conditions (freeze-thaw, bench-top, long-term storage, autosampler) and compare to freshly prepared samples. | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Experimental Protocol: Sample Preparation via Protein Precipitation (PPT)
Protein precipitation is a common, fast, and effective method for extracting tranexamic acid from plasma.[8][9]
Objective: To remove proteins from plasma samples that would otherwise interfere with the analysis and damage the HPLC column.
Materials:
-
Human plasma samples (blank, calibration standards, QCs)
-
Internal Standard (IS) spiking solution
-
Precipitating agent: Acetonitrile or Methanol (often containing 0.1-0.5% formic acid to aid in precipitation and improve analyte ionization)[21]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of >10,000 x g
Procedure:
-
Aliquot: Pipette 100 µL of plasma sample into a clean microcentrifuge tube.
-
Spike IS: Add 25 µL of the IS working solution to all samples except the blank matrix.
-
Vortex: Briefly vortex mix (approx. 10 seconds).
-
Precipitate: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma is common). The cold temperature enhances protein precipitation.
-
Mix: Vortex vigorously for at least 1 minute to ensure complete protein denaturation and precipitation. This step is critical for consistent recovery.
-
Centrifuge: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean vial or 96-well plate for injection into the LC-MS/MS system. Be cautious not to disturb the protein pellet.
-
Inject: Inject the prepared sample for analysis.
Part 3: Troubleshooting Guide
This guide addresses specific issues you may encounter during method development and validation.
Chromatography & Mass Spectrometry Issues
Q: My tranexamic acid peak is poorly retained and elutes near the void volume. How can I fix this?
A: Tranexamic acid is a small, polar molecule, making it challenging to retain on traditional reversed-phase C18 columns.[8][9]
-
Cause: The analyte has a higher affinity for the polar mobile phase than the nonpolar stationary phase.
-
Solution 1 (Recommended): Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column, such as a BEH amide column. HILIC is designed to retain polar compounds.[15][21]
-
Solution 2: Use a polar-embedded or polar-endcapped C18 column, which offers better retention for polar analytes than standard C18 columns.
-
Solution 3: Modify the mobile phase. For reversed-phase, use a highly aqueous mobile phase (e.g., 95-98% aqueous) with an appropriate ion-pairing agent if necessary, though this can complicate MS detection. For HILIC, ensure your mobile phase has a high organic content (e.g., >80% acetonitrile) to promote retention.
Q: I'm experiencing significant ion suppression (matrix effect). What are my options?
A: Matrix effect is a common challenge in bioanalysis where endogenous components in plasma, particularly phospholipids, co-elute with the analyte and interfere with its ionization in the MS source.[19]
-
Cause: Co-eluting matrix components compete with the analyte for ionization, typically reducing its signal.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting matrix effects.
-
Explanation:
-
Chromatographic Separation: Adjust the HPLC gradient to better separate TXA from the region where phospholipids typically elute.
-
Sample Cleanup: Protein precipitation is fast but can be "dirty." Switching to Solid-Phase Extraction (SPE) or specialized phospholipid removal plates provides a much cleaner extract, significantly reducing matrix effects.[14]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but you must ensure the analyte concentration remains above the LLOQ.
-
Validation Failure Issues
Q: My accuracy and precision results are failing in some QC runs. What are the likely causes?
A: Failure to meet accuracy and precision criteria (±15% for accuracy, ≤15% CV for precision) points to systemic or random errors in the workflow.
-
Cause 1: Inaccurate Pipetting. Small volumes used in bioanalysis are highly susceptible to pipetting errors.
-
Solution: Verify pipette calibration. Use reverse pipetting for viscous fluids like plasma. Ensure proper technique.
-
-
Cause 2: Inconsistent Sample Preparation. Incomplete vortexing during protein precipitation or inconsistent elution in SPE can lead to variable recovery.
-
Solution: Standardize all mixing times and speeds. Ensure SPE cartridges are not allowed to dry out if the protocol requires it.
-
-
Cause 3: Internal Standard Issues. The IS may not be tracking the analyte correctly, or the IS concentration may be incorrect.
-
Solution: Ensure the IS is added consistently to every sample (except the blank). Verify the stability and concentration of the IS stock and working solutions. The best choice is a stable isotope-labeled IS.[15]
-
-
Cause 4: Analyte Instability. The analyte may be degrading during sample processing or in the autosampler.
-
Solution: Perform short-term and autosampler stability experiments to confirm. If unstable, process samples on ice and minimize time before injection.
-
Q: My freeze-thaw stability is failing, showing a decrease in concentration after multiple cycles. Why?
A: Tranexamic acid is generally stable, but repeated freeze-thaw cycles can sometimes affect analyte integrity or sample composition.[14]
-
Cause: While TXA itself is robust, repeated freezing and thawing can cause pH shifts or precipitation of matrix components that might trap the analyte, leading to lower measured concentrations.
-
Solution:
-
Verify Experimental Execution: Ensure QC samples used for the stability test are accurately prepared and that the comparison is made against a valid calibration curve and nominal concentrations.
-
Minimize Cycles: In practice, aliquot study samples upon receipt to avoid the need for multiple freeze-thaw cycles.
-
Investigate pH: Ensure the collection tubes and any additives do not create a pH environment that could affect the analyte's long-term stability in solution.
-
By systematically addressing these common questions and issues, you can develop a robust, reliable, and regulatory-compliant bioanalytical method for tranexamic acid in plasma.
References
- Journal of Young Pharmacists. (2023). Development and Validation of Tranexamic Acid in Human Plasma by Using Ultra-Performance Liquid Chromatography-Mass Spectrometry.
- Aleshina, A., et al. (2021). Development and Validation of Tranexamic Acid Determination in Human Plasma by HPLC-MS/MS method. Drug development & registration.
- European Medicines Agency. (2022). Bioanalytical method validation. Scientific guideline.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation.
- European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Scientific guideline.
- European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Presentation.
- ReCIPP. Quantification of tranexamic acid in human plasma: development and validation of UHPLC-MS/MS method.
- ResearchGate. (2021). Development and Validation of Tranexamic Acid Determination in Human Plasma by HPLC-MS/MS method.
- PubMed. (2025). Bioanalytical Tandem Mass Spectrometry Method for Precise Measurement of Tranexamic Acid in Human Plasma With Unveiling Methodological Advancement. Biomed Chromatogr.
- Slideshare. Bioanalytical method validation emea. Presentation.
- Taylor & Francis Online. (2020). Tranexamic Acid Quantification in Human Whole Blood Using Liquid Samples or Volumetric Absorptive Microsampling Devices.
- ThaiScience. A Sensitive Method for the Determination of Tranexamic Acid in Human Serum by Liquid Chromatography with Tandem Mass Spectrometry.
- ResearchGate. Development and Validation of Tranexamic Acid in Human Plasma by Using Ultra-Performance Liquid Chromatography-Mass Spectrometry.
- ScienceDirect. Analytical methods for quantification of tranexamic acid in biological fluids. Journal of Pharmaceutical and Biomedical Analysis.
- ResearchGate. Analytical methods for quantification of tranexamic acid in biological fluids: A review.
- Drug development & registration. Development and Validation of Tranexamic Acid Determination in Human Plasma by HPLC-MS/MS method.
- YMER. (2023). ANALYTICAL METHOD VALIDATION OF TRANEXAMIC ACID INJECTION.
- Prehospital and Disaster Medicine. (2015). Stability of tranexamic acid after 12-week storage at temperatures from -20°c to 50°c.
- Chromatography Forum. (2013). Internal standard for Tranexamic Acid.
- ResearchGate. HPLC determination of tranexamic acid in pharmaceutical preparations and blood.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2024). Analytical Method Development and Validation of Tranexamic Acid in Pure and Dosage Form Using RP-HPLC.
- ResearchGate. Bioanalytical methods of quantitative determination of tranexamic acid.
- International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview.
- ScienceDirect. (2013). Derivatization/chromophore introduction of tranexamic acid and its HPLC determination in pharmaceutical formulations. Saudi Pharmaceutical Journal.
- U.S. Food and Drug Administration. (2011). Draft Guidance on Tranexamic Acid.
- U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation - Draft Guidance.
- The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation.
- ResearchGate. Determination of tranexamic acid in human plasma by UHPLC coupled with tandem mass spectrometry targeting sub-microgram per milliliter levels.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
- American Society for Clinical Pharmacology & Therapeutics. (2018). FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation".
- PubMed. (2010). A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry. Clinica Chimica Acta.
Sources
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. centerforbiosimilars.com [centerforbiosimilars.com]
- 3. FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation" [ascpt.org]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Bioanalytical Tandem Mass Spectrometry Method for Precise Measurement of Tranexamic Acid in Human Plasma With Unveiling Methodological Advancement: Green Assessment With Advanced Metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Development and Validation of Tranexamic Acid Determination in Human Plasma by HPLC-MS/MS method | Aleshina | Drug development & registration [pharmjournal.ru]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ymerdigital.com [ymerdigital.com]
- 13. tandfonline.com [tandfonline.com]
- 14. jyoungpharm.org [jyoungpharm.org]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. thaiscience.info [thaiscience.info]
- 17. Internal standard for Tranexamic Acid - Chromatography Forum [chromforum.org]
- 18. tandfonline.com [tandfonline.com]
- 19. eijppr.com [eijppr.com]
- 20. Stability of tranexamic acid after 12-week storage at temperatures from -20°c to 50°c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantification of tranexamic acid in human plasma: development and validation of UHPLC-MS/MS method [recipp.ipp.pt]
Technical Support Center: Overcoming the Low Bioavailability of Oral Tranexamic acid
Welcome to the technical support center dedicated to addressing the challenges associated with the oral delivery of Tranexamic Acid (TXA). This resource is designed for researchers, scientists, and drug development professionals actively working on enhancing the oral bioavailability of this important therapeutic agent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your experimental work.
Introduction: The Tranexamic Acid Bioavailability Challenge
Tranexamic acid is a synthetic analog of the amino acid lysine and is widely used as an antifibrinolytic agent to control bleeding.[1] While effective when administered intravenously, its oral bioavailability is limited, typically ranging from 30% to 50%.[2] This incomplete absorption necessitates higher oral doses, which can contribute to gastrointestinal side effects and variability in patient response.
The primary reason for this low bioavailability is its classification as a Biopharmaceutics Classification System (BCS) Class III drug.[3] This classification signifies high solubility but low intestinal permeability.[3][4][5] Therefore, the key to improving oral TXA efficacy lies in strategies that enhance its ability to cross the intestinal epithelium.
This guide provides a comprehensive overview of the underlying mechanisms, formulation strategies, and in vitro models pertinent to overcoming the low oral bioavailability of tranexamic acid.
Frequently Asked Questions (FAQs)
Q1: What is the BCS classification of tranexamic acid and why is it significant?
A1: There is some discrepancy in the literature, with some sources citing it as BCS Class I (high solubility, high permeability) and others as BCS Class III (high solubility, low permeability).[3][4] However, its high water solubility and reported low oral bioavailability of 30-50% strongly suggest that its intestinal permeability is the rate-limiting step for absorption, aligning with a BCS Class III classification.[2][3][6]
This is significant because for BCS Class III drugs, the primary challenge is not getting the drug to dissolve in the gastrointestinal fluids, but rather facilitating its transport across the intestinal membrane. Therefore, formulation strategies should focus on enhancing permeability.
Q2: What are the key physicochemical properties of tranexamic acid that influence its absorption?
A2: Tranexamic acid's physicochemical properties present a challenge for passive diffusion across the lipid-rich intestinal cell membranes:
-
Hydrophilicity: It has a low logP (partition coefficient) of -1.6, indicating it is very hydrophilic and does not readily partition into lipid membranes.[9]
-
pH-Dependent Ionization: As an amino acid derivative, its ionization state is pH-dependent, which can affect its solubility and interaction with the intestinal membrane.[10]
Q3: Does food affect the absorption of oral tranexamic acid?
A3: No, studies have shown that food does not significantly influence the absorption of tranexamic acid.[11][12] This suggests that its absorption is not dependent on food-related physiological changes, such as alterations in gastric emptying or bile secretion.
Q4: What are the primary strategies to enhance the oral bioavailability of tranexamic acid?
A4: The main approaches focus on improving its intestinal permeability and can be broadly categorized as:
-
Formulation with Permeation Enhancers: Incorporating excipients that transiently and reversibly open the tight junctions between intestinal epithelial cells or alter the cell membrane to facilitate drug passage.[13][14]
-
Prodrug Approach: Chemically modifying the tranexamic acid molecule to create a more lipophilic derivative (a prodrug) that can more easily cross the intestinal barrier.[15][16][17] Once absorbed, the prodrug is metabolized back to the active tranexamic acid.
-
Novel Drug Delivery Systems: Utilizing technologies like nanoparticles, liposomes, or self-emulsifying drug delivery systems (SEDDS) to encapsulate tranexamic acid and facilitate its transport across the intestinal mucosa.
Troubleshooting Guides
This section provides practical guidance for common issues encountered during the development and testing of oral tranexamic acid formulations.
Troubleshooting In Vitro Permeability Assays (e.g., Caco-2)
The Caco-2 cell monolayer is a widely used in vitro model to predict human intestinal drug absorption.[18][19][20] However, working with a hydrophilic, low-permeability compound like tranexamic acid can present challenges.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low Apparent Permeability (Papp) Value for Tranexamic Acid | Inherently low permeability of the compound. | This is the expected result for a BCS Class III drug. The goal of your experiments will be to demonstrate an increase in Papp with your novel formulation compared to the control (tranexamic acid alone). |
| Poor correlation between in vitro and in vivo data. | Ensure the Caco-2 cell monolayer integrity is validated using a paracellular marker (e.g., Lucifer Yellow) and by measuring transepithelial electrical resistance (TEER).[19][21] Also, consider the expression levels of any potential transporters in your Caco-2 cells, as this can vary between cell passages and labs.[22] | |
| High Variability in Papp Values Between Experiments | Inconsistent Caco-2 cell monolayer differentiation. | Standardize your cell culture protocol, including seeding density, passage number, and differentiation time (typically 21 days).[21] Regularly monitor monolayer integrity. |
| Issues with the formulation in the assay medium. | Ensure your formulation is stable and the permeation enhancer (if used) is at a non-toxic concentration to the Caco-2 cells. Perform a cytotoxicity assay (e.g., MTT) to confirm.[21] | |
| Low Mass Balance (% Recovery) in the Caco-2 Assay | Adsorption of the compound to the assay plates or apparatus. | Consider using plates with low-binding surfaces. Including a protein like bovine serum albumin (BSA) in the receiver compartment can help reduce non-specific binding.[23] |
| Accumulation of the compound within the Caco-2 cells. | If accumulation is suspected, you can lyse the cells at the end of the experiment and quantify the amount of intracellular drug. |
Experimental Protocols & Methodologies
Protocol 1: Assessing Tranexamic Acid Permeability using the Caco-2 Model
This protocol outlines the fundamental steps for evaluating the permeability of tranexamic acid and its formulations.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Tranexamic acid and experimental formulations
-
Lucifer Yellow (paracellular marker)
-
LC-MS/MS for quantification
Methodology:
-
Cell Culture: Culture Caco-2 cells in flasks until they reach 80-90% confluency.
-
Seeding: Seed the Caco-2 cells onto the Transwell® inserts at a specific density.
-
Differentiation: Culture the cells on the inserts for 21-23 days to allow for monolayer formation and differentiation. Change the medium every 2-3 days.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values within the acceptable range for your laboratory.
-
Permeability Assay:
-
Wash the monolayers with pre-warmed HBSS.
-
Add the test solution (tranexamic acid or formulation in HBSS) to the apical (donor) side.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, take a sample from the apical side.
-
-
Quantification: Analyze the concentration of tranexamic acid in all samples using a validated LC-MS/MS method.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor compartment.
-
-
Lucifer Yellow Assay: In parallel, perform a similar experiment with Lucifer Yellow to assess the integrity of the paracellular pathway. A high Papp for Lucifer Yellow indicates a leaky monolayer.
Advanced Strategies to Enhance Oral Bioavailability
Formulation with Permeation Enhancers
Permeation enhancers are excipients that can transiently increase the permeability of the intestinal epithelium.[13][14]
-
Mechanism of Action: Many permeation enhancers work by modulating the tight junctions between intestinal cells, creating a temporary paracellular pathway for hydrophilic molecules like tranexamic acid. Others may interact with the cell membrane to increase its fluidity.[24][25]
-
Commonly Investigated Enhancers:
-
Medium-Chain Fatty Acids and Their Salts: Sodium caprate (C10) and sodium caprylate (C8) are well-studied enhancers.[24]
-
Surfactants: Polysorbates (e.g., Tween® 80) and sodium lauryl sulfate can increase permeability, but their use must be carefully controlled to avoid cytotoxicity.[4][5]
-
Chitosan and its Derivatives: These are mucoadhesive polymers that can also open tight junctions.
-
Considerations for Formulation:
-
The concentration of the permeation enhancer is critical. It needs to be high enough to be effective but low enough to be non-toxic and allow for the recovery of the intestinal barrier.
-
The co-localization of the enhancer and the drug at the site of absorption is crucial for efficacy.[6][25]
The Prodrug Approach
A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body.[15][16][17] For tranexamic acid, a prodrug strategy involves masking its hydrophilic functional groups to create a more lipophilic molecule that can be more easily absorbed.
-
Design Strategy: Esterification of the carboxylic acid group or modification of the amino group can increase lipophilicity. Studies have explored derivatives like 1-[(ethoxycarbonyl)oxy]ethyl trans-4-(aminomethyl)cyclohexanecarboxylate hydrochloride, which showed enhanced absorption in humans.
-
In Vivo Conversion: The prodrug must be stable in the gastrointestinal tract but readily converted back to tranexamic acid by enzymes in the intestinal wall, blood, or liver.
Visualizing the Concepts
Diagram 1: The Challenge of Tranexamic Acid Absorption
Caption: Key strategies and their mechanisms for improving oral TXA absorption.
Conclusion
Overcoming the low oral bioavailability of tranexamic acid is a significant challenge in pharmaceutical development. A thorough understanding of its BCS Class III properties—high solubility and low permeability—is fundamental to designing effective oral dosage forms. By employing rational formulation strategies, such as the use of permeation enhancers or a prodrug approach, and utilizing appropriate in vitro models like the Caco-2 assay for screening and troubleshooting, researchers can make significant strides in developing an oral tranexamic acid product with improved therapeutic efficacy and patient compliance.
References
- The Biopharmaceutics Classification System.
- Bioequivalence studies of medicinal products of tranexamic acid. ResearchGate.
- Tranexamic acid and the gut barrier: Protection by inhibition of trypsin uptake and activation of downstream intestinal proteases. PubMed.
- BIOEQUIVALENCE STUDIES OF MEDICINAL PRODUCTS OF TRANEXAMIC ACID. ResearchGate.
- Tranexamic acid - Solubility of Things.
- Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate.
- center for drug evaluation and - accessdata.fda.gov.
- Full article: Safety concerns over the use of intestinal permeation enhancers: A mini-review.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central.
- Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions. exo ricerca.
- Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals. PMC - NIH.
- Official Monographs for Part I / Tranexamic Acid.
- Intestinal permeation enhancers. PubMed.
- (PDF) Intestinal permeation enhancers to improve oral bioavailability of macromolecules: Reasons for low efficacy in humans. ResearchGate.
- Intestinal permeation enhancers to improve oral bioavailability of macromolecules: reasons for low efficacy in humans. Taylor & Francis.
- (PDF) Formulation and Evaluation of Tranexamic Acid Sustained Release Tablets.
- Clinical Case Study: Oral Tranexamic Acid | February 2023. Aesthetic Medicine.
- View Pharmaceutical Formulation Excipients for trans-Tranexamic acid. PharmaCompass.com.
- Pharmacology of tranexamic acid; Pharmacokinetics Mechanism of action, Uses, Effects.
- Tranexamic acid: a novel oral formulation for the treatment of heavy menstrual bleeding.
- Biodegradable derivatives of tranexamic acid as transdermal permeation enhancers.
- Formulation Development of Tranexamic Acid loaded Transethosomal Patch for Melasma. Research Journal of Pharmaceutical Dosage Forms and Technology.
- US9387178B2 - Modified release tranexamic acid formulation - Google Patents.
- Oral Tranexamic Acid for the Treatment of Melasma: A Case Series and Novel Dosing Regimen. PubMed.
- Pharmacokinetics and bioavailability of tranexamic acid. PubMed.
- Pharmacokinetics and bioavailability of tranexamic acid. Semantic Scholar.
- A supramolecular tranexamic acid with enhanced permeability and bioactivity. PubMed.
- Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models. MDPI.
- Tranexamic acid derivatives with enhanced absorption. PubMed.
- List of inactive ingredients (excipients) in tranexamic acid.
- Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed.
- Caco-2 Permeability Assay. Evotec.
- Oral Tranexamic Acid for the Treatment of Melasma: Evidence and Experience-Based Consensus Statement from Indian Experts. NIH.
- Caco-2 Permeability Assay. Enamine.
- Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues | Request PDF. ResearchGate.
- Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. MDPI.
- (PDF) Tranexamic Acid for the Treatment of Hyperpigmentation and Telangiectatic Disorders Other Than Melasma: An Update. ResearchGate.
- Tranexamic Acid for the Treatment of Hyperpigmentation and Telangiectatic Disorders Other Than Melasma: An Update. PMC - NIH.
- Comparative analysis of oral tranexamic acid and topical application for melasma.
- Randomized Clinical Trial on the Efficacy of Oral Tranexamic Acid Versus Topical Tranexamic Acid in Treatment of Melasma. PubMed Central.
- US8791160B2 - Tranexamic acid formulations - Google Patents.
- Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development.
Sources
- 1. US8791160B2 - Tranexamic acid formulations - Google Patents [patents.google.com]
- 2. US9387178B2 - Modified release tranexamic acid formulation - Google Patents [patents.google.com]
- 3. Effect of Common Excipients on the Oral Drug Absorption of Biopharmaceutics Classification System Class 3 Drugs Cimetidine and Acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of Excipients on the Permeability of BCS Class III Compounds and Implications for Biowaivers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Excipients on the Permeability of BCS Class III Compounds and Implications for Biowaivers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prodrugs with Improved Lipophilicity and Permeability [ebrary.net]
- 8. [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar [semanticscholar.org]
- 9. Tranexamic Acid: A Novel Oral Formulation for the Treatment of Heavy Menstrual Bleeding | Semantic Scholar [semanticscholar.org]
- 10. [PDF] The Effect of Excipients on the Permeability of BCS Class III Compounds and Implications for Biowaivers | Semantic Scholar [semanticscholar.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. enamine.net [enamine.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Caco-2 Permeability | Evotec [evotec.com]
- 23. Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating an Analytical Method for 1,2-Didehydro Tranexamic Acid
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, scientifically grounded comparison of analytical methodologies for the validation of 1,2-Didehydro tranexamic acid, a known impurity of the antifibrinolytic agent, tranexamic acid. Moving beyond a simple checklist of validation parameters, we will delve into the causality behind experimental choices, ensuring that the described protocols are not just procedures to be followed, but self-validating systems built on a foundation of scientific integrity.
Introduction: The Critical Need for Precise Analysis of this compound
Tranexamic acid is a synthetic analog of the amino acid lysine and is widely used to prevent or treat excessive blood loss.[1] Its impurity profile is of paramount importance to ensure the safety and efficacy of the final drug product. This compound, also known as tranexamic acid impurity C, is a potential process-related impurity and degradation product.[2][3][4] Its effective separation and quantification are critical for quality control and stability testing of tranexamic acid.
The validation of an analytical method for this specific impurity must demonstrate that the procedure is fit for its intended purpose. This involves a comprehensive evaluation of various performance characteristics as outlined by international regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).
Comparison of Analytical Techniques
The choice of analytical technique is the first critical decision in method development and validation. For a polar compound like this compound, which lacks a significant chromophore, several techniques can be considered. Here, we compare the most viable options: High-Performance Liquid Chromatography (HPLC) with UV detection (requiring derivatization), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
| Feature | HPLC with UV Detection (with Derivatization) | UPLC-MS/MS |
| Principle | Separation based on polarity, with detection of a derivatized analyte that absorbs UV light. | Separation based on polarity, with highly specific detection based on mass-to-charge ratio. |
| Specificity | Good, but can be susceptible to interference from other compounds that react with the derivatizing agent. | Excellent, as it relies on both the retention time and the specific mass fragmentation of the analyte. |
| Sensitivity | Moderate, dependent on the efficiency of the derivatization reaction and the molar absorptivity of the derivative. | Very high, capable of detecting and quantifying trace levels of the impurity.[5] |
| Sample Preparation | More complex due to the additional derivatization step. | Simpler, often requiring only a "dilute and shoot" approach after initial sample cleanup. |
| Instrumentation Cost | Lower, as HPLC-UV systems are more common and less expensive. | Higher, requiring a significant capital investment. |
| Throughput | Lower, due to longer run times and the derivatization step. | Higher, with shorter run times characteristic of UPLC systems.[5][6] |
| Robustness | Can be less robust due to the variability of the derivatization reaction. | Generally more robust due to the specificity of the detection method. |
Causality of Choice: For routine quality control in a manufacturing environment where cost and simplicity are major considerations, a well-validated HPLC-UV method with a robust derivatization procedure can be a suitable choice. However, for research, development, and in-depth impurity profiling where high sensitivity and specificity are paramount, UPLC-MS/MS is the superior technique. This guide will focus on a stability-indicating HPLC method with UV detection, as it represents a widely applicable and accessible approach. The principles of validation discussed are, however, transferable to other techniques.
The Validation Workflow: A Step-by-Step Approach
The validation of an analytical method is a systematic process designed to confirm that the method is suitable for its intended purpose. The following workflow, aligned with ICH Q2(R1) guidelines, will be explored in detail.
Sources
- 1. Tranexamic Acid | 1197-18-8 [chemicalbook.com]
- 2. Tranexamic acid impurity C CRS | LGC Standards [lgcstandards.com]
- 3. britiscientific.com [britiscientific.com]
- 4. Tranexamic Acid EP Impurity C (HCl salt) | 1803601-44-6 | SynZeal [synzeal.com]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. Separation of Tranexamic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Researcher's Guide to Tranexamic Acid Antibody Specificity: Navigating Cross-Reactivity with Key Derivatives
For researchers, scientists, and drug development professionals working with tranexamic acid (TXA), immunoassays offer a powerful tool for quantification and monitoring. However, the utility of any anti-TXA antibody is fundamentally dictated by its specificity. As TXA is a synthetic analog of the amino acid lysine, the potential for antibody cross-reactivity with structurally similar molecules is a critical consideration that can significantly impact experimental accuracy and data interpretation.[1][2]
This guide provides an in-depth comparison of tranexamic acid antibody cross-reactivity with its relevant derivatives and structural analogs. We will explore the molecular basis for this phenomenon, present a robust experimental framework for its assessment, and offer field-proven insights to ensure the integrity of your research.
The Molecular Basis of Cross-Reactivity: A Tale of Structural Mimicry
Tranexamic acid's therapeutic action as an antifibrinolytic agent stems from its ability to act as a lysine mimetic. It competitively inhibits the binding of plasminogen and plasmin to fibrin by blocking the lysine binding sites on these enzymes.[2][3] This structural similarity to lysine is the primary reason why antibodies raised against TXA may inadvertently bind to other molecules sharing similar chemical motifs, or epitopes.
The degree of cross-reactivity is heavily influenced by the type of antibody used.
-
Monoclonal Antibodies (mAbs) : Derived from a single B-cell clone, mAbs recognize and bind to a single, specific epitope on the target antigen.[4][5] This high specificity can result in lower cross-reactivity, provided the epitope is unique to TXA. However, if the epitope is a feature shared with a derivative, significant cross-reactivity can still occur.[6][7]
-
Polyclonal Antibodies (pAbs) : These are a heterogeneous mixture of antibodies that recognize multiple epitopes on the same antigen.[4][8] While this can lead to a more robust signal in some applications, it also increases the likelihood of recognizing shared epitopes on structurally related molecules, often resulting in higher cross-reactivity.[8]
The diagram below illustrates the structural similarities between tranexamic acid and its key analogs, L-lysine and ε-aminocaproic acid (EACA), another clinically used antifibrinolytic agent.[9]
Caption: Workflow diagram of a competitive ELISA for cross-reactivity.
Protocol: Competitive ELISA for TXA Antibody Cross-Reactivity
This protocol provides a self-validating system for assessing antibody specificity.
Objective: To determine the percent cross-reactivity of potential interfering compounds (e.g., EACA, L-lysine, TXA derivatives) with an anti-tranexamic acid antibody.
Materials:
-
96-well microtiter plates coated with a TXA-protein conjugate (e.g., TXA-BSA).
-
Anti-Tranexamic Acid Antibody (primary antibody).
-
Tranexamic Acid standard.
-
Test Derivatives/Analogs (e.g., EACA, L-Lysine, ester prodrugs).
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat anti-Rabbit IgG).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Assay Buffer (e.g., PBS with 1% BSA).
-
Substrate Solution (e.g., TMB).
-
Stop Solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Methodology:
-
Preparation:
-
Prepare a serial dilution of the Tranexamic Acid standard in Assay Buffer. This will be used to generate the standard curve. Typical range: 0.1 ng/mL to 1000 ng/mL.
-
Prepare serial dilutions of each test derivative in Assay Buffer across a broad concentration range.
-
Dilute the primary anti-TXA antibody to its optimal working concentration (determined previously via titration) in Assay Buffer.
-
-
Competitive Reaction:
-
To separate wells of the coated microplate, add 50 µL of either the standard TXA dilutions or the test derivative dilutions.
-
Add 50 µL of the diluted primary antibody to every well.
-
Causality Check: In this step, the free TXA (from the standard) or the test derivative in the solution competes with the TXA immobilized on the plate for the binding sites of the primary antibody. Higher concentrations of a competitive compound will result in fewer antibodies binding to the plate.
-
Incubate the plate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing:
-
Aspirate the contents of the wells and wash the plate 3-5 times with Wash Buffer. This removes all unbound primary antibodies and competing molecules.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Causality Check: The secondary antibody will only bind to the primary antibody that has been successfully captured by the immobilized TXA on the plate.
-
Incubate for 1 hour at room temperature.
-
-
Final Wash & Signal Development:
-
Repeat the washing step (Step 3) to remove unbound secondary antibody.
-
Add 100 µL of Substrate Solution to each well and incubate in the dark for 15-30 minutes. A color change will occur.
-
Add 50 µL of Stop Solution to each well to quench the reaction.
-
-
Data Acquisition & Analysis:
-
Read the optical density (OD) at the appropriate wavelength (e.g., 450 nm for TMB).
-
Plot a standard curve of OD versus TXA concentration. The signal will be inversely proportional to the concentration.
-
Determine the concentration of TXA that causes 50% inhibition of the maximum signal (IC50).
-
For each test derivative, determine its IC50 from its respective dilution curve.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Tranexamic Acid / IC50 of Test Derivative) x 100
-
Comparative Data Analysis
The following table summarizes hypothetical, yet representative, data from a competitive ELISA designed to test the cross-reactivity of a polyclonal anti-TXA antibody.
| Compound | Structure/Key Feature | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| Tranexamic Acid | Reference Compound | 15 | 100% | The antibody has high affinity for the target analyte. |
| ε-Aminocaproic Acid (EACA) | Linear Lysine Analog | 300 | 5% | Moderate cross-reactivity. The antibody likely recognizes the shared amino and carboxyl groups but has a strong preference for the cyclic structure of TXA. |
| L-Lysine | Natural Amino Acid | 15,000 | 0.1% | Negligible cross-reactivity. The alpha-amino group position in lysine is significantly different from the aminomethyl group in TXA, preventing significant binding. |
| TXA Ethyl Ester | Prodrug Derivative | 25 | 60% | High cross-reactivity. The core structure recognized by the antibody is largely intact, with the esterification of the carboxyl group having only a minor impact on binding. |
Expert Insights: The data reveals that while the antibody is highly specific for tranexamic acid, it shows some affinity for EACA and significant recognition of an ester prodrug. This is a critical finding for drug development professionals, as it indicates that an immunoassay using this antibody might detect both the parent drug and certain metabolites or prodrug forms, potentially leading to an overestimation of the active compound's concentration. [10]For accurate pharmacokinetic studies, methods like LC-MS/MS, which offer higher specificity, should be used for confirmation. [1][11]
Concluding Recommendations for Researchers
-
Validate Rigorously: Never assume antibody specificity from a datasheet. Always perform in-house cross-reactivity studies with all relevant derivatives, metabolites, and structurally similar compounds pertinent to your research model. [12]2. Choose the Right Tool: For applications requiring precise quantification of the parent drug in the presence of metabolites, a highly specific monoclonal antibody is often preferred over a polyclonal one. [6]If high cross-reactivity is unavoidable, consider orthogonal methods like LC-MS/MS for validation.
-
Understand the Implications: Be aware of how cross-reactivity can influence your results. In diagnostic screening, some cross-reactivity might be tolerable, but in pharmacokinetic/pharmacodynamic (PK/PD) studies, it can lead to erroneous conclusions. [13] By understanding the principles of antibody specificity and employing robust validation methods, researchers can confidently use immunoassays for tranexamic acid, ensuring data of the highest accuracy and integrity.
References
- Vertex AI Search. (n.d.). Antibody Cross Reactivity And How To Avoid It? - ELISA kit.
- Creative Biolabs. (n.d.). Antibody Cross-Reactivity Testing Service.
- Hage, D. S. (2022). Approaches for the Detection and Analysis of Anti-Drug Antibodies to Biopharmaceuticals: A Review. Pharmaceuticals, 15(3), 336.
- Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding.
- OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development.
- Kim, P. Y., Vong, M., Lee, D., & Wu, C. (2024). Development of an assay to quantify tranexamic acid levels in plasma. Analytical Biochemistry, 697, 115714.
- Garvey, L. H., et al. (2019). Anaphylaxis to tranexamic acid—a rare reaction to a common drug. Journal of Allergy and Clinical Immunology: In Practice, 7(3), 1083-1085.
- BioPharmaSpec. (n.d.). Monoclonal vs Polyclonal Antibodies | Key Differences Explained.
- Boster Bio. (n.d.). Monoclonal vs Polyclonal Antibodies: Key Differences & Uses.
- Sino Biological. (n.d.). Monoclonal vs Polyclonal Antibodies.
- Neoteryx. (2022, August 29). Measuring Tranexamic Acid from Microsamples to Control Hemorrhage.
- SouthernBiotech. (2021, December 6). Polyclonal Versus Monoclonal Antibodies.
- Thermo Fisher Scientific. (n.d.). Monoclonal vs. Polyclonal Antibodies.
- Grassin-Delyle, S., et al. (2020). Tranexamic acid quantification in human whole blood using liquid samples or volumetric absorptive microsampling devices. Bioanalysis, 12(12), 835-844.
- Medcalf, R. L., et al. (2019). Tranexamic acid is an active site inhibitor of urokinase plasminogen activator. Blood Advances, 3(5), 737-747.
- Bosch-Sanz, L., et al. (2023). Unravelling the Antifibrinolytic Mechanism of Action of the 1,2,3-Triazole Derivatives. International Journal of Molecular Sciences, 24(13), 10898.
- Picetti, R., Shakur-Still, H., Medcalf, R. L., Standing, J. F., & Roberts, I. (2019). What concentration of tranexamic acid is needed to inhibit fibrinolysis? A systematic review of pharmacodynamics studies. Blood Coagulation & Fibrinolysis, 30(1), 1-10.
Sources
- 1. neoteryx.com [neoteryx.com]
- 2. What concentration of tranexamic acid is needed to inhibit fibrinolysis? A systematic review of pharmacodynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tranexamic acid is an active site inhibitor of urokinase plasminogen activator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. Monoclonal vs. Polyclonal Antibodies | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. bosterbio.com [bosterbio.com]
- 7. southernbiotech.com [southernbiotech.com]
- 8. sinobiological.com [sinobiological.com]
- 9. mdpi.com [mdpi.com]
- 10. Approaches for the Detection and Analysis of Anti-Drug Antibodies to Biopharmaceuticals: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tranexamic acid quantification in human whole blood using liquid samples or volumetric absorptive microsampling devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 13. histologix.com [histologix.com]
A Comparative Guide to the Antifibrinolytic Potency of Tranexamic Acid and Its Analogs
This guide provides a comprehensive comparison of the antifibrinolytic potency of tranexamic acid and its key analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate and compare these important hemostatic agents.
Introduction: The Critical Role of Antifibrinolytics in Hemostasis
The fibrinolytic system is a crucial physiological process responsible for the dissolution of fibrin clots, ensuring the restoration of blood flow after vascular injury and preventing thrombosis. However, in various clinical scenarios, such as major surgery, trauma, and certain medical conditions, excessive fibrinolysis can lead to life-threatening hemorrhage. Antifibrinolytic agents are a class of drugs that inhibit this process, thereby stabilizing clots and reducing bleeding.
Tranexamic acid (TXA), a synthetic analog of the amino acid lysine, is a widely used and effective antifibrinolytic agent.[1] Its primary mechanism of action involves the reversible blockade of lysine-binding sites on plasminogen, the precursor to the fibrin-degrading enzyme plasmin.[1] This action prevents plasminogen from binding to fibrin, thereby inhibiting its activation to plasmin and protecting the fibrin clot from premature degradation.
The Fibrinolytic Pathway and the Mechanism of Action of Tranexamic Acid
The fibrinolytic cascade is initiated by the release of plasminogen activators, such as tissue plasminogen activator (t-PA) and urokinase plasminogen activator (u-PA), which convert plasminogen to plasmin. Plasmin then degrades the fibrin meshwork of a clot into soluble fibrin degradation products. Tranexamic acid and its analogs competitively inhibit this process by binding to the lysine-binding sites within the kringle domains of plasminogen. This binding prevents the interaction of plasminogen with fibrin, a necessary step for its efficient activation.
Caption: Mechanism of tranexamic acid's antifibrinolytic action.
A Comparative Look at Tranexamic Acid Analogs
Several synthetic analogs of lysine have been developed and investigated for their antifibrinolytic properties. The most well-known are ε-aminocaproic acid (EACA) and p-aminomethylbenzoic acid (PAMBA). More recently, novel derivatives with potentially enhanced potency have been synthesized.
Established Analogs: EACA and PAMBA
-
ε-Aminocaproic Acid (EACA): One of the first synthetic antifibrinolytic agents, EACA is structurally similar to lysine but is a less potent inhibitor of fibrinolysis compared to tranexamic acid. On a molar basis, tranexamic acid is approximately 7 to 10 times more potent than EACA.[1][2]
-
p-Aminomethylbenzoic Acid (PAMBA): Another early analog, PAMBA, also demonstrates antifibrinolytic activity. Tranexamic acid is considered to be about twice as potent as PAMBA.[3]
Novel Derivatives: 1,2,3-Triazole Analogs
Recent research has focused on developing novel tranexamic acid derivatives with improved potency and potentially more favorable pharmacokinetic profiles. A promising new class of compounds incorporates a 1,2,3-triazole moiety. In in vitro clot lysis assays, the lead compound from this series demonstrated an approximately 2.5-fold improvement in antifibrinolytic activity compared to tranexamic acid.[4][5]
Structure-Activity Relationship (SAR) of Tranexamic Acid Analogs
The antifibrinolytic potency of these lysine analogs is intrinsically linked to their chemical structure. The key structural features that govern their activity include:
-
The distance between the amino and carboxyl groups: The spatial arrangement of these functional groups is critical for effective binding to the lysine-binding sites of plasminogen.
-
The rigidity of the molecular backbone: The cyclohexane ring of tranexamic acid provides a more rigid structure compared to the flexible aliphatic chain of EACA, which is thought to contribute to its higher potency.
-
The presence of aromatic or heterocyclic moieties: The introduction of a 1,2,3-triazole ring in novel derivatives has been shown to enhance binding affinity through π-π stacking and polar interactions with key amino acid residues, such as Tyr72, in the kringle 1 domain of plasminogen.[4][5]
Caption: Structure-activity relationship of tranexamic acid analogs.
Experimental Protocols for Assessing Antifibrinolytic Potency
The comparative potency of tranexamic acid and its analogs is determined through a variety of in vitro and in vivo experimental models.
In Vitro Assays
The ECLT assay is a global test of fibrinolytic activity. It involves precipitating the euglobulin fraction of plasma, which contains fibrinogen, plasminogen, and plasminogen activators, while removing inhibitors. The time taken for the clot to lyse upon recalcification is a measure of the overall fibrinolytic potential. Antifibrinolytic agents will prolong the clot lysis time.
Protocol:
-
Sample Preparation: Collect citrated plasma from whole blood by centrifugation.
-
Euglobulin Precipitation: Dilute the plasma with acidified water and incubate on ice to precipitate the euglobulin fraction.
-
Clot Formation: Resuspend the euglobulin pellet in a buffer and initiate clotting by adding thrombin and calcium chloride.
-
Lysis Time Measurement: Incubate the clot at 37°C and record the time until complete clot dissolution.
-
Data Analysis: Compare the lysis times of samples with and without the test compounds.
This assay provides a more specific measure of the inhibition of plasminogen activation. It utilizes a chromogenic substrate that is cleaved by plasmin, releasing a colored product that can be quantified spectrophotometrically.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing plasminogen, a plasminogen activator (e.g., t-PA or u-PA), and the test compound in a microplate well.
-
Substrate Addition: Add a chromogenic plasmin-specific substrate to initiate the reaction.
-
Kinetic Measurement: Monitor the change in absorbance at the appropriate wavelength over time using a microplate reader.
-
Data Analysis: Calculate the rate of plasmin generation and determine the inhibitory concentration (e.g., IC50) of the test compounds.
In Vivo Models
Animal models are essential for evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic properties of antifibrinolytic agents.
In this model, a pre-formed radiolabeled clot is introduced into the vasculature of a rat, and the rate of its dissolution is monitored in the presence and absence of the test compound.
Protocol:
-
Clot Preparation: Prepare a radiolabeled fibrin clot in vitro.
-
Animal Preparation: Anesthetize a rat and cannulate a suitable blood vessel.
-
Clot Embolization: Introduce the radiolabeled clot into the circulation.
-
Drug Administration: Administer the test compound or vehicle control.
-
Monitoring Lysis: Monitor the decrease in radioactivity over the site of the clot using a gamma counter to determine the rate of lysis.
This model assesses the effect of antifibrinolytic agents on primary hemostasis and clot stability.
Protocol:
-
Animal Preparation: Anesthetize a rodent (e.g., mouse or rat).
-
Drug Administration: Administer the test compound or vehicle control.
-
Tail Transection: Amputate a small segment of the distal tail.
-
Bleeding Time Measurement: Immerse the tail in saline at 37°C and record the time until bleeding ceases.
-
Data Analysis: Compare the bleeding times between the treated and control groups.
Quantitative Comparison of Antifibrinolytic Potency
The following table summarizes the available quantitative data on the relative potency of tranexamic acid and its analogs.
| Compound | Relative Potency (vs. EACA) | Relative Potency (vs. TXA) | IC50 (Clot Lysis Assay) | Reference(s) |
| Tranexamic Acid (TXA) | 7-10x | 1x | Varies by assay | [1][2] |
| ε-Aminocaproic Acid (EACA) | 1x | ~0.1-0.14x | Varies by assay | [1][2] |
| p-Aminomethylbenzoic Acid (PAMBA) | ~3.5-5x | ~0.5x | Varies by assay | [3] |
| 1,2,3-Triazole Derivative (Lead) | Not directly compared | ~2.5x | Lower than TXA | [4][5] |
Note: Relative potencies are approximate and can vary depending on the specific assay used.
Conclusion
Tranexamic acid remains a cornerstone of antifibrinolytic therapy due to its established efficacy and safety profile. However, ongoing research into novel analogs, such as the 1,2,3-triazole derivatives, holds the promise of developing even more potent and specific inhibitors of fibrinolysis. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of these potentially life-saving compounds. A thorough understanding of the structure-activity relationships will be crucial in guiding the rational design of the next generation of antifibrinolytic agents.
References
- Antifibrinolytic activities of alpha-N-acetyl-L-lysine methyl ester, epsilon-aminocaproic acid, and tranexamic acid. Importance of kringle interactions and active site inhibition. (1992). Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
- Levy, J. H., & Douketis, J. (2013). Antifibrinolytic Therapy and Perioperative Considerations. Anesthesiology, 118(5), 1039-1051. [Link]
- Estellés, A., et al. (2016). Antifibrinolytics (lysine analogues) for the prevention of bleeding in people with haematological disorders.
- Picetti, R., et al. (2019). What concentration of tranexamic acid is needed to inhibit fibrinolysis? A systematic review of pharmacodynamics studies. Blood Coagulation & Fibrinolysis, 30(1), 1-10. [Link]
- Science.gov. (n.d.). lysine-derived antifibrinolytic drugs: Topics by Science.gov. [Link]
- Picetti, R., et al. (2019). What concentration of tranexamic acid is needed to inhibit fibrinolysis? A systematic review of pharmacodynamics studies. Blood Coagulation & Fibrinolysis, 30(1), 1-10. [Link]
- Verstraete, M. (1985). Clinical application of inhibitors of fibrinolysis. Drugs, 29(3), 236-261. [Link]
- Stassen, J. M., et al. (1980). Method to measure in vivo blood fibrinolytic activity with a (125)I-fibrin coated aorta loop validated with agents which affect blood fibrinolytic activity. Thrombosis Research, 19(4-5), 517-526. [Link]
- Goulay-Dufay, S., et al. (2012). Review of the fibrinolytic system: comparison of different antifibrinolytics used during cardiopulmonary bypass. Current Pharmaceutical Design, 18(31), 4890-4899. [Link]
- Christensen, U. (1978). Allosteric effects of some antifibrinolytic amino acids on the catalytic activity of human plasmin. Biochimica et Biophysica Acta (BBA) - Enzymology, 526(1), 194-201. [Link]
- Leadley, R. J., et al. (2000). In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics. Journal of Pharmacological and Toxicological Methods, 43(2), 101-116. [Link]
- Gluud, L. L., et al. (2016). Antifibrinolytic amino acids for upper gastrointestinal bleeding in people with acute or chronic liver disease.
- Markwardt, F., & Klöcking, H. P. (1983). Chemical control of hyperfibrinolytic states by synthetic inhibitors of fibrinolytic enzymes. Biomedica Biochimica Acta, 42(6), 725-730. [Link]
- Fergusson, D. A., et al. (2008). A comparison of aprotinin and lysine analogues in high-risk cardiac surgery. The New England Journal of Medicine, 358(22), 2319-2331. [Link]
- Leadley, R. J., et al. (2000). In vivo models for the evaluation of antithrombotics and thrombolytics. Journal of Pharmacological and Toxicological Methods, 43(2), 101-116. [Link]
- Okamoto, S., et al. (1968). Synthetic inhibitors of fibrinolysis: in vitro and in vivo mode of action. Annals of the New York Academy of Sciences, 146(2), 414-429. [Link]
- Ortmann, E., et al. (2013). Antifibrinolytic agents in current anaesthetic practice. British Journal of Anaesthesia, 111(4), 549-563. [Link]
- Fletcher, D. J., et al. (2017). Evaluation of tranexamic acid and ε-aminocaproic acid concentrations required to inhibit fibrinolysis in plasma of dogs and humans. American Journal of Veterinary Research, 78(10), 1156-1163. [Link]
- Svahn, C. M., et al. (1986). Tranexamic acid derivatives with enhanced absorption. Journal of Medicinal Chemistry, 29(4), 448-453. [Link]
- Bosch-Sanz, L., et al. (2022). 1,2,3-Triazole Derivatives as Novel Antifibrinolytic Drugs. International Journal of Molecular Sciences, 23(23), 14942. [Link]
- Goggs, R., et al. (2021). Diagnosis of primary hyperfibrinolysis and in vitro investigation of the inhibitory effects of tranexamic acid in a group of dogs with sarcomas - A pilot study. Research in Veterinary Science, 135, 323-330. [Link]
- Bosch-Sanz, L., et al. (2022). 1,2,3-Triazole Derivatives as Novel Antifibrinolytic Drugs. International Journal of Molecular Sciences, 23(23), 14942. [Link]
Sources
- 1. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifibrinolytic amino acids for upper gastrointestinal bleeding in people with acute or chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical application of inhibitors of fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,3-Triazole Derivatives as Novel Antifibrinolytic Drugs | MDPI [mdpi.com]
- 5. 1,2,3-Triazole Derivatives as Novel Antifibrinolytic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tranexamic Acid Synthesis Routes: A Guide for Researchers and Drug Development Professionals
Tranexamic acid, a synthetic lysine analogue, is a crucial antifibrinolytic agent featured on the World Health Organization's List of Essential Medicines.[1][2] Its ability to inhibit plasminogen activation and subsequent fibrinolysis makes it indispensable in treating and preventing excessive blood loss in various clinical scenarios, from surgery to postpartum hemorrhage.[1][2] Beyond its hemostatic applications, tranexamic acid has also gained prominence in dermatology for its efficacy in treating hyperpigmentation disorders like melasma.[1]
The growing demand for this versatile molecule necessitates a thorough understanding of its manufacturing processes. For researchers, scientists, and professionals in drug development, selecting an optimal synthesis route is a critical decision influenced by factors such as yield, purity, cost-effectiveness, scalability, and environmental impact. This guide provides a head-to-head comparison of the most prominent synthetic routes to tranexamic acid, offering in-depth technical insights and experimental data to inform this crucial choice.
The Classic Route: Catalytic Hydrogenation of p-Aminomethylbenzoic Acid
One of the most established methods for synthesizing tranexamic acid begins with p-aminomethylbenzoic acid. This route is conceptually straightforward, primarily revolving around the reduction of the aromatic ring to a cyclohexane ring.
Synthesis Workflow
The core of this method is the catalytic hydrogenation of p-aminomethylbenzoic acid. This reaction typically produces a mixture of the cis and trans isomers of 4-aminomethylcyclohexanecarboxylic acid. Since only the trans-isomer possesses the desired pharmacological activity, a subsequent isomerization step is crucial.
Experimental Protocol
Step 1: Catalytic Hydrogenation
-
In a high-pressure autoclave, charge p-aminomethylbenzoic acid, deionized water, a suitable catalyst (e.g., Pt-Ru/C), and an acid promoter like sulfuric acid.
-
Seal the autoclave, evacuate the air, and replace it with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to 0.3-0.5 MPa and heat to 30-60°C.
-
Maintain the reaction with stirring for 2-4 hours, monitoring hydrogen uptake.
-
After the reaction is complete, cool the autoclave, vent the hydrogen, and filter the catalyst. The resulting solution contains a mixture of cis- and trans-4-aminomethylcyclohexanecarboxylic acid.
Step 2: Isomerization
-
The filtrate from the previous step is subjected to high-temperature isomerization, often under alkaline conditions (e.g., with sodium hydroxide or barium hydroxide) at temperatures around 200-220°C and elevated pressure.
-
This step converts the therapeutically inactive cis-isomer to the desired trans-isomer.
-
After isomerization, the reaction mixture is cooled and neutralized.
-
Purification is typically achieved through recrystallization from a suitable solvent system to isolate pure trans-4-aminomethylcyclohexanecarboxylic acid (tranexamic acid).
Performance and Causality
The choice of catalyst in the hydrogenation step is critical. Bimetallic catalysts like Pt-M/C (where M can be Ru, La, Ce, Co, or Ni) have been shown to exhibit high activity under mild conditions, achieving conversion rates of up to 99% and yields of the isomeric mixture up to 95%. The acidic conditions help in the dissolution of the starting material and promote the hydrogenation process. The subsequent high-temperature isomerization is a thermodynamically driven process to favor the more stable trans-isomer.
The Industrial Workhorse: Synthesis from Dimethyl Terephthalate
A highly practical and scalable route to tranexamic acid starts from the readily available and cost-effective dimethyl terephthalate. This multi-step synthesis has been optimized to avoid many of the hazardous reagents used in older methods.
Synthesis Workflow
This seven-step synthesis involves mono-hydrolysis, conversion to an acid chloride, amidation, dehydration to a nitrile, reduction of the nitrile, hydrogenation of the aromatic ring, and final hydrolysis.
Experimental Protocol
A notable example of this route provides an overall yield of 59.2% with 99.6% purity.[3]
Step 1-2: Monoester and Acid Chloride Formation
-
Dimethyl terephthalate is subjected to mono-hydrolysis using potassium hydroxide in methanol.[1]
-
The resulting potassium 4-(methoxycarbonyl)benzoate is then converted to methyl 4-(chlorocarbonyl)benzoate using a safer chlorinating agent like bis(trichloromethyl) carbonate (BTC), avoiding more hazardous reagents like thionyl chloride.[1][3]
Step 3-4: Amide and Nitrile Formation
-
The acid chloride reacts with aqueous ammonia to form the corresponding amide.[1]
-
Subsequent dehydration with acetic anhydride yields methyl 4-cyanobenzoate.[1]
Step 5-6: Amine Formation and Ring Hydrogenation
-
A key innovation in this route is the one-pot hydrogenation of the nitrile and acylation of the resulting amine to the more stable acetamide using a Ni/Al₂O₃ catalyst in acetic anhydride.[3]
-
The aromatic ring of methyl 4-(acetamidomethyl)benzoate is then hydrogenated to the cyclohexane ring using a Ru-Al₂O₃ catalyst.
Step 7: Hydrolysis
-
The final step involves the hydrolysis of the ester and the acetamide groups, typically using barium hydroxide in water at elevated temperatures, to yield tranexamic acid.[1]
Performance and Causality
This route's strength lies in its use of readily available starting materials and the avoidance of highly toxic reagents like CrO₃ and Cl₂, which were used in older methods.[3] The one-pot hydrogenation and acylation step is particularly efficient. The choice of specific catalysts like Ni/Al₂O₃ and Ru-Al₂O₃ is crucial for the high yields and selectivity observed in the nitrile reduction and ring hydrogenation steps, respectively.
A Novel and Milder Approach: Synthesis from Ethyl 4-Oxocyclohexane-1-carboxylate
A more recent development in tranexamic acid synthesis starts from ethyl 4-oxocyclohexane-1-carboxylate. This route is promoted as being simpler, using commonly available reagents, and proceeding under milder conditions than many traditional methods.[4][5]
Synthesis Workflow
This pathway involves the formation of a cyanohydrin, dehydration, saponification, reductive amination, and a final hydrogenation step.
Experimental Protocol
Step 1-2: Cyanohydrin Formation and Dehydration
-
Ethyl 4-oxocyclohexane-1-carboxylate is converted to its cyanohydrin using sodium cyanide.[5]
-
Dehydration of the cyanohydrin is then achieved using phosphorus oxychloride in pyridine to yield ethyl 4-cyanocyclohex-3-ene-1-carboxylate.[5]
Step 3: Saponification
-
The ester is saponified to the corresponding carboxylic acid using methanolic potassium hydroxide.[5]
Step 4-5: Reductive Amination and Hydrogenation
-
The unsaturated cyano acid undergoes reductive amination using Raney nickel as a catalyst in the presence of methanolic ammonium hydroxide and hydrogen gas. This step reduces both the nitrile group to an aminomethyl group and the double bond.[4]
-
A subsequent catalytic hydrogenation over Pd/C ensures complete saturation of the cyclohexane ring, resulting in a mixture of cis and trans isomers.[4]
Step 6: Purification
-
The final product, tranexamic acid, is isolated and purified by recrystallization from a mixture of acetone and water, which selectively crystallizes the trans-isomer.[4]
Performance and Causality
This route is advantageous due to its avoidance of high-pressure reactions and toxic and costly reagents.[4] The reductive amination is a key step that efficiently introduces the amino group. The final purification by recrystallization is a simple and effective method for isolating the desired stereoisomer.
Other Noteworthy Synthetic Routes
From 1,4-Cyclohexanedimethanol
This route utilizes the commercially available 1,4-cyclohexanedimethanol as a starting material.[6][7] The key steps involve:
-
Halogenation: Reaction with an HX acid (X = Cl or I) to form a 4-(halomethyl)cyclohexylmethanol.[6][8]
-
Oxidation: Selective oxidation of the hydroxymethyl group to a carboxylic acid.[6][8]
-
Ammonolysis: Displacement of the halide with ammonia, often at high temperature and pressure.[6][8]
-
Isomerization: If a mixture of isomers is used as the starting material, a final isomerization step is required.
This method benefits from a relatively inexpensive starting material but can involve challenging oxidation and ammonolysis steps.[7][8]
From 3-Cyclohexenecarboxylic Acid
A newer, greener approach starts from 3-cyclohexenecarboxylic acid.[9] This route is characterized by:
-
Esterification: Protection of the carboxylic acid as an ester.
-
Carbonyl Insertion: A key hydroformylation reaction using carbon monoxide and hydrogen (synthesis gas) to introduce a formyl group at the 4-position.
-
Reductive Amination: Conversion of the formyl group to an aminomethyl group.
-
Hydrolysis and Isomerization: Removal of the ester protecting group and isomerization to the trans-product.
This route is attractive from a green chemistry perspective due to the use of readily available starting materials and the atom-economical carbonyl insertion step.[7]
Comparative Analysis of Synthesis Routes
| Feature | p-Aminomethylbenzoic Acid Route | Dimethyl Terephthalate Route | Ethyl 4-Oxocyclohexane-1-carboxylate Route | 1,4-Cyclohexanedimethanol Route | 3-Cyclohexenecarboxylic Acid Route |
| Starting Material | p-Aminomethylbenzoic acid | Dimethyl terephthalate | Ethyl 4-oxocyclohexane-1-carboxylate | 1,4-Cyclohexanedimethanol | 3-Cyclohexenecarboxylic acid |
| Key Reactions | Catalytic hydrogenation, Isomerization | Multi-step including amidation, nitrile reduction, hydrogenation | Cyanohydrin formation, Reductive amination | Halogenation, Oxidation, Ammonolysis | Carbonyl insertion, Reductive amination |
| Overall Yield | Moderate to high | High (reported up to 59.2%)[3] | Good | Moderate | Potentially high |
| Purity | High after purification | Very high (reported up to 99.6%)[3] | High (Pharma grade)[5] | High after purification | High after purification |
| Scalability | Well-established | Highly scalable | Scalable[4] | Scalable | Potentially scalable |
| Green Chemistry | Use of heavy metal catalysts | Avoids some toxic reagents, multi-step | Milder conditions, avoids high pressure[4] | Can involve harsh reagents | Use of synthesis gas, atom-economical |
| Advantages | Fewer steps | High yield and purity, avoids highly toxic reagents | Milder conditions, common reagents[4] | Inexpensive starting material | Green and atom-economical |
| Disadvantages | Requires high-pressure hydrogenation and isomerization | Lengthy multi-step process | Use of cyanide | Can require harsh reaction conditions | May require specialized equipment for gas reactions |
Conclusion
The synthesis of tranexamic acid can be approached through several distinct chemical pathways, each with its own set of advantages and challenges. The choice of the most suitable route will depend on the specific priorities of the manufacturing environment, including cost of raw materials, available equipment, desired scale of production, and commitment to green chemistry principles.
The catalytic hydrogenation of p-aminomethylbenzoic acid remains a viable and direct, albeit pressure-intensive, option. The route starting from dimethyl terephthalate has been refined into a highly efficient and scalable industrial process that cleverly circumvents many of the hazardous chemicals of older methods.[3] For those seeking milder conditions and a more streamlined process, the synthesis from ethyl 4-oxocyclohexane-1-carboxylate presents a compelling modern alternative.[4] The routes from 1,4-cyclohexanedimethanol and 3-cyclohexenecarboxylic acid offer interesting possibilities, particularly from the perspectives of raw material cost and green chemistry, respectively.
As the demand for tranexamic acid continues to grow in both medicine and cosmetics, ongoing research into even more efficient, cost-effective, and environmentally benign synthetic methods will be crucial. The detailed comparison provided in this guide serves as a valuable resource for researchers and drug development professionals to navigate the available options and make informed decisions in the synthesis of this essential molecule.
References
- Dodda, M. R., Gunnam, C. R., Yadharam, S. R., & Vanga, M. R. (2016). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Der Pharma Chemica, 8(1), 269-274.
- Li, Z., Fang, L., Wang, J., Dong, L., Guo, Y., & Xie, Y. (2015). An Improved and Practical Synthesis of Tranexamic Acid. Organic Process Research & Development, 19(3), 444–449.
- Dodda, M. R., Gunnam, C. R., Yadharam, S. R., & Vanga, M. R. (2016). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Der Pharma Chemica, 8(1), 269-274.
- Wikipedia contributors. (2023, December 27). Bamberger rearrangement. In Wikipedia, The Free Encyclopedia.
- Scribd. (n.d.). Bamberger Rearrangement.
- ResearchGate. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate.
- Surendranath College. (n.d.). Bamberger Rearrangement.
- Xie, Y., et al. (2015). An Improved and Practical Synthesis of Tranexamic Acid. ResearchGate.
- Google Patents. (n.d.). CN110156620A - A kind of preparation method of tranexamic acid.
- Google Patents. (n.d.). CN110156620B - Preparation method of tranexamic acid.
- Sisko, J., & Baine, N. H. (2012). An aniline dication-like transition state in the Bamberger rearrangement. Beilstein Journal of Organic Chemistry, 8, 119.
- Patil, P., et al. (2024). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. Synthetic Communications, 54(19), 1665-1678.
- Google Patents. (n.d.). CN114181077B - Method for synthesizing tranexamic acid.
- YouTube. (2019, September 11). Bamberger rearrangement: Basic concept and reaction mechanism.
- Google Patents. (n.d.). CN115778896A - Tranexamic acid injection and its preparation method and use.
- ResearchGate. (n.d.). Scheme 5. Synthesis of tranexamic acid from dimethyl....
- Google Patents. (n.d.). WO2021111475A1 - Process for preparing tranexamic acid.
- Typology. (2023, August 22). How is tranexamic acid synthesised?.
- Taylor & Francis Online. (2024, September 12). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step.
- ResearchGate. (n.d.). Synthesis of tranexamic acid by Xie et al. “Reprinted (adapted) with....
- MDPI. (2022, June 28). Green Chemistry Metrics, A Review.
- Google Patents. (n.d.). WO2015104721A2 - An improved process for the preparation of tranexamic acid.
- ACS Publications. (n.d.). An Improved and Practical Synthesis of Tranexamic Acid.
- ResearchGate. (n.d.). Scheme 5. Synthesis of tranexamic acid from dimethyl....
- Google Patents. (n.d.). CN114225929A - Catalyst, application and preparation method of trans-tranexamic acid.
- World Health Organization. (2022). TRANEXAMIC ACID.
- Karaman, R., et al. (2013). Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions. Journal of Computer-Aided Molecular Design, 27(8), 715–727.
- ResearchGate. (n.d.). A Green Raman Spectroscopic Assay Method for The Quantification of Tranexamic Acid in Pharmaceutical Formulations.
- Mynewsdesk. (2017, April 26). Global Tranexamic Acid Industry Technology, Opportunities and Key Manufacturers Report 2017-2022.
- ResearchGate. (2018, January 9). RP-HPLC PDA Analysis of Tranexamic Acid in Bulk and Tablet Dosage Form.
- National Institute for Health and Care Research. (n.d.). Economic evaluation of tranexamic acid for the treatment of acute gastrointestinal bleeding: a cost-effectiveness analysis using data from the HALT-IT randomised controlled trial.
- ResearchGate. (n.d.). Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions.
- SciSpace. (2018, June 1). Rh-Catalyzed Hydrogenation of Amino Acids to Biobased Amino Alcohols: Tackling Challenging Substrates and Application to Protein.
- Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration.
Sources
- 1. uk.typology.com [uk.typology.com]
- 2. ghsupplychain.org [ghsupplychain.org]
- 3. lookchem.com [lookchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. CN110156620B - Preparation method of tranexamic acid - Google Patents [patents.google.com]
- 7. CN114181077B - Method for synthesizing tranexamic acid - Google Patents [patents.google.com]
- 8. CN110156620A - A kind of preparation method of tranexamic acid - Google Patents [patents.google.com]
- 9. CN115778896A - Tranexamic acid injection and its preparation method and use - Google Patents [patents.google.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Tranexamic Acid and Its Derivatives
For researchers and drug development professionals, understanding the nuances of a molecule's performance in both controlled laboratory settings and complex biological systems is paramount. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of tranexamic acid (TXA) and its derivatives. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices and present a self-validating system of protocols and data, ensuring scientific integrity and trustworthiness.
Introduction: Tranexamic Acid and the Rationale for Derivatives
Tranexamic acid, a synthetic analog of the amino acid lysine, is a cornerstone of antifibrinolytic therapy.[1][2] Its primary mechanism of action involves the reversible blockade of lysine-binding sites on plasminogen, which prevents its conversion to plasmin.[3][4] This inhibition of plasmin-mediated fibrin degradation stabilizes blood clots, making TXA a vital tool in managing and preventing hemorrhage in various clinical scenarios, including surgery, trauma, and heavy menstrual bleeding.[5][6][7][8]
Beyond its hemostatic effects, TXA has garnered significant attention in dermatology for its ability to treat hyperpigmentation disorders like melasma.[9] The proposed mechanism in this context involves the inhibition of UV-induced plasmin activity in keratinocytes, which in turn reduces the production of melanocyte-stimulating factors.[10]
Despite its proven efficacy, the physicochemical properties of tranexamic acid—namely its hydrophilic nature—can limit its bioavailability and topical absorption.[11] This has spurred the development of various derivatives, primarily prodrugs, designed to enhance its therapeutic potential by improving its pharmacokinetic profile. This guide will focus on a comparative analysis of tranexamic acid and its key derivatives, examining their performance in both laboratory assays and living organisms.
The Antifibrinolytic Efficacy: A Tale of Two Environments
The core function of tranexamic acid and its antifibrinolytic derivatives is to inhibit the breakdown of fibrin clots. The evaluation of this efficacy begins with controlled in vitro assays and is validated in complex in vivo models of hemorrhage.
In Vitro Assessment of Antifibrinolytic Activity
In vitro assays provide a rapid and controlled environment to screen and characterize the antifibrinolytic potential of new compounds. A foundational method is the fibrin plate assay .
This protocol is adapted from methodologies described in the literature for assessing fibrinolytic activity.[9][12][13][14]
Objective: To quantify the ability of a test compound to inhibit the lysis of a fibrin clot.
Materials:
-
Bovine fibrinogen
-
Thrombin
-
Plasminogen
-
Urokinase or tissue plasminogen activator (t-PA)
-
Test compounds (Tranexamic acid and its derivatives)
-
Phosphate-buffered saline (PBS)
-
Petri dishes
-
Incubator at 37°C
Procedure:
-
Preparation of Fibrin Plates:
-
Prepare a solution of bovine fibrinogen in PBS.
-
Add thrombin to the fibrinogen solution to initiate clotting.
-
Immediately pour the mixture into petri dishes to form a thin, uniform fibrin layer.
-
Allow the plates to stand at room temperature until a solid clot is formed.
-
-
Application of Test Compounds:
-
Prepare serial dilutions of tranexamic acid and its derivatives in PBS.
-
A solution of a plasminogen activator (urokinase or t-PA) is mixed with each dilution of the test compounds.
-
Small wells are punched into the fibrin plate, and a fixed volume of the test compound/activator mixture is added to each well.
-
-
Incubation and Measurement:
-
The plates are incubated at 37°C for a specified period (e.g., 18-24 hours).
-
Fibrinolysis will result in a clear zone of lysis around the wells where the clot has been degraded.
-
The diameter of the lytic zone is measured. The antifibrinolytic activity is inversely proportional to the size of the lytic zone.
-
Causality Behind Experimental Choices:
-
Bovine Fibrinogen and Thrombin: These are standard reagents used to create a reproducible fibrin clot, mimicking the final step of the coagulation cascade.
-
Plasminogen Activator (Urokinase/t-PA): The inclusion of a plasminogen activator is crucial to initiate the fibrinolytic process that the test compounds are designed to inhibit.
-
Serial Dilutions: This allows for the determination of a dose-response relationship and the calculation of key parameters like the IC50 (the concentration required to inhibit 50% of the fibrinolytic activity).
In Vivo Validation: Hemorrhage Models
While in vitro assays are excellent for initial screening, they cannot replicate the complex interplay of cellular and protein components in a living system. Therefore, in vivo models are essential to confirm the hemostatic efficacy of tranexamic acid and its derivatives. Common models include rodent and swine models of controlled hemorrhage.
This protocol is a composite of methodologies described in various studies utilizing swine models to evaluate hemostatic agents.[3][15][16][17]
Objective: To assess the ability of a test compound to reduce blood loss and improve survival in a model of traumatic hemorrhage.
Materials:
-
Anesthetized swine
-
Surgical instruments for creating a controlled injury (e.g., splenectomy, liver resection, or femoral artery injury)
-
Intravenous or intramuscular administration equipment
-
Blood collection and analysis equipment
-
Test compounds (Tranexamic acid and its derivatives)
-
Saline (placebo control)
Procedure:
-
Animal Preparation:
-
Swine are anesthetized and instrumented for continuous monitoring of vital signs (e.g., blood pressure, heart rate).
-
-
Induction of Hemorrhage:
-
A standardized surgical injury is created to induce controlled but significant bleeding. This could involve transection of the spleen or a liver lobe, or a femoral artery puncture.
-
-
Treatment Administration:
-
Animals are randomized to receive either the test compound (at a predetermined dose) or a placebo (saline) via intravenous or intramuscular injection.
-
-
Data Collection and Analysis:
-
Blood loss is quantified throughout the experiment.
-
Survival rates are monitored over a set period.
-
Blood samples are collected to analyze coagulation parameters.
-
Causality Behind Experimental Choices:
-
Swine Model: The cardiovascular and hematological systems of swine are remarkably similar to those of humans, making them a highly relevant preclinical model for hemorrhage research.
-
Standardized Injury: Creating a consistent and reproducible injury is critical for comparing the efficacy of different treatments across animals.
-
Placebo Control: The inclusion of a saline-treated group is essential to determine if the observed effects are due to the test compound or other factors.
Comparative Efficacy: Tranexamic Acid vs. Its Derivatives
| Compound | In Vitro Antifibrinolytic Activity (Relative to TXA) | In Vivo Hemostatic Efficacy (General Finding) | Key Advantages |
| Tranexamic Acid (Parent) | Baseline | Effective in reducing blood loss in various surgical and trauma models.[5][7] | Well-established efficacy and safety profile. |
| N-Acetyltranexamic Acid | Varies by assay; generally considered a prodrug requiring in vivo hydrolysis.[18][19] | Requires in vivo conversion to TXA to exert its effect. | May offer altered pharmacokinetic properties. |
| 1,2,3-Triazole Derivatives | Some derivatives show a 2.5-fold improvement over TXA in clot lysis assays. | Not yet extensively studied in vivo. | Potential for higher potency and lower required doses. |
Enhancing Topical Delivery for Dermatological Applications
The use of tranexamic acid for treating hyperpigmentation has opened a new therapeutic avenue. However, its hydrophilic nature poses a significant challenge for topical delivery. To overcome this, lipophilic derivatives, such as alkyl esters, have been developed.
In Vitro Models for Skin Permeation
To evaluate the ability of tranexamic acid derivatives to penetrate the skin, in vitro models using 3D reconstructed human skin or ex vivo skin samples are employed.
This protocol is based on standard methodologies for assessing transdermal drug delivery.[6][10][11][20][21]
Objective: To quantify the permeation of a test compound through the skin.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin
-
Test formulations (containing tranexamic acid or its derivatives)
-
Receptor solution (e.g., PBS with a solubility enhancer)
-
High-performance liquid chromatography (HPLC) system for quantification
Procedure:
-
Skin Preparation:
-
Excised skin is prepared by removing subcutaneous fat and hair.
-
The skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
-
Experiment Setup:
-
The receptor compartment is filled with the receptor solution and maintained at a constant temperature (typically 32°C to mimic skin surface temperature).
-
The test formulation is applied to the skin surface in the donor compartment.
-
-
Sampling and Analysis:
-
At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor solution.
-
The concentration of the test compound in the collected samples is quantified using HPLC.
-
-
Data Analysis:
-
The cumulative amount of the drug permeated per unit area is plotted against time to determine the permeation profile and flux.
-
Causality Behind Experimental Choices:
-
Franz Diffusion Cells: This apparatus provides a standardized and reproducible method for studying skin permeation in a controlled laboratory setting.
-
Excised Skin: Using human or animal skin provides a biologically relevant barrier for assessing transdermal delivery.
-
HPLC Quantification: This is a highly sensitive and specific analytical technique for accurately measuring the concentration of the permeated drug.
In Vitro Assessment of Whitening Efficacy
The MelanoDerm™ 3D skin model is a valuable tool for assessing the skin-lightening effects of topical agents in a system that mimics the human epidermis.[3][19]
Objective: To determine the effect of a test compound on melanin production in a 3D skin model.
Materials:
-
MelanoDerm™ 3D skin model (composed of normal human-derived keratinocytes and melanocytes)
-
Culture medium
-
Test formulations
-
Reagents for melanin extraction (e.g., Solvable™)
-
Spectrophotometer
Procedure:
-
Tissue Culture and Treatment:
-
The MelanoDerm™ tissues are cultured according to the manufacturer's instructions.
-
Test formulations are topically applied to the tissues at regular intervals over a period of several days (e.g., 14-21 days).
-
-
Melanin Extraction:
-
At the end of the treatment period, the tissues are harvested.
-
Melanin is extracted from the tissues using a solubilizing agent.
-
-
Quantification:
-
The melanin content in the extracts is quantified by measuring the absorbance at a specific wavelength using a spectrophotometer.
-
The results are compared to untreated control tissues.
-
In Vivo Evaluation of Skin Lightening
Animal models, such as guinea pigs with UV-induced hyperpigmentation, are used to confirm the skin-lightening efficacy of tranexamic acid and its derivatives in vivo.
Comparative Efficacy: Tranexamic Acid vs. Alkyl Ester Derivatives
| Compound | In Vitro Skin Penetration (Relative to TXA) | In Vitro Melanin Reduction | In Vivo Skin Lightening Efficacy | Key Advantages |
| Tranexamic Acid (Parent) | Baseline | Demonstrates inhibition of melanin production. | Effective in reducing UV-induced hyperpigmentation. | Proven clinical efficacy in treating melasma. |
| Butyl and Octyl Ester Derivatives | 2-3 times greater penetration and deposition compared to TXA.[5] | Expected to be effective after hydrolysis to TXA in the skin. | Showed no significant skin irritation in mice.[5] | Enhanced lipophilicity for improved topical delivery. |
Visualizing the Science: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of tranexamic acid and a typical experimental workflow.
Diagram 1: Mechanism of Action of Tranexamic Acid
Caption: Tranexamic acid's antifibrinolytic mechanism.
Diagram 2: Experimental Workflow for Evaluating a Novel TXA Derivative
Caption: Workflow for TXA derivative evaluation.
Conclusion: Bridging the Gap Between Benchtop and Bedside
The journey of a drug from conceptualization to clinical application is a rigorous one, demanding a thorough understanding of its performance at every stage. Tranexamic acid, a well-established therapeutic agent, continues to evolve through the development of derivatives with enhanced properties. The comparative data presented in this guide, supported by detailed experimental protocols, underscores the importance of a multi-faceted approach to efficacy testing.
The alkyl ester derivatives of tranexamic acid, for instance, demonstrate a clear advantage in in vitro skin permeation studies, a finding that is critical for their development as topical agents for hyperpigmentation.[5] Similarly, novel antifibrinolytic derivatives show promise in highly controlled in vitro assays, warranting further investigation in relevant in vivo models.
For the research and drug development professional, the key takeaway is the necessity of a logical and evidence-based progression from in vitro to in vivo studies. Each experimental choice, from the selection of a particular animal model to the parameters of an in vitro assay, must be grounded in scientific rationale to ensure the generation of trustworthy and translatable data. This guide serves as a framework for such an approach, empowering researchers to make informed decisions in the development of the next generation of tranexamic acid-based therapeutics.
References
- Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester deriv
- Synthesis and Characterization of Some Novel Tranexamic Acid Derivatives and Their Copper (II) Complexes. Science Alert. [Link]
- MelanoDerm™ Tissue Model.
- MelanoDerm in vitro 3D Tissues.
- OPTIMIZED IN VITRO PIGMENTATION SCREENING ASSAY USING A RECONSTRUCTED THREE DIMENSIONAL HUMAN SKIN MODEL. N/A. [Link]
- Frans Diffusion Cell Based Permeation Study For Ev... | PDF | Cell Membrane | In Vitro. Scribd. [Link]
- What is the mechanism of action of Tranexamic Acid (TXA)? Dr.Oracle. (2025-02-17). [Link]
- Tranexamic acid. Wikipedia. [Link]
- In Vitro Test for the Regulation of Skin Pigment
- How is tranexamic acid synthesised? Typology. (2023-08-22). [Link]
- Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives. R Discovery. (2024-01-01). [Link]
- Animal models of hemorrhage, parameters, and development of hemost
- Development of a Standard Swine Hemorrhage Model for Efficacy Assessment of Topical Hemost
- Method for synthesizing tranexamic acid.
- Franz diffusion cell and its implication in skin permeation studies. UM Research Repository. (2024-07-19). [Link]
- Development of a Standard Swine Hemorrhage Model for Efficacy Assessment of Topical Hemost
- Mechanism of Action of Topical Tranexamic Acid in the Treatment of Melasma and Sun-Induced Skin Hyperpigment
- Tranexamic acid: a review of its use in surgery and other indic
- Fibrin and Fibrinolytic Enzyme Cascade in Thrombosis: Unravelling the Role. MDPI. (2023-11-11). [Link]
- The effects of hemorrhage on the pharmacokinetics of tranexamic acid in a swine model. N/A. [Link]
- An improved and practical synthesis of tranexamic acid. LookChem. [Link]
- The fibrin plate method for estimating fibrinolytic activity. Semantic Scholar. [Link]
- Fibrin plate assay with standard plasmin: Fibrin-Agar plates were formed with fibrinogen and thrombin.
- A Study of the Fibrin Plate Assay of Fibrinolytic Agents.
- How does tranexamic acid (TXA)
- The synthesis of N-acetylneuraminic acid. PMC. [Link]
- A new synthesis of N‐acetylneuraminic acid. Semantic Scholar. [Link]
- N-acetylanthranilic acid synthesis (+failed triboluminescence test). YouTube. (2023-03-18). [Link]
- Tranexamic acid: a review of its use in the treatment of hyperfibrinolysis. PubMed. (2012-03-26). [Link]
- Tranexamic acid: a review of its use in the management of menorrhagia. PubMed. [Link]
- Tranexamic acid: A proven antifibrinolytic agent (A review). SciSpace. [Link]
Sources
- 1. A standardized animal model for evaluation of hemostatic effectiveness of various materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.biochim.ro [journal.biochim.ro]
- 3. A 2D and 3D melanogenesis model with human primary cells induced by tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Ex vivo Skin Permeation Evaluation of An Innovative Transdermal Vehicle Using Nimesulide and Piroxicam as Model Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Franz diffusion cell and its implication in skin permeation studies - UM Research Repository [eprints.um.edu.my]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. The fibrin plate method for estimating fibrinolytic activity. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. researchgate.net [researchgate.net]
- 14. Animal models of hemorrhage, parameters, and development of hemostatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scialert.net [scialert.net]
- 16. mattek.com [mattek.com]
- 17. scribd.com [scribd.com]
- 18. Franz diffusion cell and its implication in skin permeation studies | Semantic Scholar [semanticscholar.org]
- 19. MelanoDerm in vitro 3D Tissues | Mattek - Part of Sartorius [mattek.com]
- 20. x-cellr8.com [x-cellr8.com]
- 21. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to Reference Standards for Tranexamic Acid Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of reference standards for the analysis of impurities in Tranexamic Acid. As a synthetic analog of the amino acid lysine, tranexamic acid is a critical antifibrinolytic agent used to control bleeding in various clinical scenarios.[1][2][3] Ensuring its purity is paramount for patient safety and therapeutic efficacy. This document delves into the types of impurities, the available reference standards, and a detailed experimental protocol for their accurate quantification, providing a comprehensive resource for quality control and drug development.
The Imperative of Impurity Profiling in Tranexamic Acid
The quality of an Active Pharmaceutical Ingredient (API) like tranexamic acid is defined by its purity. Impurities can arise from multiple sources and may impact the drug's stability, efficacy, and safety.[4] Regulatory authorities mandate strict control over these impurities.[4] Understanding their origin is key to effective control.
-
Synthesis-Related Impurities: These are by-products or unreacted intermediates that form during the chemical synthesis of tranexamic acid. Examples include cis-isomers and related compounds specified in pharmacopeias.[4][5]
-
Degradation Products: Tranexamic acid can degrade when exposed to environmental factors such as heat, light, or moisture during storage, leading to the formation of new impurities.[4] Forced degradation studies are essential to identify these potential degradants.[6]
-
Residual Solvents: Trace amounts of solvents used during the manufacturing process may persist in the final API.[4] Their levels are strictly controlled according to ICH guidelines.
Pharmacopeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list several known impurities for tranexamic acid, which must be monitored.[4][7]
| Impurity Name (As per EP/USP) | Common Name/Structure | CAS Number |
| Impurity A | trans,trans-4,4′-(Iminodimethylene)di(cyclohexanecarboxylic)acid | 93940-19-3 |
| Impurity B | cis-4-(Aminomethyl)cyclohexanecarboxylic acid | 1197-17-7 |
| Impurity C | (RS)-4-(Aminomethyl) cyclohex-1-enecarboxylic acid | 330838-52-3 |
| Impurity D | 4-Aminomethylbenzoic acid | 56-91-7 |
A Comparative Analysis of Reference Standard Tiers
The accuracy of any impurity analysis hinges on the quality of the reference standards used. These standards are categorized into different tiers based on their certification, traceability, and intended application.
| Standard Type | Source/Provider | Traceability & Certification | Intended Use | Purity & Characterization | Cost & Availability |
| Primary Pharmacopeial Standards | USP, EP (EDQM), BP, JP[8][9][10] | Directly cited in pharmacopeial monographs. Considered the highest authority. | Definitive identification, purity tests, and assays as prescribed in monographs. Primary calibrator. | Extensively characterized and of the highest purity.[8] | High cost, available directly from pharmacopeial bodies. |
| Secondary Standards (CRM) | Commercial suppliers (e.g., Sigma-Aldrich) | Certified Reference Material (CRM) produced under ISO 17034 & ISO/IEC 17025. Traceable to primary standards. | Routine quality control, method validation, and as a cost-effective alternative to primary standards. | High purity, with a detailed Certificate of Analysis (CoA) showing traceability. | Moderate cost, widely available from chemical suppliers. |
| Commercial/Working Standards | Various specialized suppliers[11][12][13][14] | Purity determined by the manufacturer. CoA provided. May not have direct traceability to primary standards. | Research, method development, impurity identification, and as in-house working standards.[13][14] | Purity varies. Characterization data (NMR, MS, HPLC) is typically provided on the CoA. | Varies by purity and supplier. Often the most cost-effective option for a wide range of impurities. |
The choice of standard is dictated by the application. For regulatory submissions and pharmacopeial release testing, primary or traceable secondary standards are mandatory. For internal research, process development, and method validation, well-characterized commercial standards are often sufficient and more practical.
Experimental Workflow: Impurity Profiling by RP-HPLC
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for separating and quantifying tranexamic acid and its related substances.[15][16] The following protocol is a representative method based on pharmacopeial guidelines for the analysis of tranexamic acid impurities.[5][17]
Objective
To separate, identify, and quantify known impurities in a tranexamic acid API sample using certified reference standards.
Experimental Protocol
1. Materials and Reagents:
-
Reference Standards: USP Tranexamic Acid RS, USP Tranexamic Acid Related Compound C RS, and other relevant impurity standards (e.g., Impurities A, B, D).[5][9]
-
Sample: Tranexamic Acid API batch to be tested.
-
HPLC Column: L1 packing, e.g., C18, 4.6-mm × 25-cm; 5-µm particle size.[5]
-
Reagents: Anhydrous monobasic sodium phosphate, triethylamine, sodium lauryl sulfate, phosphoric acid.[5][17]
-
Solvents: HPLC-grade methanol and water.
2. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A buffered aqueous-organic mixture. Example: A solution containing sodium phosphate, triethylamine, and sodium lauryl sulfate, with pH adjusted to 2.5, mixed with methanol (e.g., 60:40 v/v).[5][17] |
| Flow Rate | 1.0 mL/min.[5] |
| Column Temperature | Ambient or controlled (e.g., 30°C). |
| Detection Wavelength | 220 nm.[5][17] |
| Injection Volume | 20 µL.[5] |
4. Preparation of Solutions:
-
System Suitability Solution: Prepare a solution in water containing approximately 0.2 mg/mL of USP Tranexamic Acid RS and a specified concentration of a key impurity, such as 0.002 mg/mL of USP Tranexamic Acid Related Compound C RS.[5] This solution is critical to verify the resolution and performance of the chromatographic system.
-
Standard Solution: Prepare a solution of USP Tranexamic Acid RS in water at a known concentration (e.g., 50 µg/mL).[5]
-
Sample Solution: Accurately weigh and dissolve the Tranexamic Acid API in water to achieve a high concentration (e.g., 10 mg/mL) for the detection of trace impurities.[5]
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the System Suitability Solution. Verify that the resolution between the tranexamic acid peak and the impurity peak meets the pharmacopeial requirement (e.g., NLT 2.0).[5]
-
Inject the Standard Solution and the Sample Solution in sequence.
-
Run the chromatogram for a sufficient time to elute all potential impurities (e.g., three times the retention time of the main tranexamic acid peak).[5]
Workflow Visualization
Caption: HPLC workflow for tranexamic acid impurity profiling.
Data Interpretation and Acceptance Criteria
The acquired chromatograms are analyzed to identify and quantify impurities. Identification is typically based on the Relative Retention Time (RRT) of each impurity peak with respect to the principal tranexamic acid peak. Quantification is performed by comparing the peak area of each impurity in the sample to the peak area of the tranexamic acid in the dilute standard solution, applying appropriate response factors if necessary.
Table: Example Data and Pharmacopeial Limits
| Impurity Name | RRT (Approx.) | Acceptance Criteria (NMT %)[5] | Result in Sample (%) | Status |
| Impurity B (cis-isomer) | Varies | 0.5% | 0.08% | Pass |
| Impurity C | Varies | 0.1% | 0.03% | Pass |
| Any Unspecified Impurity | - | 0.10% | < 0.05% | Pass |
| Total Impurities | - | 0.2% | 0.11% | Pass |
| NMT: Not More Than |
The results must comply with the acceptance criteria defined in the relevant pharmacopeial monograph, which specifies the limits for individual known impurities, any single unknown impurity, and the total of all impurities.[5]
Conclusion
The selection of appropriate reference standards is a foundational requirement for the accurate and reliable quality control of tranexamic acid. Primary pharmacopeial standards serve as the ultimate benchmark for regulatory compliance, while traceable secondary standards and well-characterized commercial standards offer practical and cost-effective solutions for routine testing, method development, and research. By implementing a robust, validated analytical method, such as the HPLC protocol detailed in this guide, and using the correct reference standards, researchers and drug development professionals can confidently ensure the purity, safety, and efficacy of tranexamic acid, meeting the stringent demands of the pharmaceutical industry.
References
- Veeprho. (n.d.). Tranexamic Impurities and Related Compound.
- Pharmaffiliates. (n.d.). Tranexamic Acid-impurities.
- Alfa Omega Pharma. (n.d.). Tranexamic Acid Impurities | 1197-18-8 Certified Reference Substance.
- British Pharmacopoeia. (n.d.). tranexamic acid - Reference Standards catalogue.
- United States Pharmacopeia. (2024). Tranexamic Acid - USP-NF.
- SynZeal. (n.d.). Tranexamic Acid Impurities.
- Veeprho. (n.d.). Tranexamic acid | CAS 1197-18-8.
- United States Pharmacopeial Convention. (2011, November 29). Tranexamic Acid Official Monograph.
- Axios Research. (n.d.). Tranexamic Acid.
- Omchemlabs. (n.d.). Tranexamic Impurities.
- PATH. (n.d.). TRANEXAMIC ACID.
- Chinese Pharmaceutical Journal. (2010). Determination of Tranexamic Acid Injection and Its Related Substances by RP-HPLC.
- Journal of Pharmaceutical and Biomedical Analysis. (2018). Analytical methods for quantification of tranexamic acid in biological fluids: A review.
- Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Tranexamic Acid.
- Allmpus. (n.d.). Tranexamic Impurities and Related Compounds Manufacturer.
- International Journal of Pharmaceutical and PURE & APPLIED RESEARCH. (2025). Analytical Method Development and Validation of Tranexamic Acid in Pure and Dosage Form Using RP-HPLC.
- U.S. Food and Drug Administration. (2009, March 27). Center for Drug Evaluation and Research - NDA 22-430.
- Wikipedia. (n.d.). Tranexamic acid.
- PubChem. (n.d.). 4-(Aminomethyl)cyclohexanecarboxylic acid.
- PubChem. (n.d.). Tranexamic Acid.
Sources
- 1. Tranexamic acid - Wikipedia [en.wikipedia.org]
- 2. 4-(Aminomethyl)cyclohexanecarboxylic acid | C8H15NO2 | CID 5526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tranexamic Acid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. drugfuture.com [drugfuture.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. allmpus.com [allmpus.com]
- 8. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]
- 9. Tranexamic Acid [doi.usp.org]
- 10. veeprho.com [veeprho.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Tranexamic Acid Impurities | 1197-18-8 Certified Reference Substance [alfaomegapharma.com]
- 13. Tranexamic Acid Impurities | SynZeal [synzeal.com]
- 14. Tranexamic Acid |Axios Research [axios-research.com]
- 15. USP 38 monograph: impurity analysis of tranexamic acid using a C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 16. EP 8.0 monograph: impurity analysis of tranexamic acid using a C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 17. Determination of Tranexamic Acid Injection and Its Related Substances by RP-HPLC [journal11.magtechjournal.com]
A-Comprehensive-Guide-to-Bioequivalence-Studies-of-Tranexamic-Acid-Formulations
A-Senior-Application-Scientist's-Perspective-on-Ensuring-Therapeutic-Equivalency
In-the-realm-of-pharmaceutical-development,-establishing-bioequivalence-(BE)-is-a-critical-step-in-the-regulatory-approval-of-generic-drug-products.-This-guide-provides-an-in-depth-comparison-of-methodologies-and-data-for-bioequivalence-studies-of-tranexamic-acid-formulations,-tailored-for-researchers,-scientists,-and-drug-development-professionals.-Tranexamic-acid,-a-synthetic-lysine-analog,-is-an-antifibrinolytic-agent-widely-used-to-control-bleeding-by-inhibiting-the-breakdown-of-fibrin-clots.[1]
1.-The-Foundation:-Understanding-Tranexamic-Acid's-Pharmacokinetics
A-thorough-understanding-of-the-pharmacokinetic-(PK)-profile-of-tranexamic-acid-is-paramount-before-designing-a-bioequivalence-study.-Key-PK-parameters-dictate-the-study-design,-including-sampling-times-and-the-analytical-method's-sensitivity.
-
Absorption: -Following-oral-administration,-the-absolute-bioavailability-of-tranexamic-acid-is-approximately-45%,-with-peak-plasma-concentrations-(Cmax)-reached-in-about-3-hours-(Tmax).[2]
-
Distribution: -It-has-a-volume-of-distribution-of-9-to-12-liters-and-approximately-3%-protein-binding,-primarily-to-plasminogen.[2]
-
Metabolism: -Metabolism-is-minimal,-with-only-about-5%-of-the-drug-being-metabolized.[2]
-
Elimination: -The-majority-of-the-drug-(about-95%)-is-excreted-unchanged-in-the-urine-via-glomerular-filtration.-The-elimination-half-life-is-approximately-11-hours-for-the-oral-formulation-and-2-hours-for-the-intravenous-formulation.[2]
2.-Navigating-the-Regulatory-Landscape:-Guidelines-for-Bioequivalence
Global-harmonization-of-bioequivalence-guidelines-is-an-ongoing-effort.-The-International-Council-for-Harmonisation-(ICH)-has-been-instrumental-in-this,-with-the-M13-series-of-guidelines-providing-a-framework-for-designing-and-conducting-BE-studies.[3][4][5]
-
ICH-M13A: -This-guideline,-effective-January-25,-2025,-focuses-on-bioequivalence-for-immediate-release-solid-oral-dosage-forms.-It-standardizes-study-design,-typically-a-randomized,-single-dose,-two-period,-two-sequence,-crossover-design,-and-sets-the-acceptance-criteria-for-the-90%-confidence-interval-(CI)-of-the-ratio-of-geometric-means-for-Cmax-and-AUC-(Area-Under-the-Curve)-within-80-125%.[3][6]
-
FDA-and-EMA-Guidance: -Regulatory-bodies-like-the-U.S.-Food-and-Drug-Administration-(FDA)-and-the-European-Medicines-Agency-(EMA)-provide-specific-guidance-for-tranexamic-acid.-The-FDA-recommends-both-fasting-and-fed-studies-for-650-mg-oral-tablets.[7][8]
3.-Designing-a-Robust-Bioequivalence-Study-for-Tranexamic-Acid
A-well-designed-study-is-the-cornerstone-of-a-successful-bioequivalence-assessment.-The-following-diagram-outlines-the-typical-workflow.
Caption: Workflow of a typical bioequivalence study for tranexamic acid.
Experimental-Protocol:-Single-Dose,-Two-Way-Crossover-Bioequivalence-Study
-
Subject-Selection: -Enroll-a-statistically-appropriate-number-of-healthy,-non-pregnant-female-volunteers,-as-per-regulatory-guidance.[7]
-
Randomization-and-Blinding: -Randomly-assign-subjects-to-receive-either-the-test-or-reference-tranexamic-acid-formulation-in-the-first-period.
-
Dosing: -Administer-a-single-oral-dose-of-the-assigned-formulation-(e.g.,-650-mg-tablet)-after-an-overnight-fast.[7]
-
Blood-Sampling: -Collect-venous-blood-samples-into-appropriately-labeled-anticoagulant-tubes-at-pre-specified-time-points-before-dosing-(0-hour)-and-at-various-intervals-post-dose-to-adequately-characterize-the-plasma-concentration-time-profile.-A-typical-sampling-schedule-might-include-1,-1.5,-2,-2.5,-3,-3.5,-4,-4.5,-5,-6,-8,-10,-12,-24,-48,-and-72-hours-post-dose.[9]
-
Washout-Period: -A-sufficient-washout-period-(typically-at-least-5-half-lives-of-the-drug)-must-separate-the-two-dosing-periods-to-ensure-complete-elimination-of-the-drug-from-the-first-period.
-
Second-Period: -After-the-washout-period,-subjects-receive-the-alternate-formulation.
-
Fed-Study-(if-required): -Conduct-a-separate-study-under-fed-conditions,-where-the-drug-is-administered-after-a-standardized-high-fat,-high-calorie-meal.[7]
4.-The-Analytical-Heart:-Quantifying-Tranexamic-Acid-in-Plasma
A-validated,-sensitive,-and-specific-bioanalytical-method-is-crucial-for-accurately-measuring-tranexamic-acid-concentrations-in-plasma.[10] Liquid-chromatography-coupled-with-tandem-mass-spectrometry-(LC-MS/MS)-is-the-gold-standard-for-this-purpose.[11][12][13]
Experimental-Protocol:-LC-MS/MS-Method-for-Tranexamic-Acid-Quantification
-
Sample-Preparation: -Due-to-the-complexity-of-biological-matrices,-sample-pre-treatment-is-essential-to-remove-interfering-substances.[14]
-
Protein-Precipitation: -A-common-and-efficient-method-involves-adding-a-precipitating-agent-like-acetonitrile-or-perchloric-acid-to-the-plasma-sample.[13][15]
-
Solid-Phase-Extraction-(SPE): -This-technique-can-provide-a-cleaner-extract-and-is-also-a-viable-option.[16]
-
Phospholipid-Removal: -Specialized-techniques-can-be-employed-to-mitigate-matrix-effects-caused-by-phospholipids.[11][17]
-
-
Chromatographic-Separation:
-
Mass-Spectrometric-Detection:
-
Ionization: -Electrospray-ionization-(ESI)-in-the-positive-ion-mode-is-generally-used.[12]
-
Detection: -Multiple-Reaction-Monitoring-(MRM)-is-employed-for-its-high-selectivity-and-sensitivity.-Common-ion-transitions-for-tranexamic-acid-are-m/z-158.1-→-95.1-and-m/z-158.2-→-140.7.[14][18]
-
Internal-Standard-(IS): -A-stable-isotope-labeled-internal-standard,-such-as-tranexamic-acid-D2,-is-recommended-to-compensate-for-variability-during-sample-preparation-and-analysis.[12]
-
Caption: Bioanalytical sample preparation workflow for tranexamic acid.
5.-Interpreting-the-Data:-Pharmacokinetic-and-Statistical-Analysis
The-collected-plasma-concentration-time-data-is-used-to-calculate-the-key-pharmacokinetic-parameters-for-both-the-test-and-reference-formulations.
Key-Pharmacokinetic-Parameters-and-Acceptance-Criteria
| Parameter | Description | 90%-Confidence-Interval-Acceptance-Range |
| Cmax | Maximum-observed-plasma-concentration | 80.00%-–-125.00% |
| AUC(0-t) | Area-under-the-plasma-concentration-time-curve-from-time-zero-to-the-last-quantifiable-concentration | 80.00%-–-125.00% |
| AUC(0-∞) | Area-under-the-plasma-concentration-time-curve-from-time-zero-extrapolated-to-infinity | 80.00%-–-125.00% |
These-parameters-are-log-transformed-before-statistical-analysis-to-account-for-their-typically-non-normal-distribution.-An-Analysis-of-Variance-(ANOVA)-is-performed-to-assess-the-effects-of-formulation,-period,-and-sequence.
6.-Comparative-Data-from-Bioequivalence-Studies
The-following-table-summarizes-representative-pharmacokinetic-data-from-a-bioequivalence-study-of-two-500-mg-tranexamic-acid-formulations.[9]
| Formulation | Cmax-(μg/mL)-(Mean-±-SE) | Tmax-(hrs)-(Mean-±-SE) | AUC(0-t)-(μg/mL*hr)-(Mean-±-SE) |
| Test | 3.16-±-0.30 | 3.46-±-0.13 | 21.27-±-3.54 |
| Reference | 3.15-±-0.37 | 3.67-±-0.11 | 22.03-±-3.72 |
7.-Conclusion-and-Future-Perspectives
The-successful-demonstration-of-bioequivalence-for-tranexamic-acid-formulations-relies-on-a-scientifically-sound-study-design,-a-validated-and-robust-bioanalytical-method,-and-appropriate-statistical-analysis.-Adherence-to-global-regulatory-guidelines,-such-as-those-from-the-ICH,-is-essential-for-ensuring-the-acceptance-of-study-data-across-different-regions.-As-analytical-techniques-continue-to-evolve,-we-can-expect-even-more-sensitive-and-efficient-methods-for-quantifying-tranexamic-acid,-further-streamlining-the-bioequivalence-assessment-process.
References
- ICH-M13A-Guideline-on-bioequivalence-for-immediate-release-solid-oral-dosage-forms.-European-Medicines-Agency.-([Link])
- ICH-M13A:-First-ICH-Guideline-for-Bioequivalence.-U.S.
- Fabresse,-N.,-Fall,-F.,-Etting,-I.,-Devillier,-P.,-Alvarez,-J.-C.,-&-Grassin-Delyle,-S.-(2017).-LC-MS/MS-determination-of-tranexamic-acid-in-human-plasma-after-phospholipid-clean-up.-Journal-of-pharmaceutical-and-biomedical-analysis,-141,-149–156.-([Link])
- Aleshina,-A.-V.,-Tikhonov,-D.-G.,-Gilev,-V.-G.,-&-Shikina,-N.-V.-(2021).-Development-and-Validation-of-Tranexamic-Acid-Determination-in-Human-Plasma-by-HPLC-MS/MS-method.
- Barreiros,-L.,-Amoreira,-J.-L.,-Almeida,-A.-M.,-Tasso,-L.,-&-Segundo,-M.-A.-(2019).-Quantification-of-tranexamic-acid-in-human-plasma:-development-and-validation-of-UHPLC-MS/MS-method.-Revista-de-Ciências-Farmacêuticas-Básica-e-Aplicada,-40.-([Link])
- Aleshina,-A.,-Tikhonov,-D.,-Gilev,-V.,-&-Shikina,-N.-(2021).-Development-and-Validation-of-Tranexamic-Acid-Determination-in-Human-Plasma-by-HPLC-MS/MS-method.
- Lecker,-I.,-Kassam,-I.,-Mazer,-C.-D.,-&-Lin,-Y.-(2021).-Tranexamic-Acid.
- Jittorntrum,-P.,-Kajanachumpol,-S.,-Viroonudomphol,-D.,-&-Wilairat,-P.-(2013).-A-Sensitive-Method-for-the-Determination-of-Tranexamic-Acid-in-Human-Serum-by-Liquid-Chromatography-with-Tandem-Mass-Spectrometer.-Chiang-Mai-Journal-of-Science,-41(1),-156-165.-([Link])
- Fabresse,-N.,-Fall,-F.,-Etting,-I.,-Devillier,-P.,-Alvarez,-J.-C.,-&-Grassin-Delyle,-S.-(2017).-LC-MS/MS-determination-of-tranexamic-acid-in-human-plasma-after-phospholipid-clean-up.-Journal-of-pharmaceutical-and-biomedical-analysis,-141,-149–156.-([Link])
- Elder,-D.-(2021).-ICH-M13:-Bioequivalence-guidelines.-European-Pharmaceutical-Review.-([Link])
- Lamy,-E.,-Basset,-T.,-Grassin-Delyle,-S.,-Tac-Gros,-C.,-Sémiond,-B.,-Le-Core,-M.,-…-&-Le-Pivain,-L.-(2020).-Tranexamic-Acid-Quantification-in-Human-Whole-Blood-Using-Liquid-Samples-or-Volumetric-Absorptive-Microsampling-Devices.-Bioanalysis,-12(15),-1055–1068.-([Link])
- Billev-Pharma-East.-(2025).-ICH-Guideline-M13A:-A-Unified-Approach-to-Bioequivalence.-Billev-Pharma-East.-([Link])
- Grassin-Delyle,-S.,-Abe,-E.,-Batisse,-A.,-Tremey,-B.,-Fischler,-M.,-Devillier,-P.,-…-&-Alvarez,-J.-C.-(2010).-A-validated-assay-for-the-quantitative-analysis-of-tranexamic-acid-in-human-serum-by-liquid-chromatography-coupled-with-electrospray-ionization-mass-spectrometry.-Clinica-chimica-acta;-international-journal-of-clinical-chemistry,-411(5-6),-438–443.-([Link])
- ICH-M13B-Guideline-on-bioequivalence-for-immediate-release-solid-oral-dosage-forms---additional-strengths-biowaiver.-European-Medicines-Agency.-([Link])
- Barreiros,-L.,-Amoreira,-J.-L.,-Almeida,-A.-M.,-Tasso,-L.,-&-Segundo,-M.-A.-(2019).-Analytical-methods-for-quantification-of-tranexamic-acid-in-biological-fluids:-A-review.-Journal-of-Pharmaceutical-and-Biomedical-Analysis,-166,-232-241.-([Link])
- Patel,-P.-N.,-Patel,-M.-M.,-Patel,-D.-D.,-Jogia,-H.-A.,-&-Patel,-C.-N.-(2019).-Development-and-Validation-of-Tranexamic-Acid-in-Human-Plasma-by-Using-Ultra-Performance-Liquid-Chromatography-Mass-Spectrometry.-Journal-of-Young-Pharmacists,-11(3),-255.- ([Link])
- SIELC-Technologies.-(n.d.).-HPLC-Determination-of-Tranexamic-acid-(TXA)-on-Primesep-200-Column.-SIELC-Technologies.-([Link])
- Pharmacology-of-tranexamic-acid;-Pharmacokinetics-Mechanism-of-action,-Uses,-Effects.-(2025).-YouTube.-([Link])
- Jain,-A.,-Jain,-R.,-Jain,-S.,-&-Jain,-D.-(2004).-Bioequivalence-study-of-tranexamic-acid-tablets-in-human-volunteers.-Indian-Drugs,-41(5),-276-279.-([Link])
- Jittorntrum,-P.,-Kajanachumpol,-S.,-Viroonudomphol,-D.,-&-Wilairat,-P.-(2013).-determination-of-tranexamic-acid-in-human-serum-by-liquid-chromatography-with-tandem-mass-spectrometer.-Chiang-Mai-Journal-of-Science,-41(1),-156-165.-([Link])
- Buccelletti,-F.,-Frati,-G.,-Perpetuini,-P.,-Salzano,-A.,-Gori,-C.,-Spinella,-P.-C.,-…-&-La-Greca,-A.-(2024).-Pharmacokinetics-of-Tranexamic-Acid-(TXA)-Delivered-by-Expeditious-Routes-in-a-Swine-Model-of-Polytrauma-and-Hemorrhagic-Shock.-Shock-(Augusta,-Ga.),-10.1080/10903127.2024.2342025.
- Kane,-Z.,-Picetti,-R.,-Moore,-K.-A.,-Morin,-I.,-Marenco,-T.,-Lavigne,-J.,-…-&-Shakur-Still,-H.-(2021).-Physiologically-based-modelling-of-tranexamic-acid-pharmacokinetics-following-intravenous,-intramuscular,-sub-cutaneous-and-oral-administration-in-healthy-volunteers.-European-journal-of-pharmaceutical-sciences-:-official-journal-of-the-European-Federation-for-Pharmaceutical-Sciences,-161,-105785.-([Link])
- Analytical-Method-Validation-of-Tranexamic-Acid-Injection.-(2023).-YMER,-22(10).-([Link])
- Visych,-S.-Y.,-Dorovskyy,-O.-V.,-Andryukova,-L.-M.,-&-Fetisova,-O.-H.-(2016).-Bioequivalence-studies-of-medicinal-products-of-tranexamic-acid.-Ukrainian-Biopharmaceutical-Journal,-(6-(47)),-24-30.-([Link])
- Visych,-S.-Y.,-Dorovskyy,-O.-V.,-Andryukova,-L.-M.,-&-Fetisova,-O.-H.-(2016).-(PDF)-Bioequivalence-studies-of-medicinal-products-of-tranexamic-acid.
- U.S.-Food-and-Drug-Administration.-(2011).-Draft-Guidance-on-Tranexamic-Acid.-FDA.-([Link])
- Ausen,-K.,-Pleym,-H.,-Liu,-J.,-&-Stenseth,-R.-(2019).-Serum-Concentrations-and-Pharmacokinetics-of-Tranexamic-Acid-after-Two-Means-of-Topical-Administration-in-Massive-Weight-Loss-Skin-Reducing-Surgery.-Plastic-and-reconstructive-surgery,-143(6),-1199e–1208e.-([Link])
- Neoteryx.-(2022).-Measuring-Tranexamic-Acid-from-Microsamples-to-Control-Hemorrhage.-Neoteryx.-([Link])
- Visych,-S.-Y.,-Dorovskyy,-O.-V.,-Andryukova,-L.-M.,-&-Fetisova,-O.-H.-(2016).-BIOEQUIVALENCE-STUDIES-OF-MEDICINAL-PRODUCTS-OF-TRANEXAMIC-ACID.
- Boysen,-S.-R.,-Drover,-S.-R.,-Wagg,-C.-R.,-O,-K.-W.,-&-Caulkett,-N.-A.-(2017).-Comparison-of-tranexamic-acid-plasma-concentrations-when-administered-via-intraosseous-and-intravenous-routes.-The-American-journal-of-emergency-medicine,-35(3),-443–447.-([Link])
- U.S.-Food-and-Drug-Administration.-(2012).-Tranexamic-Acid-Tablets,-650-mg.-FDA.-([Link])
- GaBI-Online.-(2017).-FDA-releases-52-new-and-revised-bioequivalence-guidelines-for-generics.
Sources
- 1. youtube.com [youtube.com]
- 2. Tranexamic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ICH Guideline M13A on bioequivalence for immediate-release solid oral dosage forms - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. billeveast.com [billeveast.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. FDA releases 52 new and revised bioequivalence guidelines for generics [gabionline.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Analytical methods for quantification of tranexamic acid in biological fluids: A review | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of Tranexamic Acid Determination in Human Plasma by HPLC-MS/MS method | Aleshina | Drug development & registration [pharmjournal.ru]
- 14. researchgate.net [researchgate.net]
- 15. ijbpas.com [ijbpas.com]
- 16. jyoungpharm.org [jyoungpharm.org]
- 17. LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. thaiscience.info [thaiscience.info]
A Senior Application Scientist's Comparative Guide to the Kinetic Studies of Tranexamic Acid Prodrugs
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of the kinetic profiles of various tranexamic acid prodrugs. As your peer in the field, I will not only present data but also delve into the strategic reasoning behind the experimental designs, ensuring that every protocol is a self-validating system. Our exploration will be grounded in authoritative sources, providing you with a trustworthy and actionable resource for your own research and development endeavors.
Tranexamic acid (TA) is a synthetic analog of the amino acid lysine and is widely used as an antifibrinolytic agent to treat or prevent excessive blood loss.[1][2] However, its clinical utility can be hampered by suboptimal pharmacokinetic properties, particularly its low oral bioavailability, which is reported to be around 37-45%.[1][3] This is largely due to its hydrophilic nature, which limits its passive diffusion across the gastrointestinal membrane.[1] To overcome this limitation, various prodrug strategies have been employed to enhance the lipophilicity of TA, thereby improving its absorption and pharmacokinetic profile.[1][4][5]
This guide will compare different classes of tranexamic acid prodrugs, focusing on their conversion kinetics in various physiological environments. We will examine the experimental data that supports their potential as effective delivery systems for tranexamic acid.
Comparative Analysis of Tranexamic Acid Prodrug Conversion Kinetics
The primary goal of a prodrug is to efficiently release the active parent drug at the desired site of action. Therefore, the kinetic study of the conversion of a prodrug to its active form is paramount. Here, we compare the kinetic data of two major classes of tranexamic acid prodrugs: ester-based and amide-based prodrugs.
Ester-Based Prodrugs
Esterification is a common strategy to mask the carboxylic acid group of a drug, thereby increasing its lipophilicity. Alkyl esters of tranexamic acid have been synthesized to enhance its skin penetration for topical applications.[4][5]
Table 1: In Vitro Hydrolysis of Tranexamic Acid Ester Prodrugs
| Prodrug Candidate | Biological Matrix | Incubation Time (hours) | Conversion to Tranexamic Acid | Reference |
| Butyl Ester of TA | Skin Homogenates | < 2 | Rapid Hydrolysis | [4] |
| Octyl Ester of TA | Skin Homogenates | < 2 | Rapid Hydrolysis | [4] |
| Butyl Ester of TA | Blood | < 2 | Rapid Hydrolysis | [4] |
| Octyl Ester of TA | Blood | < 2 | Rapid Hydrolysis | [4] |
The rapid hydrolysis of these ester prodrugs in skin homogenates and blood suggests the presence of esterases that efficiently cleave the ester bond to release the active tranexamic acid.[4] This rapid conversion is desirable for topical applications where a localized effect is intended.
Amide-Based Prodrugs
Amide-based prodrugs of tranexamic acid have been designed to improve oral bioavailability. These prodrugs are synthesized by linking tranexamic acid to a promoiety via an amide bond. A series of four tranexamic acid prodrugs, designated as ProD 1-ProD 4, were designed based on maleamic acid derivatives.[1][6][7] The conversion of these prodrugs is primarily pH-dependent, relying on acid-catalyzed hydrolysis.[1][6][8][9]
Table 2: pH-Dependent Hydrolysis of Tranexamic Acid Amide Prodrug (ProD 1)
| Hydrolysis Medium | pH | Half-life (t½) | Reference |
| 1 N HCl | ~0 | 54 minutes | [1][6] |
| Buffer | 2.0 | 23.9 hours | [1][6] |
| Buffer | 5.0 | 270 hours | [1][6] |
The kinetic data for ProD 1 demonstrates a strong dependence of the hydrolysis rate on the pH of the medium.[1][6] The significantly faster conversion in highly acidic conditions (1 N HCl) suggests that the prodrug would readily convert to tranexamic acid in the stomach. As the pH increases to that of the small intestine (pH 5.0 and above), the rate of hydrolysis slows down considerably.[1][7] This characteristic could be exploited to achieve a sustained release of the parent drug.
Other Prodrug Strategies
Another notable tranexamic acid prodrug is Kabi 2161, an ester prodrug. In a study with healthy volunteers, oral administration of Kabi 2161 resulted in a markedly increased bioavailability of tranexamic acid compared to the administration of tranexamic acid itself.[3][10]
Table 3: Bioavailability of Tranexamic Acid from Prodrug Kabi 2161 in Healthy Volunteers
| Administered Compound | Urinary Recovery of Tranexamic Acid (0-48h) | Normalized Area Under the Plasma Concentration-Time Curve (mg·h/L·mmol) | Reference |
| Tranexamic Acid | 37.0% | 8.0 | [3] |
| Kabi 2161 (1 mmol) | 84.7% | 13.1 | [3] |
| Kabi 2161 (2 mmol) | 82.4% | 19.6 | [3] |
| Kabi 2161 (3 mmol) | 89.4% | 14.4 | [3] |
| Kabi 2161 (3.5 mmol) | 97.5% | 14.3 | [3] |
The significantly higher urinary recovery and AUC for tranexamic acid after administration of Kabi 2161 clearly indicate a substantial improvement in its oral bioavailability.[3]
Experimental Protocols for Kinetic Studies
The following are detailed, step-by-step methodologies for key experiments cited in the kinetic evaluation of tranexamic acid prodrugs. The causality behind experimental choices is explained to provide a deeper understanding of the study design.
Protocol 1: In Vitro pH-Dependent Hydrolysis Study
This protocol is designed to assess the chemical stability of a prodrug in aqueous solutions of different pH values, simulating the conditions of the gastrointestinal tract.
Objective: To determine the rate of conversion of a tranexamic acid prodrug to the parent drug at various pH levels.
Experimental Rationale: The pH of the gastrointestinal tract varies from highly acidic in the stomach (pH 1-3) to slightly acidic or neutral in the small intestine (pH 5-7). Evaluating the prodrug's stability and conversion rate across this pH range is crucial for predicting its in vivo behavior after oral administration.[1][11]
Step-by-Step Methodology:
-
Preparation of Buffers:
-
Prepare a 1 N HCl solution.
-
Prepare buffer solutions of pH 2.0, 5.0, and 7.4 using appropriate buffer systems (e.g., phosphate-buffered saline for pH 7.4).
-
-
Preparation of Prodrug Stock Solution:
-
Accurately weigh the tranexamic acid prodrug and dissolve it in a suitable solvent (e.g., methanol, DMSO) to prepare a concentrated stock solution.
-
-
Incubation:
-
Prepare reaction mixtures by adding a small aliquot of the prodrug stock solution to each of the prepared buffers to achieve a final concentration of 500 ppm.[1]
-
Incubate the reaction mixtures in a constant temperature water bath at 37°C.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes, and so on), withdraw an aliquot from each reaction mixture.
-
-
Sample Analysis:
-
Immediately analyze the samples by a validated HPLC method to quantify the concentrations of the remaining prodrug and the formed tranexamic acid.[1]
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining prodrug concentration versus time.
-
The slope of the linear regression line will give the first-order rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Self-Validation: The protocol's integrity is maintained by running a control sample of the parent drug (tranexamic acid) under the same conditions to ensure its stability. Additionally, the appearance of the parent drug should stoichiometrically match the disappearance of the prodrug.
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of a prodrug in plasma, providing insights into its susceptibility to enzymatic degradation, primarily by esterases.
Objective: To determine the rate of conversion of a tranexamic acid prodrug in human plasma.
Experimental Rationale: After absorption, a prodrug enters the systemic circulation where it is exposed to various enzymes in the plasma. Esterase-mediated hydrolysis is a common activation pathway for ester-based prodrugs.[11] Assessing stability in plasma is a critical step in predicting the in vivo half-life and bioavailability of the prodrug.
Step-by-Step Methodology:
-
Plasma Preparation:
-
Obtain fresh human plasma containing an anticoagulant (e.g., heparin, EDTA).
-
Pre-incubate the plasma at 37°C for 10 minutes.
-
-
Incubation:
-
Spike the pre-incubated plasma with the tranexamic acid prodrug from a concentrated stock solution to achieve the desired final concentration.
-
-
Sampling:
-
At various time points, withdraw aliquots of the plasma-prodrug mixture.
-
-
Reaction Quenching and Sample Preparation:
-
Immediately stop the enzymatic reaction by adding a quenching solution (e.g., ice-cold acetonitrile) to the withdrawn aliquots. This also serves to precipitate plasma proteins.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the concentrations of the prodrug and tranexamic acid.[12]
-
-
Data Analysis:
-
Similar to the pH-dependent hydrolysis study, determine the first-order rate constant and half-life of the prodrug in plasma.
-
Self-Validation: A control experiment with heat-inactivated plasma should be performed to differentiate between enzymatic and non-enzymatic degradation. In this control, the prodrug should exhibit significantly greater stability.
Visualizing the Prodrug Activation Pathway and Experimental Workflow
Diagrams are essential tools for visualizing complex biological pathways and experimental workflows.
General Prodrug Activation Pathway
The following diagram illustrates the general concept of a carrier-linked prodrug, which is applicable to the tranexamic acid prodrugs discussed.
Caption: General activation pathway of a tranexamic acid prodrug.
Experimental Workflow for In Vitro Kinetic Studies
This diagram outlines the key steps in the in vitro kinetic evaluation of tranexamic acid prodrugs.
Caption: Workflow for in vitro kinetic analysis of prodrugs.
Conclusion
The development of tranexamic acid prodrugs represents a promising strategy to overcome the pharmacokinetic limitations of the parent drug. Both ester and amide-based prodrugs have demonstrated the potential to enhance bioavailability and facilitate targeted delivery. The kinetic studies presented in this guide highlight the importance of evaluating prodrug conversion under various physiological conditions to predict their in vivo performance. The provided experimental protocols offer a robust framework for conducting such evaluations, ensuring scientific integrity and generating reliable data. As research in this area continues, we can anticipate the emergence of new and improved tranexamic acid prodrugs with optimized kinetic profiles for enhanced therapeutic efficacy.
References
- Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester deriv
- Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester deriv
- Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions. exo ricerca.
- Absorption of tranexamic acid as a prodrug in healthy volunteers. PubMed.
- Acid-catalyzed hydrolysis of tranexamic acid prodrugs ProD 1-ProD 4.
- Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the tre
- Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Consider
- Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions.
- First order hydrolysis plot of tranexamic acid ProD1in (a) 1N HCl, (b) buffer of pH 2 and (c) buffer pH 5.
- Development and Validation of Tranexamic Acid in Human Plasma by Using Ultra-Performance Liquid Chromatography-Mass Spectrometry. Journal of Young Pharmacists.
- US8791160B2 - Tranexamic acid formulations.
- Absorption of tranexamic acid as a prodrug in healthy volunteers. Semantic Scholar.
Sources
- 1. exo-ricerca.it [exo-ricerca.it]
- 2. US8791160B2 - Tranexamic acid formulations - Google Patents [patents.google.com]
- 3. Absorption of tranexamic acid as a prodrug in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Absorption of tranexamic acid as a prodrug in healthy volunteers. | Semantic Scholar [semanticscholar.org]
- 11. Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. jyoungpharm.org [jyoungpharm.org]
A Comparative Guide to Oral Versus Transepidermal Administration of Tranexamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Tranexamic Acid - A Molecule of Diverse Applications
Tranexamic acid (TXA), a synthetic derivative of the amino acid lysine, is a well-established antifibrinolytic agent.[1][2] Its primary mechanism of action involves the reversible blockade of lysine binding sites on plasminogen, which inhibits the conversion of plasminogen to plasmin.[3][4][5] This action effectively prevents the degradation of fibrin clots, making TXA a valuable therapeutic agent in managing conditions associated with excessive bleeding, such as postpartum hemorrhage, menorrhagia, and surgical bleeding.[3][4][5]
Beyond its hemostatic properties, tranexamic acid has garnered significant attention in the field of dermatology for its off-label use in treating hyperpigmentary disorders, most notably melasma.[2][6] In the context of dermatology, the proposed mechanisms of action include the inhibition of UV-induced plasmin activity in keratinocytes, which in turn reduces the production of melanocyte-stimulating inflammatory mediators like prostaglandins and arachidonic acid.[1][7] Furthermore, TXA is thought to shrink dermal vasculature and decrease melanin synthesis by altering the interaction between keratinocytes and melanocytes and reducing tyrosinase activity.[6][7] This multifaceted activity has led to its use via various routes of administration, including oral, topical, and intradermal injections.[1] This guide provides an in-depth comparison of the two most common routes: oral and transepidermal administration.
Oral Administration of Tranexamic Acid: Systemic Efficacy and Considerations
Oral tranexamic acid has been extensively studied and has demonstrated efficacy in treating melasma, particularly in Asian populations, with visible improvements observed even at low doses (e.g., 500 mg daily) over short periods (8-12 weeks).[8][9]
Pharmacokinetic Profile
Upon oral administration, the peak plasma concentration of tranexamic acid is reached in approximately 3 hours.[10] The absolute bioavailability is around 45%.[10] The elimination half-life of oral TXA is about 11 hours, with over 95% of the drug excreted unchanged in the urine through glomerular filtration.[10][11]
Clinical Efficacy in Melasma
Numerous studies have substantiated the effectiveness of oral TXA for melasma. A large retrospective study involving 561 patients treated with 250 mg of oral TXA twice daily for a median of 4 months reported visible improvement in 89.7% of patients.[1] Another study with 74 women in Hangzhou, China, showed a 95.9% overall improvement rate in melasma after six months of treatment with the same dosage.[1] For moderate to severe melasma, a 49% reduction in the modified Melasma Area Severity Index (mMASI) score was observed after 3 months of treatment with oral TXA (250 mg twice daily), compared to an 18% reduction in the control group.[12]
Safety and Side Effects
Oral tranexamic acid is generally considered safe, with most adverse reactions being mild to moderate.[8][11] The most common side effects include gastrointestinal discomfort (such as nausea and diarrhea) and hypomenorrhea (decreased menstrual flow).[4][12] While rare, there is a potential risk of more serious side effects like thromboembolic events, especially in individuals with a predisposition to clot formation.[4][13] Therefore, careful screening for contraindications such as a history of thromboembolic disease, coagulation disorders, and severe renal insufficiency is crucial before initiating therapy.[2][13]
Transepidermal Administration of Tranexamic Acid: Localized Action and Formulation Challenges
Transepidermal, or topical, administration of tranexamic acid offers the advantage of localized treatment, potentially minimizing systemic side effects.[14] However, this route faces the significant challenge of overcoming the skin's barrier function to deliver the active ingredient to the target melanocytes in the epidermis.[15][16]
Overcoming the Skin Barrier
The hydrophilic nature of tranexamic acid limits its penetration through the lipid-rich stratum corneum.[14][17] To address this, various formulation strategies are being explored, including:
-
Novel Drug Delivery Systems: Liposomes, solid lipid nanoparticles, and nano-lipidic carriers are being investigated to enhance epidermal targeting and drug delivery.[16]
-
Prodrugs: Esterification of tranexamic acid to create more lipophilic prodrugs has been shown to significantly improve skin penetration and deposition by approximately 2-3 times compared to the unmodified drug.[14][17] These prodrugs are then rapidly hydrolyzed back to the active parent drug within the skin.[17]
-
Combination with other agents and methods: Topical TXA is often used in combination with other treatments like microneedling to increase its effectiveness.[1]
Clinical Efficacy of Topical Formulations
Studies on topical tranexamic acid have shown promising, albeit sometimes less dramatic, results compared to the oral route. A 12-week study demonstrated the efficacy of a 2% topical TXA formulation in treating melasma.[1] Concentrations in topical products typically range from 2% to 5%.[18] A randomized clinical trial comparing 250 mg oral TXA twice daily with a 5% topical TXA cream applied twice daily for 12 weeks found that both groups showed significant reductions in MASI scores, with no statistically significant difference between the two routes.[19][20] However, other comparative studies have suggested that oral tranexamic acid provides a more promising therapeutic effect.[21][22][23]
Safety and Side Effects
Topical tranexamic acid is generally well-tolerated, even by individuals with sensitive skin.[24] Side effects are typically localized and mild, including erythema (redness), skin irritation, and xerosis (dryness).[21][22] Allergic reactions are rare.[25]
Head-to-Head Comparison: Oral vs. Transepidermal Administration
| Feature | Oral Tranexamic Acid | Transepidermal Tranexamic Acid |
| Route of Administration | Systemic (ingested) | Localized (applied to skin) |
| Bioavailability | Approximately 45%[10] | Low, dependent on formulation[15][16] |
| Peak Plasma Concentration | ~3 hours[10] | Not applicable (localized action) |
| Elimination Half-life | ~11 hours[10] | Not applicable |
| Primary Indication (Dermatology) | Moderate to severe melasma, refractory cases[8][12] | Mild to moderate melasma, post-inflammatory hyperpigmentation[1][18] |
| Efficacy | High, with significant reduction in MASI scores reported in multiple studies[1][12] | Variable, can be effective but often considered less potent than oral route[1][21][22] |
| Common Side Effects | Gastrointestinal discomfort, hypomenorrhea[4][12] | Localized skin irritation, erythema, dryness[21][22] |
| Serious Risks | Rare, but includes thromboembolic events[4][13] | Minimal systemic risk, rare allergic reactions[14][25] |
| Patient Compliance | Generally high, despite potential for systemic side effects[21][22] | Can be affected by local irritation[19][20][21] |
Visualizing the Pathways
To better understand the distinct routes and mechanisms, the following diagrams illustrate the biological pathways and a comparative experimental workflow.
Caption: Biological pathways of oral versus transepidermal tranexamic acid delivery.
Caption: Experimental workflow for comparing oral and transepidermal tranexamic acid.
Experimental Protocols
In Vitro Skin Permeation Study for Transepidermal Formulations
This protocol is essential for evaluating the ability of a topical formulation to deliver tranexamic acid across the skin barrier.
Objective: To quantify the permeation and retention of tranexamic acid from a topical formulation through an ex vivo skin model.
Methodology:
-
Skin Preparation: Porcine ear skin is often used as a surrogate for human skin due to its anatomical and physiological similarities.[14][26] The skin is excised, and subcutaneous fat is removed. The skin is then mounted on a Franz diffusion cell, which consists of a donor and a receptor chamber.[14][26]
-
Franz Diffusion Cell Setup: The receptor chamber is filled with a phosphate-buffered saline solution and maintained at 32°C to mimic physiological conditions.[14][27] The prepared skin membrane separates the donor and receptor chambers.
-
Sample Application: A precise amount of the topical tranexamic acid formulation is applied to the surface of the skin in the donor chamber.[27]
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 12, and 24 hours), aliquots are withdrawn from the receptor chamber for analysis.[26][27] The withdrawn volume is replaced with fresh buffer.
-
Quantification: The concentration of tranexamic acid in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of tranexamic acid that has permeated the skin is plotted against time. From this data, key parameters like the steady-state flux (Jss), permeability coefficient (Kp), and lag time can be calculated to assess the formulation's performance.[26]
-
Skin Retention: At the end of the experiment, the skin tissue is removed, and the amount of tranexamic acid retained within the skin can also be extracted and quantified.
Pharmacokinetic Study for Oral Administration
This protocol is designed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of orally administered tranexamic acid.
Objective: To determine the pharmacokinetic parameters of oral tranexamic acid in a relevant biological system.
Methodology:
-
Study Population: Healthy human volunteers are typically recruited for these studies.[28][29]
-
Dosing: A single oral dose of tranexamic acid is administered to the subjects.
-
Blood Sampling: Blood samples are collected at various time points before and after drug administration (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, 24 hours).
-
Plasma Analysis: The blood samples are processed to separate the plasma, and the concentration of tranexamic acid in the plasma is determined using a validated analytical method like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time it takes for the plasma concentration to reduce by half.
-
Bioavailability (F): The fraction of the administered dose that reaches systemic circulation.[28]
-
-
Urine Collection: Urine samples can also be collected over a specified period to determine the extent of renal excretion of the unchanged drug.
Conclusion and Future Directions
Both oral and transepidermal administration of tranexamic acid have demonstrated efficacy in the management of hyperpigmentary disorders like melasma.[20] Oral tranexamic acid generally offers more robust and consistent results, making it a valuable option for moderate to severe or refractory cases.[8][22] However, the requirement for careful patient screening due to the potential for systemic side effects is a significant consideration.[13]
Transepidermal administration provides a safer alternative with a favorable side-effect profile, primarily limited to localized skin reactions.[22][30] The main hurdle for this route is the formulation's ability to effectively deliver tranexamic acid through the stratum corneum.[16] Ongoing research into novel drug delivery systems and prodrug approaches holds the promise of enhancing the efficacy of topical tranexamic acid, potentially positioning it as a first-line treatment for a broader range of patients.[14][16]
The choice between oral and transepidermal tranexamic acid should be made on a case-by-case basis, considering the severity of the condition, the patient's medical history and risk factors, and their personal preference.[19][20] For drug development professionals, there is a clear opportunity to innovate in the realm of topical formulations to bridge the efficacy gap with oral administration while retaining the superior safety profile of localized delivery.
References
- The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical p
- THE USE OF TRANEXAMIC ACID IN DERM
- Tranexamic acid - DermNet. (URL: )
- Mechanism of Action of Topical Tranexamic Acid in the Treatment of Melasma and Sun-Induced Skin Hyperpigment
- The uses of tranexamic acid in derm
- Oral Tranexamic Acid for the Treatment of Melasma: Evidence and Experience-Based Consensus Statement
- What is the mechanism of Tranexamic Acid?
- Tranexamic acid - Wikipedia. (URL: [Link])
- What is the mechanism of action of topical tranexamic acid (TXA)
- What is the mechanism of action (MOA) and indications for Tranexamic acid (TXA)? (URL: )
- Effective Tranexamic Acid For Melasma: Derm
- Notes on Tranexamic Acid - Melanie Grant. (URL: [Link])
- Mechanism of action of tranexamic acid. Tranexamic acid is a synthetic...
- Randomized Clinical Trial on the Efficacy of Oral Tranexamic Acid Versus Topical Tranexamic Acid in Treatment of Melasma - PubMed. (URL: [Link])
- Oral Tranexamic Acid for the Treatment of Melasma: A Review - PubMed. (URL: [Link])
- Oral Tranexamic Acid for the Treatment of Melasma: A Review. (URL: [Link])
- Randomized Clinical Trial on the Efficacy of Oral Tranexamic Acid Versus Topical Tranexamic Acid in Treatment of Melasma - PubMed Central. (URL: [Link])
- Comparison of oral versus topical tranexamic acid for tre
- Comparison of efficacy of oral and topical route of tranexamic acid in p
- Novel formulations for topical delivery of tranexamic acid: assessing the need of epidermal targeting for hyperpigment
- Comparison of oral vs.
- Hyperpigmentation: Why Tranexamic Acid Works So Well - SkinLab - Derm
- Tranexamic Acid Skincare, Is It Really A Game-Changer for Hyperpigment
- Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester deriv
- The optimal dose of oral tranexamic acid in melasma: A network meta-analysis. (URL: [Link])
- What are the common side effects of long-term oral TXA use for melasma? - Consensus. (URL: [Link])
- Tranexamic Acid - St
- Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester deriv
- Tranexamic Acid For Skin: What It Does, How To Use It, Risks - Women's Health. (URL: [Link])
- Skin permeation and retention of topical bead formulation containing tranexamic acid. (URL: [Link])
- Novel formulations for topical delivery of tranexamic acid: assessing the need of epidermal targeting for hyperpigmentation disorders | Semantic Scholar. (URL: [Link])
- Targeting delivery and minimizing epidermal diffusion of tranexamic acid by hyaluronic acid-coated liposome nanogels for topical hyperpigmentation tre
- Tranexamic Acid for the Treatment of Hyperpigmentation and Telangiectatic Disorders Other Than Melasma: An Upd
- Skin permeation and retention of topical bead formulation containing tranexamic acid. (URL: [Link])
- Physiologically based modelling of tranexamic acid pharmacokinetics following intravenous, intramuscular, sub-cutaneous and oral administration in healthy volunteers - PMC - NIH. (URL: [Link])
- Enhanced Skin Permeation and Pigmentation Reduction Effects of a Novel Tranexamic Acid-Mandelic Acid Ion-Pairing Complex - PubMed. (URL: [Link])
- Skin Lightening Efficacy of Tranexamic Acid in Topical Delivery Systems | Gavin Publishers. (URL: [Link])
- Skin Lightening Efficacy of Tranexamic Acid in Topical Delivery Systems - Gavin Publishers. (URL: [Link])
- Pharmacokinetics and bioavailability of tranexamic acid - Semantic Scholar. (URL: [Link])
- Topical tranexamic acid as a promising treatment for melasma - PMC - NIH. (URL: [Link])
- Pharmacokinetic Studies in Women of 2 Novel Oral Formulations of Tranexamic Acid Therapy for Heavy Menstrual Bleeding | Request PDF - ResearchG
- Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester deriv
- Intramuscular Tranexamic Acid: A Real-world Applic
Sources
- 1. THE USE OF TRANEXAMIC ACID IN DERMATOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 3. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 5. Tranexamic acid - Wikipedia [en.wikipedia.org]
- 6. dermnetnz.org [dermnetnz.org]
- 7. mdpi.com [mdpi.com]
- 8. Oral Tranexamic Acid for the Treatment of Melasma: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. Tranexamic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Oral Tranexamic Acid for the Treatment of Melasma: Evidence and Experience-Based Consensus Statement from Indian Experts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The optimal dose of oral tranexamic acid in melasma: A network meta-analysis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 14. Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. Novel formulations for topical delivery of tranexamic acid: assessing the need of epidermal targeting for hyperpigmentation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Hyperpigmentation: Why Tranexamic Acid Works So Well - SkinLab [dermatica.co.uk]
- 19. Randomized Clinical Trial on the Efficacy of Oral Tranexamic Acid Versus Topical Tranexamic Acid in Treatment of Melasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Randomized Clinical Trial on the Efficacy of Oral Tranexamic Acid Versus Topical Tranexamic Acid in Treatment of Melasma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. melasmaclinic.com.au [melasmaclinic.com.au]
- 22. Comparison of oral versus topical tranexamic acid for treatment of melasma - IP Indian J Clin Exp Dermatol [ijced.org]
- 23. ijord.com [ijord.com]
- 24. Tranexamic Acid For Skin: What It Does, How To Use It, Risks [womenshealthmag.com]
- 25. cityskinclinic.com [cityskinclinic.com]
- 26. researchgate.net [researchgate.net]
- 27. pubs.rsc.org [pubs.rsc.org]
- 28. Physiologically based modelling of tranexamic acid pharmacokinetics following intravenous, intramuscular, sub-cutaneous and oral administration in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Topical tranexamic acid as a promising treatment for melasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Tranexamic Acid in Diverse Surgical Procedures
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of Tranexamic Acid's (TXA) performance across various surgical disciplines. Synthesizing data from landmark clinical trials and meta-analyses, we explore the nuanced application and proven efficacy of this critical antifibrinolytic agent in modern surgical practice.
Foundational Principles: Mechanism of Action
Tranexamic acid is a synthetic analog of the amino acid lysine.[1][2] Its primary therapeutic action is the potent inhibition of fibrinolysis, the enzymatic process that breaks down blood clots.[1][3] In states of significant tissue injury or surgery, the body releases tissue plasminogen activator (tPA), which converts plasminogen to plasmin.[1][4] Plasmin then degrades the fibrin mesh that forms the structural backbone of a hemostatic clot.[4]
TXA exerts its effect by competitively and reversibly binding to lysine-binding sites on plasminogen.[1][4][5] This action prevents plasminogen from binding to the surface of fibrin, thereby inhibiting its conversion to plasmin and protecting the clot from premature degradation.[4][5][6] This stabilization of the clot is crucial for maintaining hemostasis and reducing blood loss during surgical interventions.[1]
Figure 1: Mechanism of Tranexamic Acid in inhibiting fibrinolysis.
Efficacy in Orthopedic Surgery
Major orthopedic procedures, particularly total knee arthroplasty (TKA) and total hip arthroplasty (THA), are associated with substantial perioperative blood loss.[7] TXA has become a cornerstone of blood conservation strategies in this field, with extensive evidence supporting its use.[3][7]
Meta-analyses have consistently shown that TXA significantly reduces total blood loss, postoperative drain output, and the need for allogeneic blood transfusions in patients undergoing joint arthroplasty and fracture fixation surgery.[3][7][8][9][10] Studies have demonstrated that both intravenous (IV) and topical (intra-articular) administration routes are effective, with some evidence suggesting a combined approach may be superior.[7][11][12] A key advantage is the significant reduction in transfusion rates without an observable increase in the risk of thromboembolic events, a primary safety concern in this patient population.[8][10][12][13]
| Orthopedic Procedure | Key Efficacy Endpoints | Supporting Evidence |
| Total Knee Arthroplasty (TKA) | • Reduced total blood loss by ~690-820 mL[14]• Significantly lower transfusion rates (e.g., 0-22% with TXA vs. 25% without)[14][15]• No significant increase in thromboembolic events[13] | Meta-analyses and numerous RCTs confirm high efficacy.[3][7][11] |
| Total Hip Arthroplasty (THA) | • Significant reduction in perioperative blood loss[7]• Lower transfusion requirements[7]• Both IV and topical routes are effective[7] | Systematic reviews support routine use.[7] |
| Orthopedic Trauma/Fracture Surgery | • Reduced total blood loss by ~300-330 mL[8][10]• Transfusion risk reduced by ~40-50%[9][10]• No significant increase in VTE risk[8][9][12] | Meta-analyses show clear benefits in reducing blood loss and transfusion needs.[8][9][10][12] |
Exemplar Protocol: Evaluating IV vs. Topical TXA in TKA
This protocol outlines a self-validating system to compare the efficacy of intravenous versus topical TXA in reducing blood loss in primary TKA. The causality behind this design is to determine if a localized application can achieve similar efficacy to systemic administration, potentially reducing any systemic side effects.
-
Patient Screening & Randomization:
-
Enroll 150 patients scheduled for primary unilateral TKA.
-
Exclusion criteria: history of VTE, renal impairment (creatinine > 2.0 mg/dL), known coagulopathy, allergy to TXA.
-
Use a double-blind, randomized design to assign patients to one of three arms: IV TXA, Topical TXA, or Placebo (Saline).
-
-
Intervention Administration:
-
IV Group: Administer 1g of TXA in 100mL saline intravenously 10 minutes before tourniquet inflation. Administer a matching saline placebo topically before wound closure.
-
Topical Group: Administer an IV saline placebo 10 minutes before tourniquet inflation. Administer 2g of TXA in 50mL saline topically to the joint space before wound closure.[15]
-
Placebo Group: Administer IV and topical saline placebos at the corresponding times.
-
-
Data Collection & Endpoints:
-
Primary Endpoint: Total blood loss, calculated using the Gross and Nadler formulas based on perioperative hemoglobin changes.
-
Secondary Endpoints: Intraoperative blood loss, postoperative drain output, number of blood units transfused, and incidence of symptomatic DVT/PE within 90 days.
-
-
Validation & Analysis:
-
The inclusion of a placebo group serves as a baseline to validate the efficacy of both TXA arms.
-
Statistical analysis (ANOVA) will be used to compare the mean total blood loss among the three groups. Chi-squared tests will assess differences in transfusion rates and VTE incidence.
-
Figure 2: Workflow for a randomized controlled trial in TKA.
Efficacy in Cardiac Surgery
Cardiac surgery, especially procedures involving cardiopulmonary bypass (CPB), induces a complex coagulopathy characterized by hyperfibrinolysis. TXA is widely recommended in clinical practice guidelines to mitigate this effect.[16][17]
The evidence strongly supports the use of TXA to reduce postoperative blood loss, decrease the need for blood product transfusions, and lower the risk of reoperation for bleeding.[17] However, the use of TXA in this setting is nuanced by a dose-dependent increased risk of postoperative seizures.[18][19][20][21] This is thought to be caused by TXA's inhibition of GABA-A receptors in the central nervous system.[18][21] Consequently, determining the optimal dose that balances efficacy with neurological safety is a primary focus of research. Current recommendations often favor lower-dose regimens, especially for patients at low risk of bleeding.[22]
| Cardiac Procedure | Key Efficacy Endpoints | Safety Considerations | Supporting Evidence |
| On-Pump CABG & Valve Surgery | • Reduced postoperative bleeding[22]• Reduced need for blood transfusions[22]• Lower reoperation rates for bleeding[17] | • Dose-dependent risk of seizures[19][22]• High-doses associated with increased seizure incidence[18][20] | Guidelines recommend use, with caution regarding dosage.[16][17][22] |
| Topical vs. IV Administration | • IV administration is more effective at reducing transfusion needs than topical application[23] | • Topical administration did not significantly reduce seizure incidence compared to IV in one major trial[23] | Recent trials favor IV route for superior efficacy.[23] |
Exemplar Protocol: Dose-Response Study for Seizure Risk
This protocol is designed to identify the minimum effective dose of TXA in cardiac surgery that minimizes seizure risk. The causality explored is the direct relationship between TXA plasma concentration and neurological adverse events.
-
Patient Cohorts:
-
Recruit 400 adult patients undergoing elective on-pump cardiac surgery.
-
Stratify patients by renal function, a known risk factor for TXA accumulation.
-
Randomly assign patients to four dosing arms: Placebo, Low-Dose (e.g., 10 mg/kg), Medium-Dose (e.g., 30 mg/kg), and High-Dose (e.g., 80 mg/kg).
-
-
Intervention & Monitoring:
-
Administer the assigned TXA dose as a loading bolus after anesthesia induction, followed by a maintenance infusion.
-
Conduct continuous postoperative electroencephalogram (EEG) monitoring for the first 48 hours to detect any subclinical seizure activity.
-
Collect serial blood samples to measure TXA plasma concentrations.
-
-
Data Collection & Endpoints:
-
Primary Safety Endpoint: Incidence of clinical or electrographic seizures.
-
Primary Efficacy Endpoint: Total chest tube drainage in the first 24 hours.
-
Secondary Endpoints: Transfusion of blood products, reoperation for bleeding, correlation of TXA plasma levels with seizure events.
-
-
Validation & Analysis:
-
The placebo arm establishes the baseline seizure incidence in this population.
-
A dose-response analysis will be performed to model the relationship between TXA dose, plasma concentration, seizure risk, and bleeding reduction. This allows for the identification of a therapeutic window.
-
Figure 3: Workflow for a dose-response study in cardiac surgery.
Efficacy in Obstetrics and Trauma
The application of TXA in acute, life-threatening hemorrhage is supported by two landmark, large-scale randomized controlled trials: CRASH-2 for trauma and WOMAN for postpartum hemorrhage (PPH).
Trauma Surgery
The CRASH-2 trial, which included over 20,000 trauma patients, demonstrated that early administration of TXA (within 3 hours of injury) significantly reduces all-cause mortality and death due to bleeding.[24][25][26][27][28] The study found a 1.5% absolute risk reduction in mortality.[25][26] Importantly, this benefit was achieved without increasing the risk of vascular occlusive events.[27][28] The key takeaway is the critical importance of timing; treatment given after 3 hours was found to be less effective and potentially harmful.[24][27]
Obstetrics
Postpartum hemorrhage is a leading cause of maternal mortality worldwide.[2][29] The WOMAN trial, which enrolled over 20,000 women with PPH, showed that TXA significantly reduces death due to bleeding by about 30% when administered within 3 hours of birth.[29][30][31][32][33] Similar to the trauma setting, the benefit was most pronounced with early treatment.[29][30][31] The World Health Organization and other leading bodies now strongly recommend the early use of IV TXA for the treatment of PPH.[29][33] Prophylactic use of TXA before cesarean section has also been shown to significantly decrease blood loss.[34]
| Setting | Key Efficacy Endpoints | Critical Factor | Landmark Trial |
| Trauma Hemorrhage | • Reduced all-cause mortality[25][28]• Reduced death due to bleeding[26][27] | Time to administration: Must be given within 3 hours of injury for benefit.[24][27] | CRASH-2 [24][25][26] |
| Postpartum Hemorrhage (PPH) | • Reduced death due to bleeding by ~30%[30][33]• Reduced need for laparotomy for bleeding control[30] | Time to administration: Most effective within 3 hours of birth.[29][30][31] | WOMAN Trial [30][31][35] |
Overall Safety Profile
Across the vast majority of surgical applications, TXA has demonstrated a favorable safety profile. The most frequently cited concern is the potential for an increased risk of thromboembolic events. However, multiple large-scale trials and meta-analyses have consistently found no significant increase in the risk of venous or arterial thrombosis with its use.[12][36][37][38]
-
Thromboembolic Events: A meta-analysis of 216 trials including over 125,000 patients found no association between IV TXA and the risk of thromboembolic events.[36]
-
Seizures: This is a known, dose-dependent risk, primarily of concern in cardiac surgery where high doses and direct CNS exposure via the CPB circuit are factors.[18][19][20][39] In non-cardiac settings, the risk is considered minimal at standard doses.
-
Renal Impairment: Dose adjustment is necessary for patients with renal dysfunction to prevent drug accumulation and potential neurotoxicity.
Conclusion and Future Directions
Tranexamic acid is a highly effective and safe agent for reducing blood loss and transfusion requirements across a broad spectrum of surgical procedures. Its efficacy is most robustly established in orthopedic, cardiac, trauma, and obstetric surgery.
Key future research should focus on:
-
Optimal Dosing: Refining dose-response relationships, particularly in cardiac surgery, to maximize efficacy while ensuring neurological safety.
-
Administration Routes: Further investigation into the comparative efficacy of topical, oral, and combined administration routes for specific procedures.[40]
-
High-Risk Populations: Evaluating safety and efficacy in patients with pre-existing thrombotic risk factors.[41]
-
Pharmacokinetics: Developing pharmacokinetic-guided dosing protocols to individualize therapy based on patient factors like weight and renal function.[39][42]
The integration of tranexamic acid into standard surgical blood management protocols represents a significant advance in patient care, improving outcomes and conserving valuable healthcare resources.[3]
References
- Tranexamic Acid Reduces Blood Loss and Transfusion in Patients Undergoing Total Knee Arthroplasty without Tourniquet: A Prospective Randomized Controlled Trial. (n.d.). National Center for Biotechnology Information.
- Mechanism of action of tranexamic acid. (a) Fibrinolysis starts when... (n.d.). ResearchGate.
- What is the mechanism of action of tranexamic acid (TXA)? (2025, October 7). Dr.Oracle.
- Tranexamic acid for the reduction of blood loss in total knee arthroplasty. (n.d.). National Center for Biotechnology Information.
- Tranexamic Acid in Orthopaedic Trauma Surgery: A meta-analysis. (n.d.). National Center for Biotechnology Information.
- The CRASH-2 trial: a randomised controlled trial and economic evaluation of the effects of tranexamic acid on death, vascular occlusive events and transfusion requirement in bleeding trauma patients. (2013, March). PubMed.
- What is the mechanism of Tranexamic Acid? (2024, July 17). Patsnap Synapse.
- Efficacy and Safety of Tranexamic Acid in Orthopaedic Fracture Surgery: A Meta-Analysis and Systematic Literature Review. (n.d.). PubMed.
- The WOMAN Trial (World Maternal Antifibrinolytic Trial): tranexamic acid for the treatment of postpartum haemorrhage: an international randomised, double blind placebo controlled trial. (n.d.). PubMed Central.
- The Impact of Tranexamic Acid on Blood Loss Management in Primary Total Knee Arthroplasty: A Comprehensive Review. (2024, July 25). PubMed.
- Tranexamic Acid in Cardiac Surgery and Postoperative Seizures: A Case Report Series. (n.d.). The Heart Surgery Forum.
- Seizures associated with tranexamic acid for cardiac surgery: a meta-analysis of randomized and non-randomized studies. (n.d.). PubMed.
- Efficacy and safety of tranexamic acid in orthopaedic trauma surgery: a meta-analysis. (2019, December 13). European Review for Medical and Pharmacological Sciences.
- CRASH-2: Tranexamic Acid in Major Trauma. (2015, July 16). Core EM.
- Tranexamic Acid in Obstetric Hemorrhage. (n.d.). Anesthesia Patient Safety Foundation.
- Understanding the TXA seizure connection. (2012, November 26). Journal of Clinical Investigation.
- Results From the Landmark Trial on Tranexamic Acid for Postpartum Hemorrhage. (2017, April 27). The ObG Project.
- CRASH-2 Study of Tranexamic Acid to Treat Bleeding in Trauma Patients. (2015, January 1). Hindawi.
- CRASH-2 Tranexamic Acid in Trauma. (2017, November 11). JournalFeed.
- Intraarticular Use of Tranexamic Acid Reduces Blood Loss and Transfusion Rate After Primary Total Knee Arthroplasty. (2019, July 27). PubMed.
- Tranexamic acid for treatment and prophylaxis of bleeding and hyperfibrinolysis. (2017, April 21). National Center for Biotechnology Information.
- Effects of Tranexamic Acid in Major Orthopedic Surgical Procedures: A Systematic Review. (n.d.). Unbound Medicine.
- Mechanism of action of TXA. Profibrinolytic effects are in green, and... (n.d.). ResearchGate.
- Tranexamic acid radically decreases blood loss and transfusions associated with total knee arthroplasty. (n.d.). PubMed.
- The CRASH-2 trial: Tranexamic acid in trauma patients [Classics Series]. (2014, August 8). 2 Minute Medicine.
- WOMAN Trial Summary: Early tranexamic acid in women with post-partum haemorrhage. (2023, May 16). The University of Oxford.
- The WOMAN Trial: Early TXA in Post-Partum Hemorrhage. (2017, May 22). REBEL EM.
- Results - WOMAN-2 Trial. (n.d.). London School of Hygiene & Tropical Medicine.
- Tranexamic Acid in Cardiac Surgery and Postoperative Seizures: A Case Report Series. (2010, August 18). IMR Press.
- Association of Intravenous Tranexamic Acid With Thromboembolic Events and Mortality. (n.d.). JAMA Surgery.
- ACC: Similar Seizure Incidence Seen for Topical, IV Tranexamic Acid in Cardiac Surgery Patients. (2024, April 11). HealthDay.
- Tranexamic acid in cardiac surgery: a systematic review and meta-analysis (protocol). (2019, September 17). National Institutes of Health.
- Tranexamic acid for post-partum haemorrhage: What, who and when. (n.d.). National Center for Biotechnology Information.
- Is there high-quality evidence that tranexamic acid (TXA) increases the risk of thrombotic events? (2025, June 24). Dr.Oracle.
- Postpartum Hemorrhage - Medications to Treat Uterine Atony. (2022, November 1). The ObG Project.
- What dose of tranexamic acid is most effective and safe for adult patients undergoing cardiac surgery? (n.d.). Oxford Academic.
- Tranexamic Acid in Orthopaedic Trauma Surgery: A Meta-Analysis. (n.d.). PubMed.
- Tranexamic Acid Use In Cardiac Surgery: A Review On Indications, Dosage, And Complications. (n.d.). ResearchGate.
- Tranexamic acid for preventing postpartum blood loss after cesarean delivery. (n.d.). Ovid.
- Tranexamic Acid for the Prevention of Obstetric Hemorrhage. (2021, June 3). Relias Media.
- What are the guidelines for using tranexamic acid (TXA) in off-pump and on-pump Coronary Artery Bypass Grafting (CABG)? (2025, August 15). Dr.Oracle.
- Optimizing Tranexamic Acid Use in Adult Cardiac Surgery: From Rationale to Clinical Practice. (n.d.). Perfusfind.
- Tranexamic Acid. (2025, April 26). StatPearls - NCBI Bookshelf.
- Injectable Tranexamic Acid Use in Arthroscopic Rotator Cuff Repair Is Safe and Associated with Reduced Postoperative Opioid Use. (n.d.). MDPI.
- Tranexamic Acid and Thromboembolic Risk in Surgery. (n.d.). European Society of Medicine.
- Safety assessment of tranexamic acid: real-world adverse event analysis from the FAERS database. (2024, May 28). PubMed Central.
- Tranexamic acid in plastic surgery: routes of administration and dosage considerations. (2021, February 3). Aesthetic Plastic Surgery.
- Tranexamic Acid for Clinical Practice. (2025, June 9). YouTube.
- Tranexamic acid to reduce surgical bleeding. (2024, June 13). Royal College of Surgeons.
- HOW SHOULD TRANEXAMIC ACID BE ADMINISTERED IN HEMORRHAGIC SHOCK? CONTINUOUS SERUM CONCENTRATION MEASUREMENTS IN A SWINE MODEL. (n.d.). National Institutes of Health.
Sources
- 1. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 2. apsf.org [apsf.org]
- 3. The Impact of Tranexamic Acid on Blood Loss Management in Primary Total Knee Arthroplasty: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. Tranexamic acid for treatment and prophylaxis of bleeding and hyperfibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Tranexamic Acid in Major Orthopedic Surgical Procedures: A Systematic Review | IAR Journal of Medical Sciences [iarconsortium.org]
- 8. Efficacy and Safety of Tranexamic Acid in Orthopaedic Fracture Surgery: A Meta-Analysis and Systematic Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]
- 10. Tranexamic Acid in Orthopaedic Trauma Surgery: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tranexamic acid for the reduction of blood loss in total knee arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tranexamic Acid in Orthopaedic Trauma Surgery: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tranexamic Acid Reduces Blood Loss and Transfusion in Patients Undergoing Total Knee Arthroplasty without Tourniquet: A Prospective Randomized Controlled Trial [openorthopaedicsjournal.com]
- 14. Tranexamic acid radically decreases blood loss and transfusions associated with total knee arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intraarticular use of tranexamic acid reduces blood loss and transfusion rate after primary total knee arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tranexamic acid in cardiac surgery: a systematic review and meta-analysis (protocol) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. journal.hsforum.com [journal.hsforum.com]
- 19. Seizures associated with tranexamic acid for cardiac surgery: a meta-analysis of randomized and non-randomized studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. JCI - Understanding the TXA seizure connection [jci.org]
- 21. imrpress.com [imrpress.com]
- 22. academic.oup.com [academic.oup.com]
- 23. healthday.com [healthday.com]
- 24. The CRASH-2 trial: a randomised controlled trial and economic evaluation of the effects of tranexamic acid on death, vascular occlusive events and transfusion requirement in bleeding trauma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. coreem.net [coreem.net]
- 26. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 27. journalfeed.org [journalfeed.org]
- 28. 2minutemedicine.com [2minutemedicine.com]
- 29. Tranexamic acid for post-partum haemorrhage: What, who and when - PMC [pmc.ncbi.nlm.nih.gov]
- 30. obgproject.com [obgproject.com]
- 31. visualmed.org [visualmed.org]
- 32. rebelem.com [rebelem.com]
- 33. obgproject.com [obgproject.com]
- 34. ovid.com [ovid.com]
- 35. The WOMAN Trial (World Maternal Antifibrinolytic Trial): tranexamic acid for the treatment of postpartum haemorrhage: an international randomised, double blind placebo controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 36. perfusion.com [perfusion.com]
- 37. droracle.ai [droracle.ai]
- 38. mdpi.com [mdpi.com]
- 39. perfusfind.com [perfusfind.com]
- 40. researchgate.net [researchgate.net]
- 41. esmed.org [esmed.org]
- 42. prdncusrmfcmecraftsa001.blob.core.windows.net [prdncusrmfcmecraftsa001.blob.core.windows.net]
A Comparative Guide to Topical vs. Intravenous Tranexamic Acid for Bleeding Control
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Tranexamic Acid in Hemostasis
Tranexamic acid (TXA) is a synthetic analog of the amino acid lysine that has become a cornerstone in the management of bleeding across a spectrum of clinical scenarios, from major surgical interventions to trauma and dermatological procedures.[1][2][3] Its primary mechanism of action is the inhibition of fibrinolysis, the enzymatic process of breaking down fibrin clots.[1][2][4] By competitively blocking the lysine-binding sites on plasminogen, TXA prevents its conversion to plasmin, the key enzyme responsible for fibrin degradation.[1][4][5] This action stabilizes existing clots and effectively reduces bleeding.[1][2] While the systemic, intravenous (IV) administration of TXA has been the traditional and well-established route, topical application has emerged as a compelling alternative, prompting a critical evaluation of their comparative performance.
This guide provides a comprehensive, data-driven comparison of topical and intravenous TXA, designed to inform experimental design, clinical trial development, and the strategic application of this vital hemostatic agent.
Mechanism of Action: A Shared Pathway
Both topical and intravenous administration of tranexamic acid ultimately target the same molecular pathway to exert their antifibrinolytic effects. The fundamental process involves the inhibition of plasminogen activation and subsequent fibrinolysis.
Pharmacokinetics and Bioavailability: A Tale of Two Routes
The most significant distinction between topical and intravenous TXA lies in their pharmacokinetic profiles. Intravenous administration ensures 100% bioavailability, leading to rapid and predictable systemic concentrations. Following a 1g IV bolus, peak serum concentrations can reach approximately 66.1 µg/ml within minutes.[6] These systemic levels are maintained above the therapeutic threshold required to inhibit fibrinolysis (around 10 µg/mL) for several hours.[5][6]
In contrast, topical application results in significantly lower systemic absorption.[7] Studies have shown that topical administration leads to peak serum concentrations that are substantially lower than those achieved with IV administration. For instance, after topical application in abdominoplasty, peak serum concentrations were around 4.9-5.2 µg/ml, well below the levels associated with systemic effects.[6] This localized action is a key advantage of topical TXA, potentially mitigating the risks of systemic side effects.
Comparative Efficacy: A Field-Specific Analysis
The relative efficacy of topical versus intravenous TXA is highly dependent on the clinical application.
Orthopedic Surgery
In orthopedic procedures such as total knee arthroplasty (TKA) and total hip arthroplasty (THA), both topical and intravenous TXA have demonstrated significant efficacy in reducing blood loss and transfusion rates compared to placebo.[7][8][9] Several meta-analyses and randomized controlled trials have directly compared the two routes. While some studies suggest comparable efficacy in reducing blood loss and transfusion requirements, others have found intravenous TXA to be slightly more effective in reducing calculated blood loss and drain output.[10][11][12][13] However, these differences may not always be clinically significant.[12] A key consideration is that topical application provides a high concentration of the drug directly at the surgical site.[14]
| Outcome Measure | Topical TXA vs. Placebo | Intravenous TXA vs. Placebo | Topical vs. Intravenous TXA | References |
| Total Blood Loss | Significantly Reduced | Significantly Reduced | Mixed results, some studies show no significant difference, others favor IV. | [9][10][11][12][13] |
| Transfusion Rate | Significantly Reduced | Significantly Reduced | Generally no significant difference. | [7][10][12][13][15] |
| Hemoglobin Drop | Significantly Reduced | Significantly Reduced | Some studies show topical is more effective in reducing hemoglobin decrease. | [15][16] |
Cardiac Surgery
In the context of cardiac surgery, the evidence is more nuanced. While some studies have suggested that a combined approach of intravenous and topical TXA may modestly reduce total blood loss compared to IV administration alone, this has not consistently translated into a significant reduction in transfusion requirements or mortality.[17] A recent large randomized controlled trial (the DEPOSITION trial) indicated that topical administration of TXA was inferior to intravenous administration, with patients receiving topical TXA having a 31% increased risk of bleeding events and a higher rate of blood transfusions.[18][19][20][21] This suggests that for procedures with substantial systemic fibrinolysis, such as cardiac surgery, intravenous administration remains the superior approach.
Trauma
In cases of traumatic hemorrhage, intravenous TXA has been shown to be a life-saving intervention, particularly when administered within three hours of injury.[22][23][24][25][26] The landmark CRASH-2 trial demonstrated a significant reduction in all-cause mortality and death due to bleeding with IV TXA.[22][23][25] The systemic nature of trauma-induced coagulopathy necessitates the systemic administration of TXA to effectively counteract hyperfibrinolysis.[2] There is currently limited evidence to support the use of topical TXA as a primary intervention in major trauma.
Dermatology and Localized Bleeding
Topical TXA has found a significant role in dermatology and for the management of localized bleeding, such as epistaxis (nosebleeds).[3][27][28][29][30] In dermatology, it is used to manage conditions like melasma due to its ability to suppress melanogenesis.[3] For epistaxis, topical application of TXA has been shown to be effective in achieving hemostasis, reducing the need for nasal packing, and decreasing re-bleeding rates.[27][28][30] In these applications, the goal is a high local concentration with minimal systemic absorption, making topical administration the ideal choice.
Safety Profile: Systemic vs. Local Effects
A primary driver for the exploration of topical TXA is its potentially superior safety profile, particularly concerning thromboembolic events. While large clinical trials have generally not shown a significant increase in the risk of venous thromboembolism (VTE) with intravenous TXA, theoretical concerns remain, especially in high-risk patient populations.[22][31][32]
Topical administration, with its minimal systemic absorption, is thought to mitigate this risk.[7][14] Meta-analyses comparing topical and intravenous TXA have not found a significant difference in the rates of thromboembolic complications between the two routes.[13][32]
Other potential side effects of systemic TXA include gastrointestinal disturbances and, at high doses, a risk of seizures, particularly in cardiac surgery.[1][19][20][22] Topical TXA is associated with localized side effects such as skin irritation.[33][[“]][35]
Experimental Protocols: A Framework for Comparison
For researchers designing studies to compare topical and intravenous TXA, a robust and standardized methodology is crucial.
Key Experimental Endpoints:
-
Primary Efficacy Endpoints:
-
Total blood loss (calculated or measured).
-
Rate of allogeneic blood transfusion.
-
Change in hemoglobin and hematocrit levels.
-
-
Safety Endpoints:
-
Incidence of venous thromboembolism (deep vein thrombosis and pulmonary embolism).
-
Incidence of other adverse events (e.g., seizures, gastrointestinal issues, local site reactions).
-
-
Pharmacokinetic Endpoints:
-
Serial plasma concentrations of TXA.
-
TXA concentration in wound exudate.
-
Cost-Effectiveness: A Practical Consideration
The cost of tranexamic acid itself is generally low.[8][22] However, the overall cost-effectiveness of each administration route can be influenced by factors such as the need for specialized preparation for topical use and the potential for reduced transfusion-related costs. Some studies have suggested that while topical TXA may be more expensive to prepare, both routes can lead to significant cost savings by reducing the need for blood transfusions.[14][15][16][36]
Conclusion and Future Directions
The choice between topical and intravenous tranexamic acid is not a one-size-fits-all decision. The optimal route of administration is dictated by the specific clinical context, balancing the need for systemic versus localized antifibrinolytic activity against the potential for side effects.
-
Intravenous TXA remains the standard of care in situations with significant systemic bleeding and hyperfibrinolysis, such as major trauma and cardiac surgery. Its rapid onset and predictable systemic concentrations are crucial in these critical settings.
-
Topical TXA presents a valuable alternative in procedures where bleeding is more localized, such as orthopedic surgery, and in applications like dermatology and epistaxis. Its primary advantage is the delivery of a high concentration of the drug directly to the site of bleeding with minimal systemic exposure, potentially enhancing its safety profile.
Future research should continue to refine the indications for each route of administration, optimize dosing regimens for topical applications, and further elucidate the comparative long-term safety profiles in diverse patient populations. The development of novel formulations for topical delivery may also expand the utility of this targeted approach to bleeding control.
References
- Mechanism of action of tranexamic acid. (a) Fibrinolysis starts when... - ResearchGate.
- What is the mechanism of action of tranexamic acid (TXA)? - Dr.Oracle.
- What is the mechanism of Tranexamic Acid? - Patsnap Synapse.
- Tranexamic acid for treatment and prophylaxis of bleeding and hyperfibrinolysis - PMC - NIH.
- Mechanism of action of TXA. Profibrinolytic effects are in green, and... - ResearchGate.
- Tranexamic acid for trauma-related hemorrhage - PMC - NIH.
- Topical tranexamic acid reduces blood loss and transfusion rates in total hip and total knee arthroplasty - PMC - NIH.
- Combining topical and intravenous tranexamic acid in cardiac surgery: does it really matter? – a systematic review and meta-analysis - NIH.
- ACC 2024: Risks of Topical vs Intravenous Tranexamic Acid in Heart Surgery | Conexiant.
- ACC: Similar Seizure Incidence Seen for Topical, IV Tranexamic Acid in Cardiac Surgery Patients - HealthDay.
- Efficacy of topical vs intravenous tranexamic acid in reducing blood loss and promoting wound healing in bone surgery: A systematic review and meta-analysis - NIH.
- Comparison of intravenous versus topical tranexamic acid in primary total hip arthroplasty: a systematic review and meta-analysis of ten randomized trials - Becaris Publishing.
- Topical Versus Intravenous Tranexamic Acid in Patients Undergoing Cardiac Surgery: The DEPOSITION Randomized Controlled Trial - PubMed.
- Topical vs Intravenous Tranexamic Acid in Primary Total Hip Arthroplasty: A Double-Blind, Randomized Controlled Trial - PubMed.
- Topical Versus Intravenous Tranexamic Acid in Patients Undergoing Cardiac Surgery: The DEPOSITION Randomized Controlled Trial | Circulation.
- Thousands of lives could be saved using tranexamic acid for patients with bleeding trauma.
- Intravenous Versus Topical Tranexamic Acid in Total Knee Arthroplasty: Both Effective in a Randomized Clinical Trial of 640 Patients - PubMed.
- Tranexamic acid in trauma: how should we use it? - Semantic Scholar.
- Tranexamic acid in orthopedic surgery | Revista Española de Cirugía Ortopédica y Traumatología (English Edition) - Elsevier.
- Tranexamic Acid in Trauma Management: A Review of Evidence - Journal of Acute Care Surgery.
- Intravenous Versus Topical Tranexamic Acid in Total Knee Arthroplasty - YouTube.
- Comparing Cost, Efficacy, and Safety of Intravenous and Topical Tranexamic Acid in Total Hip and Knee Arthroplasty - PMC - NIH.
- Topical tranexamic acid in hip and knee surgery: a meta-analysis of randomized-controlled trials - PMC - PubMed Central.
- TXA reduces death from bleeding in trauma patients - Managed Healthcare Executive.
- Serum Concentrations and Pharmacokinetics of Tranexamic Acid after Two Means of Topical Administration in Massive Weight Loss Skin-Reducing Surgery - PubMed Central.
- Comparison of oral versus topical tranexamic acid for treatment of melasma.
- Efficacy and safety of tranexamic acid in orthopaedic trauma surgery: a meta-analysis.
- Tranexamic Acid: When is It Indicated in Orthopaedic Surgery? - ResearchGate.
- Comparison of Topical and Intravenous Tranexamic Acid for Total Knee Replacement - NIH.
- THE USE OF TRANEXAMIC ACID IN DERMATOLOGY - PMC - NIH.
- Comparing Cost, Efficacy, and Safety of Intravenous and Topical Tranexamic Acid in Total Hip and Knee Arthroplasty - PubMed.
- Comparing Cost, Efficacy, and Safety of Intravenous and Topical Tranexamic Acid in Total Hip and Knee Arthroplasty | MDedge.
- Are there any long-term side effects associated with the use of tranexamic acid for melasma? - Consensus.
- Topical TXA in Epistaxis - REBEL EM - Emergency Medicine Blog.
- A review of current methods for assessing hemostasis in vivo and introduction to a potential alternative approach - NIH.
- Systematic Review of Tranexamic Acid Adverse Reactions - Walsh Medical Media.
- Topical tranexamic acid for the treatment of acute epistaxis in the emergency department - PubMed.
- The efficacy and safety of topical tranexamic acid: A systematic review and meta-analysis.
- Is Topical Tranexamic Acid Effective in Treating Epistaxis? - PubMed.
- Tranexamic acid for skin care: Safety, benefits, and more - Medical News Today.
- Topical tranexamic acid effective for epistaxis - Hospital Healthcare Europe.
- Hemostatic agents for prehospital hemorrhage control: a narrative review - PMC - NIH.
- Comparison of topical and intravenous tranexamic acid for reducing postoperative blood loss in single-level posterior lumbar interbody fusion: a retrospective study from Japan - NIH.
- Comparison of intravenous, topical or combined routes of tranexamic acid administration in patients undergoing total knee and hip arthroplasty: a meta-analysis of randomised controlled trials | BMJ Open.
- Comparison of intravenous and topical tranexamic acid in total knee arthroplasty.
- Topical hemostatics for bleeding control in pre-hospital setting: Then and now - JournalAgent.
- Highly Porous Cellulose-Based Scaffolds for Hemostatic Devices and Smart Platform Applications: A Systematic Review - MDPI.
- Battlefield-Tested Hemostatic Agents: Their Applications for Hemorrhage Control in Hospital Settings - WoundClot.
Sources
- 1. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 2. Tranexamic acid for treatment and prophylaxis of bleeding and hyperfibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE USE OF TRANEXAMIC ACID IN DERMATOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. Serum Concentrations and Pharmacokinetics of Tranexamic Acid after Two Means of Topical Administration in Massive Weight Loss Skin-Reducing Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topical tranexamic acid reduces blood loss and transfusion rates in total hip and total knee arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tranexamic acid in orthopedic surgery | Revista Española de Cirugía Ortopédica y Traumatología (English Edition) [elsevier.es]
- 9. Topical tranexamic acid in hip and knee surgery: a meta-analysis of randomized-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of topical vs intravenous tranexamic acid in reducing blood loss and promoting wound healing in bone surgery: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. becarispublishing.com [becarispublishing.com]
- 12. Intravenous Versus Topical Tranexamic Acid in Total Knee Arthroplasty: Both Effective in a Randomized Clinical Trial of 640 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmjopen.bmj.com [bmjopen.bmj.com]
- 14. Comparing Cost, Efficacy, and Safety of Intravenous and Topical Tranexamic Acid in Total Hip and Knee Arthroplasty | MDedge [mdedge.com]
- 15. Comparing Cost, Efficacy, and Safety of Intravenous and Topical Tranexamic Acid in Total Hip and Knee Arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparing Cost, Efficacy, and Safety of Intravenous and Topical Tranexamic Acid in Total Hip and Knee Arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Combining topical and intravenous tranexamic acid in cardiac surgery: does it really matter? – a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ACC 2024: Risks of Topical vs Intravenous Tranexamic Acid in Heart Surgery | Conexiant [conexiant.com]
- 19. healthday.com [healthday.com]
- 20. Topical Versus Intravenous Tranexamic Acid in Patients Undergoing Cardiac Surgery: The DEPOSITION Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. Tranexamic acid for trauma-related hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 23. injuryprevention.bmj.com [injuryprevention.bmj.com]
- 24. Tranexamic acid in trauma: how should we use it? | Semantic Scholar [semanticscholar.org]
- 25. Tranexamic Acid in Trauma Management: A Review of Evidence [jacs.or.kr]
- 26. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 27. rebelem.com [rebelem.com]
- 28. Topical tranexamic acid for the treatment of acute epistaxis in the emergency department - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Is Topical Tranexamic Acid Effective in Treating Epistaxis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. hospitalhealthcare.com [hospitalhealthcare.com]
- 31. walshmedicalmedia.com [walshmedicalmedia.com]
- 32. The efficacy and safety of topical tranexamic acid: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Comparison of oral versus topical tranexamic acid for treatment of melasma - IP Indian J Clin Exp Dermatol [ijced.org]
- 34. consensus.app [consensus.app]
- 35. Tranexamic acid for skin care: Safety, benefits, and more [medicalnewstoday.com]
- 36. Topical vs Intravenous Tranexamic Acid in Primary Total Hip Arthroplasty: A Double-Blind, Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparative study of oral tranexamic acid with laser therapy for melasma"
A Comparative Guide to Oral Tranexamic Acid and Laser Therapy for Melasma
This guide provides an in-depth comparative analysis of two leading treatments for melasma: oral tranexamic acid (TXA) and laser therapy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the underlying mechanisms, comparative clinical efficacy, and the scientific rationale behind experimental evaluation protocols.
Introduction: The Challenge of Melasma
Melasma is a common, acquired hyperpigmentary disorder characterized by symmetric, blotchy, brownish facial pigmentation.[1][2] Its pathophysiology is complex and multifactorial, involving not only the abnormal activation of melanocytes but also significant contributions from vascular proliferation, basement membrane alterations, and solar elastosis.[3] Key triggers include sun exposure, hormonal fluctuations, and genetic predisposition.[3] The refractory and recurrent nature of melasma makes its management a significant clinical challenge, driving the need for robust and reliable therapeutic strategies.[4][5] This guide critically evaluates and compares a systemic pharmacological agent, oral tranexamic acid, with energy-based device interventions, specifically laser therapies.
Mechanisms of Action: A Dichotomy of Approach
The fundamental difference between oral TXA and laser therapy lies in their approach: one is a systemic, biochemical intervention targeting the pathophysiological cascade, while the other is a targeted, physical intervention aimed at pigment destruction.
Oral Tranexamic Acid: Systemic Inhibition of Melanogenesis
Tranexamic acid, a synthetic derivative of the amino acid lysine, functions primarily as an antifibrinolytic agent.[6][7] Its efficacy in melasma is not due to its hemostatic properties but rather its ability to inhibit the activation of plasminogen to plasmin. This has several downstream effects that collectively suppress melanogenesis.[6][8]
-
Inhibition of UV-Induced Plasmin Activity: Ultraviolet (UV) radiation stimulates keratinocytes to produce plasminogen activators. The resulting plasmin cascade leads to the production of arachidonic acid and prostaglandins, which are potent stimulators of melanocytes.[4][9] TXA blocks this pathway at its origin.[4][6]
-
Modulation of Keratinocyte-Melanocyte Interaction: By inhibiting plasmin, TXA alters the crucial interaction between keratinocytes and melanocytes, reducing the signaling that triggers melanin synthesis.[10]
-
Reduction of Angiogenesis: Melasma lesions are often characterized by increased vascularity. Plasmin can convert matrix-bound vascular endothelial growth factor (VEGF) into its freely diffusible, active form.[4] By inhibiting plasmin, TXA reduces VEGF activity, thereby decreasing dermal vascularity, a key component of melasma's pathology.[4][8]
-
Decreased Tyrosinase Activity: The cumulative effect of these actions is a reduction in the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.[3][10]
Laser Therapy: Targeted Photothermolysis
Laser and light-based therapies operate on the principle of selective photothermolysis, where a specific wavelength of light is preferentially absorbed by a target chromophore (in this case, melanin).[11] The absorbed light energy converts to heat, causing thermal destruction of the target.
-
Low-Fluence Q-Switched (QS) Nd:YAG Laser (1064nm): This is the most widely studied and utilized laser for melasma.[3][5] The "low-fluence" (low energy) approach, delivered over multiple passes, aims to heat the target gradually. This is thought to induce subcellular-selective photothermolysis, where the melanosomes (melanin-containing organelles) are destroyed without killing the entire melanocyte.[11] This is crucial for minimizing the inflammatory response that can lead to post-inflammatory hyperpigmentation (PIH).[11][12]
-
Picosecond Lasers: These devices deliver energy in ultra-short pulses (picoseconds). The mechanism is primarily photoacoustic rather than photothermal; the rapid energy absorption creates a mechanical shockwave that shatters pigment particles into smaller fragments, which are then cleared by the body's lymphatic system.[5] This minimizes collateral heat damage.
-
Fractional Lasers: These lasers create microscopic columns of thermal injury in the skin, known as microscopic thermal zones (MTZs).[5] As the skin heals, the damaged tissue containing melanin is expelled and replaced by new, healthy tissue.[5][13]
-
Intense Pulsed Light (IPL): IPL is a non-laser source that emits a broad spectrum of light.[11] It can target both melanin and hemoglobin, making it potentially useful for melasma with a significant vascular component. However, its broader wavelength spectrum increases the risk of PIH in darker skin types.[11][13]
Comparative Clinical Efficacy: A Synthesis of Evidence
Clinical trials have evaluated oral TXA and lasers both as monotherapies and in combination, with results consistently pointing towards the superiority of a combined approach.
| Treatment Modality | Typical Regimen | Efficacy (MASI/mMASI Score Reduction) | Key Findings & Citations |
| Oral TXA (Monotherapy) | 250-500 mg twice daily for 8-12 weeks. | Moderate (e.g., ~38% reduction) | Effective, particularly for the vascular component of melasma. Well-tolerated at low doses.[14][15][16] |
| Laser Therapy (Monotherapy) | e.g., Low-fluence QS Nd:YAG every 1-2 weeks for several sessions. | Variable to Moderate | Results can be temporary.[14] Risk of side effects like PIH or rebound hyperpigmentation is a significant concern, especially in darker skin types.[12][14] |
| Combination Therapy | Oral TXA + Laser Therapy (concurrently). | High (e.g., ~50% reduction or more) | Consistently demonstrates superior efficacy to either monotherapy.[14][16][17] Studies report an additional 12-15% reduction in mMASI scores compared to laser alone.[18] The combination may also lower recurrence rates and reduce the risk of laser-induced side effects.[17][18] |
A systematic review of eight studies involving 885 patients found that combination therapy with oral TXA and laser demonstrated a significant clinical improvement, higher patient satisfaction, and lower recurrence rates (averaging <20% at 6 months post-treatment) compared to laser alone.[18] Another study directly comparing oral TXA monotherapy to a combination with a QS Nd:YAG laser found a statistically significant greater improvement in the mMASI score in the combination group.[14][19][20]
Experimental Protocols for Efficacy Assessment
To ensure the trustworthiness and reproducibility of clinical data, standardized, self-validating assessment protocols are essential. A multi-modal approach combining subjective clinical scoring with objective instrumental analysis provides the most comprehensive evaluation.
Protocol 1: Clinical and Dermoscopic Assessment
This protocol provides a structured method for visual and magnified evaluation of melasma, forming the cornerstone of most clinical trials.
Objective: To quantitatively assess changes in melasma area, darkness, and homogeneity using a validated clinical scale and to evaluate pigmentary and vascular micro-structures.
Methodology:
-
Patient Enrollment & Baseline:
-
MASI/mMASI Scoring:
-
Visually assess the three components of melasma: Area (A), Darkness (D), and Homogeneity (H).
-
Score these components in four facial regions: forehead (f), right malar (rm), left malar (lm), and chin (c).[21][22]
-
Area (A): Graded 0 (no involvement) to 6 (>90% involvement).[21][22]
-
Darkness (D) & Homogeneity (H): Graded 0 (absent) to 4 (maximum).[21][22]
-
Calculate the final score using the validated formula:
-
-
Follow-Up & Analysis:
-
Repeat photography, dermoscopy, and MASI/mMASI scoring at predetermined intervals (e.g., 4, 8, and 12 weeks during treatment).
-
Conduct a final assessment at a post-treatment follow-up visit (e.g., 3 or 6 months) to evaluate for recurrence.[14][19]
-
Calculate the percentage change in MASI score from baseline to evaluate treatment efficacy.
-
Protocol 2: Objective Spectrophotometric Analysis
This instrumental protocol complements clinical scoring by providing objective, quantitative data on the primary chromophores involved in melasma: melanin and hemoglobin.
Objective: To objectively measure and quantify changes in the Melanin Index (MI) and Erythema Index (EI) of melasmic and adjacent non-lesional skin.
Rationale: Spectrophotometry and colorimetry overcome the inherent subjectivity and inter-observer variability of visual scoring systems like MASI.[23][24][25] These instruments provide reproducible numerical values corresponding to pigment and blood vessel concentration.[26][27]
Methodology:
-
Instrumentation & Calibration:
-
Measurement Procedure:
-
Follow-Up & Analysis:
-
Repeat measurements at each follow-up visit under identical ambient conditions.
-
Calculate the change from baseline for both MI (ΔMI) and EI (ΔEI) in the lesional skin.
-
Compare the ΔMI and ΔEI between treatment groups to objectively quantify the reduction in pigmentation and vascularity.
-
Safety and Tolerability Profiles
A critical component of any comparative study is a thorough evaluation of the safety profiles of the interventions.
| Adverse Event Profile | Oral Tranexamic Acid | Laser Therapy |
| Common Side Effects | Generally mild and transient at low doses (≤1g/day). Includes gastrointestinal upset (bloating, nausea), headaches, and menstrual irregularities (e.g., hypomenorrhea).[1][29][[“]][[“]] | Procedure-related and temporary. Includes erythema (redness), edema (swelling), itching, and mild peeling, typically resolving within a few days to a week.[13][32][33] |
| Significant Risks | Thromboembolism: Rare but serious risk of blood clots (e.g., deep vein thrombosis, pulmonary embolism).[5][29] Contraindications are critical: Patients with a personal or family history of thromboembolic disorders, coagulopathy, ischemic heart disease, stroke, or severe renal impairment should not be prescribed oral TXA.[7][9][15] | Pigmentary Alterations: Post-inflammatory hyperpigmentation (PIH) is the most significant risk, especially in darker skin types (Fitzpatrick IV-VI).[12][13][[“]] Rebound hyperpigmentation and mottled hypopigmentation are also possible.[12][32][[“]] |
| Rare Complications | Acute renal cortical necrosis, changes in color vision (at high doses).[7][29] | Burns and scarring are very rare when performed by an experienced clinician with appropriate device settings.[13] |
Discussion and Future Directions
The available evidence strongly suggests that a combination of oral tranexamic acid and low-fluence laser therapy offers a synergistic and more effective treatment for melasma than either modality alone.[18][[“]] Oral TXA addresses the underlying biochemical drivers of melanogenesis and angiogenesis, creating a less reactive environment, while laser therapy physically removes pre-existing pigment. This dual approach may also mitigate the inflammatory risk of laser treatment, potentially reducing the incidence of PIH.[17][18]
The choice of treatment, however, must be highly individualized. A patient with significant erythema and telangiectasias within their melasma patches may derive particular benefit from oral TXA's anti-angiogenic effects. Conversely, a patient with contraindications to systemic TXA would be a candidate for laser therapy, possibly combined with topical agents.[13]
Significant knowledge gaps remain. There is a need for larger, long-term studies to establish optimal dosing and duration for oral TXA, refine laser parameters for different skin types, and definitively assess long-term recurrence rates following combination therapy.[14][[“]] Future research should also explore the efficacy of combining lasers with alternative delivery methods for TXA, such as topical formulations or intradermal microinjections, which may offer a more localized effect with a reduced risk of systemic side effects.[10][36]
Conclusion
In the management of melasma, oral tranexamic acid and laser therapy represent two distinct but complementary strategies. Oral TXA provides a systemic, mechanism-based approach to suppress the key pathological drivers of the condition. Laser therapy offers a targeted method for the physical debulking of pigment. While both have demonstrated efficacy as monotherapies, the preponderance of evidence indicates that a combined therapeutic strategy yields superior clinical outcomes, higher patient satisfaction, and potentially lower rates of recurrence. The decision-making process for drug development professionals and clinicians must be guided by a comprehensive understanding of these mechanisms, supported by objective experimental data, and tailored to the individual patient's clinical presentation and safety profile.
References
- Oral Tranexamic Acid for the Treatment of Melasma: Evidence and Experience-Based Consensus Statement from Indian Experts.National Institutes of Health (NIH). [Link]
- P036 Is combining oral tranexamic acid and laser more effective in the management of melasma? A systematic review of efficacy and safety.
- Combination treatment outshines oral treatment alone for melasma.
- Laser Treatment Insights for Melasma: What You Need to Know.
- Treatment of Melasma With Q-Switched Laser in Combination With Tranexamic Acid.Hindawi. [Link]
- Are There Any Possible Side Effects Of Oral Tranexamic Acid?
- What to Know Before Getting Melasma Laser Tre
- Are there any long-term side effects associated with laser and light therapy for melasma?Consensus. [Link]
- Oral Tranexamic Acid for the Treatment of Melasma: A Case Series and Novel Dosing Regimen.
- Evaluation of oral tranexamic acid as a novel treatment for melasma with a high benefit-risk r
- Benefits & Limitations of Laser Tre
- Melasma Treatment Side Effects Guide 2025 | Trusted by 18K+.
- What are the common side effects of long-term oral TXA use for melasma?Consensus. [Link]
- Efficacy of oral tranexamic acid in melasma patients undergoing IPL and laser tre
- Oral Tranexamic Acid for the Treatment of Melasma: A Review.
- Management of Melasma: Laser and Other Therapies—Review Study.MDPI. [Link]
- A comparative study between oral tranexamic acid versus oral tranexamic acid and Q-switched Nd-YAG laser in melasma treatment: a clinical and dermoscopic evalu
- Tranexamic acid.DermNet. [Link]
- THE USE OF TRANEXAMIC ACID IN DERMATOLOGY.National Institutes of Health (NIH). [Link]
- Comparing Oral Tranexamic Acid and Q-Switched Nd-YAG Laser for Melasma: A Randomized Study.
- Tranexamic Acid for Melasma: Benefits & Side Effects.Ensoul Medical Clinic. [Link]
- Treatment of Melasma With Q-Switched Laser in Combination With Tranexamic Acid.
- MASI score (Melasma Area and Severity Index (MASI)) (For Professionals).
- Tranexamic Acid Treatment for Melasma: Causes & Side effects.LearnSkin. [Link]
- Automated Melasma Area and Severity Index scoring.
- Objective and Subjective Measures of Melasma.
- Lasers for Treatment of Melasma and Post-Inflammatory Hyperpigmentation.National Institutes of Health (NIH). [Link]
- Efficacy of oral tranexamic acid in melasma patients undergoing IPL and laser tre
- Comparison of efficacy and safety of tranexamic acid mesotherapy versus oral tranexamic acid in patients with melasma undergoing Q-switched fractional 1064-nm Nd:YAG laser: A blinded RCT and follow-up.PubMed. [Link]
- A comparative study between oral tranexamic acid versus oral tranexamic acid and Q-switched Nd-YAG laser in melasma treatment: a clinical and dermoscopic evalu
- Lasers in Melasma: A Review with Consensus Recommendations by Indian Pigmentary Expert Group.National Institutes of Health (NIH). [Link]
- The Scoring Aid: MASI and Modified MASI.Plastic Surgery Key. [Link]
- In Vivo Measurement of Skin Erythema and Pigmentation: New Means of Implementation of Diffuse Reflectance Spectroscopy With a Commercial Instrument.PubMed. [Link]
- Assessment of the Predictive Value of Spectrophotometric Skin Color Parameters and Environmental and Behavioral Factors in Estimating the Risk of Skin Cancer: A Case–Control Study.National Institutes of Health (NIH). [Link]
- A New, More Practical, Office-based Scoring System for Assessing the Severity of Melasma.PubMed Central. [Link]
- Spectrophotometric analysis of skin lesions.DermNet. [Link]
- A comparative study between oral tranexamic acid versus oral tranexamic acid and Q-switched Nd-YAG laser in melasma treatment: a clinical and dermoscopic evaluation.
- Full article: Narrow-Band Reflectance Spectrophotometry for the Assessment of Erythematous and Hyperpigmented Skin Lesions in Localized Scleroderma: A Preliminary Study.Taylor & Francis Online. [Link]
- Spectrophotometric Measurement of Minimal Erythema Dose Sites after Narrowband Ultraviolet B Phototesting: Clinical Implication of Spetrophotometric Values in Phototherapy.National Institutes of Health (NIH). [Link]
Sources
- 1. Evaluation of oral tranexamic acid as a novel treatment for melasma with a high benefit-risk ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. skinrejuvenationdenver.com [skinrejuvenationdenver.com]
- 3. Treatment of Melasma With Q-Switched Laser in Combination With Tranexamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Tranexamic Acid for the Treatment of Melasma: A Case Series and Novel Dosing Regimen - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. Management of Melasma: Laser and Other Therapies—Review Study [mdpi.com]
- 6. THE USE OF TRANEXAMIC ACID IN DERMATOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. learnskin.com [learnskin.com]
- 8. Oral Tranexamic Acid for the Treatment of Melasma: Evidence and Experience-Based Consensus Statement from Indian Experts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ensoulclinic.com [ensoulclinic.com]
- 10. dermnetnz.org [dermnetnz.org]
- 11. Lasers in Melasma: A Review with Consensus Recommendations by Indian Pigmentary Expert Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lasers for Treatment of Melasma and Post-Inflammatory Hyperpigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Laser Treatment Insights for Melasma: What You Need to Know [bhskin.com]
- 14. dermatologytimes.com [dermatologytimes.com]
- 15. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 16. iijls.com [iijls.com]
- 17. tandfonline.com [tandfonline.com]
- 18. academic.oup.com [academic.oup.com]
- 19. A comparative study between oral tranexamic acid versus oral tranexamic acid and Q-switched Nd-YAG laser in melasma treatment: a clinical and dermoscopic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. genevadermatology.ch [genevadermatology.ch]
- 22. academic.oup.com [academic.oup.com]
- 23. cdn.mdedge.com [cdn.mdedge.com]
- 24. The Scoring Aid: MASI and Modified MASI | Plastic Surgery Key [plasticsurgerykey.com]
- 25. Spectrophotometric Measurement of Minimal Erythema Dose Sites after Narrowband Ultraviolet B Phototesting: Clinical Implication of Spetrophotometric Values in Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vivo measurement of skin erythema and pigmentation: new means of implementation of diffuse reflectance spectroscopy with a commercial instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Assessment of the Predictive Value of Spectrophotometric Skin Color Parameters and Environmental and Behavioral Factors in Estimating the Risk of Skin Cancer: A Case–Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
- 29. kirschderm.com [kirschderm.com]
- 30. consensus.app [consensus.app]
- 31. consensus.app [consensus.app]
- 32. Melasma Laser Treatment: Pros, Cons, and Effectiveness [verywellhealth.com]
- 33. Benefits & Limitations of Laser Treatment for Melasma | SpaGo [spagoerie.com]
- 34. consensus.app [consensus.app]
- 35. consensus.app [consensus.app]
- 36. Comparison of efficacy and safety of tranexamic acid mesotherapy versus oral tranexamic acid in patients with melasma undergoing Q-switched fractional 1064-nm Nd:YAG laser: A blinded RCT and follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,2-Didehydro Tranexamic Acid in a Laboratory Setting
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. While 1,2-Didehydro tranexamic acid is a subject of scientific interest, its handling and disposal require a protocol grounded in rigorous safety principles. Specific disposal guidelines for this particular derivative are not widely established; therefore, this guide synthesizes data from its parent compound, tranexamic acid, and aligns with universal best practices for chemical waste management to ensure operational safety and regulatory compliance.
The cornerstone of our approach is a conservative risk assessment. Given the unknown specific toxicological profile of this compound, it must be handled as a hazardous chemical waste until proven otherwise. This ensures the highest level of protection for our personnel and the environment.
Chemical Profile & Hazard Assessment
Understanding the known properties of the parent compound, tranexamic acid, provides a baseline for establishing safe handling and disposal procedures for its derivatives.
| Property | Data for Tranexamic Acid | Source(s) |
| Physical State | White to off-white crystalline powder. | [1] |
| Molecular Formula | C₈H₁₅NO₂ | [1][2] |
| Melting Point | >300°C | [1][2][3] |
| Stability | Stable under recommended storage conditions. Very stable in the environment with no known relevant depletion mechanisms. | [1][4] |
| Known Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). | [5][6][7][8] |
| Decomposition | Thermal decomposition may produce hazardous gases, including nitrogen oxides and carbon oxides. | [1][2] |
Based on this profile, the primary hazards to mitigate during handling and disposal are skin, eye, and respiratory irritation. The potential for the generation of toxic gases upon decomposition (e.g., via incineration) underscores the need for disposal through a certified facility.
Mandatory Personal Protective Equipment (PPE)
Before handling this compound in any form (pure substance, solutions, or waste), the following PPE is required:
-
Eye Protection: Safety goggles with side-shields or a face shield.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other impervious clothing to prevent skin contact.[3]
-
Respiratory Protection: If handling the powder outside of a chemical fume hood or if dust generation is likely, a NIOSH-approved respirator is necessary.[1]
Step-by-Step Disposal Protocol
Disposal of this compound and its associated waste must not be done via standard drains or solid waste bins.[9][10][11] The following procedure ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[12][13]
Step 1: Waste Characterization Due to the lack of specific toxicological data, all waste containing this compound must be classified as hazardous chemical waste. This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, gloves, bench paper).
Step 2: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions and ensure correct disposal.[10]
-
Establish a dedicated hazardous waste container specifically for this compound waste.
-
Do not mix this waste with other chemical waste streams (e.g., solvents, acids) unless compatibility has been confirmed by your institution's Environmental Health & Safety (EHS) office.
-
Segregate solid waste (contaminated gloves, vials) from liquid waste.
Step 3: Containerization & Labeling
-
Container: Use a chemically compatible container with a secure, leak-proof lid. The container must be in good condition.
-
Labeling: The container must be labeled immediately upon the first addition of waste. Affix a hazardous waste tag that includes:
-
The full chemical name: "this compound waste"
-
The words "Hazardous Waste"
-
Accumulation Start Date
-
Associated Hazards (e.g., "Irritant")
-
The specific components and their approximate concentrations.
-
Step 4: On-Site Accumulation
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Store in secondary containment to prevent spills from reaching drains.
Step 5: Final Disposal
-
Contact your institution's EHS department to schedule a pickup of the full waste container.
-
Do not attempt to dispose of the waste independently. EHS will ensure the waste is transported by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be incinerated under controlled conditions.[9]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Sources
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Tranexamic Acid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. ovid.com [ovid.com]
- 10. mlienvironmental.com [mlienvironmental.com]
- 11. mcfenvironmental.com [mcfenvironmental.com]
- 12. medicalwastepros.com [medicalwastepros.com]
- 13. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
A Researcher's Guide to Handling 1,2-Didehydro Tranexamic Acid: Essential Safety and Disposal Protocols
As researchers and drug development professionals, our pursuit of novel therapeutics requires a foundational commitment to safety. This guide provides essential, immediate safety and logistical information for handling 1,2-Didehydro tranexamic acid, a specialized active pharmaceutical ingredient (API). While a specific Safety Data Sheet (SDS) for this derivative may not be readily available, we can establish robust safety protocols by examining the known hazards of its parent compound, tranexamic acid, and general principles for handling APIs. This document is designed to be a practical, procedural resource that builds on a deep understanding of chemical causality to ensure both personal safety and experimental integrity.
Understanding the Hazard Profile: A Logic-Based Approach
The parent compound, tranexamic acid, is known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] The introduction of a double bond in the cyclohexyl ring to create this compound may influence its reactivity and biological activity, but it is prudent to assume it carries, at a minimum, the same hazards as the parent compound. Therefore, all handling procedures must be designed to prevent contact with skin and eyes and to avoid the generation and inhalation of dust or aerosols.[1][5][6]
Active pharmaceutical ingredients, especially in concentrated or powder form, present a significant risk of exposure that can have pharmacological effects even at low doses.[7][8][9][10][11] Consequently, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection and proper use of PPE are paramount when handling this compound. The goal is to create a complete barrier between the researcher and the chemical, mitigating the risk of exposure through all potential routes: dermal, ocular, and respiratory.
Recommended PPE for Handling this compound
| Procedure | Required PPE | Rationale |
| Weighing and Aliquoting (Powder Form) | - Nitrile Gloves (double-gloving recommended)- Disposable Lab Coat or Gown- Chemical Safety Goggles- N95 Respirator or higher | Prevents skin contact with the potent powder. Protects against dust inhalation, a primary exposure risk.[8] Goggles provide a seal against airborne particles. |
| Working with Solutions | - Nitrile Gloves- Disposable Lab Coat- Chemical Safety Goggles or Face Shield | Protects against splashes and skin contact. A face shield offers broader protection when handling larger volumes. |
| General Laboratory Use | - Nitrile Gloves- Lab Coat- Safety Glasses | Standard laboratory practice to protect against incidental contact. |
Step-by-Step Guide to Donning and Doffing PPE
Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.
-
Donning (Putting On):
-
Perform hand hygiene.
-
Put on the lab coat or gown, ensuring it is fully fastened.
-
Put on the N95 respirator (if required), ensuring a proper seal.
-
Put on chemical safety goggles or a face shield.
-
Put on the first pair of nitrile gloves.
-
Put on the second pair of nitrile gloves, ensuring they go over the cuffs of the lab coat.
-
-
Doffing (Taking Off):
-
Remove the outer pair of gloves, peeling them off without touching the outside.
-
Remove the lab coat or gown by rolling it outwards and away from the body.
-
Perform hand hygiene.
-
Remove the goggles or face shield from the back.
-
Remove the respirator from the back.
-
Remove the inner pair of gloves.
-
Perform thorough hand hygiene.
-
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of accidental exposure and ensures the integrity of your research.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Spill and Exposure
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][12] Seek medical attention.
-
Eye Exposure: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][12][13] Remove contact lenses if present and easy to do.[1][13] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill:
-
Alert others in the area.
-
Evacuate the immediate area if the spill is large or generates significant dust.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is a critical final step. Improper disposal can lead to environmental contamination and pose a risk to others.
Waste Disposal Protocol
-
Waste Segregation:
-
Solid Waste: All solid waste, including contaminated gloves, wipes, and disposable lab coats, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not pour this chemical down the drain.[6]
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store waste containers in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[2]
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[6][14] Always follow local, state, and national regulations for hazardous waste disposal.[6]
Decision Workflow for Disposal
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these protocols, you can confidently and safely advance your research while upholding the highest standards of laboratory safety and environmental responsibility.
References
- Pharmaceutical PPE.
- DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. Cleanroom Technology. [Link]
- Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M India. [Link]
- SAFETY DATA SHEET Tranexamic Acid Injection, 100 mg/mL. Caplin Steriles Limited. [Link]
- Tranexamic Acid Injection - Viatris.
- Pharmaceutical Manufacturing PPE | Worker Health & Safety | 3M US. 3M. [Link]
- Hazardous Waste Disposal Guide. Dartmouth College. [Link]
- Hazardous Materials Disposal Guide. Nipissing University. [Link]
- 10871_FDS-Tranexamic acid-EU-Laboratorios-GUINAMA.
- Safety Data Sheet - Tranexamic acid. DC Fine Chemicals. [Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. guinama.com [guinama.com]
- 5. viatris.com [viatris.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pharmaceutical PPE [respirex.com]
- 8. safetyware.com [safetyware.com]
- 9. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 10. 3mindia.in [3mindia.in]
- 11. 3m.com [3m.com]
- 12. cdn.pfizer.com [cdn.pfizer.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
